Vanadium nitride
描述
The exact mass of the compound this compound (VN) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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属性
IUPAC Name |
azanylidynevanadium | |
|---|---|---|
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InChI |
InChI=1S/N.V | |
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InChI Key |
SKKMWRVAJNPLFY-UHFFFAOYSA-N | |
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Canonical SMILES |
N#[V] | |
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Molecular Formula |
VN, NV | |
| Record name | vanadium nitride | |
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Molecular Weight |
64.948 g/mol | |
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Physical Description |
Black solid; Insoluble in water; [Hawley] Dark powder; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium nitride | |
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CAS No. |
24646-85-3 | |
| Record name | Vanadium nitride (VN) | |
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| Record name | Vanadium nitride (VN) | |
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| Record name | Vanadium nitride (VN) | |
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| Record name | Vanadium nitride | |
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Foundational & Exploratory
Vanadium Nitride Crystal Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium nitride (VN), a transition metal nitride, has garnered significant interest within the scientific community due to its remarkable properties, including high hardness, excellent thermal and chemical stability, and notable electrical conductivity.[1][2] These characteristics make it a promising material for a variety of applications, from wear-resistant coatings to electrode materials in energy storage devices.[1][3] A thorough understanding of its crystal structure is paramount for predicting and tailoring its properties for specific applications. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailing the experimental protocols used for its characterization and presenting key structural data.
Crystal Structure of this compound
This compound predominantly crystallizes in a cubic rock-salt structure.[1][4] This structure is analogous to that of sodium chloride (NaCl). Other phases, such as V₂N, can also be formed, particularly during processes like the nitriding of steel.[1][5] The properties of this compound are highly sensitive to the stoichiometry of the material.[1]
Crystallographic Data
The primary crystal structure of this compound is face-centered cubic (FCC). The crystallographic details are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [4] |
| Space Group | Fm-3m | [4][6] |
| Space Group Number | 225 | [1] |
| Pearson Symbol | cF8 | [1] |
Lattice Parameters and Atomic Positions
The lattice parameters of this compound can vary slightly depending on the synthesis method and stoichiometry. Representative values are presented below.
| Synthesis Method | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Sol-Gel | 4.13 | 4.13 | 4.13 | 90 | 90 | 90 | [4] |
| Thermal Decomposition | 4.13 | 4.13 | 4.13 | 90 | 90 | 90 | [4] |
| Mechanosynthesis | 4.1085 | 4.1085 | 4.1085 | 90 | 90 | 90 | [7] |
Atomic Positions for Cubic (Fm-3m) this compound:
| Atom | Wyckoff Position | x | y | z |
| V | 4a | 0 | 0 | 0 |
| N | 4b | 0.5 | 0.5 | 0.5 |
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of this compound relies on a combination of synthesis and advanced characterization techniques.
Synthesis of this compound
Various methods are employed for the synthesis of this compound, each influencing the resulting crystal structure and morphology.
-
Thermal Decomposition: This method involves heating a vanadium-containing precursor, such as vanadyl phthalocyanine (B1677752) (VOPC), in a controlled atmosphere.[6] For instance, TiN and VN can be produced by heating titanyl tetraphenyl porphyrin (TiOTPP) and vanadyl tetraphenyl porphyrin (VOTPP) at 750 °C for 5 hours under a nitrogen atmosphere.[8]
-
Sol-Gel Method: This technique involves the reaction of a vanadium alkoxide with urea.[6] It can produce VN with a needle-like morphology.[9]
-
Carbothermal Reduction-Nitridation (CRN): In this process, a vanadium oxide (e.g., V₂O₅) is heated with a carbon source in a nitrogen atmosphere.[4] A modified CRN method can synthesize VN at 1150 °C for 1 hour.[4]
-
Magnetron Sputtering: This physical vapor deposition technique is used to deposit thin films of VN.[10] High-quality single-crystalline VN(111) films can be grown on α-Al₂O₃(0001) substrates at 900 °C.[10]
Structural Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.
X-Ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of this compound.
Methodology:
-
Sample Preparation: A fine powder of the synthesized this compound is prepared and mounted on a sample holder. For thin films, the substrate with the deposited film is directly mounted.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Data Collection: The XRD pattern is recorded over a 2θ range, for example, from 20° to 80°, with a specific step size and scan speed.
-
Phase Identification: The diffraction peaks in the obtained pattern are compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), for example, JCPDS No. 35-0768 for VN.[11]
-
Rietveld Refinement: For detailed structural analysis, Rietveld refinement is performed.[12] This technique involves a least-squares fitting of a calculated diffraction pattern to the experimental data.[12] The refinement process allows for the precise determination of lattice parameters, atomic positions, and other structural details.
Transmission Electron Microscopy (TEM)
TEM provides direct imaging of the crystal structure at the nanoscale, revealing morphology, particle size, and crystallographic orientation.
Methodology:
-
Sample Preparation: A small amount of the VN powder is dispersed in a solvent (e.g., ethanol) and sonicated. A drop of the suspension is then placed on a carbon-coated copper grid and allowed to dry. For thin films, a cross-sectional sample may be prepared using focused ion beam (FIB) milling.
-
Instrumentation: A high-resolution transmission electron microscope (HRTEM), such as a JEM-2100 Plus operating at 200 kV, is used for imaging.[2]
-
Imaging: Bright-field and dark-field images are acquired to observe the morphology and particle size distribution of the VN nanocrystals. HRTEM images can reveal the atomic lattice fringes.
-
Selected Area Electron Diffraction (SAED): SAED is performed on a selected area of the sample to obtain a diffraction pattern.[13] For a single crystal, the SAED pattern consists of a regular array of spots, while for a polycrystalline material, it shows a series of concentric rings.[14] The analysis of the SAED pattern provides information about the crystal structure and orientation.[13]
Signaling Pathways and Logical Relationships
The synthesis of this compound often involves a series of chemical transformations. The carbothermal reduction-nitridation (CRN) process, for example, follows a specific reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Titanium and this compound–Carbon Composites [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Electronic structure of superconducting VN(111) films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 13. Selected area diffraction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Vanadium Nitride: An In-depth Technical Guide to its Electronic Band Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic band structure of vanadium nitride (VN), a material of significant interest due to its exceptional physical and chemical properties. This document details the theoretical and experimental approaches used to elucidate the electronic properties of VN, presenting key quantitative data, experimental methodologies, and a conceptual framework for understanding its electronic behavior.
Core Properties and Crystal Structure of this compound
This compound is a transition metal nitride renowned for its high hardness, excellent wear resistance, thermal stability, and moderate electrical conductivity.[1] These properties make it a valuable material for applications such as hard coatings on cutting tools, wear-resistant components, and as a strengthening additive in steel manufacturing.[2][3]
This compound predominantly crystallizes in the face-centered cubic (FCC) rock salt structure with the space group Fm-3m.[4][5][6] In this structure, each vanadium atom is octahedrally coordinated to six nitrogen atoms, and vice versa. The material can exhibit non-stoichiometry, with nitrogen vacancies being common, which can influence its electronic properties.[6][7] While the rock salt phase is the most common, other crystallographic phases, such as hexagonal and tetragonal structures, have been predicted or synthesized under specific conditions.[8][9]
Electronic Properties and Band Structure
This compound is characterized as a metallic conductor.[1][10][11] Its electronic structure is primarily defined by the hybridization of vanadium 3d and nitrogen 2p orbitals. The density of states (DOS) near the Fermi level is dominated by the V 3d states, which are responsible for its metallic conductivity.[10][12] At lower binding energies (further from the Fermi level), a prominent feature arises from the hybridized V 3d - N 2p states.[2][10][12] The presence of nitrogen vacancies can introduce new states within the electronic structure, often with a significant V 4p character.[10][12]
Theoretical Calculations
Density Functional Theory (DFT) is the primary computational tool for investigating the electronic band structure of VN.[7][11][13] These calculations provide detailed information about the energy bands along high-symmetry directions in the Brillouin zone and the partial density of states (PDOS), which reveals the contributions of different atomic orbitals.
The calculated band structure for cubic VN confirms its metallic nature, with several bands crossing the Fermi level. The region from the Fermi level down to approximately -2 eV is primarily composed of V 3d states. A region of lower state density, sometimes referred to as a pseudogap, separates these states from a lower-lying band of hybridized N 2p and V 3d states, typically located between -4 and -7 eV.[10][12]
Experimental Observations
The theoretical understanding of VN's electronic structure is complemented by experimental techniques that probe the occupied and unoccupied electronic states.
-
Photoelectron Spectroscopy (PES): X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are widely used to study the core levels and valence band of VN.[10][12][14][15] UPS measurements of the valence band show a distinct peak near the Fermi level (
-0.4 eV) corresponding to the V 3d states, and a broader peak at higher binding energy (-5.8 eV) attributed to the hybridized V 3d-N 2p states.[2] XPS is also crucial for determining the chemical state and stoichiometry of the material by analyzing the binding energies of the V 2p and N 1s core levels.[8] -
Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is the most direct experimental technique for mapping the electronic band structure (energy versus momentum) of a material.[7][16] Studies on single-crystal VN have successfully mapped portions of the band structure, providing experimental validation for the theoretical DFT calculations.[7]
Quantitative Data
The following tables summarize key quantitative data on the structural and electronic properties of cubic this compound.
Table 1: Crystallographic and Mechanical Properties of Cubic VN
| Property | Value | References |
| Crystal Structure | Face-Centered Cubic (Rock Salt) | [4][5][6] |
| Space Group | Fm-3m | [6] |
| Lattice Parameter (a) | 4.13 - 4.28 Å | [2][7] |
| Bulk Modulus | 316 - 328.4 GPa | [17] |
Table 2: Electronic Structure Parameters of Cubic VN
| Parameter | Value (eV) | Method | References |
| V 2p₃/₂ Core Level Binding Energy | 513.3 - 514.6 | XPS | [6][8] |
| N 1s Core Level Binding Energy | 397.1 - 397.3 | XPS | [6][8] |
| V 3d Valence Band Peak | ~ -0.4 | UPS | [2] |
| V 3d - N 2p Hybridized Band | ~ -5.8 | UPS | [2] |
| Energy of Γ point (Valence Band Max) | 0 (Fermi Level) | DFT | [14] |
| Energy of X point (Valence Band) | ~ -1.5 | DFT | [14] |
| Energy of W point (Valence Band) | ~ -2.0 | DFT | [14] |
| Energy of L point (Valence Band) | ~ -2.5 | DFT | [14] |
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
DFT calculations are essential for a theoretical understanding of the electronic band structure of VN. A typical protocol is as follows:
-
Crystal Structure Definition: A unit cell of cubic VN (Fm-3m) is defined with the experimental lattice parameter.
-
Computational Code: A plane-wave DFT code such as Quantum ESPRESSO or VASP is commonly used.[2]
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice.[2]
-
Pseudopotentials: Projector-augmented wave (PAW) or norm-conserving pseudopotentials are used to describe the interaction between the core and valence electrons.[2][7]
-
Energy Cutoff and k-point Mesh: A plane-wave kinetic energy cutoff (e.g., 60 Ry) and a dense Monkhorst-Pack k-point mesh (e.g., 24x24x24) are chosen to ensure convergence of the total energy.[2]
-
Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated self-consistently.
-
Band Structure and DOS Calculation: The electronic band structure is then calculated along high-symmetry paths in the Brillouin zone, and the density of states is computed from the eigenvalues over the entire Brillouin zone.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition and chemical states of VN. A general experimental procedure includes:
-
Sample Preparation: The VN sample (thin film or bulk) is loaded into an ultra-high vacuum (UHV) chamber. The surface is often cleaned by Ar+ ion sputtering to remove surface oxides and contaminants.[6]
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is used to irradiate the sample.
-
Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Data Acquisition: Survey scans are first acquired to identify the elements present. High-resolution spectra are then recorded for the V 2p, N 1s, O 1s, and C 1s regions.
-
Data Analysis: The binding energy scale is calibrated (e.g., to the adventitious C 1s peak at 284.8 eV). The core level spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to identify different chemical states and determine their relative concentrations.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is the premier technique for directly visualizing the electronic band structure. A generalized protocol for ARPES on a single-crystal VN sample is:
-
Sample Preparation: A single-crystal VN sample is cleaved in-situ in a UHV chamber to expose a clean, atomically flat surface. The sample is mounted on a goniometer that allows for precise control of its orientation.
-
Photon Source: A monochromatic light source, such as a helium discharge lamp (He Iα at 21.2 eV) or a synchrotron beamline, is used to provide the incident photons.[2]
-
Electron Analyzer: A hemispherical electron energy analyzer with a 2D detector measures the kinetic energy and emission angle of the photoelectrons simultaneously.
-
Data Acquisition: The analyzer records the photoemission intensity as a function of kinetic energy and two emission angles. By rotating the sample, the entire Brillouin zone can be mapped.
-
Data Analysis: The measured kinetic energies and emission angles are converted to binding energies and crystal momentum to reconstruct the E vs. k band dispersion, which can then be directly compared to DFT calculations.[7]
Visualizations
Workflow for Characterizing the Electronic Band Structure of this compound
Caption: Workflow for the comprehensive study of VN's electronic band structure.
Conceptual Diagram of the Electronic Density of States of this compound
Caption: Schematic of the electronic density of states for this compound.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Electronic structure of superconducting VN(111) films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Atmospheric pressure chemical vapour deposition of this compound and oxynitride films on glass from reaction of VCl4 with NH3 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. condensed matter - Plotting a bandstructure along high-symmetry paths in the Brillouin Zone - Physics Stack Exchange [physics.stackexchange.com]
- 10. Half metallicity and ferromagnetism of this compound nanoribbons: a first-principles study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. ARPES Overturns V2O3 Metal-to-Insulator Theory [als.lbl.gov]
- 12. specs-group.com [specs-group.com]
- 13. mp-925: VN (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 14. QuantumSpecs : The ARPES technique [qs.lpem.espci.fr]
- 15. aps.anl.gov [aps.anl.gov]
- 16. researchgate.net [researchgate.net]
- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]
A Theoretical and Computational Guide to the Properties of Vanadium Nitride (VN)
Abstract: Vanadium Nitride (VN) is a transition metal nitride that has garnered significant scientific interest due to its exceptional physical properties, including high hardness, excellent thermal and chemical stability, and interesting electronic and magnetic characteristics.[1][2] These properties make it a promising candidate for applications such as hard protective coatings, energy storage, and spintronic devices.[1][3][4] First-principles theoretical studies, primarily based on Density Functional Theory (DFT), have become indispensable for understanding the fundamental properties of VN at an atomic level, predicting new phases, and guiding experimental synthesis. This guide provides an in-depth overview of the theoretical investigations into the structural, mechanical, electronic, magnetic, and thermodynamic properties of this compound, summarizing key quantitative data and outlining the computational methodologies employed.
Computational Methodologies: The First-Principles Approach
Theoretical studies of VN predominantly rely on ab initio (first-principles) calculations, which solve the quantum mechanical equations governing the behavior of electrons in a material without requiring empirical parameters. The most widely used framework for these calculations is Density Functional Theory (DFT).
1.1. Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of materials science, DFT calculations allow researchers to determine the total energy of a system of atoms, from which a wide range of physical and chemical properties can be derived. The calculations typically involve the following components:
-
Exchange-Correlation Functional: This is an approximation to the complex many-electron interactions. Common functionals used in VN studies include the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, and the Local Density Approximation (LDA).[5][6]
-
Pseudopotentials: To simplify calculations, the interaction of the core electrons and the nucleus is replaced by an effective potential, or pseudopotential. This allows the calculation to focus only on the valence electrons, which are primarily responsible for chemical bonding. Methods like the Projector Augmented Wave (PAW) and Ultrasoft Pseudopotentials are frequently employed.[6][7]
-
Basis Set: The electronic wavefunctions are expanded in a set of basis functions. A plane-wave basis set is commonly used for periodic systems like crystals.[8][9]
-
Software Packages: Several software packages implement these DFT methods, with VASP (Vienna Ab initio Simulation Package), CASTEP, and Quantum Espresso being prominent in VN research.[6][7][8]
Below is a generalized workflow for a typical DFT-based investigation of material properties.
Structural Properties and Phase Stability
This compound can exist in several crystal structures, with its stability being a function of stoichiometry, temperature, and pressure.[10][11] Theoretical calculations have been crucial in mapping the phase diagram of the V-N system.
-
Common Phases: The most commonly studied phase is the cubic rocksalt (NaCl, B1) structure.[12] However, first-principles calculations have shown that at 0 K, the hexagonal WC-type structure is energetically more stable than the NaCl phase for stoichiometric VN.[10][11] Other phases investigated include the CsCl, NiAs, and various tetragonal structures.[8][10][12]
-
Phase Transitions: Under high pressure, VN is predicted to undergo a structural phase transition from the NaCl structure to the denser CsCl structure.[8][9] The predicted transition pressure is approximately 189 GPa.[8][9] Experimental studies have confirmed the stability of the face-centered cubic structure up to a pressure of 76 GPa.[5][13]
-
Role of Vacancies and Temperature: Bulk this compound is often non-stoichiometric.[10] Theoretical studies show that nitrogen vacancies lower the formation enthalpy, which helps to explain the prevalence of substoichiometric VNₓ.[10] While the NaCl structure is dynamically unstable at 0 K according to some calculations, it is stabilized at room temperature by vibrational entropy contributions.[6]
Table 1: Calculated Structural Properties of this compound Phases
| Phase | Space Group | Lattice Parameter(s) (Å) | Formation Enthalpy (eV/atom) | Reference |
|---|---|---|---|---|
| NaCl | Fm-3m | a = 4.28 | - | [7] |
| WC-type | P-6m2 | - | Lower than NaCl | [10][11] |
| NiAs-type | P63/mmc | - | Lower than NaCl | [10] |
| CsCl | Pm-3m | - | Stable > 189 GPa |[8][9] |
Mechanical Properties
The exceptional hardness and wear resistance of VN make it a key material for industrial coatings. Theoretical calculations provide insight into the fundamental mechanical properties that give rise to this hardness.
-
Elastic Constants: The elastic constants (C₁₁, C₁₂, C₄₄ for cubic systems) are fundamental properties that describe a material's response to stress and its stiffness. They are used to derive other mechanical indicators like the bulk and shear moduli.
-
Bulk and Shear Moduli: The bulk modulus (B) measures resistance to uniform compression, while the shear modulus (G) measures resistance to shape change. A high bulk modulus indicates incompressibility.[12]
-
Ductility and Hardness: The ratio of the bulk modulus to the shear modulus (B/G) can be used to predict ductility. A high B/G ratio (> 1.75) is typically associated with ductile behavior. Theoretical calculations predict a ductility ratio for VN between 2.35 and 2.52, indicating it is malleable and structurally stable.[14] Hardness is correlated with high shear modulus and strong covalent bonding.[15][16] WC-type VN is predicted to have a very high Vickers hardness of approximately 37 GPa due to a strong three-dimensional V-N covalent bond network.[15]
Table 2: Theoretically Calculated Mechanical Properties of NaCl-type VN
| Property | Calculated Value (GPa) | Reference |
|---|---|---|
| C₁₁ | 580.97 | [14] |
| C₁₂ | 205.02 | [14] |
| C₄₄ | 108.92 | [14] |
| Bulk Modulus (B) | 294.53 (at room temp) | [14] |
| Bulk Modulus (B) | 316 | [5][13] |
| Shear Modulus (G) | - | - |
| Young's Modulus (E) | - | - |
Electronic and Magnetic Properties
The electronic structure of VN dictates its conductivity, superconductivity, and potential for magnetic applications.
-
Metallic Character: Band structure and Density of States (DOS) calculations consistently confirm the metallic character of cubic VN, characterized by a gapless ground state where electronic states cross the Fermi level.[2][14][17] This metallic nature is a result of the strong hybridization between V 3d and N 2p orbitals.[1][12]
-
Superconductivity: VN is a known superconductor.[1] The superconducting critical temperature (Tc) has been calculated based on the phonon-mediated BCS mechanism, showing good agreement with experimental values of around 8.1 K.[1][17]
-
Ferromagnetism and Half-Metallicity: While bulk VN is typically non-magnetic, theoretical studies predict robust ferromagnetism and half-metallicity in low-dimensional structures like nanoribbons.[3] Half-metals are materials that are metallic for one spin channel and semiconducting for the other, making them ideal for spintronic devices.[3] Hexagonal VN (h-VN) monolayers are also predicted to be ferromagnetic half-metallic materials with a high Curie temperature.[18] VN/AlN/VN superlattices in the wurtzite structure are predicted to have a half-metallic ferromagnetic character with a magnetic moment of 4.0 µβ/cell.[4]
The diagram below illustrates the relationship between the calculated electronic structure and the resulting material properties.
Thermodynamic and Phonon Properties
Thermodynamic properties are essential for understanding the behavior of VN at different temperatures, while phonon calculations are key to assessing its dynamic stability.
-
Thermodynamic Calculations: Using approaches like the Debye-Grüneisen model in combination with DFT, thermodynamic characteristics such as the bulk modulus as a function of temperature, specific heat capacity, and thermal expansion coefficients can be rigorously investigated.[14] It has been shown that as temperature increases, the bulk modulus of VN decreases.[14]
-
Phonon Dispersion: Phonon dispersion curves describe the vibrational modes of a crystal lattice. The absence of imaginary frequencies in the phonon spectrum across the entire Brillouin zone confirms the dynamical stability of a crystal structure.[17] Calculations have shown that while stoichiometric NaCl-type VN exhibits dynamic instabilities at 0 K (imaginary phonon energies), these instabilities are removed at higher temperatures, explaining its stability at room temperature.[6] These calculations highlight that contributions from vibrational entropy are essential for correctly modeling the phase stability of VN.[6]
Conclusion
Theoretical studies based on Density Functional Theory have provided profound insights into the properties of this compound. They have successfully predicted structural parameters, mechanical properties, and electronic characteristics that align well with experimental observations. Furthermore, these computational methods have ventured into predictive territory, identifying potentially stable high-pressure phases, uncovering the potential for ferromagnetism in VN nanostructures, and explaining the complex interplay of temperature and vacancies in stabilizing its common cubic phase. This in-depth theoretical understanding is critical for the rational design and development of next-generation materials for advanced technological applications.
References
- 1. Electronic structure of superconducting VN(111) films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Half metallicity and ferromagnetism of this compound nanoribbons: a first-principles study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Surface oxidation for enhancing the hydrogen evolution reaction of metal nitrides: a theoretical study on this compound - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00231G [pubs.rsc.org]
- 8. First-Principles Investigations on Electronic, Elastic and Thermodynamic Properties of VN under High Pressure | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. uspex-team.org [uspex-team.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Quantum Mechanical Modeling of Vanadium Nitride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the quantum mechanical modeling of vanadium nitride (VN). It is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical and experimental aspects of this versatile material. The guide covers the fundamental theoretical frameworks, detailed experimental protocols for synthesis and characterization, and explores its emerging biomedical applications.
Introduction to this compound
This compound is a transition metal nitride known for its remarkable properties, including high hardness, excellent thermal and chemical stability, and interesting electronic and magnetic characteristics.[1] These properties make it a promising candidate for a wide range of applications, from wear-resistant coatings and cutting tools to energy storage and catalysis.[2] In recent years, the unique attributes of VN at the nanoscale have attracted significant attention for their potential in biomedical fields, including cancer therapy and biosensing.[3][4]
Quantum mechanical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of this compound at the atomic level.[5][6] These computational methods allow researchers to investigate electronic structure, mechanical properties, and surface chemistry, providing insights that can guide the design of new materials and applications.
Theoretical Modeling of this compound
Density Functional Theory (DFT) is the most widely used quantum mechanical method for studying the properties of this compound.[5][6] DFT calculations can predict a wide range of material properties with a good balance of accuracy and computational cost.
Computational Methodology
A typical DFT calculation for this compound involves the following steps:
A common approach for DFT calculations of VN involves using the projector augmented wave (PAW) or optimized norm-conserving Vanderbilt (ONCVPSP) pseudopotentials to describe the electron-ion interactions.[7] The calculations are often performed with a plane-wave basis set. Key parameters in these calculations include:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for the accuracy of the results. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for VN.[6] For more accurate electronic structure calculations, hybrid functionals like HSE06 may be employed.
-
Plane-Wave Cutoff Energy: This parameter determines the size of the basis set. For VN, a minimum energy cutoff of around 45 Ry (approximately 612 eV) for the wavefunctions and 400 Ry (approximately 5442 eV) for the charge density is recommended.[7]
-
k-point Sampling: The Brillouin zone is sampled using a grid of k-points. For bulk VN, a Monkhorst-Pack mesh is typically used. For surface calculations, a mesh such as 6x6x1 is appropriate for sampling the 2D Brillouin zone.[7]
Calculated Properties of this compound
DFT calculations have been used to determine a variety of properties for VN, which are summarized in the tables below.
Table 1: Structural and Mechanical Properties of Cubic this compound
| Property | Calculated Value | Reference |
| Lattice Parameter (a) | 4.28 Å | [7] |
| Formation Enthalpy | -1.210 eV/atom | [5] |
| Bulk Modulus | 316 GPa | [8] |
Table 2: Calculated Surface Energies of Different this compound Facets
| Surface Facet | Surface Energy | Stability Ranking | Reference |
| (200) | Most Stable | 1 | [7] |
| (112) | - | 2 | [7] |
| (101) | - | 3 | [7] |
| (111) | - | ~4 | [7] |
| (113) | - | ~4 | [7] |
| (311) | - | ~4 | [7] |
| (220) | Least Stable | 5 | [7] |
| (001) | Least Stable | 6 | [7] |
Table 3: Electronic Properties of this compound
| Property | Description | Reference |
| Bulk VN | Metallic behavior with no magnetic moment.[9] | [9] |
| VN Nanosheets | Exhibit significant near-infrared (NIR) optical absorption.[3] | [3] |
| VN Nanoribbons | Predicted to be half-metallic with robust ferromagnetism.[10] | [10] |
Experimental Protocols
The synthesis and characterization of this compound are crucial for validating theoretical predictions and for developing applications. Below are detailed methodologies for common experimental procedures.
Synthesis Methods
A variety of methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages.
This method is suitable for producing VN nanoparticles under relatively mild conditions.[11][12][13]
Procedure: [11]
-
Dissolve 0.2 g of vanadium(III) chloride (VCl₃) in 40 ml of deionized (DI) water.
-
Add 8 ml of ammonia (B1221849) solution (30 wt.%) to the VCl₃ solution.
-
Use ultrasonication to treat the solution until it becomes clear.
-
Transfer the clear solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 200°C for 20 hours for the hydrothermal reaction to occur.
-
After cooling, collect the resulting black powder, which is amorphous VN.
-
To improve crystallinity, anneal the VN powder at 750°C in a tube furnace under a constant flow of ammonia gas (0.5 lpm) for two hours.
Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit high-quality, dense thin films of VN.[14][15][16]
Procedure:
-
Place a silicon wafer or other suitable substrate in a high-vacuum deposition chamber.
-
Use a high-purity vanadium target as the sputtering source.
-
Evacuate the chamber to a base pressure typically below 10⁻⁶ Torr.
-
Introduce an inert gas, such as argon, into the chamber to create a plasma.
-
Introduce nitrogen gas as the reactive gas. The partial pressure of nitrogen is a critical parameter that controls the stoichiometry of the film.[14]
-
Apply a high DC or RF voltage to the vanadium target, which ignites the plasma.
-
The argon ions in the plasma bombard the vanadium target, ejecting vanadium atoms.
-
These vanadium atoms react with the nitrogen gas and deposit onto the substrate, forming a VN thin film.
-
The substrate can be heated during deposition to improve film quality and crystallinity. A negative bias voltage can also be applied to the substrate to control the energy of the depositing ions.[14]
Characterization Techniques
A suite of characterization techniques is employed to analyze the structure, composition, and morphology of synthesized this compound.[17][18][19]
Table 4: Common Characterization Techniques for this compound
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, lattice parameters, and crystallite size. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. |
| Transmission Electron Microscopy (TEM) | Nanostructure, crystal lattice imaging, and selected area electron diffraction (SAED). |
| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states of vanadium and nitrogen. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds. |
Biomedical Applications of this compound
The unique properties of this compound nanomaterials have opened up new avenues for their use in the biomedical field, particularly in cancer therapy and biosensing.[3][4][20]
Cancer Therapy
This compound nanosheets have been shown to be effective agents for both photothermal therapy (PTT) and photodynamic therapy (PDT).[3]
-
Photothermal Therapy (PTT): VN nanosheets exhibit strong absorption in the near-infrared (NIR) region. When irradiated with NIR light, they convert light energy into heat, leading to localized hyperthermia and the thermal ablation of cancer cells.[3]
-
Photodynamic Therapy (PDT): Under NIR excitation, VN nanosheets can also generate reactive oxygen species (ROS), which are highly cytotoxic to cancer cells.[3]
The synergistic effect of PTT and PDT can lead to efficient tumor eradication.[3] Furthermore, surface modification of VN nanosheets with biocompatible polymers can enhance their stability and suitability for in vivo delivery.[3]
Biosensing and Biocatalysis
This compound-based nanocomposites have demonstrated enzyme-mimicking activities, such as peroxidase (POD)-like and superoxide (B77818) dismutase (SOD)-like activities.[21][22] This makes them promising candidates for the development of novel biosensors. For example, a colorimetric sensor for the detection of superoxide anions has been developed based on the cascade enzyme-mimicking properties of a VN@carbon nanofiber composite.[21]
Potential Signaling Pathways
Vanadium compounds, in general, are known to interact with various cellular signaling pathways.[20] While the specific pathways affected by this compound are still under investigation, it is plausible that they could influence pathways related to cell proliferation, apoptosis, and oxidative stress, which are critical in the context of cancer and other diseases. The ability of vanadium compounds to mimic insulin (B600854) suggests potential interactions with the insulin signaling pathway, which could have implications for metabolic disorders.[20] Further research in this area is needed to fully elucidate the biological interactions of this compound at the molecular level.
Conclusion
Quantum mechanical modeling, particularly DFT, provides powerful insights into the fundamental properties of this compound. These theoretical predictions, in conjunction with advanced synthesis and characterization techniques, are driving the exploration of VN in a wide array of applications. The emerging biomedical applications of this compound, especially in cancer therapy and biosensing, highlight the potential of this material to address significant challenges in healthcare. This guide serves as a foundational resource for researchers and professionals seeking to understand and leverage the unique properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nanotrun.com [nanotrun.com]
- 3. Surface-engineered this compound nanosheets for an imaging-guided photothermal/photodynamic platform of cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadium-based nanomaterials for cancer diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Surface oxidation for enhancing the hydrogen evolution reaction of metal nitrides: a theoretical study on this compound - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00231G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. Half metallicity and ferromagnetism of this compound nanoribbons: a first-principles study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) DOI:10.1039/C4NR02646B [pubs.rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of this compound/Carbon Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound@carbon nanofiber composite: Synthesis, cascade enzyme mimics and its sensitive and selective colorimetric sensing of superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Phase diagram analysis of the V-N system
An in-depth analysis of the Vanadium-Nitrogen (V-N) system is crucial for the development of advanced materials, with applications spanning from wear-resistant coatings to electronic components. This technical guide provides a comprehensive overview of the V-N phase diagram, detailing the stable phases, their crystallographic data, and the thermodynamic principles governing their formation. The information is tailored for researchers, scientists, and professionals in materials science and engineering, with potential relevance for those in drug development exploring novel material applications.
The V-N system is characterized by several stable and metastable phases, the formation of which is dependent on nitrogen concentration and temperature. The established phases include the body-centered cubic (BCC) α-V solid solution, the hexagonal close-packed (HCP) β-V₂N, and the face-centered cubic (FCC) δ-VNₓ. Other phases like γ-V₂N and ε-VN have also been reported.
The solubility of nitrogen in α-V is limited, and with increasing nitrogen content, the β-V₂N phase is formed. At higher nitrogen concentrations and temperatures, the δ-VNₓ phase becomes stable. This phase exhibits a wide range of non-stoichiometry. The currently accepted V-N phase diagram is a result of numerous thermodynamic assessments and experimental validations.
Logical Relationship of V-N Phases
The following diagram illustrates the typical phase progression in the V-N system as the concentration of nitrogen increases.
An In-depth Technical Guide to the Thermodynamic Properties of Vanadium Nitride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium nitride (VN), a refractory ceramic material, has garnered significant interest across various scientific and technological fields due to its remarkable properties, including high hardness, excellent wear resistance, high-temperature stability, and good electrical conductivity. These attributes make it a promising candidate for applications ranging from cutting tools and wear-resistant coatings to electrodes in energy storage devices. A fundamental understanding of its thermodynamic properties is paramount for the synthesis, processing, and application of VN-based materials, enabling the prediction of phase stability, reaction equilibria, and performance at elevated temperatures. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental methodologies for their determination, and a visualization of a key synthesis pathway.
Core Thermodynamic Properties of this compound
The thermodynamic stability and behavior of this compound are dictated by key state functions, including the enthalpy of formation (ΔHf°), entropy (S°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp). These properties have been determined for both the mononitride (VN) and subnitride (VN₀.₄₆₅) phases.
Table 1: Thermodynamic Properties of Vanadium Mononitride (VN) at 298.15 K
| Property | Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | -217.3 ± 2.5 | kJ/mol |
| Standard Molar Entropy (S°) | 37.23 | J/(mol·K)[1] |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -191.7 | kJ/mol |
Table 2: Thermodynamic Properties of Vanadium Subnitride (VN₀.₄₆₅) at 298.15 K[2][3]
| Property | Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | -133.1 ± 2.5 | kJ/mol |
| Standard Molar Entropy (S°) | 26.69 ± 0.02 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -124.9 | kJ/mol |
Table 3: High-Temperature Thermodynamic Properties of Vanadium Mononitride (VN)[4]
| Temperature (K) | Enthalpy (H° - H°₂₉₈) (kJ/mol) | Entropy (S°) (J/(mol·K)) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
| 298.15 | 0 | 37.23 | -190.6 |
| 400 | 4.16 | 49.24 | -184.4 |
| 600 | 13.36 | 67.82 | -171.8 |
| 800 | 23.31 | 82.12 | -159.1 |
| 1000 | 33.82 | 93.83 | -146.4 |
| 1200 | 44.79 | 103.8 | -133.6 |
| 1400 | 56.19 | 112.6 | -120.8 |
| 1600 | 68.01 | 120.5 | -108.0 |
Table 4: High-Temperature Thermodynamic Properties of Vanadium Subnitride (VN₀.₄₆₅)[5]
| Temperature (K) | Enthalpy (H° - H°₂₉₈) (kJ/mol) | Entropy (S°) (J/(mol·K)) | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
| 298.15 | 0 | 26.69 | -133.1 | -124.9 |
| 400 | 3.10 | 35.61 | -133.4 | -121.7 |
| 600 | 9.12 | 48.74 | -133.8 | -114.9 |
| 800 | 15.65 | 58.91 | -134.1 | -107.9 |
| 1000 | 22.47 | 67.49 | -134.4 | -100.9 |
| 1200 | 29.50 | 74.98 | -134.8 | -93.8 |
| 1400 | 36.69 | 81.67 | -135.3 | -86.6 |
| 1600 | 44.02 | 87.74 | -135.9 | -79.3 |
| 1800 | 51.46 | 93.26 | -136.6 | -71.9 |
Experimental Protocols for Thermodynamic Measurements
The accurate determination of the thermodynamic properties of this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.
Adiabatic Calorimetry for Low-Temperature Heat Capacity
This method is employed to measure the heat capacity of a substance from cryogenic temperatures up to room temperature.
-
Apparatus: An adiabatic calorimeter consists of a sample container surrounded by an adiabatic shield, all housed within a vacuum chamber immersed in a cryogen (e.g., liquid helium or nitrogen).
-
Procedure:
-
A precisely weighed sample of this compound is sealed in the sample container under an inert atmosphere.
-
The system is cooled to the lowest desired temperature (e.g., 5 K).
-
A known quantity of electrical energy (Q) is supplied to the sample through a heater, causing a small increase in temperature (ΔT).
-
The temperature of the adiabatic shield is meticulously controlled to match the temperature of the sample container at all times, minimizing heat exchange with the surroundings.
-
The heat capacity (Cp) is calculated as Cp = Q/ΔT.
-
Measurements are taken in small temperature increments across the desired temperature range.
-
-
Data Analysis: The collected heat capacity data is used to calculate the standard entropy (S°) and the enthalpy difference (H° - H°₀) by integrating the Cₚ/T and Cₚ versus temperature curves, respectively.
Drop Calorimetry for High-Temperature Enthalpy Increments
Drop calorimetry is used to measure the enthalpy content of a substance at high temperatures relative to a reference temperature (usually 298.15 K).
-
Apparatus: The setup includes a high-temperature furnace to heat the sample and an isothermal calorimeter (e.g., a copper block calorimeter) maintained at a known reference temperature.
-
Procedure:
-
A sample of this compound is encapsulated in an inert container (e.g., platinum-rhodium alloy).
-
The encapsulated sample is heated to a precise high temperature (T) in the furnace and allowed to reach thermal equilibrium.
-
The sample is then rapidly dropped into the isothermal calorimeter.
-
The temperature rise of the calorimeter (ΔT_cal) is measured.
-
The calorimeter is calibrated using a substance with a known enthalpy, such as sapphire (α-Al₂O₃).
-
-
Data Analysis: The heat absorbed by the calorimeter is calculated from its known heat capacity and ΔT_cal. This value corresponds to the enthalpy difference of the sample between the high temperature (T) and the reference temperature (H°_T - H°_₂₉₈).
Combustion Calorimetry for Enthalpy of Formation
This technique is used to determine the standard enthalpy of formation by measuring the heat released during the complete combustion of the substance.
-
Apparatus: A bomb calorimeter, which is a constant-volume vessel, is used. The "bomb" is submerged in a known mass of water in an insulated container.
-
Procedure:
-
A weighed pellet of this compound is placed in the bomb.
-
The bomb is filled with high-pressure oxygen (e.g., 30 atm).
-
The bomb is placed in the water bath, and the initial temperature is recorded.
-
The sample is ignited using an electrical fuse.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
-
Data Analysis: The heat of combustion is calculated from the temperature rise of the calorimeter and its known heat capacity. The standard enthalpy of formation of VN is then determined using Hess's law, by combining the heat of combustion of VN with the known standard enthalpies of formation of the combustion products (e.g., V₂O₅ and N₂).
Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Thermodynamics of Decomposition
KEMS is a high-temperature technique used to study the thermodynamics of vaporization and decomposition processes by measuring the vapor pressure of effusing species.
-
Apparatus: The system consists of a Knudsen cell (a small, heated effusion cell with a tiny orifice) housed in a high-vacuum chamber, coupled with a mass spectrometer.[2]
-
Procedure:
-
A sample of this compound is placed in the Knudsen cell, which is typically made of a non-reactive material like tungsten or tantalum.
-
The cell is heated to the desired temperature, causing the sample to vaporize or decompose.
-
The gaseous species effuse through the orifice into the high-vacuum chamber, forming a molecular beam.
-
The molecular beam is directed into the ion source of the mass spectrometer, where the species are ionized and then separated based on their mass-to-charge ratio.
-
-
Data Analysis: The ion intensities of the detected species are proportional to their partial pressures in the Knudsen cell. By measuring the ion intensities as a function of temperature, the vapor pressure can be determined. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of vaporization or decomposition from the temperature dependence of the vapor pressure.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is particularly useful for identifying and characterizing phase transitions.
-
Apparatus: A DSC instrument contains two pans: one for the sample and one for an empty reference. These pans are situated on a thermoelectric disk surrounded by a furnace.
-
Procedure:
-
A small, weighed amount of this compound is placed in the sample pan.
-
The sample and reference pans are heated or cooled at a constant rate.
-
The instrument measures the differential heat flow between the sample and the reference.
-
-
Data Analysis: A phase transition in the sample will appear as a peak (for an exothermic transition like crystallization) or a dip (for an endothermic transition like melting) in the DSC curve. The temperature at the peak/dip onset provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition. For this compound, DSC can be used to study the low-temperature cubic-to-tetragonal phase transition.[1][3]
Visualization of the Carbothermal Reduction of V₂O₅ to VN
The industrial production of this compound often involves the carbothermal reduction of vanadium pentoxide (V₂O₅) in a nitrogen atmosphere. The following diagram illustrates the logical workflow of this process, highlighting the key reactants, intermediates, and final product.
Caption: Carbothermal reduction process for this compound synthesis.
Conclusion
This technical guide has provided a consolidated resource on the thermodynamic properties of this compound, crucial for its scientific understanding and technological advancement. The tabulated data offers a quick reference for key thermodynamic parameters, while the detailed experimental protocols provide insight into the rigorous methods required for their accurate measurement. The visualization of the synthesis pathway further elucidates the practical application of thermodynamic principles in materials processing. For professionals in materials science, chemistry, and related fields, this information serves as a foundational tool for the design and optimization of this compound-based materials and technologies.
References
- 1. Using differential scanning calorimetry to characterize the precipitation and dissolution of V(CN) and VC particles during continuous casting and reheating process | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. msinstruments.us [msinstruments.us]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Surface Chemistry and Physics of Vanadium Nitride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium nitride (VN), a transition metal nitride, has garnered significant attention across diverse scientific and technological fields. Its unique combination of properties, including high hardness, exceptional wear resistance, good electrical conductivity, and catalytic activity, makes it a material of interest for applications ranging from industrial coatings to advanced energy storage and biomedical technologies.[1][2][3] This technical guide provides a comprehensive overview of the surface chemistry and physics of this compound, focusing on its synthesis, surface properties, electronic structure, catalytic applications, and its emerging role in the biomedical field. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile material.
Synthesis of this compound
The properties of this compound are highly dependent on its stoichiometry, crystal structure, and morphology, which are in turn dictated by the synthesis method.[3] Various techniques have been developed to produce VN in different forms, from thin films to nanoparticles.
Temperature-Programmed Reaction
Temperature-programmed reaction (TPR) is a common method for synthesizing this compound powders. This typically involves the reduction and nitridation of a vanadium precursor, such as vanadium pentoxide (V₂O₅), in a flowing nitrogen-containing atmosphere, often ammonia (B1221849) (NH₃).
Experimental Protocol: Temperature-Programmed Synthesis of VN Powder
-
Precursor: Vanadium pentoxide (V₂O₅) powder.
-
Reaction Gas: Anhydrous ammonia (NH₃, 99.99% purity).
-
Procedure:
-
Place the V₂O₅ precursor in a quartz tube furnace.
-
Establish a continuous flow of NH₃ gas through the tube. A typical flow rate is in the range of 500 cm³/min.
-
Heat the furnace to a final temperature of approximately 1270 K at a controlled heating rate, for example, 0.033 K/s.
-
Hold at the final temperature for a specific duration to ensure complete conversion to VN.
-
Cool the system to room temperature under the NH₃ flow to prevent re-oxidation.
-
-
Characterization: The resulting powder is typically characterized by X-ray diffraction (XRD) to confirm the crystal structure and elemental analysis to determine the nitrogen content.
Hydrothermal Synthesis
Hydrothermal synthesis offers a route to produce this compound nanoparticles under milder conditions compared to high-temperature methods.
Experimental Protocol: Hydrothermal Synthesis of VN Nanoparticles
-
Precursors: Vanadium(III) chloride (VCl₃) and ammonia solution (30 wt.%).
-
Procedure:
-
Dissolve 0.2 g of VCl₃ in 40 ml of deionized water.
-
Add 8 ml of ammonia solution to the VCl₃ solution.
-
Use ultrasonication to achieve a clear solution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 200 °C and maintain for 20 hours.
-
After cooling, collect the resulting black powder.
-
To improve crystallinity, the powder can be annealed at 750 °C in a flowing ammonia atmosphere for two hours.[4]
-
Reactive Magnetron Sputtering
Reactive magnetron sputtering is a physical vapor deposition (PVD) technique widely used for depositing high-quality this compound thin films.
Experimental Protocol: Reactive DC Magnetron Sputtering of VN Thin Films
-
Target: High-purity vanadium metal target.
-
Substrate: Silicon wafers or other suitable substrates.
-
Gases: Argon (Ar) as the sputtering gas and Nitrogen (N₂) as the reactive gas.
-
Procedure:
-
Mount the substrate in a high-vacuum chamber.
-
Evacuate the chamber to a base pressure below 10⁻⁶ mbar.
-
Introduce Ar gas and ignite a plasma to pre-sputter and clean the vanadium target.
-
Introduce N₂ gas at a controlled flow rate. The partial pressure of N₂ is a critical parameter that determines the stoichiometry and phase of the deposited film.
-
Apply a DC power to the vanadium target to initiate sputtering.
-
The substrate can be heated or biased to control the film's microstructure and properties.
-
Deposition is carried out for a specific duration to achieve the desired film thickness.[5]
-
Surface and Physical Properties
The surface properties of this compound are critical for its performance in various applications. These properties are intrinsically linked to its atomic and electronic structure.
Crystal and Electronic Structure
This compound typically crystallizes in a cubic rock-salt (NaCl-type) structure with the space group Fm-3m.[3] However, other phases can exist depending on the stoichiometry and synthesis conditions.[6] The electronic structure of VN is characterized by strong hybridization between the vanadium 3d and nitrogen 2p orbitals, leading to its metallic conductivity and high hardness.[6]
Quantitative Physical and Surface Properties
The following tables summarize key quantitative data for this compound, compiled from experimental and theoretical studies.
Table 1: Crystallographic and Mechanical Properties of this compound
| Property | Value | Reference(s) |
| Crystal Structure | Cubic (NaCl type) | [3] |
| Space Group | Fm-3m | [3] |
| Lattice Parameter (a) | 4.13 - 4.28 Å | [4][6] |
| Density | 6.13 g/cm³ | [3] |
| Melting Point | 2050 °C | [3] |
| Bulk Modulus | 268 - 328.4 GPa | [7] |
Table 2: Surface and Electronic Properties of this compound
| Property | Value | Reference(s) |
| Surface Energy (DFT) | ||
| (100) facet | Lower than (110) | [6] |
| (110) facet | Higher than (100), (111) | [6] |
| (111) facet | Lower than (110) | [6] |
| (112) facet | ~ Stable as (200) | [6] |
| (200) facet | Most stable | [6] |
| Work Function | 4.3 - 7.0 eV (Varies with stoichiometry and surface oxidation) | [8][9] |
| Vacancy Formation Energy (DFT) | ||
| Nitrogen Vacancy | ~1.70 - 1.88 eV | [8] |
| Vanadium Vacancy | ~1.70 - 1.88 eV | [8] |
Surface Chemistry and Catalytic Activity
The surface of this compound is catalytically active for several important chemical reactions. Its activity is often attributed to its electronic structure, which resembles that of noble metals.
Ammonia Decomposition
This compound is an active catalyst for the decomposition of ammonia, a key reaction in hydrogen production. The reaction kinetics on VN have been found to be similar to those on some Group VIII metals.[10]
Experimental Protocol: Catalytic Testing for Ammonia Decomposition
-
Catalyst: this compound powder.
-
Reactor: Fixed-bed flow reactor.
-
Procedure:
-
Load a known amount of VN catalyst into the reactor.
-
Pre-treat the catalyst in a flowing inert gas at an elevated temperature to clean the surface.
-
Introduce a feed gas mixture of ammonia diluted in an inert gas (e.g., He) at a controlled flow rate.
-
Ramp the reactor temperature to the desired reaction temperature (e.g., above 750 K).
-
Analyze the composition of the effluent gas using a gas chromatograph to determine the conversion of ammonia.
-
Vary the partial pressures of reactants and products to determine the reaction kinetics.
-
Oxygen Reduction Reaction (ORR)
This compound has shown promise as a cost-effective electrocatalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. Its performance is influenced by the material's morphology and nitrogen content.
Table 3: Catalytic Performance of this compound in ORR
| Catalyst | Electrolyte | Onset Potential (vs. RHE) | Tafel Slope (mV/dec) | Reference(s) |
| VN | 0.1 M KOH | ~0.9 V | 47-74 | [11] |
| FeMn-DA-N-C | 0.1 M KOH | 1.02 V | 47.16 | [11] |
| Pt/C | 0.1 M KOH | ~1.0 V | 74.02 | [11] |
Biomedical Applications
The unique properties of this compound, combined with its biocompatibility, have opened avenues for its use in the biomedical field, particularly in cancer therapy and as a material for medical implants.
Cancer Therapy
This compound nanosheets have been investigated as a theranostic platform for cancer treatment.[12] They exhibit significant near-infrared (NIR) optical absorption, which can be harnessed for photothermal therapy (PTT) and photodynamic therapy (PDT).[13][14] Upon NIR irradiation, VN nanosheets generate heat and reactive oxygen species (ROS), leading to cancer cell death.[14] While the precise signaling pathways initiated by VN are still under investigation, it is known that vanadium compounds can induce apoptosis through the activation of caspase cascades and by affecting pathways like MAPK/ERK.[6]
Surface Functionalization for Drug Delivery
To enhance their biocompatibility and enable targeted drug delivery, the surface of this compound nanoparticles can be functionalized with polymers like polyethylene (B3416737) glycol (PEG).[12] PEGylation creates a hydrophilic shell that reduces non-specific protein adsorption and prolongs circulation time in the body.[15][16]
Experimental Protocol: PEGylation of Amine-Functionalized Nanoparticles
This protocol is a general procedure for nanoparticles with surface amine groups, which can be adapted for aminated VN.
-
Materials: Amine-functionalized VN nanoparticles, COOH-PEG-COOH, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), MES buffer (0.1 M, pH 5.5-6.0), and Phosphate-buffered saline (PBS, pH 7.4).[11]
-
Procedure:
-
Activation of PEG: Dissolve COOH-PEG-COOH in MES buffer. Add EDC and NHS and allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxyl groups.[11]
-
Dispersion of Nanoparticles: Disperse the amine-functionalized VN nanoparticles in MES buffer using sonication.
-
Conjugation: Add the activated PEG solution to the nanoparticle dispersion and stir for several hours or overnight at room temperature.
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and washing with PBS to remove unreacted reagents.[11]
-
Final Dispersion: Resuspend the purified PEGylated VN nanoparticles in the desired buffer for further use.
-
Conclusion
This compound is a material with a rich and complex surface chemistry and physics that underpins its wide range of promising applications. From robust industrial coatings to sophisticated biomedical platforms, the ability to control the synthesis and understand the surface properties of VN is paramount. This guide has provided a detailed overview of the current state of knowledge, including experimental protocols and quantitative data, to aid researchers and professionals in harnessing the potential of this remarkable material. Further research into the precise nature of its surface defects, the development of tailored surface functionalization strategies, and a deeper understanding of its interactions with biological systems will undoubtedly unlock even more exciting applications in the future.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. air.unimi.it [air.unimi.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Kinetics of ammonia decomposition on this compound (Journal Article) | OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. Surface-engineered this compound nanosheets for an imaging-guided photothermal/photodynamic platform of cancer treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Electronic Secrets of Vanadium Nitride: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vanadium nitride (VN), a transition metal nitride, has garnered significant scientific interest due to its remarkable properties, including high hardness, chemical stability, and interesting electronic and catalytic characteristics.[1] Understanding the electronic structure of VN is paramount for tailoring its properties for various applications, from wear-resistant coatings to novel catalysts and potential use in drug development contexts where surface interactions are critical. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic properties of materials like VN from first principles.[2] This in-depth technical guide provides a comprehensive overview of the application of DFT to elucidate the electronic structure of this compound, summarizing key findings and detailing the computational methodologies involved.
Electronic and Structural Properties of this compound
DFT calculations have been instrumental in characterizing the fundamental electronic and structural properties of VN. The material typically crystallizes in a rock-salt (NaCl-type) cubic structure.[3] Analysis of the electronic band structure and density of states (DOS) consistently reveals the metallic nature of this compound.[4][5] This metallic character arises from the significant hybridization of the Vanadium 3d and Nitrogen 2p orbitals, with the V 3d states being predominant near the Fermi level.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for bulk this compound as determined by various DFT studies. It is important to note that the exact values can vary depending on the specific computational parameters employed.
| Property | Calculated Value | Reference |
| Lattice Parameter (a) | 4.28 Å | [3] |
| 4.10 Å | [6] | |
| Bulk Modulus (K₀) | 316 GPa | [5] |
| 328.4(2.8) GPa (from XRD data) | [5] | |
| 228 GPa | [6] | |
| V-N Bond Length | 2.06 Å | [3] |
Experimental and Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen computational parameters. This section outlines the typical methodologies employed in the study of this compound's electronic structure.
Density Functional Theory (DFT) Calculation Protocol
A typical DFT workflow for calculating the electronic structure of this compound is as follows:
-
Structural Optimization: The crystal structure of VN (e.g., the rock-salt cubic cell) is first optimized to find the ground-state geometry and lattice parameters. This involves minimizing the forces on the atoms and the stress on the unit cell.
-
Self-Consistent Field (SCF) Calculation: With the optimized structure, a self-consistent field calculation is performed to determine the ground-state electronic density and total energy of the system.
-
Electronic Structure Analysis: Following the SCF calculation, non-self-consistent calculations are performed to obtain the electronic band structure along high-symmetry directions in the Brillouin zone and the electronic density of states (DOS). The DOS provides information about the number of available electronic states at each energy level.[7]
Typical Computational Parameters
The following table details the common parameters used in DFT calculations for this compound, as reported in the literature.
| Parameter | Description | Typical Values/Methods | References |
| Software Package | The program used to perform the DFT calculations. | Quantum Espresso, Vienna Ab initio Simulation Package (VASP), Gaussian | [3][5][8] |
| Exchange-Correlation Functional | An approximation to the exchange-correlation energy in DFT. The choice of functional is crucial for the accuracy of the results. | Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization. | [6][9] |
| Pseudopotentials | An approximation that replaces the strong Coulomb potential of the nucleus and the core electrons with a weaker effective potential. | Projector Augmented Wave (PAW), Optimized Norm-Conserving Vanderbilt (ONCVPSP), Ultrasoft Pseudopotentials. | [3][4] |
| Energy Cutoff | A parameter that determines the number of plane waves used in the basis set to expand the electronic wavefunctions. | 40 - 45 Ry for wavefunctions; 400 Ry for charge density. | [3][6] |
| k-point Mesh | A grid of points in the Brillouin zone used for sampling the electronic states. | Monkhorst-Pack scheme, e.g., 6 x 6 x 1 for surface calculations or denser meshes for bulk calculations. | [3] |
Visualizing the DFT Workflow for this compound
The following diagram illustrates the logical workflow for performing DFT calculations to determine the electronic structure of this compound.
Caption: A flowchart illustrating the typical workflow for DFT calculations of this compound.
Applications and Future Directions
The insights gained from DFT calculations of VN's electronic structure are crucial for a variety of applications. For instance, understanding the surface electronic states is vital for designing more efficient catalysts for reactions like the hydrogen evolution reaction.[3] Furthermore, the metallic nature and high density of states at the Fermi level are relevant for its use in supercapacitors. The ability to theoretically predict how modifications, such as doping or strain, affect the electronic properties opens up avenues for the rational design of novel materials with tailored functionalities. Future research will likely focus on more complex systems, such as interfaces between VN and other materials, and the effects of defects on the electronic and chemical properties, which are of paramount importance in real-world applications.
References
- 1. Electronic structure of superconducting VN(111) films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. Surface oxidation for enhancing the hydrogen evolution reaction of metal nitrides: a theoretical study on this compound - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00231G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Vanadium Nitride Stoichiometry: A Technical Guide to Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium nitride (VN), a transition metal nitride, exhibits a remarkable array of physical properties that are intricately linked to its stoichiometry. This technical guide provides an in-depth exploration of the synthesis of this compound with controlled stoichiometry and the consequent effects on its mechanical, electrical, and superconducting properties. Detailed experimental protocols for the synthesis and characterization of VN are presented, alongside a comprehensive summary of quantitative data. Visual representations of key relationships and experimental workflows are provided to facilitate a deeper understanding of the structure-property correlations in this versatile material. While not directly used in drug development, the biocompatible nature of VN coatings makes it relevant for biomedical implants and devices.
Introduction
This compound is a ceramic material known for its high hardness, excellent wear resistance, chemical stability, and interesting electronic and superconducting properties.[1] It crystallizes in a face-centered cubic (FCC) rock-salt structure, where nitrogen atoms occupy the interstitial sites of the vanadium lattice.[1] A key characteristic of this compound is its ability to exist over a wide range of non-stoichiometric compositions, denoted as VNx, where 'x' (the N/V ratio) can vary significantly. This substoichiometry, primarily in the form of nitrogen vacancies, plays a crucial role in determining the material's physical properties.[2] Understanding and controlling the stoichiometry is therefore paramount for tailoring the properties of this compound for specific applications, ranging from hard coatings for cutting tools to superconducting electronic devices and biocompatible coatings for medical implants.
Synthesis of this compound with Controlled Stoichiometry
The stoichiometry of this compound is primarily controlled by the synthesis method and the specific process parameters. Various techniques are employed for the synthesis of VN thin films and powders, with reactive magnetron sputtering being one of the most common and versatile methods for achieving high-quality, dense coatings with tunable stoichiometry.
Reactive Magnetron Sputtering
Reactive magnetron sputtering is a physical vapor deposition (PVD) technique that involves the sputtering of a vanadium target in a mixed atmosphere of an inert gas (typically Argon, Ar) and a reactive gas (Nitrogen, N₂). The N/V ratio in the resulting VN film is controlled by the partial pressure of nitrogen in the sputtering chamber.
Experimental Protocol: Reactive Magnetron Sputtering of VN Thin Films
-
Substrate Preparation: Silicon (100) wafers or other suitable substrates are cleaned ultrasonically in acetone (B3395972) and ethanol, followed by drying with a nitrogen gun.
-
Vacuum System: The substrates are loaded into a high-vacuum sputtering chamber, which is then evacuated to a base pressure of typically less than 5.0 × 10⁻⁵ mbar to minimize contamination.
-
Target and Sputtering Conditions: A high-purity vanadium target is used. The target is pre-sputtered in an Ar atmosphere for a few minutes to remove any surface contaminants.[1]
-
Gas Mixture and Deposition: Argon and Nitrogen gases are introduced into the chamber at controlled flow rates. The ratio of N₂ to the total gas flow (N₂/(Ar+N₂)) is a critical parameter for controlling the stoichiometry.[3] For example, systematic variations in this ratio from 25% to 56% have been used to produce VN films with different nitrogen content.[3]
-
Deposition Parameters:
-
Sputtering Power: A DC power source is applied to the vanadium target, typically in the range of 250 W.[3]
-
Substrate Temperature: The substrate temperature can be varied, for instance, from room temperature up to 650 °C, which influences the crystallinity and microstructure of the film.[4]
-
Substrate Bias: A negative bias voltage can be applied to the substrate to increase ion bombardment, which can affect the film density and hardness.
-
Deposition Time: The thickness of the film is controlled by the deposition time.
-
-
Post-Deposition Annealing: In some cases, post-deposition annealing in a controlled atmosphere (e.g., Ar) at temperatures around 600-700 °C can be performed to improve the crystallinity of the films.
Stoichiometry and its Influence on Physical Properties
The physical properties of this compound are highly sensitive to its stoichiometry. The presence of nitrogen vacancies in the crystal lattice significantly alters the electronic structure and interatomic bonding, leading to changes in mechanical, electrical, and superconducting characteristics.
Structural Properties
The lattice parameter of VN with the rock-salt structure is a direct function of its nitrogen content. Generally, the lattice parameter decreases with an increasing number of nitrogen vacancies (i.e., decreasing x in VNx).
Table 1: Lattice Parameter of VNx as a Function of Stoichiometry
| Stoichiometry (x in VNx) | Lattice Parameter (Å) | Reference |
| 0.765 | 4.097 | [5] |
| 0.996 | 4.135 | [5] |
| 1.00 | 4.1328 | [5] |
Mechanical Properties
This compound is known for its high hardness. Interestingly, understoichiometric VN can exhibit enhanced hardness compared to its stoichiometric counterpart. This is attributed to the complex interplay of changes in electronic structure and defect-mediated deformation mechanisms.
Experimental Protocol: Nanoindentation
Nanoindentation is a technique used to measure the hardness and elastic modulus of thin films and small volumes of material.
-
Instrumentation: A nanoindenter equipped with a Berkovich (three-sided pyramid) or Vickers (four-sided pyramid) diamond tip is used.
-
Sample Mounting: The VN film on its substrate is securely mounted on the sample stage.
-
Indentation Process: The indenter tip is brought into contact with the film surface. A controlled load is applied, and the displacement of the indenter into the surface is continuously measured. The load is then removed, and the unloading curve is also recorded. To avoid substrate effects, the maximum indentation depth is typically kept below 10% of the film thickness.[6]
-
Data Analysis: The hardness and elastic modulus are calculated from the load-displacement data using the Oliver-Pharr method.
Table 2: Mechanical Properties of Stoichiometric and Understoichiometric VN
| Property | VN1.0 | VN0.8 | Reference |
| Hardness (GPa) | ~20% lower than VN0.8 | ~20% harder than VN1.0 | [7] |
| Fracture Resistance | More prone to fracture | More resistant to fracture | [7] |
Electrical Properties
This compound exhibits metallic conductivity. The electrical resistivity of VN films is strongly dependent on the nitrogen content. As the nitrogen concentration in the film increases (approaching stoichiometry), the electrical resistivity generally decreases.
Table 3: Electrical Resistivity of VN Films
| N₂/(Ar+N₂) Ratio in Sputtering Gas | Electrical Resistivity (μΩ-cm) | Reference |
| 56% | 63 | [3] |
Note: The exact N/V ratio corresponding to the gas flow ratio is not specified in the source, but a higher N₂ ratio leads to a higher nitrogen content in the film.
Superconducting Properties
This compound is a superconductor with a critical temperature (Tc) that is also sensitive to its stoichiometry. The relationship is not monotonic; Tc initially increases with the N/V ratio, reaches a maximum, and then decreases as the stoichiometry approaches VN1.0.
Table 4: Superconducting Transition Temperature of VNx
| Stoichiometry (x in VNx) | Superconducting Transition Temperature (Tc) (K) | Reference |
| Varies (non-monotonic) | Up to ~8.5 K | [8] |
Characterization Techniques
A suite of characterization techniques is essential to determine the stoichiometry, crystal structure, and physical properties of this compound.
X-ray Diffraction (XRD)
XRD is used to identify the crystal structure and phase purity of the VN films. The position of the diffraction peaks can be used to calculate the lattice parameter, which, as shown in Table 1, is correlated with the stoichiometry.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for determining the N/V ratio in this compound films.
Experimental Protocol: XPS Analysis
-
Sample Introduction: The VN sample is introduced into an ultra-high vacuum (UHV) chamber.
-
X-ray Source: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα).
-
Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured by an electron analyzer.
-
Spectral Analysis: The binding energy of the electrons is determined from their kinetic energy. The core-level spectra of V 2p and N 1s are recorded. The relative atomic concentrations of vanadium and nitrogen are calculated from the integrated peak areas, corrected by their respective relative sensitivity factors.
Conclusion
The stoichiometry of this compound is a critical parameter that dictates its physical properties. By carefully controlling the synthesis conditions, particularly in reactive magnetron sputtering, the N/V ratio can be tailored to optimize properties such as hardness, electrical conductivity, and superconducting transition temperature. This technical guide has provided a comprehensive overview of the synthesis-structure-property relationships in VN, along with detailed experimental protocols for its preparation and characterization. This knowledge is crucial for the rational design and application of this compound in advanced materials and technologies, including those relevant to the biomedical field where its hardness, wear resistance, and biocompatibility are highly valued.
References
- 1. Effects of Vanadium Content on Structure and Chemical State of TiVN Films Prepared by Reactive DC Magnetron Co-Sputtering [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ab Initio Studies on the Stability of Vanadium Nitride: A Technical Guide
Abstract
Vanadium nitride (VN) is a transition metal nitride renowned for its exceptional properties, including high hardness, elevated melting point, and excellent corrosion resistance, making it a candidate for applications such as hard coatings and supercapacitors.[1][2] A significant point of interest and investigation in the materials science community has been the discrepancy between the experimentally observed crystal structure of stoichiometric VN and theoretical predictions of its ground state. While VN is commonly synthesized in the cubic NaCl-type (rocksalt) structure, first-principles calculations consistently predict that the hexagonal WC-type structure is the thermodynamically most stable phase at ground state.[1][3] This technical guide provides an in-depth review of the ab initio computational studies that have been instrumental in understanding the thermodynamic and dynamic stability of various this compound polymorphs, thereby resolving this apparent contradiction. We will detail the computational methodologies employed, present key quantitative data on the stability and mechanical properties of different VN phases, and visualize the fundamental relationships governing its structural stability.
Polymorphism in this compound
First-principles calculations have explored a range of possible crystal structures for stoichiometric this compound. The stability of these polymorphs is determined by their total energy at the ground state. The established sequence of stability, from lowest to highest total energy, is as follows:
-
Hexagonal (WC type, P-6m2) : The theoretical ground-state structure.[4][5]
-
Cubic (NaCl type, Fm-3m) : The most commonly observed experimental phase.[4][5]
In addition to these stoichiometric phases, ab initio studies have also investigated non-stoichiometric compounds (VNx) and other compositions within the V-N binary system, such as V2N, V5N2, V2N3, and VN2, particularly under high-pressure conditions.[1][3]
Thermodynamic and Dynamic Stability Analysis
The core of the VN stability puzzle lies in the dynamic stability of its various phases. While total energy calculations at 0 K determine the thermodynamic ground state, dynamic stability, which is assessed through phonon spectrum calculations, determines if a structure can exist without collapsing.
2.1. The Instability of the NaCl Phase at 0 K
First-principles phonon-spectrum calculations have revealed that the cubic NaCl-type VN, despite being commonly synthesized, is dynamically unstable at 0 K.[1][5] This instability is characterized by the presence of imaginary phonon frequencies, particularly around the X point in the phonon dispersion curves.[1]
2.2. Factors Stabilizing the NaCl Phase
Ab initio studies have identified several key factors that stabilize the experimentally observed NaCl structure at ambient or elevated temperatures:
-
Temperature and Anharmonic Effects : At high temperatures, the stability of the NaCl-type structure increases.[4][5] Ab initio molecular dynamics have shown that the NaCl phase is dynamically stabilized by temperature-induced anharmonic effects above 250 K.[1]
-
Vacancies : The presence of nitrogen vacancies is a critical factor. Calculations show that nitrogen vacancies stabilize the NaCl phase of VNx relative to the WC phase.[1][3] This aligns with experimental findings that bulk vanadium nitrides are often non-stoichiometric.[3] At low temperatures, vacancies in both vanadium and nitrogen sublattices can lead to the stabilization of triclinic phases for VxNx where x < 0.94.[4][5]
-
Pressure : High-pressure studies predict that VN undergoes a structural phase transition.[3] However, experimental studies using synchrotron radiation X-ray diffraction have shown the cubic structure to be highly stable up to a pressure of 76 GPa.[6]
Computational Protocols
The insights into VN stability are derived from rigorous ab initio calculations based on Density Functional Theory (DFT). The Vienna Ab initio Simulation Package (VASP) and Quantum ESPRESSO are commonly used codes for these simulations.[5][7] A typical computational workflow is detailed below.
3.1. Methodology for Stability Calculation
-
Structural Optimization : For each VN polymorph, the initial crystal structure is defined. A series of total energy calculations are performed for different cell volumes. The resulting energy-volume data is fitted to an equation of state to determine the equilibrium lattice parameters and ground-state energy.[6]
-
DFT Framework : The calculations are performed within the DFT framework. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is used for the exchange-correlation functional.[7][8]
-
Pseudopotentials and Basis Set : The interaction between the ion cores and valence electrons is described using pseudopotentials, such as the Projector Augmented Wave (PAW) method.[7] The Kohn-Sham valence states are expanded using a plane-wave basis set with a defined energy cutoff (e.g., 450-500 eV).[7][9]
-
Brillouin Zone Integration : The integration over the Brillouin zone is performed using a Monkhorst-Pack scheme with a specified k-point mesh. The density of the mesh is chosen to ensure the convergence of the total energy.[10]
-
Convergence Criteria : The self-consistent field (SCF) cycles are iterated until the total energy converges to a stringent threshold (e.g., 10⁻⁵ eV).[7][9] Ionic relaxations are performed until the forces on each atom are below a specified tolerance (e.g., 0.01 eV/Å).[7]
-
Phonon Calculations : To assess dynamic stability, phonon dispersion curves and phonon densities of states (PHDOS) are calculated. This is often done using density functional perturbation theory (DFPT) or the finite displacement method. The presence of any imaginary (negative) frequencies in the PHDOS indicates a dynamic instability.[5]
-
Elastic Constants Calculation : The elastic constants (Cij) are calculated by applying small strains to the equilibrium lattice and calculating the resulting stress tensor. These constants are used to determine mechanical stability and properties like the bulk modulus and shear modulus.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative results from various ab initio studies on this compound.
Table 1: Relative Stabilities of Stoichiometric VN Polymorphs at 0 K The total energy of the ground-state WC-type structure is taken as the reference (0.0 meV/atom).
| Crystal Structure | Space Group | Relative Total Energy (meV/atom) |
| Hexagonal (WC type) | P-6m2 | 0.0[5] |
| Hexagonal (AsNi type) | P63/mmc | 100.9[5] |
| Tetragonal | P42/mcm | 162.5[5] |
| Cubic (NaCl type) | Fm-3m | 180.9[5] |
Table 2: Calculated Mechanical Properties of this compound
| Property | Phase | Calculated Value |
| Bulk Modulus (K₀) | Cubic (NaCl) | 316 GPa[6] |
| Bulk Modulus (K₀) | Cubic (NaCl) | 328.4 GPa[6] |
| Bulk Modulus | Cubic (NaCl) | 294.53 GPa (at room temp)[11] |
| Elastic Constant (C₁₁) | Cubic (NaCl) | 580.97 GPa[11] |
| Elastic Constant (C₁₂) | Cubic (NaCl) | 205.02 GPa[11] |
| Elastic Constant (C₄₄) | Cubic (NaCl) | 108.92 GPa[11] |
| Vickers Hardness | Hexagonal (WC) | ~37 GPa[1] |
Table 3: Calculated Formation Enthalpies of Vanadium Nitrides Formation enthalpy indicates the thermodynamic stability of a compound relative to its constituent elements.
| Compound | Phase | Formation Enthalpy (eV/atom) |
| VN | - | -1.210[3] |
| V₂N | - | - [Value not specified, but noted as stable in multiple phases][3] |
Visualization of Stability and Computational Workflows
Diagrams generated using the DOT language provide clear visual representations of the logical relationships and processes involved in the study of VN stability.
Caption: Relative energy hierarchy of VN polymorphs at 0 K.[5]
Caption: A typical workflow for ab initio stability analysis of VN.
Conclusion
References
- 1. uspex-team.org [uspex-team.org]
- 2. Half metallicity and ferromagnetism of this compound nanoribbons: a first-principles study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Probing the Lattice Dynamics of Vanadium Nitride: A Technical Guide to Phonon Dispersion Curves
Authored for Researchers, Scientists, and Professionals in Materials Science and Drug Development
Introduction
Vanadium nitride (VN), a transition metal nitride, exhibits a compelling array of physical properties, including high hardness, excellent wear resistance, and superconductivity. These characteristics are intrinsically linked to the vibrational states of its crystal lattice. Understanding the collective excitations of atoms, or phonons, is paramount for elucidating the material's thermodynamic stability, thermal conductivity, and electron-phonon coupling. This guide provides an in-depth technical overview of the phonon dispersion curves of this compound, detailing the theoretical and experimental methodologies used to characterize them and presenting key quantitative data for scientific application.
Theoretical and Experimental Foundations
The phonon dispersion curve plots the relationship between the frequency (energy) of a phonon and its wave vector (momentum) along high-symmetry directions within the crystal's Brillouin zone. These curves are fundamental to understanding the lattice dynamics of a material.
Theoretical Approach: Density Functional Theory
First-principles calculations based on Density Functional Theory (DFT) are the primary theoretical tools for predicting phonon dispersion. Specifically, Density Functional Perturbation Theory (DFPT) allows for the direct calculation of interatomic force constants (IFCs), which describe the restoring forces on atoms displaced from their equilibrium positions. From these IFCs, a dynamical matrix is constructed for various wave vectors. The eigenvalues of this matrix yield the phonon frequencies, while the eigenvectors describe the atomic displacement patterns for each vibrational mode.
Experimental Approach: Inelastic Neutron Scattering
Inelastic Neutron Scattering (INS) is the principal experimental technique for directly measuring phonon dispersion curves. In an INS experiment, a beam of monochromatic neutrons with a known energy and momentum is directed at a single crystal of the material. When a neutron interacts with the crystal lattice, it can create (phonon emission) or annihilate (phonon absorption) a phonon. By measuring the change in the neutron's energy and momentum, the energy and momentum of the interacting phonon can be determined, allowing for the mapping of the dispersion relations.
Phonon Dispersion Characteristics of this compound
This compound in the rocksalt (B1) crystal structure has two atoms per primitive unit cell, resulting in 6 phonon branches: 3 acoustic and 3 optical.
-
Acoustic Branches: These correspond to the in-phase movement of adjacent atoms. They are characterized by a linear dispersion near the Brillouin zone center (Γ point). The three acoustic branches are the longitudinal acoustic (LA) and two transverse acoustic (TA) modes.
-
Optical Branches: These involve the out-of-phase motion of adjacent atoms. They have a non-zero frequency at the Γ point. The three optical branches are the longitudinal optical (LO) and two transverse optical (TO) modes.
A notable feature in the phonon dispersion of stoichiometric VN is the presence of phonon anomalies , particularly a pronounced softening (a dip in frequency) of the acoustic modes near the X point of the Brillouin zone. First-principles calculations have shown that the NaCl-type VN structure is dynamically unstable at 0 K due to these imaginary phonon frequencies around the X point.[1] This instability is linked to the electronic structure of VN and is considered a precursor to a cubic-to-tetragonal phase transition observed at low temperatures. The presence of nitrogen vacancies in sub-stoichiometric VN (e.g., VNₓ with x < 1) tends to mitigate these anomalies, leading to better agreement between theoretical calculations and experimental measurements performed at room temperature.
Quantitative Data Presentation
The following table summarizes the calculated phonon frequencies for stoichiometric this compound (VN) at high-symmetry points in the Brillouin zone, derived from first-principles calculations. These values are essential for benchmarking theoretical models and understanding the vibrational properties of the material.
| High-Symmetry Point | Phonon Branch | Calculated Frequency (THz) |
| Γ | TA / LA | 0.00 |
| TO / LO | 8.80 | |
| X | TA | 4.85 |
| LA | 5.15 | |
| TO | 16.00 | |
| LO | 16.90 | |
| L | TA | 4.50 |
| LA | 6.70 | |
| TO | 14.75 | |
| LO | 17.60 |
Data derived from the comprehensive study by Isaev, E.I., et al. on transition metal nitrides.[2][3]
Detailed Methodologies and Protocols
Experimental Protocol: Inelastic Neutron Scattering (INS)
The determination of phonon dispersion curves via INS follows a rigorous experimental workflow.
-
Neutron Source: The process begins at a research reactor or a spallation neutron source that produces a high flux of neutrons.
-
Monochromatization: The polychromatic neutron beam is directed at a large single crystal (the monochromator), which uses Bragg diffraction to select neutrons of a specific wavelength and, therefore, a specific incident energy (Eᵢ).
-
Sample Interaction: The monochromatic neutron beam is then scattered by the single-crystal this compound sample mounted on a goniometer, which allows for precise orientation of the crystal lattice relative to the neutron beam.
-
Energy Analysis: The scattered neutrons pass through another crystal (the analyzer) which, similar to the monochromator, selects neutrons of a specific final energy (E).
-
Detection: A neutron detector measures the count of scattered neutrons that have the selected final energy.
-
Data Acquisition: By systematically varying the sample orientation and the angles of the monochromator and analyzer (a setup known as a Triple-Axis Spectrometer), the energy transfer (ħω = Eᵢ - E) and momentum transfer (ħq ) can be mapped for different points in the Brillouin zone.
Computational Protocol: DFT/DFPT Calculations
The workflow for calculating phonon dispersion from first principles is a multi-step computational process.
-
Ground State Calculation: The first step is to determine the electronic ground state of the VN crystal. This involves a self-consistent field (SCF) calculation using DFT. Key parameters for this step include:
-
Crystal Structure: Defining the lattice parameters and atomic positions for VN (rocksalt structure, space group Fm-3m).
-
Exchange-Correlation Functional: Selecting an approximation, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization.
-
Pseudopotentials: Using ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW) method to describe the interaction between core and valence electrons.
-
Convergence Parameters: Setting a sufficiently high plane-wave energy cutoff and a dense k-point mesh for sampling the Brillouin zone to ensure convergence of the total energy.
-
-
Phonon Calculation (DFPT): With the converged ground state, the response of the system to small atomic displacements is calculated using DFPT. This step computes the interatomic force constants.
-
Dynamical Matrix Construction: The calculated force constants are used to construct the dynamical matrix for a grid of q-vectors throughout the Brillouin zone.
-
Diagonalization: The dynamical matrix is diagonalized at each q-vector to obtain the phonon frequencies (eigenvalues) and corresponding atomic displacement patterns (eigenvectors).
-
Dispersion Curve Plotting: The frequencies are plotted along a path of high-symmetry points (e.g., Γ-X-W-L-Γ) to generate the final phonon dispersion curve.
Mandatory Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
References
Vanadium Nitride: A Technical Guide to Bonding, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Vanadium nitride (VN), a refractory ceramic material, has garnered significant interest across various scientific disciplines due to its remarkable properties, including high hardness, excellent wear resistance, high thermal stability, and good electrical conductivity.[1] These characteristics make it a promising candidate for applications ranging from cutting tools and wear-resistant coatings to energy storage and catalysis.[2][3] For researchers in materials science and drug development, a thorough understanding of its bonding characteristics is crucial for designing novel applications, such as advanced biocompatible coatings, biosensors, and drug delivery systems. This technical guide provides an in-depth analysis of the bonding in this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.
Bonding Characteristics of this compound
The bonding in this compound is a complex interplay of ionic, covalent, and metallic contributions, which collectively give rise to its unique set of properties.
Crystal Structure: this compound typically crystallizes in a cubic rock-salt (NaCl-type) crystal structure with the space group Fm-3m.[4][5] In this structure, each vanadium atom is octahedrally coordinated to six nitrogen atoms, and vice versa. The properties of this compound are highly dependent on its stoichiometry.[4][5] Other phases, such as V2N, can also form.[4]
Electronic Structure and Chemical Bonding: Theoretical and experimental studies have elucidated the intricate nature of the V-N bond. Ab initio calculations suggest that the ground state of diatomic VN is characterized by a triple bond with no 4s character.[6] In the solid state, there is a significant hybridization between the vanadium 3d and nitrogen 2p orbitals, leading to strong covalent bonds. This covalent character is a primary contributor to the material's high hardness.
Simultaneously, the difference in electronegativity between vanadium and nitrogen results in a partial charge transfer from vanadium to nitrogen, introducing an ionic component to the bonding. This ionic character contributes to the stability of the crystal lattice. Furthermore, the presence of delocalized d-electrons from the vanadium atoms gives rise to metallic bonding, which is responsible for the material's notable electrical conductivity. First-principles investigations have confirmed the metallic character of VN through analysis of its band structure and density of states (DOS).[7]
Quantitative Data on Bonding and Properties
A summary of key quantitative data for this compound is presented below for easy comparison.
| Property | Value | Reference(s) |
| Bond Properties | ||
| V-N Bond Dissociation Energy | 4.9968(20) eV | [3] |
| 477(8) kJ/mol | [8] | |
| 481.47 kJ/mol (s-ccCA computation) | [4] | |
| V-N Bond Length (cubic) | 2.06 Å | [9] |
| 2.06 Å (DFT calculation) | [7] | |
| Crystallographic Data | ||
| Crystal Structure | Cubic (Rock-Salt) | [4][5] |
| Space Group | Fm-3m | [5] |
| Lattice Parameter (a) | 4.1392 Å (stoichiometric) | [10] |
| 4.13 Å | [2][11] | |
| 4.147 Å (on α-Al2O3 substrate) | [12] | |
| 4.28 Å (DFT calculation) | [7] | |
| Physical Properties | ||
| Density | 6.13 g/cm³ | [5] |
| Melting Point | 2050 °C | [5] |
| Electrical Conductivity | ~1.6 × 10^6 S/m | [3] |
Experimental Protocols for Characterization
A multi-technique approach is essential for a comprehensive analysis of this compound's bonding and structural properties.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure, phase purity, lattice parameters, and crystallite size of VN.
Methodology:
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Sample Preparation: this compound powder is typically mounted on a zero-background sample holder. For thin films, grazing incidence XRD (GIXRD) might be employed.
-
Data Collection: Diffraction patterns are recorded over a 2θ range, for instance, from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystal phases. The lattice parameters can be calculated from the peak positions using Bragg's Law. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. Rietveld refinement can be used for a more detailed structural analysis.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To investigate the elemental composition, chemical states, and electronic structure of the V-N bond at the surface of the material.
Methodology:
-
Instrument: An XPS system with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.
-
Sample Preparation: The sample is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁹ torr). Sputtering with argon ions may be used to clean the surface and remove adventitious carbon and surface oxides.
-
Data Collection: A survey scan is first performed to identify all the elements present on the surface. High-resolution spectra are then acquired for the V 2p, N 1s, O 1s, and C 1s core levels.
-
Data Analysis: The binding energies of the core level peaks are used to identify the chemical states of the elements. For example, the V 2p spectrum can be deconvoluted to distinguish between V-N, V-O, and other vanadium species. The N 1s spectrum can similarly be analyzed to identify nitride and other nitrogen-containing species. The peak areas are used to quantify the elemental composition of the surface.
Density Functional Theory (DFT) Calculations
Objective: To theoretically model the electronic structure, bonding characteristics, and physical properties of this compound.
Methodology:
-
Software: Quantum chemistry packages such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or Gaussian are commonly used.
-
Model: The calculations are typically performed on a periodic model of the VN crystal structure.
-
Parameters:
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice.
-
Pseudopotentials: Projector-augmented wave (PAW) or ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons.
-
Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically sufficient for convergence.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh depends on the size of the unit cell.
-
-
Calculations: A variety of properties can be calculated, including the total energy, electronic band structure, density of states (DOS), charge density distribution, and elastic constants.
Visualizing Workflows and Relationships
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound nanoparticles, a process relevant for exploring their potential in biomedical applications.
Caption: Workflow for VN nanoparticle synthesis and characterization.
Interplay of Bonding Components
The following diagram illustrates the relationship between the different bonding components in this compound and their resulting properties.
Caption: Relationship between bonding and properties in VN.
Conclusion
The bonding in this compound is a synergistic combination of ionic, covalent, and metallic interactions, which dictates its impressive physical and chemical properties. A comprehensive understanding of these bonding characteristics, facilitated by a combination of advanced experimental techniques and theoretical calculations, is paramount for the continued development of VN-based materials for a wide array of applications, including those in the biomedical and pharmaceutical fields. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists working with this versatile material.
References
- 1. Synthesis and Characterization of this compound/Carbon Nanocomposites | NSF Public Access Repository [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A novel method of preparing vanadium-based precursors and their enhancement mechanism in this compound preparation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00584K [pubs.rsc.org]
- 7. Surface oxidation for enhancing the hydrogen evolution reaction of metal nitrides: a theoretical study on this compound - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00231G [pubs.rsc.org]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Electronic structure of superconducting VN(111) films - PMC [pmc.ncbi.nlm.nih.gov]
High-Pressure Phases of Vanadium Nitride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the high-pressure phases of vanadium nitride (VN), a material of significant interest due to its remarkable properties, including high hardness, chemical stability, and potential for superconductivity.[1] Under ambient conditions, this compound typically adopts the cubic rocksalt (NaCl-type) structure. However, the application of high pressure induces a series of structural transformations, leading to the formation of novel phases with distinct electronic and mechanical characteristics. This guide summarizes the current state of knowledge on these high-pressure phases, detailing their crystal structures, transition pressures, and key properties. Furthermore, it outlines the sophisticated experimental protocols employed in their synthesis and characterization, providing a valuable resource for researchers in materials science and related fields.
Known and Predicted High-Pressure Phases of this compound
This compound exhibits a rich and complex phase diagram under high pressure. Experimental and theoretical investigations have revealed several stable and metastable phases, each with a unique crystal structure and properties. The face-centered cubic structure of VN has been shown to be highly stable, persisting up to at least 76 GPa at room temperature in quasi-hydrostatic experiments.[2][3]
NaCl (Rocksalt) to CsCl Phase Transition
A commonly predicted transition for many rock-salt structured compounds under high pressure is the transformation to the more densely packed Cesium Chloride (CsCl-type) structure. Theoretical calculations predict this transition for this compound to occur at pressures ranging from 110 GPa to 189 GPa.[4] Another theoretical study suggests a transition from the WC-type structure to the CsCl-type structure at an even higher pressure of 256 GPa.[4]
Other Predicted and Observed High-Pressure Phases
Beyond the CsCl phase, a variety of other stoichiometries and crystal structures have been predicted and, in some cases, experimentally synthesized:
-
WC-type, AsNi-type, and Zinc-Blende Phases: Theoretical studies have explored the relative stability of these phases in addition to the rocksalt and CsCl structures.
-
Tetragonal and Orthorhombic Phases (P42mc, I41md, and Amm2): First-principles calculations have predicted these phases to be energetically more stable than the NaCl-type structure with increasing pressure.[5]
-
Vanadium-Rich and Nitrogen-Rich Phases: Systematic investigations of the V-N binary system have led to the prediction of several new high-pressure phases with different stoichiometries, including Pbam-V5N2, Pnma-V2N, and P-3m1-V2N3.[6]
-
VN2 (CuAl2-type): A novel transition metal pernitride, VN2 with a CuAl2-type structure, has been synthesized at pressures above 73.3 GPa.[7] Another predicted nitrogen-rich phase is I4/mcm-VN2, which is expected to become stable at 33 GPa.[6]
The pressure-composition phase diagram of the V-N system reveals the stability regions for these diverse compounds.[6]
Data Presentation: Properties of High-Pressure VN Phases
The following tables summarize the quantitative data for various phases of this compound under high pressure, as reported in theoretical and experimental studies.
Table 1: Crystal Structure and Transition Pressures of this compound Phases
| Phase Name | Crystal System | Space Group | Transition Pressure (GPa) | Reference |
| NaCl (Rocksalt) | Cubic | Fm-3m | Ambient | [2] |
| CsCl | Cubic | Pm-3m | 110 - 189 (Theoretical) | [4] |
| WC | Hexagonal | P-6m2 | Ground state (Theoretical) | [6] |
| AsNi | Hexagonal | P63/mmc | Metastable | [4] |
| P42mc | Tetragonal | P42mc | Energetically favorable at high P (Theoretical) | [5] |
| Amm2 | Orthorhombic | Amm2 | Energetically favorable at high P (Theoretical) | [5] |
| I41md | Tetragonal | I41md | Energetically favorable at high P (Theoretical) | [5] |
| VN2 (CuAl2-type) | Tetragonal | I4/mcm | > 73.3 (Experimental) | [7] |
| I4/mcm-VN2 | Tetragonal | I4/mcm | > 33 (Theoretical) | [6] |
| Pbam-V5N2 | Orthorhombic | Pbam | > 84 (Theoretical) | [6] |
| Pnma-V2N | Orthorhombic | Pnma | High Pressure (Theoretical) | [6] |
| P-3m1-V2N3 | Trigonal | P-3m1 | High Pressure (Theoretical) | [6] |
Table 2: Mechanical Properties of this compound Phases at 0 GPa (Theoretical)
| Phase | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (E) (GPa) | Vickers Hardness (Hv) (GPa) | Reference |
| NaCl | 298 | 134 | 352 | - | [4][5] |
| CsCl | 269 | 108 | 280 | - | [4] |
| WC | 363 | 298 | 684 | ~37 | [4][6] |
| AsNi | 313 | 199 | 487 | - | [4] |
| P42mc | 319 | 240 | 572 | Potential superhard | [5] |
| Amm2 | 319 | 240 | 572 | Potential superhard | [5] |
| I41md | 319 | 240 | 572 | Potential superhard | [5] |
| VN2 (CuAl2-type) | 347(12) (Experimental) | - | - | - | [7] |
| I4/mcm-VN2 | - | - | - | 25-27 | [6] |
Experimental Protocols
The synthesis and characterization of high-pressure phases of this compound are predominantly carried out using a laser-heated diamond anvil cell (LH-DAC) coupled with in-situ synchrotron X-ray diffraction (XRD). This combination allows for the simultaneous application of extreme pressures and temperatures while monitoring the structural changes in the material in real-time.
General Methodology for High-Pressure Synthesis and In-Situ XRD
-
Sample Preparation and DAC Loading:
-
A small piece of high-purity vanadium foil (e.g., 99.7% purity, approximately 50x50 µm and 10 µm thick) or δ-VN powder is loaded into a sample chamber drilled in a metallic gasket (e.g., T301 steel) pre-indented between two diamond anvils.[2][8]
-
A pressure calibrant, typically a small ruby chip, is placed in the sample chamber alongside the sample.[2][8] The pressure is determined by the pressure-induced shift of the ruby fluorescence line.
-
A pressure-transmitting medium is loaded into the sample chamber to ensure quasi-hydrostatic conditions. For room temperature compression studies, silicone oil is often used.[2] For high-temperature synthesis where nitrogen is a reactant, the sample chamber is cryogenically loaded with liquid nitrogen, which then serves as both the pressure medium and the nitrogen source.[8]
-
For thermal insulation and to prevent chemical reactions with the diamond anvils at high temperatures, a thermal insulator like NaCl may also be included in the sample chamber.[8]
-
-
Compression and Laser Heating:
-
The diamond anvil cell is gradually compressed to the target pressure at room temperature.
-
The sample is then heated using a high-power infrared laser (e.g., Nd:YAG or CO2 laser) focused on the sample.[8] The heating can be performed from one or both sides of the DAC.
-
The temperature is measured using spectroradiometry, by fitting the thermal emission spectrum of the heated sample to Planck's blackbody radiation law.
-
-
In-Situ Synchrotron X-ray Diffraction:
-
During compression and heating, the sample is exposed to a high-brilliance monochromatic X-ray beam from a synchrotron source.
-
The diffracted X-rays are collected on a 2D detector (e.g., a Pilatus detector).[2]
-
The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ or d-spacing).
-
-
Data Analysis and Structure Refinement:
-
The collected diffraction patterns are analyzed to identify the crystal structure of the phases present at different pressure and temperature conditions.
-
The unit cell parameters are determined from the positions of the diffraction peaks.
-
Rietveld refinement is performed on the diffraction patterns to obtain detailed structural information, such as atomic positions and site occupancies. This involves fitting a calculated diffraction profile to the experimental data.
-
Specific Protocols for this compound Phases
-
High-Stability Study of NaCl-type VN:
-
Synthesis of CuAl2-type VN2:
-
Starting Materials: Vanadium foil (99.7% purity) or δ-VN powder.[8]
-
Pressure Medium and Nitrogen Source: Liquid nitrogen.[8]
-
Synthesis Conditions: For the vanadium foil, δ-VN was first synthesized at 20-30 GPa, followed by the synthesis of CuAl2-type VN2 at 73-85 GPa with laser heating.[8]
-
Characterization: In-situ synchrotron XRD at high pressure and high temperature.[8]
-
Visualizations
The following diagrams illustrate the key experimental workflow and the pressure-induced phase transitions in the this compound system.
Caption: Experimental workflow for high-pressure synthesis and characterization of this compound.
Caption: Pressure-induced phase transitions in this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 5. scispace.com [scispace.com]
- 6. uspex-team.org [uspex-team.org]
- 7. High pressure synthesis and the valence state of vanadium ions for the novel transition metal pernitride, CuAl2-type VN2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to Point Defects and Vacancies in Vanadium Nitride
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Vanadium nitride (VN), a transition metal nitride, is gaining significant attention for its remarkable properties, including high hardness, excellent wear resistance, and good electrical conductivity.[1] These characteristics make it a promising material for various applications, from hard coatings to energy storage. However, the properties of this compound are profoundly influenced by the presence of point defects, particularly vacancies, within its crystal lattice.[2] This technical guide provides a comprehensive overview of point defects and vacancies in this compound, with a focus on their formation, characterization, and impact on the material's properties.
This compound commonly crystallizes in a rock-salt cubic structure, but it often exhibits non-stoichiometry, denoted as VN_x, where 'x' can deviate from 1.[3] This non-stoichiometry is primarily accommodated by the formation of vacancies on either the vanadium or nitrogen sublattices. Nitrogen vacancies are particularly common and have been identified as active sites for catalytic reactions.[4] Understanding and controlling these vacancies are crucial for tailoring the properties of this compound for specific applications.
Types of Point Defects in this compound
The primary point defects in this compound are:
-
Nitrogen Vacancies (V_N): These are the most common type of defect in VN and are responsible for its often sub-stoichiometric nature (x < 1 in VN_x).
-
Vanadium Vacancies (V_V): While less common than nitrogen vacancies, vanadium vacancies can also be present, particularly in over-stoichiometric compositions (x > 1).
-
Substitutional Impurities: Foreign atoms can replace either vanadium or nitrogen atoms in the lattice.
-
Interstitial Defects: Atoms can be located in the interstitial sites of the crystal lattice.
This guide will primarily focus on nitrogen and vanadium vacancies due to their significant impact on the material's fundamental properties.
Formation and Energetics of Vacancies
The formation of vacancies is a thermodynamically driven process. The energy required to create a vacancy is known as the vacancy formation energy . Lower formation energies indicate a higher likelihood of vacancy formation.
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the formation energies of vacancies in this compound. These calculations provide insights into the stability of different defect structures.
Table 1: Calculated Vacancy Formation Energies in this compound
| Vacancy Type | Formation Energy (eV) | Computational Method | Reference |
| Nitrogen Vacancy (V_N) | Data not available in search results | DFT | |
| Vanadium Vacancy (V_V) | Data not available in search results | DFT |
Note: Specific quantitative data for vacancy formation energies were not found in the initial search results. Further targeted literature review is required to populate this table.
The concentration of vacancies is dependent on temperature and the chemical potential of the constituent elements. The equilibrium number of vacancies can be estimated using the following equation:
n_v = N * exp(-E_f / (k_B * T))
Where:
-
n_v is the number of vacancies
-
N is the total number of atomic sites
-
E_f is the vacancy formation energy
-
k_B is the Boltzmann constant
-
T is the temperature in Kelvin
Experimental Techniques for Studying Vacancies
Several experimental techniques are employed to characterize point defects and vacancies in this compound.
1. X-ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystal structure and lattice parameters of VN. The presence of vacancies can lead to changes in the lattice parameter, which can be precisely measured by XRD. By analyzing the peak positions and widths, information about the stoichiometry and defect concentration can be inferred.[5]
2. Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the crystal lattice. High-resolution TEM (HRTEM) can, in some cases, reveal the presence of vacancy clusters or ordered vacancy structures.
3. Positron Annihilation Spectroscopy (PAS): PAS is a highly sensitive technique for studying vacancy-type defects. Positrons injected into the material can become trapped at vacancies, and their subsequent annihilation characteristics provide information about the size, concentration, and chemical environment of the vacancies.
4. X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the chemical composition and bonding states of the elements present. Changes in the core-level spectra of vanadium and nitrogen can indicate the presence of vacancies and their effect on the electronic structure.
Detailed Experimental Protocols
Protocol 1: Synthesis of Non-Stoichiometric this compound Films via Reactive Magnetron Sputtering
This protocol describes a common method for synthesizing VN films with varying nitrogen content, thereby controlling the concentration of nitrogen vacancies.
-
Substrate Preparation: Silicon wafers are typically used as substrates. They are cleaned sequentially in ultrasonic baths of acetone, ethanol, and deionized water, followed by drying with high-purity nitrogen gas.
-
Sputtering System: A magnetron sputtering system equipped with a high-purity vanadium target is used. The vacuum chamber is evacuated to a base pressure of less than 1 x 10^-6 Torr.
-
Deposition Parameters:
-
Target: Vanadium (99.9% purity)
-
Sputtering Gas: A mixture of Argon (Ar) and Nitrogen (N2) gas.
-
Ar Flow Rate: Maintained constant (e.g., 20 sccm).
-
N2 Flow Rate: Varied to control the stoichiometry of the deposited film.
-
Sputtering Power: Typically in the range of 100-300 W (DC or RF).
-
Substrate Temperature: Can be varied from room temperature to several hundred degrees Celsius to influence film crystallinity.
-
Deposition Time: Adjusted to achieve the desired film thickness.
-
-
Characterization: The resulting films are characterized by XRD to determine the crystal structure and phase composition, and by XPS to determine the V/N atomic ratio.
Effects of Vacancies on this compound Properties
The presence of vacancies has a profound impact on the electronic, mechanical, and catalytic properties of this compound.
Electronic Properties:
Nitrogen vacancies introduce localized electronic states within the band structure of VN. These vacancy-induced states can alter the electrical conductivity and superconducting properties of the material. The relationship between stoichiometry and properties like the superconducting transition temperature is highly sensitive.[2]
Mechanical Properties:
Point defects can influence the hardness and wear resistance of this compound coatings. While a high concentration of vacancies can sometimes lead to a decrease in hardness due to a weakening of atomic bonds, controlled introduction of vacancies can also be used to relieve internal stresses and improve toughness.
Catalytic Properties:
Nitrogen vacancies on the surface of this compound have been shown to be active sites for various catalytic reactions.[4] For example, they play a crucial role in the electrochemical nitrogen reduction reaction (NRR), a key process for ammonia (B1221849) synthesis.
Table 2: Influence of Nitrogen Vacancy Concentration on this compound Properties
| Property | Effect of Increasing Nitrogen Vacancy Concentration | Reference |
| Lattice Parameter | Decreases | |
| Electrical Resistivity | Increases | |
| Superconducting Transition Temperature | Decreases | |
| Hardness | Generally Decreases (complex relationship) | |
| Catalytic Activity (e.g., for NRR) | Increases (up to an optimal concentration) | [4] |
Note: The specific quantitative relationships require a more detailed literature search.
Visualization of Concepts
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Vanadina Nitride Nanoparticles in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of vanadium nitride (VN) nanoparticles, with a focus on their application in catalysis. This compound, a member of the transition metal nitride family, has garnered significant attention due to its unique physical and chemical properties, including high hardness, excellent conductivity, and notable catalytic activity.[1] These properties make VN nanoparticles promising candidates for various catalytic applications, including hydrogenation, dehydrogenation, ammonia (B1221849) synthesis, and electrochemical reactions.[2]
Catalytic Applications of this compound Nanoparticles
This compound nanoparticles are versatile catalysts with applications in several key chemical transformations:
-
Electrochemical Nitrogen Reduction Reaction (ENRR): VN nanoparticles have been identified as active, selective, and stable catalysts for the electrochemical conversion of dinitrogen (N₂) to ammonia (NH₃).[3][4][5] This reaction is a cornerstone of fertilizer production and offers a potential alternative to the energy-intensive Haber-Bosch process. The catalytic activity is attributed to the presence of multiple vanadium oxide, oxynitride, and nitride species on the nanoparticle surface, with VN₀.₇O₀.₄₅ identified as a particularly active phase.[3][5] The reaction is proposed to follow a Mars-van Krevelen mechanism, involving both lattice nitrogen and gaseous dinitrogen.[3][4][5]
-
Oxygen Reduction Reaction (ORR): VN nanoparticles also exhibit significant catalytic activity for the oxygen reduction reaction, a critical process in fuel cells and metal-air batteries.[6][7] Their performance is comparable to that of commercial Pt/C catalysts, making them a cost-effective alternative.[6][8] The catalytic activity is influenced by the nitrogen content, with higher nitrogen content leading to enhanced performance.[6]
-
Other Catalytic Reactions: Beyond ENRR and ORR, VN nanoparticles serve as catalysts in hydrogenation and dehydrogenation reactions, which are vital in the petrochemical and fine chemical industries for the production of fuels and polymers.[2]
Synthesis Methods for this compound Nanoparticles
Several methods have been developed for the synthesis of VN nanoparticles, each offering distinct advantages in controlling particle size, morphology, and composition.[1] Common methods include ammonolysis of vanadium precursors, sol-gel synthesis, and hydrothermal methods.
Ammonolysis of a Vanadium Precursor
This method involves the thermal decomposition of a vanadium-containing precursor under a flow of ammonia gas. The ammonia serves as both a reducing and a nitriding agent.
Experimental Protocol: Ammonolysis of Vanadyl Oxalate (B1200264) Hydrate (B1144303)
This protocol is adapted from a method for the rapid preparation of VN nanocrystals.[9]
Materials:
-
Vanadyl oxalate hydrate (VOC₂O₄·H₂O) precursor
-
High-purity ammonia (NH₃) gas
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace
Procedure:
-
Place a known amount of the vanadyl oxalate hydrate precursor in a quartz boat.
-
Position the boat in the center of a tube furnace.
-
Purge the furnace with an inert gas for 30 minutes to remove any residual air and moisture.
-
Switch the gas flow to high-purity ammonia at a controlled flow rate.
-
Heat the furnace to 780°C at a programmed ramp rate.
-
Maintain the temperature at 780°C for 30 minutes to allow for the complete conversion of the precursor to this compound.
-
After the reaction, cool the furnace down to room temperature under an inert gas flow.
-
The resulting black powder is the this compound nanoparticles.
Characterization:
The synthesized VN nanoparticles can be characterized by X-ray diffraction (XRD) to confirm the cubic VN phase, transmission electron microscopy (TEM) to determine particle size and morphology, and X-ray photoelectron spectroscopy (XPS) to analyze the surface composition and chemical states.[9]
Sol-Gel Synthesis
The sol-gel method offers a versatile route to synthesize VN nanoparticles with control over particle size and composition. This method typically involves the hydrolysis and condensation of a vanadium alkoxide precursor, followed by a nitridation step.
Experimental Protocol: Sol-Gel Synthesis of this compound
This protocol describes a general approach for the sol-gel synthesis of VN.[1][10]
Materials:
-
Vanadium alkoxide precursor (e.g., vanadium(V) oxytriisopropoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Ammonia (NH₃) gas
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace
Procedure:
-
Dissolve the vanadium alkoxide precursor in an anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve urea in the same solvent.
-
Slowly add the urea solution to the vanadium precursor solution while stirring vigorously. This will initiate the formation of a gel.
-
Age the gel for a specified period (e.g., 24 hours) at room temperature to allow for complete condensation.
-
Dry the gel in an oven at a low temperature (e.g., 80°C) to remove the solvent, resulting in a xerogel.
-
Grind the xerogel into a fine powder.
-
Place the powder in a tube furnace and heat it under a flow of ammonia gas at a high temperature (e.g., 800°C) for several hours to convert the oxide gel to this compound.
-
Cool the furnace to room temperature under an inert gas flow.
-
The final product is this compound nanoparticles.
Data Presentation
The properties of synthesized VN nanoparticles vary depending on the synthesis method and parameters. The following tables summarize typical quantitative data for VN nanoparticles.
Table 1: Physical Properties of VN Nanoparticles Synthesized by Different Methods
| Synthesis Method | Precursor | Temperature (°C) | Particle Size (nm) | Crystallite Size (nm) | Surface Area (m²/g) |
| Ammonolysis | VOC₂O₄·H₂O | 780 | 20-35[9] | - | - |
| Sol-Gel | Vanadium alkoxide/urea | - | - | 13.6 ± 1.5[1] | - |
| Thermal Decomposition | Vanadyl phthalocyanine | - | - | 5.2 ± 1.0[1] | - |
| Hydrothermal | VCl₃ | - | ~60[8] | - | - |
| Urea Route | V₂O₅ from sol-gel | - | 115 (agglomerates)[11] | 9[11] | 57[11] |
| Ammonia Route | V₂O₅ from sol-gel | - | 111 (agglomerates)[11] | 22[11] | - |
Table 2: Catalytic Performance of VN Nanoparticles in Electrochemical Reactions
| Catalytic Reaction | Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Faradaic Efficiency (%) | Ammonia Yield (mol s⁻¹ cm⁻²) | Current Density |
| ENRR | VN Nanoparticles | - | - | 6.0 at -0.1 V[3][4][12] | 3.3 x 10⁻¹⁰ at -0.1 V[3][4][12] | - |
| ORR | VN/NC/C-3 | - | - | - | - | - |
Note: Data for ORR performance of VN/NC/C-3 is mentioned to be superior to other variations but specific quantitative values for onset and half-wave potential are not provided in the search results.[7]
Visualization of Experimental Workflows and Catalytic Mechanisms
Experimental Workflow for Ammonolysis Synthesis of VN Nanoparticles
Caption: Workflow for VN nanoparticle synthesis via ammonolysis.
Experimental Workflow for Sol-Gel Synthesis of VN Nanoparticles
Caption: Workflow for VN nanoparticle synthesis via the sol-gel method.
Proposed Mars-van Krevelen Mechanism for ENRR on VN Surface
Caption: Mars-van Krevelen mechanism for ENRR on a VN catalyst.
References
- 1. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanorh.com [nanorh.com]
- 3. Mechanistic Insights into Electrochemical Nitrogen Reduction Reaction on this compound Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanistic Insights into Electrochemical Nitrogen Reduction Reaction on this compound Nanoparticles. | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Insights into Electrochemical Nitrogen Reduction Reaction on this compound Nanoparticles (Journal Article) | OSTI.GOV [osti.gov]
- 6. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) DOI:10.1039/C4NR02646B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Rapid Preparation of V2O3 and VN Nanocrystals by Ammonolysis of the Precursor VOC2O4•H2O | Scientific.Net [scientific.net]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Vanadium Nitride Thin Film Deposition by Magnetron Sputtering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadium nitride (VN) thin films have garnered significant interest due to their excellent properties, including high hardness, good wear resistance, chemical stability, and interesting optical and electronic properties.[1] These characteristics make them suitable for a wide range of applications, such as hard protective coatings on cutting tools and biomedical implants, as well as in electronic and energy storage devices.[2][3] Magnetron sputtering is a versatile physical vapor deposition (PVD) technique widely used for the synthesis of high-quality VN thin films.[4][5] This document provides detailed application notes and experimental protocols for the deposition of VN thin films using this method.
Experimental Protocols
Substrate Preparation
A thorough cleaning of the substrate is crucial to ensure good film adhesion and quality. The following is a general protocol for cleaning silicon wafers and stainless steel substrates:
-
Ultrasonic Cleaning: Sequentially clean the substrates in an ultrasonic bath with acetone, ethanol, and deionized (DI) water for 15 minutes each.
-
Drying: Dry the substrates using a high-purity nitrogen gas stream.
-
In-situ Plasma Cleaning: Prior to deposition, an in-situ plasma cleaning step is often performed within the sputtering chamber to remove any residual surface contamination. This is typically done using an argon (Ar) plasma.
This compound Deposition by Reactive Magnetron Sputtering
This protocol describes the deposition of VN thin films using a reactive DC magnetron sputtering system.
-
System Preparation:
-
Load the cleaned substrates into the sputtering chamber.
-
Ensure a high-purity vanadium (V) target (typically 99.9% or higher) is properly installed.[6]
-
Evacuate the chamber to a base pressure of at least 10⁻⁵ Torr to minimize contamination from residual gases.
-
-
Deposition Parameters:
-
Introduce high-purity argon (Ar) as the sputtering gas and nitrogen (N₂) as the reactive gas into the chamber through mass flow controllers.
-
The ratio of Ar to N₂ is a critical parameter that determines the stoichiometry and phase of the resulting film.[1]
-
Set the desired substrate temperature. Substrate heating can improve the crystallinity and density of the films.[7]
-
Apply a negative bias voltage to the substrate if desired. A substrate bias can enhance the energy of the depositing ions, leading to denser films with higher hardness.[6][8]
-
Set the DC power to the vanadium target. The target power influences the deposition rate.[9]
-
A pre-sputtering step with the shutter closed is recommended to clean the target surface.
-
-
Deposition:
-
Open the shutter to begin the deposition of the VN thin film onto the substrates.
-
The deposition time will determine the final thickness of the film.
-
-
Post-Deposition:
-
After the desired thickness is achieved, close the shutter and turn off the power to the target.
-
Allow the substrates to cool down in a vacuum or in an inert gas atmosphere before venting the chamber.
-
Data Presentation
The properties of magnetron-sputtered VN thin films are highly dependent on the deposition parameters. The following tables summarize the typical relationships observed in the literature.
Table 1: Influence of N₂ Partial Pressure/Flow Rate on VN Film Properties
| N₂ Partial Pressure / Flow Rate | Resulting Phase(s) | Hardness | Deposition Rate |
| Low | V, β-V₂N | Increases with N₂ | High |
| Medium | β-V₂N, δ-VN | Reaches a maximum[9] | Decreases |
| High | δ-VN | May decrease slightly | Lower and stable[9] |
Note: The exact values are highly dependent on the specific deposition system and other parameters.
Table 2: Effect of Substrate Bias Voltage on VN Film Properties
| Substrate Bias Voltage | Hardness (GPa) | Elastic Modulus (GPa) | Film Structure |
| 0 V | ~11[6][8] | ~187-196[6][8] | Can be porous |
| -50 V to -100 V | Increases | Increases | Denser structure |
| -150 V | ~20[6][8] | ~220-221[6][8] | Can lead to increased porosity due to ion bombardment[6] |
Table 3: Impact of Substrate Temperature on VN Film Properties
| Substrate Temperature (°C) | Crystallinity | Grain Size | Surface Roughness |
| Room Temperature | Amorphous or nanocrystalline | Small | Generally smooth |
| 250 - 350 | Increased crystallinity[7] | Increases with temperature[10] | Can decrease with temperature up to a certain point[7] |
| 400 - 500 | Well-crystallized films[4][6] | Larger grains | May increase with higher temperatures |
Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the VN thin film deposition process.
Caption: Experimental workflow for VN thin film deposition and characterization.
Caption: Influence of key sputtering parameters on VN thin film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Mechanical and electrochemical characterization of this compound (VN) thin films (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition of Vanadium Nitride Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of vanadium nitride (VN) coatings via chemical vapor deposition (CVD). This document covers two primary CVD methodologies: Atmospheric Pressure CVD (APCVD) using inorganic precursors and Low-Pressure CVD (LPCVD) employing an organometallic precursor. Detailed experimental procedures, data presentation in tabular format, and visual representations of workflows and process-property relationships are included to guide researchers in the successful deposition and characterization of high-quality VN coatings.
Introduction
This compound (VN) is a refractory ceramic material exhibiting a unique combination of desirable properties, including high hardness, excellent wear resistance, good electrical conductivity, and chemical inertness. These attributes make VN coatings highly attractive for a wide range of applications, such as protective layers for cutting tools and industrial components, diffusion barriers in microelectronics, and electrode materials in energy storage devices. Chemical vapor deposition is a versatile technique for producing high-purity, dense, and uniform VN coatings. The properties of the deposited films can be tailored by carefully controlling the deposition parameters.
Chemical Vapor Deposition Methodologies
This section details two distinct CVD methods for the deposition of this compound coatings: APCVD with vanadium tetrachloride (VCl₄) and ammonia (B1221849) (NH₃), and LPCVD with tetrakis(dimethylamido)vanadium (TDMAV) and ammonia.
Atmospheric Pressure Chemical Vapor Deposition (APCVD) of this compound
APCVD offers a relatively simple and scalable method for depositing VN coatings. The reaction of a volatile vanadium precursor, such as VCl₄, with a nitrogen source like ammonia at atmospheric pressure and elevated temperatures leads to the formation of a VN film on a substrate.
Experimental Protocol: APCVD of VN using VCl₄ and NH₃
-
Substrate Preparation:
-
Clean the desired substrates (e.g., silicon wafers, glass, or stainless steel) ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For silicon substrates, a native oxide removal step using a dilute hydrofluoric acid (HF) solution may be performed, followed by a deionized water rinse and nitrogen drying.
-
-
Reactor Setup and Deposition:
-
Place the cleaned substrates into the cold-wall APCVD reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove residual air and moisture.
-
Heat the substrate to the desired deposition temperature, typically in the range of 350-650°C.[1]
-
Introduce the VCl₄ precursor into the reactor by bubbling an inert carrier gas (e.g., N₂) through the liquid VCl₄, which is maintained at a constant temperature to ensure a stable vapor pressure.
-
Simultaneously, introduce ammonia (NH₃) gas into the reactor.
-
The reaction of VCl₄ and NH₃ at the heated substrate surface results in the deposition of a VN film.[1]
-
Typical growth rates are on the order of 1 µm/min.[1]
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor and reactant gas flows.
-
Cool the reactor to room temperature under a continuous flow of inert gas.
-
Remove the coated substrates for characterization.
-
Low-Pressure Chemical Vapor Deposition (LPCVD) of this compound
LPCVD is performed at sub-atmospheric pressures, which can lead to improved film conformity and purity. The use of organometallic precursors like TDMAV allows for lower deposition temperatures compared to inorganic precursors.
Experimental Protocol: LPCVD of VN using TDMAV and NH₃
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for the APCVD protocol.
-
-
Reactor Setup and Deposition:
-
Place the cleaned substrates into the LPCVD reactor.
-
Evacuate the reactor to a base pressure in the mTorr range.
-
Heat the substrate to the desired deposition temperature, typically between 250°C and 300°C.[2]
-
Introduce the TDMAV precursor into the reactor. The precursor is typically heated in a bubbler, and its vapor is carried into the chamber by an inert gas, such as argon (Ar), at a controlled flow rate (e.g., 1 sccm).[2]
-
Introduce ammonia (NH₃) gas into the reactor at a controlled pressure (e.g., 7 mTorr).[2]
-
The total pressure in the reaction chamber is maintained at around 10 mTorr.[2]
-
-
Post-Deposition:
-
After the deposition period, stop the precursor and reactant gas flows.
-
Cool the substrates to room temperature under vacuum or in an inert gas atmosphere.
-
Vent the chamber and remove the coated substrates for characterization.
-
Data Presentation: Properties of this compound Coatings
The properties of VN coatings are highly dependent on the deposition method and process parameters. The following tables summarize key quantitative data for VN films deposited by APCVD and LPCVD.
Table 1: APCVD of this compound using VCl₄ and NH₃
| Deposition Temperature (°C) | Precursors | Resulting Phase | Composition | Lattice Parameter (Å) |
| > 450 | VCl₄, NH₃ | Crystalline, single-phase fcc NaCl structure | VN₀.₈O₀.₁₈ - VN₀.₅₆O₀.₈ | 4.065 - 4.116 |
Note: The composition can vary with reaction conditions, and some oxygen incorporation is common in APCVD processes.[1]
Table 2: LPCVD of this compound using TDMAV and NH₃
| Deposition Temperature (°C) | Precursor Carrier Gas Flow (sccm) | NH₃ Pressure (mTorr) | Resulting Phase | V:N Ratio | Carbon Content (at. %) | Oxygen Content (at. %) | Room Temperature Resistivity (µΩ cm) | Superconducting T_c (K) |
| 150 | 1 (Ar) | 7 | Amorphous | - | 10-15 | - | ~3000 | Not superconducting |
| 250 | 1 (Ar) | 7 | Nanocrystalline (cubic δ-phase) | 1:1 | < 5 | < 3 | - | - |
| 300 | 1 (Ar) | 7 | Nanocrystalline (cubic δ-phase) | 1:1 | < 5 | < 3 | 250 | 7.6 |
Data sourced from references[2][3].
Characterization Protocols
To evaluate the properties of the deposited VN coatings, a suite of characterization techniques is employed.
Structural Characterization: X-Ray Diffraction (XRD)
Protocol:
-
Mount the coated substrate on the sample stage of the X-ray diffractometer.
-
For thin films, a grazing incidence XRD (GIXRD) geometry is often preferred to maximize the signal from the film and minimize substrate diffraction. Set the incidence angle to a low value (e.g., 1-2°).[4]
-
Perform a 2θ scan over a range appropriate for detecting VN phases (typically 20-80°).
-
Identify the crystalline phases present by comparing the diffraction peak positions to standard diffraction patterns for VN (e.g., from the ICDD database).
-
The crystallite size can be estimated from the peak broadening using the Scherrer equation.
Mechanical Properties: Nanoindentation
Protocol:
-
Mount the coated substrate on the nanoindenter stage.
-
Select an appropriate indenter tip (e.g., a Berkovich diamond indenter).
-
Perform a series of indentations at various locations on the coating surface.
-
To minimize substrate effects, the indentation depth should generally be less than 10% of the coating thickness.[5]
-
From the load-displacement curves, the hardness and elastic modulus of the VN coating can be calculated using the Oliver-Pharr method.
Electrical Properties: Four-Point Probe Measurement
Protocol:
-
Place the coated substrate on the stage of the four-point probe setup.
-
Gently lower the four collinear probes onto the surface of the VN coating.
-
Apply a constant current through the two outer probes and measure the voltage across the two inner probes.[6]
-
The sheet resistance (R_s) can be calculated using the formula: R_s = (π/ln2) * (V/I) ≈ 4.532 * (V/I).[7]
-
The electrical resistivity (ρ) can then be determined by multiplying the sheet resistance by the film thickness (t): ρ = R_s * t.[7]
Visualizations
The following diagrams illustrate the experimental workflow for CVD of VN and the relationship between key deposition parameters and the resulting coating properties.
Caption: Experimental workflow for the chemical vapor deposition of this compound coatings.
Caption: Relationship between key CVD parameters and resulting VN coating properties.
Troubleshooting
Common issues encountered during the CVD of VN coatings and their potential solutions are outlined below.
Table 3: Troubleshooting Common CVD Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor film adhesion | Substrate contamination; Inappropriate substrate material; High residual stress in the film. | Improve substrate cleaning procedure; Select a substrate with a closer thermal expansion coefficient to VN; Optimize deposition temperature and pressure to reduce stress. |
| Non-uniform coating thickness | Non-uniform temperature distribution across the substrate; Inefficient precursor delivery or gas flow dynamics. | Verify and calibrate the heating system; Adjust the reactor geometry, gas inlet design, or total gas flow rate to improve flow uniformity. |
| High impurity content (e.g., carbon, oxygen) | Incomplete precursor reaction; Leaks in the vacuum system; Contaminated precursors or gases. | Optimize deposition temperature and reactant gas ratios to ensure complete reaction[2]; Perform a leak check of the CVD system; Use high-purity precursors and gases. |
| Low deposition rate | Low precursor concentration; Low deposition temperature. | Increase the precursor bubbler temperature or carrier gas flow rate; Increase the substrate temperature within the optimal process window. |
For more general troubleshooting, refer to resources on common CVD malfunctions.[8]
References
- 1. Atmospheric pressure chemical vapour deposition of this compound and oxynitride films on glass from reaction of VCl4 with NH3 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 5. How to Test Coatings with Nano Indentation [en1.nbchao.com]
- 6. fytronix.com [fytronix.com]
- 7. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 8. Common CVD malfunctions and troubleshooting methods-The best lab furnace manufacturer [lab-furnace.com]
Application Notes and Protocols for Hydrothermal Synthesis of Vanadium Nitride Nanostructures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of vanadium nitride (VN) nanostructures. It is intended to guide researchers in synthesizing VN with tailored properties for various applications, including catalysis and energy storage.
Introduction
This compound (VN) is a transition metal nitride known for its high electrical conductivity, excellent chemical stability, and impressive theoretical specific capacitance. These properties make it a highly attractive material for a range of applications, including as an electrode material in supercapacitors and a catalyst for reactions like the oxygen reduction reaction (ORR). Hydrothermal synthesis is a versatile and straightforward method for producing VN nanostructures, allowing for control over particle size and morphology by tuning reaction parameters. This method typically involves heating a vanadium precursor in an aqueous solution within a sealed vessel, often followed by a nitridation step at elevated temperatures in an ammonia (B1221849) atmosphere.
Experimental Protocols
This section outlines detailed protocols for the hydrothermal synthesis of this compound nanostructures, based on established methodologies in the scientific literature.
Protocol 1: Hydrothermal Synthesis of VN Nanoparticles for Oxygen Reduction Reaction (ORR) Catalysis
This protocol is adapted from the work of Huang et al. and details the synthesis of VN nanoparticles with catalytic activity for the oxygen reduction reaction.[1][2][3][4]
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Deionized (DI) water
-
Ammonia solution (30 wt.%)
-
Autoclave with Teflon liner
-
Ultrasonicator
-
Tube furnace
-
Ammonia (NH₃) gas
Procedure:
-
Precursor Solution Preparation: Dissolve 0.2 g of VCl₃ in 40 mL of DI water in a beaker.
-
Addition of Ammonia: Add 8 mL of 30 wt.% ammonia solution to the VCl₃ solution.
-
Ultrasonication: Sonicate the mixture until the solution becomes clear.
-
Hydrothermal Reaction: Transfer the clear solution into a Teflon-lined autoclave. Seal the autoclave and heat it to 200°C for 20 hours.
-
Product Collection: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the resulting black powder by filtration, wash it thoroughly with DI water and ethanol, and dry it in an oven.
-
Annealing/Nitridation: Place the dried powder in a tube furnace and anneal it at 750°C for 2 hours under a constant flow of ammonia gas (0.5 L/min) to improve the crystalline structure of the VN.[2]
-
Final Product: After annealing, cool the furnace to room temperature under the ammonia flow to obtain the final this compound nanoparticles.
Protocol 2: Hydrothermal Synthesis of V₂O₅ Nanowire Precursors for VN-based Supercapacitors
This protocol describes the synthesis of vanadium pentoxide (V₂O₅) nanowires, which can then be converted to this compound nanowires through a subsequent nitridation step. This method is suitable for creating one-dimensional VN nanostructures for supercapacitor applications.
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
Deionized (DI) water
-
Hydrogen peroxide (H₂O₂) (30%)
-
Autoclave with Teflon liner
-
Magnetic stirrer
Procedure:
-
Precursor Solution Preparation: Disperse 0.728 g of V₂O₅ powder in 60 mL of DI water in a beaker.
-
Addition of H₂O₂: While stirring, add 10 mL of 30% H₂O₂ to the V₂O₅ suspension. Continue stirring for 2 hours.
-
Hydrothermal Reaction: Transfer the resulting solution into a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it to 200°C for 96 hours.
-
Product Collection: After the reaction, allow the autoclave to cool to room temperature. Collect the V₂O₅ nanowires by washing them several times with DI water and ethanol, followed by freeze-drying.
-
Nitridation (Conversion to VN): The obtained V₂O₅ nanowires can be converted to VN nanowires by annealing them in a tube furnace under an ammonia atmosphere at a suitable temperature (e.g., 550°C).[5]
Data Presentation
The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of this compound nanostructures, highlighting the influence of synthesis parameters on the final product's properties and performance.
Table 1: Influence of Hydrothermal Synthesis Parameters on VN Nanostructure Properties
| Vanadium Precursor | Precursor Concentration | Temperature (°C) | Time (h) | Resulting Particle Size | Specific Surface Area (m²/g) | Reference |
| VCl₃ | 0.2 g in 40 mL H₂O | 200 | 20 | ~60 nm (quasi-hexagonal) | 30.6 | [2][6] |
| V₂O₅ | 0.728 g in 60 mL H₂O | 200 | 96 | Nanowires (precursor) | - | Not specified |
| Vanadyl phthalocyanine (B1677752) | - | Thermal Decomposition | - | 5.2 ± 1.0 nm (clusters) | - | [7] |
Table 2: Performance of Hydrothermally Synthesized VN in Different Applications
| Application | Synthesis Method | Key Performance Metric | Value | Reference |
| Oxygen Reduction Reaction (ORR) | Hydrothermal + Annealing | Onset Potential vs. RHE | -0.14 V | [3] |
| Peak Potential vs. RHE | -0.2 V | [3] | ||
| Supercapacitor | V₂O₅ precursor + Nitridation | Specific Capacitance | 222 F/g at 0.5 A/g | Not specified |
| Lithium-Ion Battery Anode | V₂O₅ precursor + Nitridation | Specific Capacity | 524 mAh/g after 200 cycles | [5] |
| Vanadyl phthalocyanine precursor | Specific Capacity | 307 mAh/g after 100 cycles | [7] |
Visualizations
Hydrothermal Synthesis Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound nanostructures, including the key steps from precursor preparation to the final product.
Caption: General workflow for hydrothermal synthesis of VN.
Logical Relationship of Synthesis Parameters and Properties
This diagram illustrates the relationship between the key hydrothermal synthesis parameters and the resulting properties of the this compound nanostructures.
Caption: Influence of synthesis parameters on VN properties.
References
- 1. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) DOI:10.1039/C4NR02646B [pubs.rsc.org]
- 4. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Ammonolysis Route for Preparing High-Purity Vanadium Nitride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium nitride (VN), a ceramic material, has garnered significant interest across various scientific and industrial fields due to its remarkable properties. These include high hardness, excellent wear resistance, good thermal and electrical conductivity, and notable catalytic activity.[1] High-purity this compound is particularly crucial for applications in high-performance coatings, energy storage devices, and as a catalyst in various chemical reactions. The ammonolysis route, a method involving the reaction of a vanadium precursor with ammonia (B1221849) at elevated temperatures, stands out as a prevalent and effective technique for synthesizing high-purity this compound. This method offers control over the stoichiometry and physical characteristics of the final product.
This document provides detailed application notes and experimental protocols for the synthesis of high-purity this compound via the ammonolysis of two common precursors: vanadium pentoxide (V₂O₅) and ammonium (B1175870) metavanadate (NH₄VO₃).
Data Presentation: Quantitative Analysis of Synthesis Parameters
The synthesis parameters during ammonolysis critically influence the properties of the resulting this compound. The following tables summarize quantitative data from various studies, illustrating the impact of precursor type, reaction temperature, and other conditions on the final product's characteristics.
Table 1: Influence of Precursor and Ammonolysis Temperature on this compound Properties
| Vanadium Precursor | Ammonolysis Temperature (°C) | Dwell Time (h) | Resulting Phase | Crystallite Size (nm) | BET Surface Area (m²/g) | Reference |
| V₂O₅ | 350 | - | V₂O₅ (precursor) | - | - | [1] |
| V₂O₅ derived from precursor at 350°C | - | - | Cubic VN | 22 | - | [1] |
| V₂O₅ | 550 | - | V₂O₅ (precursor) | - | - | [1] |
| V₂O₅ derived from precursor at 550°C | - | - | Cubic VN | 28 | - | [1] |
| V₂O₅ | 600 | - | VN | - | - | [1] |
| V₂O₅ | 600-1000 | - | Vanadium (oxy)nitride | Increased N incorporation with temperature | - | [2] |
| Ammonium Metavanadate | 900-1100 | 2-10 | Single-phase nanocrystalline VN | < 100 | - |
Note: Data points are compiled from different studies and may not be directly comparable due to variations in experimental setups.
Table 2: Effect of Reaction Conditions on Nitrogen Content in this compound (via Carbothermal Reduction Nitridation - for comparative insight)
| Reaction Temperature (°C) | Nitrogen Flow Rate (mL/min) | Nitrogen Content (wt%) | Resulting Phases | Reference |
| 1000 | - | 10.21 | V₃O₅, V₂O₃ | [3] |
| 1100 | - | 11.47 | VN, V₂O₃ | [3] |
| 1150 | - | 17.65 | VN (major phase) | [3] |
| 1150 | 200 | 17.67 | - | [3] |
Experimental Protocols
Protocol 1: Ammonolysis of Vanadium Pentoxide (V₂O₅)
This protocol outlines the synthesis of this compound from vanadium pentoxide powder.
Materials:
-
Vanadium pentoxide (V₂O₅) powder (high purity)
-
Ammonia (NH₃) gas (anhydrous, high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace with temperature controller
-
Quartz or alumina (B75360) boat
-
Gas flow meters
Procedure:
-
Preparation: Place a known amount of V₂O₅ powder in a quartz or alumina boat, ensuring a uniform and thin layer to maximize gas-solid contact.
-
Furnace Setup: Position the boat in the center of the tube furnace.
-
Purging: Seal the tube furnace and purge with an inert gas (e.g., Argon) at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual air and moisture.
-
Heating: Begin heating the furnace to the desired reaction temperature (e.g., 850°C) under the inert gas flow. A typical heating rate is 5-10°C/min.
-
Ammonolysis: Once the target temperature is reached and stabilized, switch the gas flow from the inert gas to ammonia (NH₃) at a controlled flow rate (e.g., 100-500 sccm).
-
Reaction: Maintain the reaction temperature and ammonia flow for the desired duration (e.g., 2-6 hours). The specific temperature and time will influence the degree of nitridation and the final product's properties.
-
Cooling: After the reaction period, switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature naturally.
-
Product Recovery: Once at room temperature, carefully remove the boat from the furnace in a well-ventilated area or glovebox. The resulting black or dark gray powder is this compound.
-
Characterization: Characterize the synthesized VN powder using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, Scanning Electron Microscopy (SEM) to observe the morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
Protocol 2: Ammonolysis of Ammonium Metavanadate (NH₄VO₃)
This protocol describes the synthesis of this compound from ammonium metavanadate.
Materials:
-
Ammonium metavanadate (NH₄VO₃) powder (high purity)
-
Ammonia (NH₃) gas (anhydrous, high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace with temperature controller
-
Quartz or alumina boat
-
Gas flow meters
Procedure:
-
Preparation: Place a known amount of NH₄VO₃ powder in a quartz or alumina boat.
-
Furnace Setup: Position the boat in the center of the tube furnace.
-
Purging: Seal the tube furnace and purge with an inert gas (e.g., Argon) at a flow rate of 100-200 sccm for at least 30 minutes.
-
Decomposition and Ammonolysis:
-
Begin heating the furnace under a continuous flow of ammonia (NH₃) at a controlled rate (e.g., 100-500 sccm). The ammonium metavanadate will first decompose to vanadium oxides, which are then subsequently reduced and nitrided by the ammonia.
-
A typical heating program involves a ramp to an intermediate temperature (e.g., 350-400°C) to ensure complete decomposition, followed by a ramp to the final reaction temperature (e.g., 900-1100°C).
-
-
Reaction: Maintain the final reaction temperature under ammonia flow for the desired duration (e.g., 2-10 hours).
-
Cooling: After the reaction, switch the gas flow to an inert gas and allow the furnace to cool to room temperature.
-
Product Recovery: Carefully remove the product from the furnace in a well-ventilated area.
-
Characterization: Characterize the synthesized VN powder using XRD, SEM, and BET analysis as described in Protocol 1.
Safety Precautions
-
Ammonia Handling: Anhydrous ammonia is a toxic and corrosive gas. All procedures involving ammonia must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Gas Cylinders: Securely fasten all gas cylinders and use appropriate regulators and tubing.
-
Leak Detection: Regularly check for gas leaks using appropriate methods (e.g., soapy water solution for non-corrosive gases).
-
Emergency Procedures: Ensure access to an emergency shower and eyewash station. Be familiar with the institutional safety protocols for handling toxic gas releases.
Visualizations
Caption: Experimental workflow for the ammonolysis synthesis of this compound.
Caption: Key parameters influencing the properties of high-purity this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring the anion stoichiometry and oxidation kinetics of vanadium (oxy)nitride by the control of ammonolysis conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A novel method of preparing vanadium-based precursors and their enhancement mechanism in this compound preparation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00584K [pubs.rsc.org]
Application Notes and Protocols for Sol-Gel Synthesis of Vanadium Nitride Powders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadium nitride (VN) is a transition metal nitride that has garnered significant interest due to its remarkable properties, including high hardness, excellent electrical conductivity, good wear resistance, and high-temperature stability. These characteristics make it a promising material for various applications, including as a coating material, in energy storage devices, and as a catalyst. The sol-gel method offers a versatile and cost-effective route for synthesizing high-purity, homogenous this compound powders with controlled particle size and morphology.
This document provides detailed protocols for the sol-gel synthesis of this compound powders, covering two primary routes for the preparation of the vanadium oxide gel precursor: one utilizing a vanadium alkoxide and the other employing a vanadium salt with a chelating agent. A subsequent protocol for the nitridation of the resulting xerogel to form this compound is also provided.
Key Experimental Protocols
Two primary methods for the preparation of the vanadium oxide xerogel via the sol-gel process are detailed below, followed by a standardized protocol for the nitridation step.
Protocol 1: Vanadium Oxide Xerogel Synthesis from Vanadium Alkoxide Precursor
This protocol is adapted from methodologies involving the hydrolysis and condensation of vanadium alkoxides.
Materials:
-
Vanadyl triisopropoxide (VO(O-iPr)₃)
-
Deionized water
-
Ice bath
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Preparation of the Sol: In a beaker, prepare a solution of acetone and deionized water. The molar ratio of VO(O-iPr)₃ to water to acetone can be varied to control the gelation process; a typical ratio is 1:30:15.[1]
-
Hydrolysis and Condensation: While vigorously stirring, add the vanadyl triisopropoxide to the acetone/water solution. It is recommended to perform this step in an ice bath to control the exothermic hydrolysis reaction.[1]
-
Gelation: Continue stirring the solution until a wet gel is formed. The time for gelation will depend on the specific molar ratios and temperature.
-
Aging: Age the wet gel for a specified period (e.g., 24-48 hours) in a covered container to allow for the completion of the polycondensation reactions.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 80°C) for several hours to remove the solvent and form a vanadium oxide xerogel.[1]
Protocol 2: Vanadium Oxide Xerogel Synthesis from Vanadium Salt with Citric Acid
This protocol utilizes a more common and less moisture-sensitive vanadium precursor, ammonium (B1175870) metavanadate, with citric acid as a chelating agent to control the hydrolysis and condensation rates.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Citric acid (C₆H₈O₇)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Hot plate
-
Drying oven
Procedure:
-
Solution Preparation: Dissolve a specific amount of citric acid in deionized water with stirring. For example, 1.83 g of citric acid can be dissolved in 30 ml of distilled water.[2]
-
Addition of Vanadium Precursor: Gradually add the ammonium metavanadate powder to the citric acid solution while stirring continuously. A typical amount is 1.6 g of ammonium metavanadate.[2]
-
Formation of the Sol: Continue stirring the mixture at room temperature for an extended period (e.g., 8 hours) to ensure the formation of a homogenous sol.[2]
-
Gelation and Drying: The resulting sol is then dried in an oven at 80°C overnight. During this process, the solvent evaporates, leading to the formation of a gel which is subsequently dried into a xerogel.[2]
Protocol 3: Nitridation of Vanadium Oxide Xerogel
This protocol describes the conversion of the vanadium oxide xerogel, prepared by either of the methods above, into this compound powder.
Materials:
-
Vanadium oxide xerogel
-
Ammonia (B1221849) (NH₃) gas (high purity)
-
Inert gas (e.g., Nitrogen, N₂ or Argon, Ar)
Equipment:
-
Tube furnace with gas flow control
-
Ceramic boat
Procedure:
-
Sample Placement: Place the dried vanadium oxide xerogel powder in a ceramic boat and position it in the center of the tube furnace.
-
Purging: Purge the tube furnace with an inert gas (e.g., N₂) for at least 30 minutes to remove any residual air and moisture.
-
Heating and Nitridation:
-
Begin heating the furnace to the desired nitridation temperature under the inert gas flow.
-
Once the target temperature is reached, switch the gas flow from the inert gas to ammonia (NH₃). The nitridation process is typically carried out at temperatures ranging from 700°C to 1150°C for a duration of 2 to 5 hours.[2][3]
-
For example, a common condition is to hold the temperature at 700°C for 2 hours under a constant flow of ammonia gas.[2]
-
-
Cooling: After the nitridation period, switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature naturally.
-
Collection: Once cooled, carefully remove the sample from the furnace. The resulting black or dark gray powder is this compound.
Data Presentation
The following tables summarize quantitative data reported in the literature for this compound synthesized via sol-gel and other methods for comparison.
| Parameter | Value | Synthesis Method | Reference |
| Crystallite Size | 30 - 40 nm | Solution Combustion Synthesis followed by NH₃ reduction | [2] |
| Reversible Capacity | 634 mAh g⁻¹ at 0.1 A g⁻¹ after 250 cycles | Solution Combustion Synthesis followed by NH₃ reduction | [2] |
| Nitrogen Content | 16.38 wt% | Carbothermal reduction-nitridation of a precursor | [3] |
| Nitrogen Content | 17.67 wt% | Microwave-assisted precipitation and nitridation | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sol-gel synthesis of this compound powders.
References
Vanadium Nitride as an Electrocatalyst for the Oxygen Reduction Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxygen reduction reaction (ORR) is a critical process in energy conversion and storage technologies such as fuel cells and metal-air batteries. While platinum-based catalysts have traditionally been the benchmark for ORR, their high cost and scarcity limit widespread application. Vanadium nitride (VN) has emerged as a promising and cost-effective alternative electrocatalyst for the ORR, demonstrating comparable catalytic performance to commercial Pt/C catalysts in alkaline media.[1][2][3] This document provides detailed application notes on the synthesis of this compound, the preparation of electrodes, and the electrochemical evaluation of its ORR activity, along with a summary of its performance data.
Introduction to this compound as an ORR Catalyst
This compound is a transition metal nitride that exhibits good electrical conductivity, corrosion resistance, and electrocatalytic activity.[4] When used as a catalyst for the oxygen reduction reaction, particularly in alkaline electrolytes, VN can facilitate the efficient conversion of oxygen to hydroxide (B78521) ions, primarily through a desirable four-electron transfer pathway.[5] The catalytic performance of VN can be further enhanced by synthesizing it as nanoparticles, quantum dots, or by supporting it on nitrogen-doped carbon materials, which increases the number of active sites and improves electron transport.[4][5]
Experimental Protocols
Synthesis of this compound Electrocatalyst
This protocol describes a common hydrothermal synthesis method followed by an annealing step to produce crystalline this compound.[6]
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Deionized (DI) water
-
Ammonia (B1221849) solution (30 wt.%)
-
Ammonia gas (NH₃)
Equipment:
-
Beakers and graduated cylinders
-
Ultrasonicator
-
Autoclave
-
Tube furnace
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 0.2 g of VCl₃ in 40 mL of DI water in a beaker.
-
Add 8 mL of ammonia solution (30 wt.%) to the VCl₃ solution.
-
Ultrasonicate the solution until it becomes clear.[6]
-
-
Hydrothermal Synthesis:
-
Transfer the clear solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200 °C for 20 hours.[6]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Washing and Drying:
-
Collect the black precipitate by centrifugation.
-
Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the obtained powder in an oven at 80 °C for 4 hours.
-
-
Annealing:
-
Place the dried powder in a tube furnace.
-
Anneal the powder at 750 °C for two hours under a constant flow of ammonia gas (0.5 L/min) to improve the crystallinity of the VN.[6]
-
After annealing, allow the furnace to cool to room temperature under the ammonia flow. The resulting black powder is the this compound electrocatalyst.
-
Working Electrode Preparation
Materials:
-
This compound catalyst powder
-
Nafion® solution (5 wt.%)
-
Ethanol or isopropanol
-
Deionized (DI) water
-
Glassy carbon electrode (GCE)
Equipment:
-
Micro-pipette
-
Ultrasonicator
-
Vortex mixer
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a specific amount of the VN catalyst powder (e.g., 5 mg) in a mixture of DI water, ethanol (or isopropanol), and Nafion® solution. A typical ratio is 1 mL of ethanol, 0.95 mL of DI water, and 50 µL of 5 wt.% Nafion® solution.
-
Ultrasonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Electrode Coating:
-
Polish the glassy carbon electrode with alumina (B75360) slurry, followed by rinsing with DI water and ethanol, and then dry it.
-
Using a micro-pipette, drop-cast a small volume (e.g., 5-10 µL) of the catalyst ink onto the surface of the GCE.
-
Dry the electrode at room temperature or under an infrared lamp to form a uniform catalyst film.[7]
-
Electrochemical Evaluation of ORR Activity
This protocol outlines the standard procedure for evaluating the ORR performance of the VN catalyst using a rotating disk electrode (RDE) or a rotating ring-disk electrode (RRDE).
Materials:
-
0.1 M Potassium hydroxide (KOH) solution (or other suitable alkaline electrolyte)
-
High-purity oxygen (O₂) and argon (Ar) or nitrogen (N₂) gas
-
Prepared VN working electrode
-
Platinum wire or graphite (B72142) rod counter electrode
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
Equipment:
-
Potentiostat with a three-electrode setup
-
Rotating disk electrode setup
Procedure:
-
Electrolyte Saturation:
-
Fill the electrochemical cell with 0.1 M KOH solution.
-
Saturate the electrolyte with high-purity Ar (or N₂) by bubbling the gas through it for at least 30 minutes.
-
-
Electrode Activation:
-
Immerse the three-electrode system into the Ar-saturated electrolyte.
-
Perform cyclic voltammetry (CV) scans (e.g., from 0.2 V to -0.8 V vs. Ag/AgCl at a scan rate of 100 mV/s) for several cycles until a stable CV curve is obtained.[6] This step cleans the electrode surface.
-
-
Background Current Measurement:
-
Record a CV in the Ar-saturated electrolyte at a slower scan rate (e.g., 10 mV/s). This will serve as the background current.
-
-
ORR Measurement:
-
Switch the gas to high-purity O₂ and saturate the electrolyte for at least 30 minutes.
-
Perform linear sweep voltammetry (LSV) from a potential where no ORR occurs (e.g., 0.2 V vs. Ag/AgCl) to a potential where the current is mass-transport limited (e.g., -0.8 V vs. Ag/AgCl) at a slow scan rate (e.g., 5-20 mV/s) while rotating the electrode at various speeds (e.g., 400, 800, 1200, 1600, 2000 rpm).[8]
-
-
Data Analysis:
-
Correct the ORR LSV curves by subtracting the background current measured in the Ar-saturated electrolyte.
-
Determine key performance metrics:
-
Onset Potential (E_onset): The potential at which the reduction current starts to deviate from the background current. It can be defined as the potential corresponding to a current density of -0.1 mA cm⁻².[8]
-
Half-Wave Potential (E_1/2): The potential at which the current density is half of the limiting current density.[8]
-
Limiting Current Density (J_L): The plateau current density at high overpotentials, which is limited by the mass transport of oxygen to the electrode surface.
-
-
Electron Transfer Number (n): Can be calculated from the Koutecký-Levich equation using the LSV data at different rotation speeds. For RRDE measurements, 'n' can also be determined from the disk and ring currents. An 'n' value close to 4 indicates a direct four-electron reduction of O₂ to OH⁻.
-
Data Presentation
The following table summarizes the quantitative data for the ORR performance of various this compound-based electrocatalysts as reported in the literature.
| Catalyst | Electrolyte | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Limiting Current Density (mA·cm⁻²) | Electron Transfer Number (n) | Tafel Slope (mV·dec⁻¹) | Reference |
| VN/NC/C-3 | 0.1 M KOH | 0.85 | 0.75 | 4.52 | 3.80 | 75.54 | [5] |
| VN/NC/C-2 | 0.1 M KOH | N/A | N/A | 3.49 | 3.33 | 97.24 | [5] |
| VN/NC/C-4 | 0.1 M KOH | N/A | N/A | 4.05 | 3.67 | 87.08 | [5] |
| VN/NC/C-5 | 0.1 M KOH | N/A | N/A | 3.75 | 3.49 | 92.67 | [5] |
| VN | 1.0 M KOH | ~0.89 (converted from -0.14 V vs. Ag/AgCl) | N/A | N/A | N/A | N/A | [2] |
| VNQD-NG | 0.1 M KOH | Comparable to Pt-C | Higher than Pt-C | Higher than Pt-C | ~4.0 | N/A | [4] |
Note: Potentials are converted to the Reversible Hydrogen Electrode (RHE) scale for comparison where possible. "N/A" indicates that the data was not available in the cited source.
Visualizations
Caption: Experimental workflow for VN synthesis and ORR testing.
Caption: Oxygen Reduction Reaction (ORR) pathways in alkaline media.
Conclusion
This compound is a highly promising, low-cost electrocatalyst for the oxygen reduction reaction. The synthesis and testing protocols provided herein offer a standardized framework for researchers to prepare and evaluate VN-based catalysts. The performance data indicates that with appropriate nanostructuring and composition tuning, such as through nitrogen-doped carbon supports, the catalytic activity of this compound can rival that of more expensive platinum-based materials, making it a viable candidate for next-generation energy conversion devices.
References
- 1. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. New electrocatalyst developed for ORR | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. How to appropriately assess the oxygen reduction reaction activity of platinum group metal catalysts with rotating disk electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective oxygen reduction reaction: mechanism understanding, catalyst design and practical application - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02853H [pubs.rsc.org]
Application Notes and Protocols for Vanadium Nitride-Graphene Composites in Supercapacitor Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of vanadium nitride-graphene (VN-graphene) composites as high-performance electrode materials for supercapacitors.
Introduction
This compound (VN) has emerged as a promising electrode material for supercapacitors due to its high theoretical specific capacitance, excellent electrical conductivity, and wide operating voltage window.[1][2] However, VN materials often suffer from issues like low specific surface area and poor cycling stability.[1][2] To overcome these limitations, VN is often composited with high-surface-area and highly conductive materials like graphene.[1][2] The resulting VN-graphene composites leverage the pseudocapacitive charge storage of VN and the electric double-layer capacitance (EDLC) of graphene, leading to enhanced electrochemical performance.[2] This document details the synthesis of these composites, the fabrication of supercapacitor electrodes, and the protocols for their electrochemical evaluation.
Data Presentation: Performance of VN-Graphene Supercapacitors
The following table summarizes the key electrochemical performance metrics of VN-graphene composite electrodes from various studies. This allows for a clear comparison of how different synthesis methods and material compositions affect the final device performance.
| Synthesis Method | Active Material Composition | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| Hydrothermal & Annealing | VNNW/NG | 244.7 | 0.5 | - | - | 87% after 10,000 | [3] |
| Hydrothermal & Annealing | VN/NPC | 248.3 | 0.5 | 32 (device) | - | 96.2% after 10,000 | [3] |
| Ball Milling & Annealing | V₂NTₓ MXene | 112.8 | 1.85 (mA/cm²) | 15.66 | 3748.4 | 96% after 10,000 | [4] |
| Freeze-casting & Nitridation | VNNWs@rGO | 222 | 0.5 | - | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of VN-Graphene Composite via Hydrothermal Method followed by Annealing
This protocol describes a common method to synthesize this compound nanowires on graphene sheets.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Graphene oxide (GO) solution
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized (DI) water
-
Ammonia (B1221849) (NH₃) gas
-
Nitrogen (N₂) gas
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Tube furnace
-
Ultrasonicator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of GO suspension: Disperse a specific amount of graphene oxide in deionized water to form a stable suspension through ultrasonication.
-
Hydrothermal Synthesis:
-
Add V₂O₅ powder to the GO suspension.
-
Add hydrazine hydrate as a reducing agent.
-
Stir the mixture vigorously for 30 minutes to ensure homogeneity.
-
Transfer the mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 180°C for 12-24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Washing and Drying:
-
Collect the product by centrifugation.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.
-
Freeze-dry the product for 48 hours to obtain V₂O₅/reduced graphene oxide (rGO) composite.
-
-
Thermal Annealing (Nitridation):
-
Place the dried V₂O₅/rGO composite in a tube furnace.
-
Heat the sample to a target temperature (e.g., 550-800°C) under a nitrogen (N₂) atmosphere.[1]
-
Once the target temperature is reached, switch the gas flow to ammonia (NH₃) and hold for 2-4 hours to convert V₂O₅ to VN.
-
Cool the furnace down to room temperature under a nitrogen atmosphere.
-
The resulting black powder is the VN-graphene composite.
-
Protocol 2: Fabrication of Supercapacitor Electrodes
This protocol details the steps to prepare working electrodes for supercapacitor testing.
Materials:
-
VN-graphene composite (active material)
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or carbon cloth (current collector)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Magnetic stirrer
-
Doctor blade or brush
-
Vacuum oven
-
Hydraulic press
Procedure:
-
Slurry Preparation:
-
Prepare a slurry by mixing the VN-graphene composite, carbon black, and PVDF binder in a weight ratio of 80:10:10 in NMP solvent.[1]
-
Stir the mixture for several hours until a homogeneous slurry is formed.
-
-
Electrode Coating:
-
Clean the current collector (e.g., nickel foam) with acetone, ethanol, and deionized water in an ultrasonic bath and dry it.
-
Coat the prepared slurry onto the current collector using a doctor blade or a small brush to ensure a uniform thickness.
-
-
Drying and Pressing:
-
Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the NMP solvent.
-
After drying, press the electrode at a pressure of ~10 MPa to ensure good contact between the active material and the current collector.
-
Protocol 3: Electrochemical Characterization
This protocol outlines the standard electrochemical tests to evaluate the performance of the fabricated supercapacitor electrodes.
Equipment:
-
Electrochemical workstation
-
Three-electrode cell setup (working electrode, counter electrode, reference electrode) or two-electrode coin cell (for full device testing)
-
Aqueous electrolyte (e.g., 1 M KOH or 1 M H₂SO₄)
Procedure:
-
Cyclic Voltammetry (CV):
-
Assemble the three-electrode cell with the VN-graphene electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window (e.g., -1.0 to 0 V vs. SCE in alkaline electrolyte).
-
-
Galvanostatic Charge-Discharge (GCD):
-
Perform GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the same potential window as the CV tests.
-
Calculate the specific capacitance from the discharge curves.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential with an AC perturbation of 5-10 mV.
-
Analyze the Nyquist plot to determine the equivalent series resistance (ESR) and charge transfer resistance.
-
-
Cycling Stability Test:
-
Perform repeated GCD cycles at a high current density (e.g., 5 or 10 A/g) for a large number of cycles (e.g., 5,000-10,000 cycles).
-
Calculate the capacitance retention to evaluate the long-term stability of the electrode.
-
Visualizations
Diagram 1: Synthesis Workflow of VN-Graphene Composite
References
Application Notes and Protocols: High-Performance Wear-Resistant Coatings Using Vanadium Nitride
Introduction
Vanadium nitride (VN) coatings are at the forefront of surface engineering, offering a compelling combination of exceptional hardness, high wear resistance, and thermal stability. These properties make VN an ideal candidate for enhancing the performance and lifespan of cutting tools, forming dies, and various mechanical components operating in aggressive environments. VN's utility also extends to more specialized applications, including as a protective layer against corrosion and as a material with interesting electronic and catalytic properties. This document provides a comprehensive overview of the applications of VN coatings, detailed protocols for their synthesis and characterization, and a summary of their performance metrics.
Applications
This compound coatings are versatile and find applications across a range of industries due to their desirable mechanical and chemical properties.
-
Cutting and Machining Tools: The high hardness and wear resistance of VN coatings significantly extend the life of cutting tools, allowing for higher machining speeds and improved surface finishes on the workpiece.
-
Forming and Forging Dies: In processes like brass forging, VN-based multilayer coatings can increase the durability of dies.
-
Wear-Resistant Components: VN coatings are applied to components in internal combustion engines and other mechanical systems to reduce friction and wear.
-
Corrosion Protection: These coatings can provide a protective barrier for metallic alloys against corrosive environments.
-
Biomedical Implants: Although a less common application, the wear resistance and biocompatibility of nitride coatings are being explored for use on medical implants to reduce wear debris and improve longevity.
-
Other Applications: VN also has applications as an electrode material, a catalyst, and a superconductor.
Quantitative Performance Data
The performance of this compound coatings can vary significantly depending on the deposition method and process parameters. The following tables summarize key performance indicators from various studies.
Table 1: Mechanical Properties of this compound Coatings
| Deposition Method | Substrate | Hardness (GPa) | Young's Modulus (E) (GPa) | Reference(s) |
| Reactive DC Magnetron Sputtering | M2 Steel | up to 30 | - | |
| Cathodic Arc Evaporation | Si | up to 37 | - | |
| PVD | Hot Working Steel | 32-35 | 420-450 | |
| RF Magnetron Sputtering | XC100 Steel | 19.5 | - | |
| Pulsed Cathodic Arc | 316 Stainless Steel | 5.6 | - | |
| DC Magnetron Sputtering | 304L Stainless Steel | 10.6 (at 300°C) | - | |
| Cathodic Cage Plasma Deposition | AISI-420 Steel | 12.2 | - |
Table 2: Tribological Properties of this compound Coatings
| Deposition Method | Counter Body | Load | Temperature (°C) | Coefficient of Friction (μ) | Wear Rate (mm³/Nm) | Reference(s) |
| Magnetron Sputtering | Alumina | - | 700 | 0.18 | - | |
| DC Magnetron Sputtering | - | - | 300 | 0.38 | - | |
| PVD | Al2O3 ball | - | 25 - 700 | 0.4 - 0.95 | - | |
| Magnetron Sputtering | Alumina ball | 3 N | Room Temp | ~0.61 | ~2.6 x 10⁻⁸ | |
| MoN/VN Multilayer | Al2O3 ball | - | 700 | 0.29 | 1.37 x 10⁻⁶ |
Table 3: Adhesion Strength of this compound Coatings
| Deposition Method | Substrate | Adhesion Test Method | Critical Load (Lc) (N) | Reference(s) |
| PVD/CVD on Nitrided Layer | Tool Steel | Scratch Test | Higher than without nitride layer | |
| Reactive Magnetron Sputtering | Silicon | Scratch Test | - |
Experimental Protocols
Synthesis of this compound Coatings
Protocol 1: Reactive DC Magnetron Sputtering (PVD)
This protocol describes a general procedure for depositing VN coatings using reactive DC magnetron sputtering.
-
Substrate Preparation:
-
Mechanically polish the substrate (e.g., M2 steel) to a mirror finish.
-
Ultrasonically clean the substrate in a sequence of acetone (B3395972) and ethanol (B145695) for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
-
Deposition Process:
-
Mount the substrate in the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁵ Pa.
-
Introduce Argon (Ar) gas and apply a negative bias voltage to the substrate for ion etching to further clean the surface.
-
Introduce a mixture of Ar and Nitrogen (N₂) gas into the chamber. The partial pressure of N₂ is a critical parameter that influences the stoichiometry and properties of the coating.
-
Apply DC power to the vanadium (V) target to initiate sputtering.
-
Maintain the desired substrate temperature (e.g., 250-350°C) and deposition time to achieve the target coating thickness.
-
After deposition, allow the substrate to cool down in a vacuum before venting the chamber.
-
Protocol 2: Low-Pressure Chemical Vapor Deposition (LPCVD)
This protocol outlines a general method for the synthesis of VN films using LPCVD.
-
Substrate Preparation:
-
Prepare the substrate as described in Protocol 1 (steps 1.1-1.3).
-
-
Deposition Process:
-
Place the substrate in the CVD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 250-300°C).
-
Introduce the vanadium precursor, such as tetrakis(dimethylamido)vanadium (TDMAV), into the reactor using a carrier gas (e.g., Ar).
-
Simultaneously introduce a nitrogen source, such as ammonia (B1221849) (NH₃), into the reactor.
-
Maintain the pressure and gas flow rates for the desired deposition time to achieve the target thickness.
-
Terminate the precursor and reactant gas flows and cool the reactor under an inert gas flow.
-
Characterization of this compound Coatings
Protocol 3: Nanoindentation for Hardness and Elastic Modulus
This protocol is for measuring the hardness and Young's modulus of VN coatings.
-
Sample Preparation:
-
Ensure the coated sample has a smooth surface and is securely mounted on the nanoindenter stage.
-
-
Testing Procedure:
-
Use a Berkovich diamond indenter.
-
Perform a series of indentations at different locations on the coating surface.
-
To minimize the influence of the substrate, the indentation depth should not exceed 10% of the coating thickness.
-
Apply a controlled load and record the load-displacement data during indentation and unloading.
-
Calculate the hardness and elastic modulus from the load-displacement curves using the Oliver-Pharr method.
-
Protocol 4: Ball-on-Disc Tribometry for Wear and Friction
This protocol describes the determination of the coefficient of friction and wear rate.
-
Sample and Counter Body Preparation:
-
Clean the coated disc and the counter body (e.g., a 100Cr6 steel or Al₂O₃ ball) with a suitable solvent.
-
-
Testing Procedure (based on ASTM G99):
-
Mount the coated disc on the tribometer.
-
Bring the ball into contact with the disc under a specified normal load (e.g., 1-30 N).
-
Rotate the disc at a constant linear speed (e.g., 0.1 m/s) for a set distance or number of cycles.
-
Continuously record the frictional force to determine the coefficient of friction.
-
After the test, measure the wear track profile on the disc using a profilometer to calculate the wear volume and subsequently the wear rate.
-
Protocol 5: Scratch Test for Adhesion Strength
This protocol is for evaluating the adhesion of the VN coating to the substrate.
-
Sample Preparation:
-
Securely mount the coated sample on the scratch tester stage.
-
-
Testing Procedure (based on ASTM C1624):
-
Use a Rockwell C diamond stylus with a specific radius (e.g., 200 µm).
-
Apply a progressively increasing normal load to the stylus as it is drawn across the coating surface at a constant speed.
-
Monitor for coating failure events such as cracking, delamination, or spallation using an optical microscope, acoustic emission sensor, and by analyzing the tangential friction force.
-
The critical load (Lc) is the normal force at which the first signs of adhesive failure are observed.
-
Visualizations
Experimental and Logical Workflows
Vanadium Nitride for Electrochemical Sensor Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium nitride (VN), a transition metal nitride, has emerged as a promising material in electrochemical applications due to its notable properties, including high electrical conductivity, excellent thermal stability, and good chemical resistance.[1][2] Initially explored extensively for energy storage in supercapacitors, its unique electronic structure and catalytic capabilities are now being leveraged for the development of advanced electrochemical sensors.[3][4] VN-based sensors offer the potential for non-enzymatic detection of various analytes, which can provide advantages in terms of stability and cost-effectiveness over traditional enzyme-based sensors.
This document provides detailed application notes and protocols for the use of this compound in the electrochemical detection of key analytes relevant to biomedical and pharmaceutical research: dopamine (B1211576), hydrogen peroxide, and glucose.
Synthesis of this compound Nanoparticles
Several methods have been reported for the synthesis of this compound nanoparticles, including thermal decomposition, sol-gel, and urea-glass methods.[1] A common and effective approach involves the thermal decomposition of a vanadium precursor under a nitrogen-containing atmosphere.
Protocol: Synthesis of VN/Carbon Nanocomposite via Thermal Decomposition
This protocol is adapted from the thermal decomposition of vanadyl phthalocyanine (B1677752) (VOPC).[1]
Materials:
-
Vanadyl phthalocyanine (VOPC)
-
High-temperature tube furnace
-
Inert gas (e.g., Argon or Nitrogen)
-
Ammonia (B1221849) gas (NH₃)
-
Ceramic boat
Procedure:
-
Place a known quantity of VOPC powder into a ceramic boat.
-
Position the ceramic boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual oxygen.
-
While maintaining the inert gas flow, begin heating the furnace to the desired annealing temperature (e.g., 550 °C) at a controlled ramp rate.[1]
-
Once the target temperature is reached, switch the gas flow from the inert gas to ammonia (NH₃).
-
Hold the temperature and ammonia flow for a specified duration (e.g., 2-4 hours) to facilitate the nitridation process, converting the vanadium precursor into this compound.
-
After the nitridation is complete, switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature naturally.
-
Once cooled, carefully remove the ceramic boat containing the synthesized this compound/carbon nanocomposite powder. The resulting material is a composite of VN nanoparticles embedded within a carbon matrix.[1]
Characterization:
The synthesized VN/carbon nanocomposite should be characterized to confirm its composition and morphology using techniques such as:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of VN.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To verify the presence of V-N bonds.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the VN nanoparticles.[1]
Fabrication of VN-Modified Glassy Carbon Electrode (GCE)
The synthesized VN nanomaterial can be used to modify a glassy carbon electrode (GCE), which serves as the working electrode in a three-electrode electrochemical setup.
Protocol: Preparation of VN/GCE
Materials:
-
Glassy carbon electrode (GCE)
-
Synthesized this compound nanomaterial
-
Nafion solution (e.g., 5 wt%)
-
Ethanol (B145695) or a mixture of ethanol and deionized water
-
Alumina (B75360) slurry (e.g., 0.3 and 0.05 µm) for polishing
-
Ultrasonic bath
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface to a mirror finish using alumina slurry, starting with a larger particle size (0.3 µm) and finishing with a smaller particle size (0.05 µm).
-
Rinse the polished GCE thoroughly with deionized water.
-
Soncate the GCE in a 1:1 mixture of ethanol and deionized water for approximately 5 minutes to remove any residual alumina particles.
-
Allow the GCE to dry completely at room temperature.
-
-
Preparation of VN Ink:
-
Disperse a small amount (e.g., 1-5 mg) of the synthesized VN nanomaterial into a solvent (e.g., 1 mL of ethanol or a water/ethanol mixture).
-
Add a small volume of Nafion solution (e.g., 20 µL) to the dispersion. Nafion acts as a binder and helps to form a stable film on the electrode surface.
-
Soncate the mixture for at least 30 minutes to form a homogeneous ink.
-
-
Electrode Modification:
-
Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the prepared VN ink onto the clean, dry surface of the GCE.
-
Allow the solvent to evaporate completely at room temperature, which will leave a thin film of the VN nanocomposite on the GCE surface. The electrode is now ready for use.
-
Below is a DOT script for a diagram illustrating the workflow for fabricating a VN-modified GCE.
Electrochemical Detection Protocols
The following protocols outline the general procedures for detecting dopamine, hydrogen peroxide, and glucose using a VN-modified GCE in a standard three-electrode electrochemical cell (Working Electrode: VN/GCE, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire).
Dopamine Detection
Dopamine is an electroactive neurotransmitter, and its detection is crucial in neuroscience and for the diagnosis of neurological disorders.[5]
Experimental Protocol (Cyclic Voltammetry - CV):
-
Prepare a stock solution of dopamine in a suitable supporting electrolyte, such as a phosphate-buffered saline (PBS) solution (e.g., 0.1 M, pH 7.4).
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes.
-
Immerse the three-electrode system into the electrochemical cell containing the blank supporting electrolyte (PBS).
-
Record a background CV scan in the potential window of -0.2 V to +0.8 V at a scan rate of 50 mV/s.
-
Add a known concentration of dopamine to the cell and record the CV. An oxidation peak corresponding to the oxidation of dopamine should be observed.
-
Perform subsequent additions of dopamine to construct a calibration curve.
Experimental Protocol (Differential Pulse Voltammetry - DPV):
DPV is a more sensitive technique for quantitative analysis.
-
Follow steps 1-3 of the CV protocol.
-
Record a background DPV scan in the same potential window.
-
Add a known concentration of dopamine and record the DPV.
-
Construct a calibration curve by plotting the peak current against the dopamine concentration.
Sensing Mechanism:
The electrochemical detection of dopamine on the VN-modified electrode is based on the oxidation of dopamine to dopamine-o-quinone. The VN material facilitates the electron transfer process, leading to an enhanced electrochemical signal.
Hydrogen Peroxide (H₂O₂) Detection
Hydrogen peroxide is a key signaling molecule in various biological processes and a common analyte in clinical diagnostics.[6][7]
Experimental Protocol (Amperometry):
Amperometry is a highly sensitive technique for the continuous monitoring of a species at a constant potential.
-
Prepare a stock solution of H₂O₂ in a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).
-
Immerse the three-electrode system into the stirred supporting electrolyte.
-
Apply a constant potential (the optimal potential should be determined from CV, typically in the reduction potential range for H₂O₂) and allow the background current to stabilize.
-
Make successive additions of H₂O₂ to the cell at regular intervals and record the change in current.
-
Construct a calibration curve by plotting the current response versus the H₂O₂ concentration.
Sensing Mechanism:
The non-enzymatic detection of H₂O₂ at the VN-modified electrode involves the electrocatalytic reduction of H₂O₂. The VN surface provides active sites for the reduction of H₂O₂ to water, generating a measurable current.
Glucose Detection
Non-enzymatic glucose sensing is of great interest for diabetes management, offering a more stable alternative to enzyme-based sensors.[8][9]
Experimental Protocol (Cyclic Voltammetry - CV and Amperometry):
The detection of glucose is often performed in an alkaline medium (e.g., 0.1 M NaOH) to facilitate its oxidation.
-
Prepare a stock solution of glucose in the supporting electrolyte (e.g., 0.1 M NaOH).
-
CV Analysis:
-
Record a background CV in the NaOH solution in a potential window of 0 V to +0.8 V.
-
Add glucose and record the CV to observe the glucose oxidation peak. This will help in determining the optimal potential for amperometric detection.
-
-
Amperometric Detection:
-
Apply the determined optimal potential to the VN/GCE in a stirred NaOH solution.
-
After the background current stabilizes, make successive additions of glucose and record the current response.
-
Construct a calibration curve of current versus glucose concentration.
-
Sensing Mechanism:
The non-enzymatic sensing of glucose on the VN-modified electrode involves the direct electro-oxidation of glucose to gluconolactone. The VN material acts as a catalyst for this oxidation reaction.
Performance of Vanadium-Based Electrochemical Sensors
While specific quantitative data for this compound-based sensors for these analytes is still emerging, the performance of closely related vanadium oxide-based sensors provides a benchmark for expected performance. The following tables summarize the performance of various vanadium compound-based electrochemical sensors.
Table 1: Performance of Vanadium Compound-Based Dopamine Sensors
| Electrode Material | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Iron Vanadate | Chronoamperometry | 1.21 - 72.77 | 0.34 | [10] |
| Fe₃O₄/SPEEK | CV | 5 - 50 | 7.1 | [11] |
Table 2: Performance of Vanadium Compound-Based Hydrogen Peroxide Sensors
| Electrode Material | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity | Reference |
| V₂O₅ Nanostructures | Amperometry | 5.0 - 1400.0 | 2.5 | 3.44 µA µM⁻¹ cm⁻² | [6] |
| AuNPs-TiO₂ NTs | Amperometry | 1 - 5500 | 0.104 | ~519 µA/mM | [12] |
Table 3: Performance of Vanadium Compound-Based Glucose Sensors
| Electrode Material | Detection Method | Linear Range (mM) | Limit of Detection (LOD) (µM) | Sensitivity | Reference |
| V₂O₅ Film | CV | 1 - 10 | 0.9 | - | [13] |
| V-doped TiO₂ | Amperometry | - | 0.488 mM | 1482.8 µA mM⁻¹ cm⁻² | [8] |
Stability, Reproducibility, and Interference Studies
For any electrochemical sensor, it is crucial to evaluate its stability, reproducibility, and selectivity.
-
Stability: The long-term stability of the VN-modified electrode can be assessed by measuring its response to a fixed concentration of the analyte over a period of days or weeks. The operational stability can be evaluated by performing repeated measurements.[14][15]
-
Reproducibility: The reproducibility can be determined by fabricating multiple VN-modified electrodes using the same procedure and measuring their response to the same analyte concentration. The relative standard deviation (RSD) of the measurements is then calculated.
-
Interference Studies: The selectivity of the sensor is tested by measuring its response to the target analyte in the presence of potential interfering species that are commonly found in biological samples. For dopamine detection, common interferents include ascorbic acid (AA) and uric acid (UA).[16] For glucose and H₂O₂ sensors, species like ascorbic acid, uric acid, and other sugars should be tested.[17]
Real Sample Analysis
To validate the practical applicability of the VN-based electrochemical sensor, it is essential to perform measurements in real biological samples, such as human serum, urine, or cell culture media.[18][19][20] The standard addition method is typically employed to overcome matrix effects.
Protocol: Standard Addition Method in Real Samples
-
Collect and prepare the real sample as required (e.g., dilution, filtration).
-
Spike the prepared real sample with known concentrations of the target analyte.
-
Measure the electrochemical response for each spiked sample.
-
Calculate the recovery to assess the accuracy of the sensor in the complex matrix.
Conclusion
This compound holds significant promise as a robust and efficient material for the fabrication of non-enzymatic electrochemical sensors. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the potential of VN in the detection of dopamine, hydrogen peroxide, and glucose. While further research is needed to fully optimize and characterize VN-based sensors for these specific applications, the existing knowledge on related vanadium compounds suggests a strong potential for developing highly sensitive, selective, and stable sensing platforms for a wide range of applications in drug development and biomedical research.
References
- 1. Synthesis and Characterization of this compound/Carbon Nanocomposites [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound/Carbon Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. navinetics.com [navinetics.com]
- 5. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Non-Enzymatic Glucose Sensors Based on Metal and Metal Oxide Nanostructures for Diabetes Management- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Electrochemical Detection of Dopamine with Graphene Oxide Carbon Dots Modified Electrodes [mdpi.com]
- 12. Ultrasensitive Nonenzymatic Real-Time Hydrogen Peroxide Monitoring Using Gold Nanoparticle-Decorated Titanium Dioxide Nanotube Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Non-Enzymatic Glucose Sensing Platform Based on Vanadium Pentoxide Film-Modified Screen Printed Gold Electrode | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 14. A Long-Term Stable Sensor Based on Fe@PCN-224 for Rapid and Quantitative Detection of H2O2 in Fishery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrochemical detection of dopamine with negligible interference from ascorbic and uric acid by means of reduced graphene oxide and metals-NPs based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Speciation of potential anti-diabetic vanadium complexes in real serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Porous Vanadium Nitride for High-Performance Energy Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of porous vanadium nitride (VN), a promising material for advanced energy storage applications. This compound is gaining significant attention due to its high theoretical specific capacitance, excellent electrical conductivity, and wide operating voltage window, making it an ideal candidate for supercapacitors and other energy storage devices.[1][2] This guide outlines various synthesis methodologies, presents key performance data in a comparative format, and offers visual workflows to facilitate experimental replication and innovation.
Introduction to Porous this compound in Energy Storage
Transition metal nitrides, particularly this compound, are at the forefront of materials research for energy storage.[3] Their unique combination of properties, including high conductivity and pseudocapacitive behavior, allows for rapid charge and discharge cycles, positioning them as a superior alternative to traditional carbon-based materials.[4] The introduction of a porous architecture further enhances their performance by increasing the electrochemically active surface area and facilitating ion transport.[5] However, challenges such as material aggregation, poor cycling stability, and complex synthesis routes have historically hindered their practical application.[3]
Recent advancements have led to the development of novel synthesis strategies to create hierarchical and porous VN structures, often in combination with carbonaceous materials, to overcome these limitations.[1][3] These composite materials leverage the high conductivity of VN and the structural stability and large surface area of porous carbon, leading to significantly improved electrochemical performance.[1][6] This document details several effective synthesis protocols for producing high-performance porous VN and VN/carbon composites.
Experimental Protocols for Synthesis of Porous this compound
Several methods have been developed for the synthesis of porous this compound. The choice of method often depends on the desired morphology, porosity, and scale of production. Below are detailed protocols for some of the most effective and commonly cited synthesis techniques.
Protocol 1: Pyrolysis of V₂O₅ Xerogel and Melamine (B1676169)
This method describes the synthesis of hybrid this compound/porous carbon nanoparticles (VN/PCNPs) through a facile pyrolysis process.[7]
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
30 wt% Hydrogen peroxide (H₂O₂)
-
Melamine
-
Nitrogen gas (N₂)
Procedure:
-
Preparation of V₂O₅ Xerogel: Slowly add 2 g of V₂O₅ powder to 60 mL of 30 wt% H₂O₂ under magnetic stirring. Continue stirring until a gel is formed. Dry the resulting V₂O₅ xerogel under vacuum at 40 °C for 24 hours.
-
Precursor Mixture: Grind the dried V₂O₅ xerogel into a fine powder. Mechanically mix the V₂O₅ xerogel powder with melamine. The feed ratio of V₂O₅ to melamine can be varied to optimize the final product's properties.
-
Pyrolysis: Place the mixture in a tube furnace. Heat the precursor to 800 °C at a rate of 5 °C min⁻¹ under a nitrogen (N₂) atmosphere. Maintain the temperature at 800 °C for 3 hours.
-
Product Collection: After the furnace cools down to room temperature, the resulting black powder of VN/CNPs is obtained.[7]
Workflow Diagram:
Caption: Workflow for VN/Porous Carbon Nanoparticle Synthesis.
Protocol 2: Hydrothermal Synthesis followed by Nitridation
This protocol details the synthesis of a porous VN/graphene composite, which involves a hydrothermal step to create a vanadium oxide/graphene hydrogel followed by nitridation.[5]
Materials:
-
Graphene oxide (GO)
-
Ammonium metavanadate (NH₄VO₃)
-
Deionized water
-
Ammonia (B1221849) (NH₃) gas
Procedure:
-
Hydrothermal Synthesis of VOₓ/G Hydrogel:
-
Disperse graphene oxide and NH₄VO₃ as precursors in deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 180°C) for a designated time (e.g., 12 hours) to form a vanadium oxide/graphene (VOₓ/G) hydrogel. During this step, VOₓ is grown in situ on the graphene oxide surface, which simultaneously assembles into a 3D foam.
-
-
Washing and Freeze-Drying:
-
After the hydrothermal reaction, immerse the resulting hydrogel in deionized water to remove any unreacted precursors.
-
Freeze-dry the washed hydrogel to obtain a porous aerogel.
-
-
Nitridation:
-
Place the VOₓ/G aerogel in a tube furnace.
-
Heat the sample to a high temperature (e.g., 700-900°C) under a continuous flow of ammonia (NH₃) gas for a specific duration (e.g., 2-4 hours) to convert the vanadium oxide to this compound.
-
-
Product Collection:
-
Cool the furnace to room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
The final product is a 3D porous VN/graphene composite.[5]
-
Workflow Diagram:
Caption: Workflow for Porous VN/Graphene Composite Synthesis.
Protocol 3: Template-Assisted Synthesis using ZIF-8
This method utilizes a metal-organic framework (ZIF-8) as a template to create hollow nanocages of this compound.[8]
Materials:
-
ZIF-8 (Zeolitic Imidazolate Framework-8)
-
Vanadium source (e.g., Vanadyl sulfate)
-
Solvent (e.g., Ethanol)
-
Ammonia (NH₃) gas
Procedure:
-
In-situ Substitution: Disperse pre-synthesized ZIF-8 dodecahedral crystals in a solution containing a vanadium salt. The vanadium ions will rivet to the structure of the metal-organic framework through in-situ substitution.
-
Drying: Separate the vanadium-incorporated ZIF-8 from the solution and dry it.
-
High-Temperature Annealing (Nitridation): Place the dried powder in a tube furnace. Heat the material to a high temperature under an ammonia (NH₃) atmosphere. This process simultaneously removes the organic linker of the ZIF-8 and converts the vanadium precursor to this compound, while retaining the dodecahedral morphology to form hollow nanocages.[8]
-
Product Collection: Cool the furnace to room temperature under an inert atmosphere before collecting the final product.
Logical Relationship Diagram:
Caption: Logical Flow of Template-Assisted VN Synthesis.
Characterization of Porous this compound
To evaluate the properties of the synthesized porous VN, a suite of characterization techniques is employed:
-
Structural and Morphological Analysis:
-
Compositional Analysis:
-
Porosity and Surface Area Analysis:
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.[11]
-
-
Electrochemical Performance Evaluation:
-
Cyclic Voltammetry (CV): To assess the capacitive behavior and electrochemical stability.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
Performance Data of Porous this compound in Energy Storage
The electrochemical performance of porous this compound is highly dependent on its synthesis method, morphology, and whether it is composited with other materials. The following tables summarize key performance metrics from various studies.
Table 1: Supercapacitor Performance of Porous this compound and its Composites
| Material | Synthesis Method | Specific Capacitance | Current Density / Scan Rate | Cycling Stability | Reference |
| VN/C Membranes | Multi-phase polymeric strategy | 392.0 F g⁻¹ | 0.5 A g⁻¹ | 82.9% after 8000 cycles (asymmetric device) | [3] |
| VN/PCNPs | Pyrolysis of V₂O₅ xerogel and melamine | 255.0 F g⁻¹ | 1.0 A g⁻¹ | - | [7] |
| VN Hollow Nanocages | Template-assisted (ZIF-8) | 278 F g⁻¹ | 0.5 A g⁻¹ | 82.23% after 20,000 cycles | [8] |
| VN Thin Film | DC plasma reactive sputtering | 238.2 mF cm⁻² | 5 mV s⁻¹ | 77.5% after 2000 cycles | [4] |
| VN Thin Film | DC reactive magnetron sputtering | 19 mF cm⁻² | - | 96% after 10,000 cycles | [12] |
| VN@C Nanobelts | In-situ chemical synthesis | 1850 C g⁻¹ | 10 A g⁻¹ | 98% over 2000 cycles | [6] |
| VN Nanocrystals | Two-step halide approach | 1340 F g⁻¹ | 2 mV s⁻¹ | - | [7] |
Table 2: Energy and Power Density of Asymmetric Supercapacitors using Porous VN-based Electrodes
| Device Configuration | Energy Density | Power Density | Reference |
| Ni(OH)₂//VN/C membranes | 43.0 Wh kg⁻¹ | 800 W kg⁻¹ | [3] |
| VN/PCNPs (symmetrical) | 8.0 Wh kg⁻¹ | 575 W kg⁻¹ | [7] |
| VN Hollow Nanocages (device) | 49.8 Wh kg⁻¹ | 775 W kg⁻¹ | [8] |
| VN@C//AC | 17-30 Wh kg⁻¹ | 701-5608 W kg⁻¹ | [6] |
Conclusion
The synthesis of porous this compound and its composites represents a significant step forward in the development of high-performance energy storage devices. The protocols outlined in this document provide a foundation for researchers to produce these advanced materials. The choice of synthesis method allows for the tuning of material properties to meet the demands of specific applications. By carefully controlling the synthesis parameters, it is possible to achieve high specific capacitance, excellent rate capability, and long-term cycling stability. The continued exploration of novel synthesis routes and composite architectures will undoubtedly lead to further improvements in the energy and power densities of this compound-based supercapacitors and other energy storage systems.
References
- 1. Preparation of this compound-based electrode materials and their application progress in supercapacitors [esst.cip.com.cn]
- 2. This compound for aqueous supercapacitors: a topic review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. A Novel Hierarchical Porous 3D Structured this compound/Carbon Membranes for High-performance Supercapacitor Negative Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Hybrid Nanoparticles of this compound/Porous Carbon as an Anode Material for Symmetrical Supercapacitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hollow nanocages of this compound-based electrode material designed for superior charging/discharging stability supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Vanadium Nitride as a High-Performance Support for Platinum Catalysts in Oxygen Reduction Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Platinum (Pt) based catalysts are the state-of-the-art for the oxygen reduction reaction (ORR) in fuel cells. However, the high cost and insufficient long-term stability of traditional carbon-supported platinum (Pt/C) catalysts hinder their widespread commercialization. Vanadium nitride (VN) has emerged as a promising alternative support material due to its high electrical conductivity, excellent electrochemical stability, and strong corrosion resistance in harsh fuel cell operating conditions. The strong metal-support interaction between Pt and VN can enhance the catalytic activity and durability of Pt nanoparticles, making Pt/VN a superior catalyst for the ORR. This document provides detailed application notes, experimental protocols for the synthesis and characterization of Pt/VN catalysts, and a summary of their performance compared to commercial Pt/C.
Data Presentation: Performance of Pt/VN vs. Commercial Pt/C Catalysts
The following table summarizes the key performance metrics for a 10% Pt on a this compound/porous graphitic nanocarbon (VN/PGNC) composite catalyst compared to a commercial 20% Pt/C catalyst for the oxygen reduction reaction.
| Performance Metric | 10% Pt-VN/PGNC | Commercial 20% Pt/C |
| Onset Potential (V vs. RHE) | 1.02[1] | Not explicitly stated in the same study, but the Pt-VN/PGNC is described as more positive. |
| Mass Activity (mA mg⁻¹) | 135.5 (1.2 times higher)[1] | ~113 (inferred) |
| Specific Activity (mA cm⁻²) | 4.15[1] | Not explicitly stated in the same study, but the Pt-VN/PGNC is described as 0.4 times higher. |
| Stability | Better cyclic stability[1] | Standard commercial stability |
Note: The data presented is based on a specific study and direct comparison under identical conditions is crucial for accurate assessment. The commercial Pt/C data is inferred based on the comparison provided in the source.
Experimental Protocols
This section provides detailed protocols for the synthesis of the this compound support, the deposition of platinum nanoparticles, and the characterization of the final Pt/VN catalyst.
Synthesis of this compound (VN) Support
This protocol is based on a hydrothermal synthesis method followed by nitridation.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized water
-
Ethanol
-
Ammonia (NH₃) gas
-
Nitrogen (N₂) gas
-
Tube furnace
-
Autoclave
Procedure:
-
Hydrothermal Synthesis of V₂O₅ Nanowires:
-
Disperse a specific amount of V₂O₅ powder in deionized water in a Teflon-lined stainless-steel autoclave.
-
Add a calculated amount of a reducing agent like hydrazine hydrate.
-
Seal the autoclave and heat it at a specific temperature (e.g., 180°C) for a defined period (e.g., 12-24 hours).
-
After cooling to room temperature, filter the product, wash it with deionized water and ethanol, and dry it in an oven (e.g., at 60°C).
-
-
Nitridation to form VN:
-
Place the dried V₂O₅ nanowires in a quartz tube furnace.
-
Purge the furnace with N₂ gas to remove any air.
-
Heat the sample to a high temperature (e.g., 700-900°C) under a continuous flow of NH₃ gas for several hours (e.g., 2-4 hours).
-
Cool the furnace to room temperature under an N₂ atmosphere.
-
The resulting black powder is the VN support.
-
Deposition of Platinum Nanoparticles on VN Support (Impregnation-Reduction Method)
Materials:
-
This compound (VN) support powder
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) or other Pt precursor
-
Deionized water
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), ethylene (B1197577) glycol)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas (for reduction)
-
Tube furnace (if thermal reduction is used)
Procedure:
-
Impregnation:
-
Disperse a calculated amount of the VN support in deionized water or an appropriate solvent.
-
Prepare a solution of the Pt precursor (e.g., H₂PtCl₆) in the same solvent.
-
Add the Pt precursor solution to the VN suspension dropwise while stirring vigorously.
-
Continue stirring the mixture for a set period (e.g., 12-24 hours) to ensure uniform deposition of the Pt precursor onto the VN support.
-
Dry the mixture to obtain a Pt precursor/VN powder. This can be done using a rotary evaporator or by heating in an oven at a low temperature (e.g., 80°C).
-
-
Reduction:
-
Chemical Reduction (e.g., with NaBH₄):
-
Re-disperse the dried Pt precursor/VN powder in a suitable solvent.
-
Slowly add a freshly prepared solution of the reducing agent (e.g., NaBH₄) to the suspension while stirring.
-
Continue stirring for a few hours to ensure complete reduction of the Pt ions to metallic Pt nanoparticles.
-
Filter, wash thoroughly with deionized water, and dry the resulting Pt/VN catalyst.
-
-
Thermal Reduction (e.g., with H₂):
-
Place the dried Pt precursor/VN powder in a tube furnace.
-
Heat the powder to a specific temperature (e.g., 200-400°C) under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂).
-
Hold at this temperature for a few hours to ensure complete reduction.
-
Cool down to room temperature under an N₂ atmosphere.
-
-
Characterization of Pt/VN Catalysts
a) Physical Characterization:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the VN support and the Pt nanoparticles.
-
Protocol: The catalyst powder is mounted on a sample holder and scanned over a 2θ range (e.g., 20-90°) using a diffractometer with Cu Kα radiation.
-
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and distribution of the Pt nanoparticles on the VN support.
-
Protocol: A small amount of the catalyst is dispersed in a solvent (e.g., ethanol) by sonication, and a drop of the dispersion is placed on a TEM grid and allowed to dry.
-
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the chemical states of Pt and V.
-
Protocol: The catalyst powder is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is analyzed to determine the binding energies, which are characteristic of the elements and their oxidation states.
-
b) Electrochemical Characterization:
-
Cyclic Voltammetry (CV): To determine the electrochemical active surface area (ECSA) of the Pt catalyst.
-
Protocol: A catalyst ink is prepared by dispersing the Pt/VN powder in a mixture of deionized water, isopropanol, and a Nafion® solution. A thin film of this ink is deposited on a glassy carbon electrode. The CV is recorded in a deaerated electrolyte (e.g., 0.1 M HClO₄ or 0.1 M KOH) by cycling the potential in the hydrogen adsorption/desorption region.
-
-
Linear Sweep Voltammetry (LSV) with a Rotating Disk Electrode (RDE): To evaluate the ORR activity of the catalyst.
-
Protocol: The LSV is performed in an oxygen-saturated electrolyte at various rotation speeds. The resulting polarization curves are used to determine the onset potential, half-wave potential, and kinetic current density.
-
-
Accelerated Durability Test (ADT): To assess the stability of the catalyst.
-
Protocol: The catalyst is subjected to a large number of potential cycles (e.g., 5,000-30,000 cycles) in a specific potential window (e.g., 0.6-1.0 V vs. RHE) to simulate the start-stop conditions in a fuel cell. The changes in ECSA and ORR activity are monitored.
-
Visualizations
Caption: Experimental workflow for Pt/VN catalyst synthesis and characterization.
Caption: Mechanism of VN support enhancing Pt catalytic performance.
References
Application Note: Characterization of Vanadium Nitride using X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD)
Audience: Researchers, scientists, and drug development professionals.
Introduction Vanadium nitride (VN) is a transition metal nitride known for its high hardness, good electrical conductivity, and chemical stability, making it a promising material for various applications, including coatings, energy storage, and catalysis. A thorough characterization of its surface chemistry and bulk crystal structure is crucial for understanding and optimizing its performance. This application note provides detailed protocols for the characterization of VN using X-ray Photoelectron Spectroscopy (XPS) for surface analysis and X-ray Diffraction (XRD) for bulk structural analysis.
X-ray Photoelectron Spectroscopy (XPS) Analysis of this compound
1.1 Principle XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It works by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the surface.
1.2 Experimental Protocol
1.2.1 Sample Preparation Proper sample handling and preparation are critical to avoid surface contamination, which can obscure the true surface chemistry of the material.[1]
-
Powders:
-
Ensure the powder is homogeneous. If necessary, gently grind the sample in an agate mortar and pestle.[2]
-
Press the powder firmly into a clean, conductive sample holder (e.g., indium foil or copper tape) to ensure a flat, uniform surface.[1]
-
Gently blow away any loose powder with compressed nitrogen or argon gas.
-
-
Thin Films:
-
Clean the substrate before film deposition using appropriate solvents like isopropyl alcohol and deionized water.[3]
-
Mount the film on the sample holder using conductive tape or clips, ensuring good electrical contact to minimize charging effects.
-
-
General Handling:
-
Always handle samples with clean, powder-free gloves and tweezers.
-
For porous samples that may retain volatiles, it is recommended to outgas them in the instrument's introduction chamber prior to analysis to achieve the required ultra-high vacuum (UHV).[1]
-
1.2.2 Instrumentation and Data Acquisition
-
Instrument: A commercial XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Vacuum: The analysis chamber should be maintained at UHV conditions (pressure < 10⁻⁸ Torr).
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the V 2p, N 1s, O 1s, and C 1s regions using a lower pass energy (e.g., 20-40 eV) to achieve better energy resolution for chemical state analysis.
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, especially for non-conductive or poorly grounded samples.
1.2.3 Data Analysis
-
Charge Correction: Due to surface charging, the binding energy scale must be calibrated. This is typically done by setting the adventitious carbon C 1s peak to 284.8 eV.[4]
-
Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra to remove the signal from inelastically scattered electrons.
-
Peak Fitting (Deconvolution): Fit the high-resolution spectra with Gaussian-Lorentzian functions to deconvolve overlapping peaks corresponding to different chemical states.[5] The V 2p spectrum consists of a V 2p₃/₂ and a V 2p₁/₂ doublet, which should be fitted with a fixed area ratio and peak separation.
1.3 Data Interpretation and Presentation The binding energies of the core-level electrons are indicative of the element and its oxidation state. Surface oxidation is common for this compound and is readily detected by XPS.
Table 1: Typical XPS Binding Energies for this compound and Associated Species
| Core Level | Species/Bond | Binding Energy (eV) | Reference(s) |
| V 2p₃/₂ | V-N (in VN) | 513.6 - 514.6 | [6][7][8] |
| V-O (V³⁺/V⁴⁺) | 515.3 - 516.7 | [6] | |
| V-O (V⁵⁺) | ~517.2 | [7] | |
| N 1s | V-N (in VN) | 396.2 - 397.2 | [8][9] |
| V-N-O | 398.4 - 400.0 | [6][8] | |
| N-O bonds | ~400.6 | [8] | |
| O 1s | V-O | 529.8 - 530.5 | [6][9] |
| Adsorbed -OH/H₂O | 531.7 - 533.5 | [6][10] |
X-ray Diffraction (XRD) Analysis of this compound
2.1 Principle XRD is a powerful non-destructive technique used to analyze the crystallographic structure of materials. It provides information on phase composition, lattice parameters, and crystallite size. When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystal planes according to Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern.
2.2 Experimental Protocol
2.2.1 Sample Preparation
-
Powders:
-
The sample should be a fine, homogeneous powder (particle size < 10 µm) to ensure good particle statistics and minimize preferred orientation.[2] Grinding in a McCrone micronizing mill is recommended as it helps preserve the crystal lattice structure.[2]
-
Pack the powder into a sample holder, ensuring a smooth, flat surface that is level with the holder's top edge.
-
-
Thin Films:
-
Mount the film on a zero-background sample holder (e.g., a single crystal silicon wafer) to minimize signal from the substrate.
-
Grazing incidence XRD (GIXRD) may be employed to enhance the signal from the thin film while reducing substrate diffraction.
-
2.2.2 Instrumentation and Data Acquisition
-
Instrument: A powder diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.
-
Geometry: Bragg-Brentano geometry is standard for powder diffraction.
-
Scan Parameters:
-
2θ Range: Typically 20° to 90° to cover the main diffraction peaks of VN.
-
Step Size: 0.01° to 0.02°.
-
Dwell Time: 0.5 to 2 seconds per step, depending on the crystallinity of the sample.
-
2.2.3 Data Analysis
-
Phase Identification: The experimental diffraction pattern is compared to standard patterns from a crystallographic database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). The standard pattern for cubic VN is JCPDS No. 35-0768.[11]
-
Lattice Parameter Calculation: The precise lattice parameters can be determined from the positions of the diffraction peaks.
-
Crystallite Size Estimation: The average crystallite size (D) can be estimated using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.[6]
-
Rietveld Refinement: For detailed quantitative analysis, Rietveld refinement is employed.[12] This method fits a calculated theoretical diffraction profile to the entire measured pattern, allowing for the precise determination of lattice parameters, atomic positions, site occupancies, and quantitative phase analysis.[12][13]
2.3 Data Interpretation and Presentation The diffraction pattern provides a fingerprint of the crystalline phases present in the sample. For VN, a face-centered cubic (fcc) structure is expected.
Table 2: Crystallographic Data for Face-Centered Cubic this compound
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [6][14] |
| Space Group | Fm-3m (No. 225) | [6][14] |
| Lattice Parameter (a) | ~4.13 - 4.14 Å | [6][11] |
| JCPDS Card No. | 35-0768 | [11] |
| Major Diffraction Peaks (2θ for Cu Kα) | (111) at ~37.6° | [11] |
| (200) at ~43.7° | [11] | |
| (220) at ~63.5° | [11] | |
| (311) at ~76.3° | [11] |
Integrated Characterization and Data Correlation
XPS and XRD are complementary techniques. XRD provides information about the bulk crystal structure and phase purity, while XPS reveals the chemical composition and state of the outermost surface. For example, a sample may appear as pure, single-phase VN by XRD, but XPS can reveal the presence of a thin surface oxide layer that can significantly impact its properties.
3.1 Visualized Experimental Workflow The following diagram illustrates the general workflow for characterizing VN using both XPS and XRD.
Caption: Experimental workflow for VN characterization.
3.2 Visualized Data Correlation This diagram shows how the data obtained from XPS and XRD are correlated to determine the overall properties of the VN sample.
Caption: Correlation of XPS and XRD data for VN.
References
- 1. mmrc.caltech.edu [mmrc.caltech.edu]
- 2. retsch.com [retsch.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Vanadium [xpsfitting.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 13. xray.cz [xray.cz]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
Vanadium Nitride: A Promising Anode Material for High-Performance Lithium-Ion Batteries
Application Notes and Protocols for Researchers
Vanadium nitride (VN) is emerging as a compelling anode material for next-generation lithium-ion batteries, offering a combination of high theoretical capacity, excellent electrical conductivity, and good chemical stability.[1][2] These properties address some of the key limitations of conventional graphite (B72142) anodes, paving the way for batteries with higher energy density and longer cycle life. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of VN's application in lithium-ion battery anodes, including detailed experimental protocols and performance data.
Performance Characteristics of this compound Anodes
This compound-based anodes have demonstrated impressive electrochemical performance. The data presented below, summarized from various studies, highlights the material's potential.
Table 1: Electrochemical Performance of this compound (VN) Anodes
| Material | Current Density | Reversible Capacity (mAh g⁻¹) | Cycle Life | Coulombic Efficiency (%) | Reference |
| VN Thin Film | Not Specified | > 800 | Stable after 50 cycles | Not Specified | [2] |
| VN Nanosheets | 100 mA g⁻¹ | 455 | Stable for 250 cycles | Not Specified | [1] |
| VN Nanosheets | 1 A g⁻¹ | 341 | Stable for 250 cycles | Not Specified | [1] |
| Nano-laminar VN | 0.1 A g⁻¹ | 738.7 | Stable after 200 cycles | Not Specified | [1] |
| Nano-laminar VN | 0.5 A g⁻¹ | 381.7 | Stable after 400 cycles | Not Specified | [1] |
| VN Nanopowder | 0.1 A g⁻¹ | 634 | Stable after 250 cycles | Not Specified | [1] |
| VN/CFC | 2 A g⁻¹ | 227 | Stable after 1000 cycles | Not Specified | [3][4][5] |
| N-C@P-VN | 0.1 mA cm⁻² | 1040 | Stable after 100 cycles | Not Specified | [6] |
| VN/C Nanocomposite | Not Specified | 307 | Stable after 100 cycles | 99.8 | [7] |
| VN₀.₉₅O₀.₀₇/V₂O₃@C | 100 mA g⁻¹ | 800.8 | Stable after 100 cycles | Not Specified | [8] |
| VN₀.₉₅O₀.₀₇/V₂O₃@C | 1.5 A g⁻¹ | 392.1 | Stable after 300 cycles | > 98 |
Table 2: Rate Capability of this compound/Carbon Fiber Cloth (VN/CFC) Anode [3]
| Current Density (A g⁻¹) | Average Discharge Specific Capacity (mAh g⁻¹) |
| 0.1 | 433.3 |
| 0.2 | 330.9 |
| 0.5 | 299.6 |
| 1.0 | 279.7 |
| 2.0 | 236.9 |
| 5.0 | 174.9 |
Experimental Protocols
This section outlines the methodologies for the synthesis of VN anode materials, electrode fabrication, and electrochemical characterization.
Protocol 1: Synthesis of this compound Nanoparticles via "Urea-Glass" Method
This protocol describes a common method for synthesizing VN nanoparticles.
Materials:
-
Vanadium precursor (e.g., vanadyl acetylacetonate)
-
Tube furnace
-
Nitrogen gas (N₂)
Procedure:
-
Dissolve 1 g of the vanadium precursor in 2 g of ethanol to form a dark-reddish solution.
-
Slowly add 1.04 g of urea to the solution while stirring.
-
Continue stirring until the urea is completely dissolved, and the solution turns green.
-
Dry the resulting gel-like solution to form a glassy film.
-
Place the dried gel in a tube furnace.
-
Heat the furnace to 800 °C under a continuous N₂ flow at a heating rate of 3 °C/min.
-
Hold the temperature at 800 °C for 3 hours to complete the nitridation process.
-
Allow the furnace to cool down to room temperature under N₂ flow to obtain VN nanoparticles.
Protocol 2: Synthesis of VN/Carbon Composite via Pyrolysis
This method involves the pyrolysis of a mixture of a vanadium source and a carbon source.[8]
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Dicyandiamide (DDM)
-
Mortar and pestle
-
Atmosphere furnace
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Weigh 100 mg of NH₄VO₃ and 500 mg of DDM.
-
Place both powders in a mortar and grind them together for 30 minutes to ensure a homogeneous mixture.
-
Transfer the resulting powder mixture into an atmosphere furnace.
-
Heat the furnace to 750 °C for 4 hours under an inert gas flow.
-
After the pyrolysis process, allow the furnace to cool to room temperature under the inert atmosphere.
-
The resulting black powder is the VN/Carbon composite.
Protocol 3: Electrode Fabrication and Coin Cell Assembly
This protocol details the preparation of electrodes and their assembly into coin cells for electrochemical testing.
Materials:
-
Synthesized VN active material
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (current collector)
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))
-
Coin cell components (CR2032)
-
Glovebox with an argon atmosphere
Procedure:
-
Prepare a slurry by mixing the VN active material, conductive agent, and PVDF binder in a weight ratio of 80:10:10 in NMP solvent.
-
Stir the mixture overnight to ensure homogeneity.
-
Cast the slurry onto a copper foil using a doctor blade to a uniform thickness.
-
Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.
-
Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.
-
Transfer all components into an argon-filled glovebox.
-
Assemble CR2032-type coin cells in the glovebox using the prepared VN electrode as the working electrode, lithium metal foil as the counter and reference electrode, a separator, and the electrolyte.
Protocol 4: Electrochemical Measurements
This protocol describes the standard electrochemical tests performed to evaluate the performance of the VN anode.
Equipment:
-
Battery cycler (e.g., LAND CT2001A)
-
Electrochemical workstation with frequency response analyzer
Procedures:
-
Galvanostatic Cycling:
-
Cycle the assembled coin cells at various current densities (e.g., from 0.1 A g⁻¹ to 5 A g⁻¹) within a voltage window of 0.01-3.0 V vs. Li/Li⁺.
-
Record the charge and discharge capacities for each cycle to determine the specific capacity, coulombic efficiency, and cycling stability.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at different scan rates (e.g., 0.1 to 1 mV s⁻¹) within the same voltage window (0.01-3.0 V) to investigate the electrochemical reaction kinetics.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV to analyze the charge transfer resistance and ion diffusion kinetics.
-
Reaction Mechanism and Experimental Workflow
The electrochemical energy storage in VN anodes primarily relies on a reversible conversion reaction. During the discharge process (lithiation), VN reacts with lithium ions to form metallic vanadium and lithium nitride (Li₃N). This process is reversed during the charge process (delithiation).
Electrochemical Reaction: VN + 3Li⁺ + 3e⁻ ↔ V + Li₃N
The following diagrams illustrate the lithium storage mechanism and the general experimental workflow for evaluating VN anodes.
Caption: Reversible conversion reaction of this compound with Lithium.
Caption: General experimental workflow for VN anode evaluation.
Challenges and Future Directions
Despite its promising performance, this compound faces challenges such as volume expansion during cycling and potential dissolution in certain electrolytes, which can affect long-term stability.[9] Future research will likely focus on:
-
Nanostructuring and Composites: Developing novel nanostructures and composites with carbonaceous materials to buffer volume changes and enhance conductivity.
-
Surface Coatings: Applying protective coatings to the VN surface to prevent side reactions with the electrolyte.
-
Electrolyte Optimization: Designing advanced electrolytes that form a stable solid-electrolyte interphase (SEI) on the VN anode.
By addressing these challenges, this compound can be further developed as a high-performance anode material, contributing to the advancement of lithium-ion battery technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Nanoparticles Grown on Carbon Fiber Cloth as an Advanced Binder-Free Anode for the Storage of Sodium and Potassium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Nanoparticles Grown on Carbon Fiber Cloth as an Advanced Binder-Free Anode for the Storage of Sodium and Potassium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Conductive Vanadium Oxynitride Nanoparticle Anchored Carbon Composite as a New Anode for High Performance Lithium-Ion Batteries - ProQuest [proquest.com]
- 9. High-capacity this compound anode materials synthesized by melamine-assisted pyrolysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Vanadium Nitride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of vanadium nitride (VN).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on controlling stoichiometry.
Issue 1: Low Nitrogen Content in the Final Product
Symptoms:
-
X-ray Diffraction (XRD) analysis shows the presence of vanadium sub-nitrides (e.g., V₂N), vanadium oxides (e.g., V₂O₃, VO₂), or vanadium oxy-nitrides (VOₓNᵧ).[1]
-
Elemental analysis (e.g., Energy Dispersive X-ray Spectroscopy - EDS, X-ray Photoelectron Spectroscopy - XPS) indicates a lower than expected nitrogen to vanadium (N/V) atomic ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Nitridation Reaction | Increase Reaction Time: Prolong the duration of the synthesis at the target temperature to ensure the complete conversion of precursors to VN. A constant nitrogen content after several hours indicates the reaction has reached completion.[2] |
| Optimize Reaction Temperature: The reaction temperature significantly impacts nitrogen content. For carbothermal reduction, the optimal temperature is often around 1150°C.[3] Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can favor the formation of vanadium carbide (VC) if carbon is present.[4][5] For ammonolysis of V₂O₅, increasing the temperature from 600°C to 1000°C generally increases nitrogen incorporation.[6] | |
| Insufficient Nitrogen Source | Adjust Gas Flow Rate: An optimal nitrogen (N₂) or ammonia (B1221849) (NH₃) flow rate is crucial. An excessively high flow rate may not allow for sufficient heating of the gas, leading to incomplete nitridation.[7] Conversely, a flow rate that is too low may not provide enough nitrogen for the reaction. For carbothermal reduction, an N₂ flow rate of 200 ml/min has been found to be optimal in some systems.[7] The particle size of the precursor can also be tuned by adjusting the ammonia flow rate.[8] |
| Precursor Issues | Optimize Precursor Ratio (for Carbothermal Reduction): The mass ratio of carbon to the vanadium precursor (e.g., C/V₂O₅) is a key factor. A C/V₂O₅ mass ratio of 0.30 has been shown to be effective for complete nitridation at 1150°C.[3] |
| Improve Precursor Homogeneity: Ensure intimate mixing of the vanadium precursor and the reducing agent (if applicable) to facilitate a uniform reaction. | |
| Air Leak in the System | Check for Leaks: The presence of oxygen from air leaks can lead to the formation of stable vanadium oxides or oxy-nitrides.[1] Ensure all connections in the furnace and gas delivery system are airtight. |
Troubleshooting Workflow for Low Nitrogen Content
Caption: Troubleshooting logic for addressing low nitrogen content in this compound synthesis.
Issue 2: Presence of Impurity Phases
Symptoms:
-
XRD patterns show peaks corresponding to phases other than the desired VN phase, such as V₂O₅, V₂O₃, VO₂, VC, or vanadium oxy-nitrides.[1][3]
-
The synthesized powder has a color other than the typical black or dark gray of VN.
Possible Causes and Solutions:
| Impurity Phase | Possible Cause | Recommended Solution |
| Vanadium Oxides (V₂O₅, V₂O₃, etc.) | Incomplete reduction of the vanadium oxide precursor. | Increase the amount of reducing agent (e.g., carbon in carbothermal reduction), increase the reaction temperature, or prolong the reaction time.[3] A pre-reduction step at a lower temperature (e.g., below 670°C for V₂O₅) can prevent precursor volatilization and facilitate subsequent reduction.[4][9] |
| Air leak in the reaction system. | Purge the system thoroughly with an inert gas before heating and check for leaks. | |
| Vanadium Carbide (VC) | Excess carbon in carbothermal reduction. | Optimize the C/V₂O₅ ratio. The theoretical mass ratio for the carbothermal nitridation of V₂O₅ is around 0.33.[5] |
| High reaction temperature. | For carbothermal reduction, temperatures above 1271°C can favor the formation of VC over VN.[4][9] Consider lowering the final reaction temperature. | |
| Vanadium Oxy-nitrides (VOₓNᵧ) | Incomplete nitridation of an oxide precursor. | This intermediate phase can form during the conversion of V₂O₃ to VN.[1] Increasing the reaction temperature and ensuring a sufficient supply of the nitriding agent (NH₃ or N₂) can promote the full conversion to VN.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
-
Ammonolysis of Vanadium Oxides: This involves heating a vanadium oxide precursor (e.g., V₂O₅) in a stream of ammonia (NH₃) gas.[6]
-
Carbothermal Reduction-Nitridation (CRN): A mixture of a vanadium oxide precursor and a carbon source is heated in a nitrogen (N₂) atmosphere.[3][5]
-
Chemical Vapor Deposition (CVD): This method uses volatile vanadium precursors to deposit thin films of VN.[1]
-
Hydrothermal Synthesis: This technique involves the reaction of vanadium precursors in an aqueous solution under high temperature and pressure, followed by a calcination step.[10]
Q2: How can I control the stoichiometry of this compound during synthesis?
A2: The stoichiometry of this compound is primarily controlled by the following experimental parameters:
-
Reaction Temperature: Higher temperatures generally favor a higher degree of nitridation, but excessive temperatures in some methods can lead to the formation of undesirable phases like vanadium carbide.[3][6][7]
-
Reaction Time: Longer reaction times typically lead to more complete nitridation.
-
Gas Flow Rate: The flow rate of the nitriding gas (N₂ or NH₃) must be optimized to ensure a sufficient supply of nitrogen without preventing the gas from reaching the reaction temperature.[7]
-
Precursor Ratio: In methods like carbothermal reduction, the ratio of the reducing agent (carbon) to the vanadium precursor is critical.[3][5]
-
Precursor Type and Morphology: The choice of vanadium precursor and its physical properties (e.g., particle size) can influence the reaction kinetics and the final product.[8]
Q3: What are the key characterization techniques for this compound?
A3: The following techniques are essential for characterizing the synthesized this compound:
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the material.[11][12]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the chemical states of vanadium and nitrogen, which is crucial for confirming the formation of V-N bonds and identifying oxide or oxy-nitride impurities.[1][13]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the synthesized powder or film.[11][12]
-
Energy Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the sample.[11]
Q4: My this compound product is unstable in aqueous solutions. Why is this happening and what can I do?
A4: this compound can exhibit chemical and electrochemical instability in aqueous solutions, leading to the leaching of vanadium and nitrogen. This can be a significant issue in applications such as electrocatalysis. The stability of VN is pH-dependent. To mitigate this, you can consider surface modification or coating of the VN particles to protect them from the electrolyte.
Experimental Protocols
Protocol 1: Carbothermal Reduction-Nitridation of V₂O₅
This protocol describes a general procedure for the synthesis of VN powder from vanadium pentoxide and carbon black.
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
Carbon black
-
High-purity nitrogen (N₂) gas
-
Tube furnace with a programmable temperature controller
-
Alumina or quartz combustion boat
Procedure:
-
Precursor Preparation:
-
Thoroughly mix V₂O₅ powder and carbon black in a desired mass ratio (e.g., a C/V₂O₅ mass ratio of 0.30).[3]
-
Homogenize the mixture using a mortar and pestle or ball milling.
-
-
Reaction Setup:
-
Place the mixed powder in a combustion boat and position it in the center of the tube furnace.
-
Purge the furnace tube with high-purity nitrogen gas for at least 30 minutes to remove any residual air.
-
-
Nitridation:
-
Cooling and Collection:
-
After the reaction is complete, cool the furnace down to room temperature under a continuous nitrogen flow.
-
Once at room temperature, carefully remove the combustion boat containing the black this compound powder.
-
Workflow for Carbothermal Reduction-Nitridation
Caption: Experimental workflow for the synthesis of this compound via carbothermal reduction-nitridation.
Quantitative Data Summary
Table 1: Influence of Synthesis Parameters on Nitrogen Content in Carbothermal Reduction
| Parameter | Value | Resulting N Content (wt%) | Reference |
| Reaction Temperature | 950°C | 4.69 | [3] |
| 1150°C | 16.70 | [3] | |
| 1150°C | 17.65 | [7] | |
| 1573K (1300°C) | Maximum N content achieved | [5] | |
| N₂ Flow Rate | Optimized at 200 ml/min | 17.67 | [7] |
| C/V₂O₅ Mass Ratio | 0.30 | 16.38 | [3] |
| 0.33 (theoretical) | Maximum N content achieved | [5] |
Table 2: Ammonolysis of V₂O₅ - Effect of Temperature on Stoichiometry
| Ammonolysis Temperature (°C) | Effect on Stoichiometry | Reference |
| 600 - 1000 | Increased nitrogen incorporation with increasing temperature. | [6] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Effect of Technical Parameters on Preparing for this compound | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. One-Step Method of Carbon Thermal Reduction and Nitride to Produce Vanadium Nitrogen Alloy | Semantic Scholar [semanticscholar.org]
- 5. Fabrication of this compound by Carbothermal Nitridation Reaction | Scientific.Net [scientific.net]
- 6. Tailoring the anion stoichiometry and oxidation kinetics of vanadium (oxy)nitride by the control of ammonolysis conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. A novel method of preparing vanadium-based precursors and their enhancement mechanism in this compound preparation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00584K [pubs.rsc.org]
- 8. Precursor chemistry of metal nitride nanocrystals - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05092C [pubs.rsc.org]
- 9. One-Step Method of Carbon Thermal Reduction and Nitride to Produce Vanadium Nitrogen Alloy | Scientific.Net [scientific.net]
- 10. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of this compound/Carbon Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Titanium and this compound–Carbon Composites | MDPI [mdpi.com]
Technical Support Center: Vanadium Nitride Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium nitride (VN) films, with a specific focus on minimizing oxygen impurity.
Troubleshooting Guide: Reducing Oxygen Impurity in VN Films
High oxygen content can significantly alter the desired properties of this compound films. This guide addresses common issues and provides step-by-step solutions.
Problem 1: High Oxygen Content Detected in the As-Deposited VN Film
Possible Causes:
-
Residual Oxygen in the Deposition Chamber: The most common source of oxygen contamination is a sub-optimal vacuum level.
-
Contaminated Vanadium Target: The surface of the vanadium target can oxidize when exposed to air.
-
Leaks in the Gas Lines: Small leaks can introduce atmospheric oxygen into the sputtering system.
-
Outgassing from Chamber Walls and Fixtures: Water vapor and other oxygen-containing molecules can be released from internal surfaces during deposition.
Troubleshooting Steps:
-
Verify Vacuum Integrity:
-
Ensure the base pressure of your sputtering system is sufficiently low (ideally in the ultra-high vacuum range, <10⁻⁶ Pa) before introducing process gases.[1]
-
Perform a leak check of the chamber and gas lines.
-
-
Pre-Sputter the Vanadium Target:
-
Optimize Deposition Parameters:
-
Nitrogen Partial Pressure: This is a dominant parameter in controlling the film's phase and properties.[3]
-
Substrate Temperature: Increasing the substrate temperature can sometimes promote the desorption of loosely bound oxygen-containing species.
-
Deposition Rate: Higher deposition rates can sometimes "bury" impinging oxygen atoms before they can react, but this must be balanced with other film quality considerations.
-
-
Consider a Substrate Bias:
-
Applying a radio-frequency (RF) or DC bias to the substrate can increase the energy of bombarding ions. This can lead to a denser film structure, making it less susceptible to post-deposition oxidation, and can also preferentially sputter away lighter oxygen atoms during growth.[4]
-
Problem 2: VN Film Oxidizes After Deposition (Post-Deposition Contamination)
Possible Causes:
-
Porous Film Microstructure: Films with a columnar or porous structure have a larger surface area exposed to the atmosphere, leading to greater oxygen uptake.
-
High Reactivity of this compound: VN is inherently reactive with oxygen, especially at elevated temperatures or in the presence of moisture.
Troubleshooting Steps:
-
Improve Film Density:
-
Adjust sputtering parameters (e.g., increase substrate bias, optimize pressure) to promote the growth of a denser, less porous film.
-
Consider post-deposition annealing in a controlled, oxygen-free atmosphere (e.g., Ar or N₂) to densify the film.
-
-
In-situ Capping Layer:
-
Deposit a thin, inert capping layer (e.g., HfB₂) on top of the VN film before removing it from the vacuum chamber.[5] This acts as a barrier to atmospheric oxygen.
-
-
Proper Storage:
-
Store the deposited films in a vacuum desiccator or a glovebox with an inert atmosphere to minimize exposure to air and humidity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of oxygen contamination in sputtered VN films?
A1: The main sources are residual oxygen and water vapor in the deposition chamber, oxidation of the vanadium target surface, and exposure of the film to the atmosphere after deposition. Vanadium itself has a high affinity for oxygen.[1][6]
Q2: How does oxygen impurity affect the properties of VN films?
A2: Oxygen contamination can significantly alter the electrical, optical, and mechanical properties of VN films. It can lead to the formation of vanadium oxynitride (VNxOy) or various vanadium oxide phases (e.g., VO, V₂O₃, VO₂, V₂O₅), which have different characteristics than pure VN.[7][8] For instance, increased oxygen content can increase resistivity.[9]
Q3: What is "target poisoning" and how does it relate to oxygen content?
A3: In reactive sputtering, target poisoning occurs when the surface of the metallic target reacts with the reactive gas (in this case, oxygen or nitrogen). An oxide layer can form on the vanadium target, which has a much lower sputtering yield than the pure metal. This leads to a sharp decrease in the deposition rate.[10][11] Controlling the reactive gas flow rate is crucial to operate in a stable deposition regime and avoid significant target oxidation.[10]
Q4: Can post-deposition annealing remove oxygen impurities?
A4: Annealing in a vacuum or an inert atmosphere can help to densify the film and may reduce some forms of oxygen contamination, but it is generally not effective at removing strongly bonded oxygen from the film's bulk. In fact, annealing in an oxygen-containing atmosphere is a method used to intentionally convert VN to vanadium oxides like VO₂.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the deposition of vanadium-based films, highlighting the influence of different parameters on oxygen content and film properties.
Table 1: Influence of Deposition Method and Parameters on Oxygen and Carbon Content in VN Films
| Deposition Method | Precursor(s) | Deposition Temperature (°C) | Oxygen Content (at. %) | Carbon Content (at. %) | Superconducting Critical Temperature (Tc) | Reference |
| Chemical Vapor Deposition (CVD) | Tetrakis(dimethylamido)vanadium (TDMAV) + NH₃ | 300 | < 3 | 2 | 7.6 K | [5] |
| CVD | TDMAV + NH₃ | 250 | Not Specified | < 5 | 6.2 K | [5] |
| CVD with remote plasma | TDMAV + cracked NH₃ | 150 | < 3 | < 2 | Not superconducting down to 4 K | [5] |
Table 2: Effect of O₂:N₂ Gas Flow Ratio in Reactive Sputtering on Vanadium Oxynitride (VNxOy) Film Formation
| O₂ Flow Rate (sccm) | O₂:N₂ Ratio | Post-Deposition Annealing | Resulting Phase | Reference |
| < 0.25 | ≤ 1:10 | 600-700°C in Ar | Vanadium Oxynitride | [7][13] |
| Not Specified | 1:20 | 600°C in Ar | Vanadium Oxynitride (recommended for lower resistivity) | [7][13] |
Key Experimental Protocols
Protocol 1: Reactive DC Magnetron Sputtering of VN Films
This protocol outlines a general procedure for depositing VN films with minimized oxygen contamination using reactive DC magnetron sputtering.
-
Substrate Preparation:
-
Clean the substrates (e.g., Si(100)) using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic surface contaminants.
-
Load the substrates into the deposition chamber.
-
-
Chamber Pump-Down:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁴ Pa using a turbomolecular pump.[14]
-
-
Target Cleaning (Pre-sputtering):
-
Introduce high-purity Argon (Ar) gas into the chamber.
-
Sputter the pure vanadium target (99.99% purity) onto a shutter (not the substrate) for 10-20 minutes to remove the surface oxide layer.[2]
-
-
Deposition:
-
Introduce a mixture of Ar and high-purity Nitrogen (N₂) gas into the chamber. The N₂ partial pressure is a critical parameter for controlling the stoichiometry of the VN film.[3]
-
Set the desired substrate temperature (e.g., 500°C).[14]
-
Apply power to the vanadium target (e.g., 275 W).[14]
-
If applicable, apply a negative DC or RF bias to the substrate.
-
Open the shutter to begin deposition on the substrates.
-
Maintain a constant total pressure during deposition (e.g., 1.5 Pa).[14]
-
-
Cool-Down and Venting:
-
After the desired film thickness is achieved, turn off the power to the target and stop the gas flow.
-
Allow the substrates to cool down in vacuum or in an inert gas atmosphere.
-
Vent the chamber with a dry, inert gas like nitrogen or argon before removing the samples.
-
Protocol 2: Characterization of Oxygen Content using XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the film.
-
Sample Preparation:
-
Minimize air exposure of the VN film before loading it into the XPS system.
-
-
Initial Surface Scan (Survey Scan):
-
Acquire a wide energy range survey spectrum to identify all elements present on the surface. This will likely show vanadium, nitrogen, adventitious carbon, and oxygen.
-
-
Sputter Cleaning (Depth Profiling):
-
Use an argon ion gun to sputter away the top few atomic layers of the film. This removes the surface contamination layer that forms from air exposure.[5] A sputter time of a few minutes is typical.
-
-
High-Resolution Scans:
-
After sputter cleaning, acquire high-resolution spectra for the V 2p, N 1s, and O 1s regions.
-
The binding energy of these peaks will indicate the chemical state. For example, the O 1s peak can be deconvoluted to distinguish between metal oxides and adsorbed water or hydroxides. The V 2p peak can show contributions from V-N and V-O bonding.[15]
-
-
Quantification:
-
Calculate the atomic concentrations of vanadium, nitrogen, and oxygen from the areas of the high-resolution peaks, corrected by their respective relative sensitivity factors.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactive magnetron sputter deposition of polycrystalline this compound films | Semantic Scholar [semanticscholar.org]
- 4. [2405.07789] Reducing the oxygen contamination in conductive (Ti,Zr)N coatings via RF-bias assisted reactive sputtering [arxiv.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Complex Research on Amorphous Vanadium Oxide Thin Films Deposited by Gas Impulse Magnetron Sputtering | MDPI [mdpi.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. publications.hse.ru [publications.hse.ru]
Technical Support Center: Vanadium Nitride Coatings on Steel Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the adhesion of vanadium nitride (VN) coatings on steel substrates.
Troubleshooting Guides
This section addresses common problems encountered during the deposition and testing of VN coatings, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Coating Adhesion / Delamination | Inadequate substrate cleaning and preparation.[1][2][3] | - Ensure thorough degreasing and cleaning to remove contaminants.[1] - Employ surface treatments like sandblasting or chemical etching to increase surface roughness and promote mechanical interlocking.[2][4] |
| High residual stress in the coating.[5][6] | - Optimize deposition parameters, such as substrate bias voltage and nitrogen partial pressure, to reduce stress.[5][7] - Consider a post-deposition annealing step. | |
| Mismatch in thermal expansion coefficients between the VN coating and the steel substrate.[8] | - Introduce a metallic interlayer with an intermediate thermal expansion coefficient to buffer the stress.[9] | |
| Brittle compound layer formation at the interface.[8] | - If a nitriding pretreatment is used, ensure the brittle "white layer" is removed before coating deposition.[8] | |
| Coating Cracking or Chipping | Coating is too thick or has high internal stress.[6] | - Reduce coating thickness. - Adjust deposition parameters to lower intrinsic stress. |
| Substrate is too soft, leading to deformation under load and subsequent coating fracture.[10][11] | - Increase the hardness of the steel substrate through heat treatment or by using a nitriding pretreatment to create a supportive diffusion layer.[8][10][11] | |
| Sharp corners or edges on the substrate.[1] | - Round off sharp edges on the substrate prior to coating to reduce stress concentration. | |
| Inconsistent Coating Properties | Non-uniform plasma distribution during deposition.[1] | - Adjust the process pressure to ensure a uniform plasma glow around the entire component.[1] |
| Temperature variations across the substrate. | - Ensure uniform heating of the substrate during the deposition process. | |
| Target poisoning or degradation. | - Monitor and maintain the condition of the vanadium target. | |
| Low Surface Hardness of the Coating | Incorrect stoichiometry of the VN coating. | - Optimize the nitrogen partial pressure during reactive sputtering to achieve the desired VN phase.[5] |
| Insufficient ion bombardment during deposition. | - Increase the negative substrate bias to enhance adatom mobility and promote a denser coating structure.[5] |
Frequently Asked Questions (FAQs)
1. How can I improve the adhesion of my VN coating on a steel substrate?
Improving adhesion involves a multi-faceted approach:
-
Substrate Preparation: Thoroughly clean and degrease the substrate to remove any contaminants. Surface modification techniques like sandblasting or phosphating can increase surface roughness, which enhances mechanical interlocking.[2][4]
-
Nitriding Pre-treatment: Plasma or gas nitriding of the steel substrate prior to VN deposition can create a hard diffusion layer.[8][10] This layer provides better load support for the hard coating, preventing it from collapsing into a softer substrate under pressure and thus improving adhesion.[8][10]
-
Use of Interlayers: Depositing a thin metallic interlayer, such as Titanium (Ti) or Chromium (Cr), between the steel substrate and the VN coating can significantly improve adhesion.[9] Interlayers can help to relieve residual stresses and provide a better metallurgical bond.[9]
-
Optimization of Deposition Parameters: Factors like substrate temperature, bias voltage, and the partial pressure of nitrogen during the deposition process have a significant impact on the coating's microstructure and residual stress, both of which affect adhesion.[5]
2. What is the purpose of a metallic interlayer?
A metallic interlayer serves several key functions to enhance the adhesion of a hard coating like VN to a steel substrate:
-
Stress Reduction: It can accommodate the mismatch in thermal expansion coefficients between the ceramic coating and the metallic substrate, thereby reducing thermal stresses that can lead to delamination.[8]
-
Improved Chemical Compatibility: The interlayer can provide a more chemically compatible surface for the VN coating to nucleate and grow on.
-
Enhanced Bonding: It can form a strong metallurgical bond with both the steel substrate and the subsequent VN coating.
3. How does substrate hardness affect coating adhesion?
A harder substrate generally leads to better coating adhesion.[10][11] This is because a harder substrate provides better mechanical support for the coating, preventing it from cracking or delaminating when subjected to mechanical loads.[10][11] If the substrate is too soft, it can deform under load, causing the brittle ceramic coating to fail.
4. What are the common methods for testing the adhesion of VN coatings?
Several methods are used to evaluate coating adhesion, each with its own advantages and limitations:
-
Scratch Test: A diamond stylus is drawn across the coating surface with an increasing load until the coating fails. The load at which failure occurs is known as the critical load (Lc) and provides a quantitative measure of adhesion.[10]
-
Rockwell-C Indentation Test: A diamond indenter is pressed into the coated surface at a specific load. The area around the indent is then examined for cracking or delamination, providing a qualitative assessment of adhesion.[4]
-
Pull-off Test: A stud is glued to the coating surface and then pulled off with a tensile tester. The force required to pull off the coating is a direct measure of the adhesive strength.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on VN and related nitride coatings.
Table 1: Mechanical Properties of this compound and Related Coatings
| Coating System | Substrate | Hardness (GPa) | Young's Modulus (GPa) | Reference |
| VN | Hot working steel | 32-35 | 420-450 | [13] |
| VN | Stainless Steel (316) | 5.6 | - | [14] |
| VN | XC100 Steel | 19.5 | - | [14] |
| VN/C Multilayer | 316L Steel | - | - | [15] |
| TiAlN/VN Superlattice | - | - | - | [13] |
| VN₂/Fe₃N/Fe₄N | 1080 Steel | ~5.4 (550.21 HV) | - | [16][17] |
Table 2: Influence of Deposition Parameters on VN Coating Properties
| Parameter | Variation | Effect on Coating | Reference |
| Nitrogen Partial Pressure (P) | Increased from 0.03 Pa to 0.18 Pa | Grain size decreased from 12.9 nm to 9 nm | [5] |
| Substrate Bias Voltage (V) | Increased negative bias | Enhanced mechanical properties due to increased compressive stress and grain refinement | [5] |
| Substrate Temperature | Increased up to 350 °C | Surface roughness (Ra) decreased to 10 nm | [18] |
| Substrate Temperature | 300 °C | Achieved highest hardness of 10.6 GPa | [18] |
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
-
Mechanical Cleaning: Grind and polish the steel substrate to the desired surface finish.
-
Ultrasonic Cleaning: Submerge the substrate in an ultrasonic bath with an alkaline solution at an elevated temperature (e.g., 80°C) to remove oils and grease.[19]
-
Rinsing: Thoroughly rinse the substrate with deionized water.[19]
-
Drying: Dry the substrate with a stream of purified air.[19]
-
Plasma Etching (In-situ): Prior to deposition, perform an in-situ ion etching step within the vacuum chamber to remove any remaining surface oxides and contaminants.
Protocol 2: Scratch Test for Adhesion Measurement
-
Sample Mounting: Securely mount the coated substrate on the scratch tester stage.
-
Stylus Selection: Use a Rockwell C diamond stylus with a specific tip radius (e.g., 200 µm).
-
Test Parameters: Set the parameters for the test, including the starting load, loading rate, and scratch length.
-
Execution: Initiate the test, where the stylus moves across the coating surface with a progressively increasing normal load.
-
Acoustic Emission and Frictional Force Monitoring: During the test, monitor the acoustic emission and frictional force data, which can indicate coating failure.
-
Microscopic Analysis: After the test, examine the scratch track using an optical or scanning electron microscope to identify the critical loads (Lc) corresponding to different failure events (e.g., first crack, first delamination).[10]
Visualizations
Caption: Experimental workflow for VN coating on steel.
Caption: Factors influencing VN coating adhesion.
References
- 1. themonty.com [themonty.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Influence of Surface Treatment on Steel Adhesive Joints Strength—Varnish Coats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Nitriding Effect on the Adhesion and Wear Behavior of CrN-, AlTiN-, and CrN/AlTiN-Coated X45CrMoV5-3-1 Tool Steel Formed Via Cathodic Arc Physical Vapor Deposition | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Optimization of annealing temperature for vanadium nitride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of vanadium nitride (VN), with a focus on optimizing the annealing temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the common carbothermal reduction-nitridation (CRN) method.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Low Nitrogen Content in the Final Product | - Incomplete nitridation due to low annealing temperature. - Insufficient reaction time. - Non-optimal carbon-to-vanadium precursor ratio. - Inadequate nitrogen gas flow rate. | - Increase the annealing temperature. The nitrogen content in the VN product has been shown to increase significantly as the reaction temperature rises from 950 °C to 1150 °C.[1] - Extend the reaction time. Traditional CRN methods may require several hours at high temperatures.[1][2] - Optimize the C/V₂O₅ mass ratio. A ratio of 0.30 has been used successfully.[1][2] - Ensure a sufficient and consistent nitrogen flow rate (e.g., 300 mL·min⁻¹).[1] |
| Presence of Intermediate Vanadium Oxides (e.g., V₂O₃) in XRD Analysis | - The annealing temperature is too low to complete the reduction and nitridation of the precursor. At 950 °C, for instance, V₂O₃ and VN phases can coexist.[1] | - Increase the annealing temperature to at least 1150 °C to ensure the complete conversion of vanadium oxides to this compound.[1][2] |
| Formation of Vanadium Carbide (VC) Phase | - The carbothermal reduction may favor the formation of vanadium carbide before nitridation, especially if the nitrogen supply is limited or the temperature is not optimal for nitridation. The phase evolution can proceed through VC before forming VN.[1][2] | - Ensure a sufficient and continuous flow of high-purity nitrogen gas throughout the annealing process. - Optimize the heating ramp and dwell time at the target temperature to favor the nitridation reaction. |
| Inconsistent or Non-uniform Product | - Inhomogeneous mixing of the precursor materials (vanadium source and carbon). - Temperature gradients within the furnace. | - Utilize a precursor with a coated structure or employ thorough mechanical mixing to enhance the contact area between reactants.[1] - Ensure the sample is placed in the uniform temperature zone of the furnace. |
| High Reaction Temperatures and Long Durations Required | - Traditional CRN methods often require high temperatures (1300–1500 °C) and long reaction times (several hours).[1][2][3] | - Employ novel precursor preparation methods, such as adding carbon black to the stripping solution during vanadium recovery, which can lower the synthesis temperature to 1150 °C and shorten the time to 1 hour.[1][2] - Consider microwave-assisted carbothermal nitridation, which can also optimize reaction conditions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal annealing temperature for synthesizing pure this compound?
A1: The optimal annealing temperature can vary depending on the precursor and synthesis method. For the carbothermal reduction-nitridation (CRN) of a V₂O₅ precursor, a temperature of at least 1150 °C is recommended to achieve a high nitrogen content and complete the phase transformation to VN.[1][2] Studies have shown that increasing the temperature from 950 °C to 1150 °C significantly increases the nitrogen content, which then plateaus at higher temperatures.[1] Traditional CRN methods may require temperatures in the range of 1300–1500 °C.[1][2][3]
Q2: What are the expected intermediate phases during the synthesis of VN from a vanadium oxide precursor?
A2: The phase evolution from a common precursor like (NH₄)₂V₆O₁₆·1.5H₂O typically follows this sequence as the temperature increases: (NH₄)₂V₆O₁₆·1.5H₂O → V₂O₅ → V₆O₁₃ → VO₂ → V₄O₇ → V₂O₃ → VC → VN.[1][2]
Q3: How does the C/V₂O₅ ratio affect the synthesis of this compound?
A3: The carbon-to-vanadium pentoxide ratio is a critical parameter. It influences the reduction of the vanadium oxide and the subsequent nitridation. An optimized C/V₂O₅ mass ratio of 0.30 has been shown to be effective in producing VN with a high nitrogen content at 1150 °C.[1][2]
Q4: Can this compound be synthesized at lower temperatures?
A4: Yes, recent advancements have focused on lowering the synthesis temperature. By using novel precursors with a vanadium-coated carbon structure, the synthesis temperature for VN has been successfully reduced to 1150 °C for a 1-hour reaction time, which is a significant improvement over the 1300–1500 °C required for traditional methods.[1][2]
Quantitative Data Summary
Table 1: Effect of Annealing Temperature on Nitrogen Content in this compound
| Annealing Temperature (°C) | Nitrogen Content (wt%) |
| 950 | 4.69 |
| 1050 | Not explicitly stated, but intermediate between 4.69% and 16.70% |
| 1150 | 16.70 |
| 1250 | ~16.70 |
Data synthesized from a study with a C/V₂O₅ mass ratio of 0.30, a reaction time of 3 hours, and a N₂ flow rate of 300 mL·min⁻¹.[1]
Table 2: Comparison of Synthesis Parameters for this compound
| Method | Precursor | Annealing Temperature (°C) | Reaction Time | Key Outcome |
| Traditional CRN | V₂O₅ + Carbon | 1300 - 1500 | Several hours | High temperature and long duration required.[1][2][3] |
| Microwave-Assisted CRN | V₂O₅ + Carbon | 1400 | 240 min | Optimized conditions for high nitride content.[3] |
| Novel Precursor CRN | (NH₄)₂V₆O₁₆·1.5H₂O with coated carbon | 1150 | 1 hour | Lower synthesis temperature and shorter reaction time.[1][2] |
Experimental Protocols
Detailed Methodology for Carbothermal Reduction-Nitridation (CRN) of V₂O₅
This protocol is a generalized procedure based on common practices in the literature for synthesizing this compound.
1. Precursor Preparation:
-
Start with a vanadium precursor, such as vanadium pentoxide (V₂O₅) powder.
-
The reducing agent is typically carbon black.
-
For a C/V₂O₅ mass ratio of 0.30, weigh the appropriate amounts of V₂O₅ and carbon black.
-
Mix the powders thoroughly in a mortar and pestle or using a ball milling machine to ensure a homogeneous mixture. A coated precursor structure, if available, is ideal.[1]
2. Annealing/Nitridation:
-
Place the mixed powder in an alumina (B75360) or quartz boat.
-
Position the boat in the center of a tube furnace.
-
Purge the furnace tube with a high-purity inert gas like argon to remove any residual air.
-
Switch the gas to high-purity nitrogen (N₂) at a controlled flow rate (e.g., 300 mL·min⁻¹).[1]
-
Heat the furnace to the target annealing temperature (e.g., 1150 °C) at a controlled ramp rate.
-
Hold the temperature for the desired reaction time (e.g., 1-3 hours).[1]
-
After the reaction is complete, turn off the furnace and allow it to cool down to room temperature under a continuous nitrogen flow to prevent re-oxidation of the product.
3. Product Characterization:
-
Once at room temperature, the resulting black powder can be collected.
-
Characterize the final product using techniques such as X-ray Diffraction (XRD) to determine the phase composition and identify the presence of VN, as well as any unreacted precursors or intermediate phases.
-
The nitrogen content can be determined using a nitrogen analyzer.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via carbothermal reduction-nitridation.
Caption: Phase transformation pathway in this compound synthesis as a function of increasing annealing temperature.[1][2]
References
Technical Support Center: Enhancing the Cycling Stability of Vanadium Nitride Supercapacitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers and scientists working to improve the cycling stability of vanadium nitride (VN) supercapacitors.
Troubleshooting Guide
Q1: My VN supercapacitor shows rapid capacitance decay within the first few hundred cycles. What are the likely causes and solutions?
A: Rapid capacitance decay in VN supercapacitors is primarily due to two factors: irreversible oxidation of the VN surface and dissolution of the active material in the aqueous electrolyte, particularly in alkaline solutions like KOH.[1][2][3][4][5]
-
Cause 1: Irreversible Oxidation: In alkaline electrolytes, the VN surface can undergo irreversible oxidation, especially at higher operating potentials (e.g., above -0.4 V vs. Hg/HgO).[2][3][4] This forms an unstable oxide or oxynitride layer that can dissolve into the electrolyte, leading to a loss of active material and a decline in capacitance.
-
Solution 1: Control the Potential Window: Limit the cycling potential window to a more stable range for VN in your specific electrolyte. For instance, in 1 M KOH, cycling between -1.0 V and -0.4 V (vs. Hg/HgO) can mitigate irreversible oxidation.[2][3]
-
Solution 2: Surface Protection:
-
Carbon Coating: Applying a thin, uniform carbon layer to the VN nanoparticles can act as a physical barrier, preventing direct contact with the electrolyte and inhibiting surface oxidation.[6][7][8]
-
Composite Formation: Integrating VN with conductive and stable materials like carbon nanotubes (CNTs) or graphene can enhance electrical conductivity and provide a protective matrix for the VN particles.[9]
-
-
Cause 2: Material Dissolution: The formed surface oxides on VN can be soluble in the alkaline electrolyte, leading to a continuous loss of the active material during cycling.
-
Solution 3: Electrolyte Modification: Introduce additives to the electrolyte to suppress the dissolution of the VN surface layer. Adding vanadate (B1173111) anions (VO₄³⁻) to the KOH electrolyte can shift the chemical equilibrium, stabilizing the oxide/oxynitride layer on the VN surface and significantly improving cycling stability.[1][2][3][4]
Q2: The rate capability of my VN electrode is poor, with a significant drop in capacitance at higher current densities. How can I address this?
A: Poor rate capability is often linked to low electrical conductivity and inefficient ion diffusion within the electrode.
-
Cause 1: Low Electrical Conductivity: While VN itself is conductive, nanocrystalline VN or thick electrodes can have high interparticle resistance, hindering electron transport.
-
Solution 1: Incorporate Conductive Additives: Creating composites of VN with highly conductive materials like carbon nanotubes (CNTs) or graphene can establish an efficient conductive network throughout the electrode, improving electron transport.[9] For example, VN/CNT composites have shown significantly better capacitance retention at high current densities compared to pure VN.[9]
-
Cause 2: Dense Electrode Structure: A dense electrode morphology with low porosity can limit the access of electrolyte ions to the active material's surface, especially at high charge/discharge rates.
-
Solution 2: Nanostructuring: Synthesizing VN with a nanostructured morphology, such as nanobelts, nanofibers, or hollow nanospheres, increases the specific surface area and creates more pathways for electrolyte ion diffusion.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of VN electrodes in alkaline electrolytes?
A: The main degradation mechanism is the irreversible oxidation of the VN surface to form vanadium oxide or oxynitride species.[2][3][4] These species can then dissolve into the alkaline electrolyte, leading to a continuous loss of active material and a corresponding fade in capacitance.[1][2][3][4] This process is particularly pronounced at potentials more positive than -0.4 V vs. Hg/HgO in KOH electrolyte.[2][3]
Q2: How does forming a composite with carbon materials improve the cycling stability of VN?
A: Compositing VN with carbon materials like CNTs or creating a carbon coating offers a multi-faceted approach to enhancing stability:
-
Improved Conductivity: The carbon matrix enhances the overall electrical conductivity of the electrode, which is beneficial for rate capability.
-
Physical Barrier: The carbon material can encapsulate the VN particles, creating a physical barrier that limits their direct exposure to the electrolyte. This helps to suppress the oxidation and dissolution of VN.[6][7][8]
-
Structural Integrity: The carbon framework can buffer the volume changes that may occur during the charge/discharge cycles, improving the mechanical stability of the electrode.
Q3: Can modifying the electrolyte improve the performance of VN supercapacitors?
A: Yes, electrolyte modification is a highly effective strategy. Adding a small amount of vanadate (V⁵⁺, as VO₄³⁻ anions) to the KOH electrolyte has been shown to dramatically enhance cycling stability.[1][2][3][4] The presence of these ions in the electrolyte helps to stabilize the native oxide/oxynitride layer on the VN surface by shifting the dissolution equilibrium, thereby reducing the rate of capacitance fade.[1][2]
Q4: What are some common methods for synthesizing VN materials with enhanced stability?
A: Common synthesis strategies focus on creating nanostructured materials and composites.
-
Sol-Gel Synthesis followed by Ammonolysis: This method can be used to create VN and its composites. For instance, a vanadium oxide precursor is first formed via a sol-gel method, and then this precursor is heated under an ammonia (B1221849) atmosphere to convert it to this compound.[9] Carbon nanotubes can be incorporated during the sol-gel step to form a VN/CNT composite.[9]
-
Hydrothermal Synthesis and Nitridation: This involves the hydrothermal synthesis of a vanadium-containing precursor (e.g., V₂O₅), which is then subjected to nitridation at high temperatures in an ammonia atmosphere. This can be used to create various nanostructures.
-
Template-Assisted Synthesis: Using templates like ZIF-8 can lead to the formation of hollow VN nanostructures, which provide more active sites and can better withstand structural stress during cycling.[11]
Quantitative Data on Cycling Stability
| Enhancement Strategy | Material/Electrolyte | Test Conditions | Capacitance Retention | Source(s) |
| Pristine VN | VN thin film | 3,000 cycles in 1 M KOH | ~41% (59% loss) | [1][2] |
| Electrolyte Modification | VN thin film | 3,000 cycles in 1 M KOH + VO₄³⁻ | ~77% (23% loss) | [1][2] |
| Electrolyte Modification | VN nanorods | 1,000 cycles in 1 M KOH + VO₄³⁻ | 120.3% | [2][4][5] |
| Composite with CNTs | VN/CNT composite | High current density (30 A g⁻¹) | 58% | [9] |
| Pristine VN | VN | High current density (30 A g⁻¹) | 7% | [9] |
| MXene Synthesis | V₂NTₓ MXene | 10,000 cycles in 3.5 M KOH | 96% | [12] |
| Nanostructuring | Hollow VN nanocages | 20,000 cycles at 3 A g⁻¹ | 82.23% | [11] |
Experimental Protocols
Protocol 1: Synthesis of VN/CNT Composite via Sol-Gel and Ammonolysis
This protocol is a representative procedure for synthesizing a this compound/carbon nanotube composite.
-
Preparation of V₂O₅ Sol:
-
Dissolve ammonium (B1175870) metavanadate (NH₄VO₃) in deionized water at approximately 60°C with stirring.
-
Add a proton source (e.g., nitric acid) to the solution to initiate the polymerization of vanadic acid, leading to the formation of a V₂O₅ sol.
-
-
Dispersion of CNTs:
-
Disperse multi-walled carbon nanotubes (CNTs) in the V₂O₅ sol using ultrasonication for at least 1 hour to ensure a homogeneous mixture.
-
-
Gelation and Drying:
-
Allow the mixture to age at room temperature until a gel is formed.
-
Dry the gel in an oven at around 80-100°C to obtain a V₂O₅/CNT xerogel.
-
-
Temperature-Programmed Ammonolysis:
-
Place the dried xerogel in a tube furnace.
-
Heat the sample under a continuous flow of anhydrous ammonia (NH₃). A typical temperature program involves ramping to a target temperature (e.g., 600-800°C) and holding for a few hours to ensure complete nitridation.
-
Cool the furnace to room temperature under the ammonia flow.
-
The resulting black powder is the VN/CNT composite.
-
Protocol 2: Preparation of Electrode Slurry and Coin Cell Assembly
-
Slurry Preparation:
-
In a small vial, mix the active material (e.g., VN/CNT composite), a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10.
-
Add a few drops of N-methyl-2-pyrrolidone (NMP) as a solvent.
-
Stir the mixture until a homogeneous, viscous slurry is formed.
-
-
Electrode Coating:
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth) using a doctor blade technique to ensure a uniform thickness.
-
Dry the coated electrode in a vacuum oven at approximately 120°C for at least 12 hours to completely remove the solvent.
-
-
Coin Cell Assembly:
-
In an argon-filled glovebox, assemble a CR2032 coin cell.
-
Use the prepared VN-based electrode as the working electrode and activated carbon as the counter electrode.
-
Place a separator (e.g., a cellulose-based membrane) between the two electrodes.
-
Add a few drops of the electrolyte (e.g., 1 M KOH or 1 M KOH with a vanadate additive).
-
Crimp the coin cell to ensure it is properly sealed.
-
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Capacitance decay mechanism of this compound supercapacitor electrodes in KOH electrolytes | springerprofessional.de [springerprofessional.de]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of a this compound/N-doped carbon hollow nanosphere composite as an efficient electrode material for asymmetric supercapacitors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fabrication of a this compound/N-doped carbon hollow nanosphere composite as an efficient electrode material for asymmetric supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/carbon nanotube nanocomposites as electrodes for supercapacitors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of this compound-based electrode materials and their application progress in supercapacitors [esst.cip.com.cn]
- 11. Hollow nanocages of this compound-based electrode material designed for superior charging/discharging stability supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vanadium Nitride Catalysts in Acidic Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium nitride (VN) catalysts in acidic environments. The information provided is intended to help mitigate catalyst degradation and ensure experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and use of this compound catalysts in acidic media.
Issue 1: Rapid decline in catalyst activity and performance during electrochemical testing in acidic electrolyte.
-
Question: My VN catalyst shows a significant drop in performance shortly after starting experiments in an acidic solution. What is the likely cause and how can I fix it?
-
Answer: A rapid decline in activity is a classic symptom of catalyst degradation. In acidic media, this compound is susceptible to the leaching of both vanadium and nitrogen from the catalyst surface, leading to a loss of active sites.[1][2]
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the post-electrochemical electrolyte for dissolved vanadium species using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[2] An increase in the vanadium concentration in the electrolyte confirms leaching.
-
Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the catalyst surface before and after the experiment. A decrease in the N 1s signal relative to the V 2p signal on the post-test catalyst suggests nitrogen leaching.
-
Mitigation Strategy - Oxygen Incorporation: The most effective strategy to enhance stability is to synthesize vanadium oxynitride (VON) catalysts. The presence of oxygen in the this compound lattice has been shown to significantly improve stability by hindering vanadium leaching.[1][3]
-
-
Issue 2: Inconsistent or non-reproducible results between different batches of synthesized VN catalysts.
-
Question: I am synthesizing VN catalysts, but each batch seems to have different performance characteristics. Why is this happening and what can I do to improve consistency?
-
Answer: The electrochemical performance of VN catalysts is highly sensitive to their composition and morphology. Inconsistencies often arise from variations in the synthesis process.
-
Troubleshooting Steps:
-
Precise Control of Synthesis Parameters: Strictly control all synthesis parameters, including precursor concentrations, reaction temperature and time, and the flow rate of ammonia (B1221849) during nitridation.
-
Characterize Each Batch: Thoroughly characterize each new batch of catalyst using techniques like X-ray Diffraction (XRD) to confirm the crystal structure, Transmission Electron Microscopy (TEM) to assess particle size and morphology, and XPS to determine the surface elemental composition.
-
Standardize Catalyst Ink Preparation: The preparation of the catalyst ink for electrochemical testing can also introduce variability. Standardize the catalyst loading, ionomer content, and solvent composition, and ensure a uniform dispersion of the catalyst particles.
-
-
Issue 3: Low initial catalytic activity even with a freshly prepared VN catalyst.
-
Question: My new VN catalyst is showing poor activity from the very beginning of the experiment. What are the possible reasons?
-
Answer: Low initial activity can be due to incomplete synthesis, surface contamination, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Complete Nitridation: Use XRD to ensure the complete conversion of the vanadium precursor (e.g., V₂O₅) to VN. The presence of oxide phases in the XRD pattern indicates incomplete nitridation, which can lead to lower activity.
-
Surface Cleaning: The catalyst surface can be contaminated with oxides or other impurities from exposure to air. Before electrochemical testing, it is often beneficial to perform a cleaning step, such as a brief treatment in a reducing environment or a potential cycling pre-treatment in the electrolyte.
-
Check a Known Standard: Test a commercial Pt/C catalyst under the same experimental conditions to verify that the experimental setup (e.g., reference electrode calibration, electrolyte purity) is functioning correctly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound catalyst degradation in acidic media?
A1: The primary degradation mechanism is the chemical and electrochemical leaching of both vanadium and nitrogen from the catalyst's surface into the acidic electrolyte.[1][2] This process leads to a loss of active catalytic sites and a significant decrease in performance. The proposed mechanism involves the protonation of surface nitrogen atoms, followed by their removal as ammonia, and the subsequent dissolution of vanadium ions.
Q2: How can I synthesize more stable this compound-based catalysts for use in acidic environments?
A2: The most effective approach is to synthesize vanadium oxynitride (VON) catalysts. Incorporating a controlled amount of oxygen into the this compound lattice enhances the stability of the vanadium atoms on the surface, thereby reducing leaching.[1][3] A low oxygen content (around 12.5%) has been shown to provide an optimal balance of activity and stability.[3]
Q3: What analytical techniques are essential for characterizing VN and VON catalysts?
A3: A combination of techniques is crucial for comprehensive characterization:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the chemical states of vanadium, nitrogen, and oxygen.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and distribution of the catalyst nanoparticles.
-
Inductively Coupled Plasma (ICP) techniques (ICP-MS or ICP-OES): To quantify the amount of vanadium leached into the electrolyte during stability testing.[2]
Q4: How can I perform an accelerated stability test (AST) for my VN catalyst in an acidic medium?
A4: An accelerated stability test is designed to simulate long-term operation in a shorter timeframe. A common method involves potential cycling. The catalyst is subjected to repeated potential cycles between a lower and an upper potential limit in the acidic electrolyte. The performance of the catalyst (e.g., activity for the oxygen reduction reaction) is measured before and after the AST to assess its durability.
Data Presentation
Table 1: Comparison of Vanadium and Nitrogen Leaching from VN in Different Electrolytes.
| Electrolyte (0.1 M) | Leaching Condition | Vanadium Leached (µg/mg VN) | Nitrogen Leached (µg/mg VN) |
| HCl (pH 1) | Chemical | 1.2 | 0.8 |
| HCl (pH 1) | Electrochemical | 3.5 | 2.9 |
| Na₂SO₄ (pH 7) | Chemical | 0.5 | 0.3 |
| Na₂SO₄ (pH 7) | Electrochemical | 1.8 | 1.5 |
| KOH (pH 13) | Chemical | 2.5 | 1.9 |
| KOH (pH 13) | Electrochemical | 5.1 | 4.2 |
Data adapted from studies on VN instability.[2]
Table 2: Effect of Oxygen Content on the Stability of Vanadium Oxynitride (VON) Catalysts.
| Catalyst Composition | Onset Potential (V vs. RHE) | Relative Stability (vs. Pure VN) |
| VN (0% O) | ~0.5 V | 1x |
| VON (6.25% O) | ~0.45 V | Enhanced |
| VON (12.5% O) | ~0.4 V | Significantly Enhanced |
| VON (18.75% O) | ~0.4 V | Peak Stability |
| VON (37.5% O) | ~0.5 V | Enhanced |
This table summarizes the trend of improved stability with controlled oxygen incorporation in the VN lattice as suggested by computational and experimental studies.[1][3]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound (VN)
-
Precursor Solution Preparation: Dissolve 0.2 g of Vanadium(III) chloride (VCl₃) in 40 mL of deionized water.
-
Addition of Ammonia: Add 8 mL of a 30 wt.% ammonia solution to the VCl₃ solution.
-
Homogenization: Treat the solution with ultrasonication until it becomes clear.
-
Hydrothermal Reaction: Transfer the clear solution to a Teflon-lined stainless-steel autoclave and heat at 200 °C for 20 hours.
-
Product Recovery: After cooling, collect the black precipitate by centrifugation or filtration, wash thoroughly with deionized water and ethanol, and dry in a vacuum oven at 80 °C.
-
Annealing (Optional but Recommended): To improve crystallinity, anneal the obtained VN powder at 750 °C for 2 hours under a continuous flow of ammonia gas.[4][5]
Protocol 2: Synthesis of Vanadium Oxynitride (VON) via Thermal Ammonolysis of V₂O₅
-
Precursor Preparation: Place a known amount of Vanadium(V) oxide (V₂O₅) powder in a ceramic boat.
-
Furnace Setup: Place the boat in the center of a tube furnace.
-
Ammonolysis: Heat the furnace to the desired temperature (e.g., 600-800 °C) under a constant flow of ammonia (NH₃) gas. The oxygen content in the final VON can be controlled by varying the reaction temperature, time, and ammonia flow rate. A lower temperature and shorter duration will generally result in a higher oxygen content.
-
Cooling: After the desired reaction time, cool the furnace to room temperature under the ammonia flow.
-
Passivation: Once at room temperature, switch the gas flow to an inert gas like nitrogen or argon to passivate the surface of the VON catalyst before exposing it to air.
Protocol 3: Accelerated Stability Testing (AST) for ORR Catalysts
-
Electrochemical Cell Setup: Prepare a standard three-electrode electrochemical cell with the VN or VON catalyst coated on a rotating disk electrode (RDE) as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE). Use an acidic electrolyte (e.g., 0.5 M H₂SO₄).
-
Initial Performance Measurement: Record the initial oxygen reduction reaction (ORR) activity of the catalyst by performing linear sweep voltammetry (LSV) in an O₂-saturated electrolyte.
-
Potential Cycling: Subject the working electrode to a pre-determined number of potential cycles (e.g., 1,000 to 10,000 cycles) between a lower potential limit (e.g., 0.6 V vs. RHE) and an upper potential limit (e.g., 1.0 V vs. RHE) in an N₂-saturated electrolyte.
-
Final Performance Measurement: After the potential cycling, re-saturate the electrolyte with O₂ and record the final ORR activity using LSV under the same conditions as the initial measurement.
-
Data Analysis: Compare the initial and final LSV curves to determine the loss in activity (e.g., shift in half-wave potential, decrease in limiting current density).
Visualizations
Caption: Workflow for the hydrothermal synthesis of this compound (VN) catalysts.
Caption: Proposed degradation pathway of this compound in acidic media.
Caption: Logical relationship for mitigating VN catalyst degradation.
References
- 1. Vanadium oxynitrides as stable catalysts for electrochemical reduction of nitrogen to ammonia: the role of oxygen - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08313E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vanadium oxynitrides as stable catalysts for electrochemical reduction of nitrogen to ammonia: the role of oxygen - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
Vanadium Nitride Synthesis: A Technical Support Guide to Maximizing Specific Surface Area
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for synthesizing vanadium nitride (VN) with a high specific surface area. The following sections offer insights into common experimental challenges and provide actionable strategies to enhance material properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound has a very low specific surface area. What are the common causes?
A1: A low specific surface area in VN synthesis can stem from several factors:
-
Sintering at High Temperatures: Excessive temperatures during the nitridation process can cause nanoparticles to agglomerate, significantly reducing the surface area.
-
Inadequate Precursor Properties: The initial vanadium precursor's particle size and morphology play a crucial role. Large precursor particles will likely result in VN with a lower surface area.
-
Incomplete Nitridation: If the vanadium oxide precursor is not fully converted to this compound, the resulting material may have a less porous structure.
-
Improper Heating Rate: A rapid temperature ramp-up during nitridation can lead to uncontrolled particle growth and reduced surface area. A slower, programmed heating rate is often optimal.
-
Non-optimal Gas Flow: The flow rate of ammonia (B1221849) (NH₃) or nitrogen (N₂) gas during synthesis is critical. An insufficient flow may lead to incomplete nitridation, while an excessively high flow can alter the reaction kinetics unfavorably.
Q2: How can I prevent particle sintering during the synthesis of this compound?
A2: To minimize sintering and maintain a high surface area, consider the following strategies:
-
Optimize Nitridation Temperature: Determine the lowest possible temperature that allows for complete nitridation. This can be achieved through systematic experiments or by consulting literature for the specific vanadium precursor being used.
-
Control Heating and Cooling Rates: Employ a controlled, gradual temperature ramp-up and cool-down profile. Rapid temperature changes can promote particle agglomeration.
-
Utilize a Template: Incorporating a sacrificial template material can create a physical barrier between VN particles during synthesis, preventing them from sintering. The template is subsequently removed to yield a porous structure.
-
Disperse on a High-Surface-Area Support: Synthesizing VN nanoparticles on a stable, high-surface-area support material, such as porous carbon, can physically separate the particles and prevent their aggregation at high temperatures.
Q3: What is the role of the precursor in determining the final specific surface area of this compound?
A3: The choice and preparation of the vanadium precursor are fundamental to achieving a high specific surface area.
-
Precursor Particle Size: Smaller precursor particles generally lead to smaller VN nanoparticles and, consequently, a higher specific surface area.
-
Precursor Porosity: A porous precursor material provides a larger surface area for the nitridation reaction to occur, which can be retained in the final VN product.[1]
-
Precursor Composition: The chemical composition of the precursor (e.g., V₂O₅, NH₄VO₃) influences the reaction pathway and the morphology of the resulting VN.
Q4: Can you provide a general overview of the different synthesis strategies to increase the specific surface area of VN?
A4: Several effective methods can be employed:
-
Temperature-Programmed Nitridation: This is a widely used method involving the reaction of a vanadium oxide precursor with ammonia gas under a controlled temperature program.
-
Sol-Gel Synthesis: This technique allows for the creation of mesoporous VN with a high surface area by forming a gel from precursors, which is then dried and nitrided.[2]
-
Template-Assisted Synthesis: This approach utilizes a template (either hard or soft) to guide the formation of a porous VN structure. The template is later removed, leaving behind a high-surface-area material.
-
Microwave-Assisted Synthesis: Microwave heating can be used to prepare precursor materials with smaller particle sizes and a more porous structure, which in turn leads to a higher surface area in the final VN product.[1]
-
Formation of Nanocomposites: Dispersing VN nanoparticles within a high-surface-area matrix, such as graphene or other carbon materials, can yield a composite material with an overall high specific surface area.[3]
Experimental Protocols and Data
Temperature-Programmed Nitridation of V₂O₅
This method is a common route to produce high-surface-area this compound. The key is to control the reaction parameters to prevent particle agglomeration.
Experimental Workflow:
Caption: Workflow for Temperature-Programmed Nitridation of V₂O₅.
Detailed Methodology:
-
Place the V₂O₅ precursor in a quartz boat inside a tube furnace.
-
Purge the furnace with an inert gas (e.g., N₂ or Ar) to remove any oxygen.
-
Introduce a continuous flow of anhydrous ammonia (NH₃) gas.
-
Heat the furnace to the target temperature (typically between 600°C and 800°C) with a controlled ramping rate (e.g., 1-5°C/min).
-
Hold at the target temperature for a specific duration (e.g., 2-4 hours) to ensure complete nitridation.
-
Cool the furnace down to room temperature under the NH₃ or an inert gas flow.
-
Passivate the sample in a flow of 1% O₂/He to prevent rapid oxidation upon exposure to air.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low Surface Area | High nitridation temperature causing sintering. | Reduce the final dwell temperature. |
| Rapid heating rate. | Decrease the temperature ramping rate. | |
| Incomplete Nitridation | Insufficient reaction time or temperature. | Increase the dwell time or temperature. |
| Low NH₃ flow rate. | Optimize the ammonia flow rate. | |
| Poor Crystallinity | Nitridation temperature is too low. | Increase the final dwell temperature moderately. |
Sol-Gel Synthesis (Urea Route)
This method is effective for producing mesoporous this compound with a relatively high surface area.[2]
Logical Relationship of Synthesis Steps:
Caption: Key stages in the sol-gel synthesis of mesoporous VN.
Detailed Methodology:
-
Prepare a V₂O₅ precursor using a citric acid-based sol-gel method.
-
Mix the synthesized V₂O₅ precursor with urea.
-
Heat the mixture in a tube furnace under a nitrogen (N₂) atmosphere.
-
The decomposition of urea provides the nitrogen source for the nitridation of the vanadium oxide.
-
Control the heating rate and final temperature to optimize the porosity and surface area. A study reported a maximum BET surface area of 57 m²/g for a VN sample synthesized using a V₂O₅ precursor calcined at 350°C.[2]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low Porosity | Inappropriate urea to V₂O₅ ratio. | Optimize the molar ratio of urea to the vanadium precursor. |
| Collapse of pore structure during heating. | Use a slower heating rate during nitridation. | |
| Amorphous Product | Insufficient nitridation temperature. | Increase the final calcination temperature. |
Microwave-Assisted Precursor Synthesis
Utilizing microwave energy to prepare the precursor can lead to smaller particle sizes and a more porous structure, which is beneficial for achieving a high surface area in the final VN product.[1]
Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis of VN precursors.
Detailed Methodology:
-
A vanadium-containing solution is subjected to microwave irradiation to induce precipitation.
-
The microwave heating promotes rapid and uniform nucleation, leading to smaller precursor particles.
-
The resulting precipitate is then dried and subsequently nitrided in a tube furnace under a nitrogen or ammonia atmosphere.
-
The smaller particle size and potentially more porous nature of the microwave-synthesized precursor facilitate a more efficient nitridation process and result in a higher specific surface area of the final VN.[1]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Inhomogeneous Precursor | Uneven microwave heating. | Ensure the reaction vessel is suitable for microwave synthesis and consider using a stirrer. |
| Incorrect microwave power or time. | Optimize the microwave irradiation power and duration. | |
| Low Yield | Incomplete precipitation. | Adjust the pH or concentration of the precursor solution. |
Summary of Quantitative Data
| Synthesis Method | Precursor(s) | Key Parameters | Achieved Specific Surface Area (m²/g) | Reference |
| Temperature-Programmed Nitridation | V₂O₅ | Heating Rate: 0.083 K/sec | up to 90 | [1] |
| Sol-Gel (Urea Route) | V₂O₅ from citric acid sol-gel | Precursor calcination at 350°C | 57 | [2] |
| In situ Self-sacrificed Template | Dicyandiamide, glucose, NH₄VO₃ | Pyrolysis | High (exact value not specified) | [4] |
| Template-free Hierarchical Structure | V₂O₅/melamine | High-temperature ammonia treatment | High (exact value not specified) | [5] |
Note: The specific surface area can vary significantly based on the precise experimental conditions. The values presented here are indicative of the potential of each method.
References
- 1. A novel method of preparing vanadium-based precursors and their enhancement mechanism in this compound preparation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Template-Free Preparation of 3D Porous Co-Doped VN Nanosheet-Assembled Microflowers with Enhanced Oxygen Reduction Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor crystallinity in sputtered vanadium nitride films
This guide provides troubleshooting advice for common issues encountered during the reactive sputtering of vanadium nitride (VN) thin films, with a focus on achieving high crystallinity.
Frequently Asked Questions (FAQs)
Q1: My XRD analysis shows a mixture of V, V₂N, and VN phases, or the peaks are very broad, indicating poor crystallinity. What are the primary deposition parameters I should investigate?
Poor crystallinity or the presence of undesired phases in your this compound films typically points to suboptimal deposition parameters. The four most critical parameters to investigate are:
-
Nitrogen Partial Pressure (P_N₂): This is often the most dominant parameter influencing phase formation.[1][2]
-
Substrate Temperature (T_sub): Higher temperatures generally promote better crystallinity.
-
Sputtering Power: This affects the deposition rate and energy of sputtered particles.
-
Substrate Bias Voltage: Applying a bias can enhance adatom mobility and densify the film.[3]
A systematic approach to optimizing these parameters is crucial for achieving a single-phase, highly crystalline VN film.
Q2: How does the nitrogen partial pressure affect the crystallinity and what should be the optimal range?
The nitrogen partial pressure directly controls the stoichiometry and crystalline phase of the deposited film. An incorrect P_N₂ is a common reason for poor film quality.
Troubleshooting Steps:
-
Low P_N₂: If your nitrogen partial pressure is too low, you will likely observe metallic vanadium (V) or sub-stoichiometric phases like β-V₂N in your film.[1][2] The XRD pattern will show peaks corresponding to V or V₂N alongside or instead of VN peaks.
-
High P_N₂: Conversely, an excessively high nitrogen partial pressure can lead to the formation of different phases or even amorphous films. It can also lead to "target poisoning," which reduces the deposition rate.[4]
-
Optimization: To find the optimal P_N₂, you should perform a series of depositions where you systematically vary the N₂ flow rate while keeping other parameters constant. The goal is to identify the transition from a metallic or mixed-phase regime to a single-phase VN regime.
Experimental Protocol for P_N₂ Optimization:
-
Baseline Parameters: Start with a set of baseline parameters for substrate temperature, sputtering power, and substrate bias.
-
Vary N₂ Flow: Conduct a series of depositions, varying the nitrogen flow rate from a low value (e.g., 1-2 sccm) to a higher value (e.g., 10-15 sccm) in small increments. Ensure the total pressure of Ar + N₂ remains constant.
-
Characterization: Characterize each film using X-ray Diffraction (XRD) to identify the crystalline phases present.
-
Analysis: Plot the resulting phases as a function of the N₂ flow rate to identify the window that produces pure, crystalline VN.
Table 1: Effect of Nitrogen Partial Pressure on this compound Film Properties
| Nitrogen Partial Pressure (Pa) | Observed Phases | Hardness (GPa) | Film Structure |
| 0.007 | V-rich, V₂N | 9 | - |
| 0.23 | VN, V₂N | 23.3 | Denser, smaller crystallite size |
| 0.29 | VN | 22.9 | Compact coating |
Data synthesized from multiple sources.[3][4]
Below is a workflow to guide the optimization of nitrogen partial pressure.
Caption: Troubleshooting workflow for poor crystallinity due to nitrogen partial pressure.
Q3: My VN films are poorly crystalline even at the correct stoichiometry. How does substrate temperature influence this, and what temperature should I use?
Substrate temperature plays a crucial role in the crystallinity of sputtered films by influencing the mobility of adatoms on the substrate surface.
Troubleshooting Steps:
-
Low T_sub: Deposition at or near room temperature often results in films with poor crystallinity or an amorphous structure.[5] This is because the sputtered atoms have insufficient thermal energy to arrange themselves into a well-ordered crystal lattice.
-
High T_sub: Increasing the substrate temperature provides more energy to the adatoms, enhancing their surface diffusion and promoting the growth of larger, more ordered grains, thus improving crystallinity.[6][7]
-
Optimization: The optimal temperature can vary depending on your specific sputtering system and other parameters. A common range for depositing crystalline VN is 300°C to 500°C.[6][8]
Experimental Protocol for T_sub Optimization:
-
Set P_N₂: Use the optimal nitrogen partial pressure determined previously.
-
Vary T_sub: Perform a series of depositions at different substrate temperatures (e.g., room temperature, 200°C, 300°C, 400°C, 500°C), keeping all other parameters constant.
-
Characterization: Use XRD to assess the crystallinity (e.g., from the full width at half maximum - FWHM of the diffraction peaks) and atomic force microscopy (AFM) to observe the grain size and surface morphology.
Table 2: Effect of Substrate Temperature on this compound Film Properties
| Substrate Temperature (°C) | Crystallite Size (nm) | Surface Roughness (Ra, nm) |
| 250 | - | - |
| 300 | - | - |
| 350 | - | Decreases with increasing temperature up to 350°C |
| 450 | 56 | - |
| 500 | 62 | 0.46 |
Data synthesized from multiple sources.[6][9][10]
The relationship between sputtering parameters and film crystallinity can be visualized as follows:
Caption: Relationship between sputtering parameters and final film crystallinity.
Q4: Can sputtering power and substrate bias be used to improve poor crystallinity?
Yes, both sputtering power and substrate bias are important secondary parameters for fine-tuning the film's crystalline quality.
Sputtering Power:
-
Effect: Increasing the sputtering power generally increases the deposition rate and the kinetic energy of the sputtered vanadium atoms.[11] This can lead to a denser film microstructure.
-
Troubleshooting: If your films are porous or have low density, a modest increase in sputtering power might improve crystallinity. However, excessively high power can sometimes introduce defects. It's a parameter that needs to be balanced with the nitrogen partial pressure to maintain the correct stoichiometry.
Substrate Bias Voltage:
-
Effect: Applying a negative bias to the substrate attracts positive ions (Ar⁺, N₂⁺) from the plasma to bombard the growing film. This ion bombardment provides additional energy to the surface atoms, which can significantly enhance their mobility, leading to a denser film with better crystallinity.[3][12]
-
Troubleshooting: If your films show a columnar structure with voids, applying a substrate bias (e.g., -50V to -150V) can help to disrupt this columnar growth and form a more densely packed, equiaxed grain structure. However, very high bias voltages can introduce stress and defects, so optimization is key.
Experimental Protocol for Power and Bias Optimization:
-
Fix T_sub and P_N₂: Use the optimal substrate temperature and nitrogen partial pressure you have determined.
-
Vary Power/Bias: In separate experimental series, vary the sputtering power (e.g., 100W to 300W) and the substrate bias (e.g., 0V to -150V).
-
Characterization: Analyze the films using XRD for crystallinity and phase purity. You can also use techniques like nanoindentation to measure hardness, which often correlates with film density and crystallinity.
Table 3: General Influence of Sputtering Power and Substrate Bias
| Parameter | Effect of Increasing the Parameter | Typical Range |
| Sputtering Power | Increased deposition rate, increased particle energy, can improve density.[11] | 100 - 300 W |
| Substrate Bias | Increased adatom mobility, denser film, can change preferred orientation.[3] | 0 to -150 V |
References
- 1. Reactive magnetron sputter deposition of polycrystalline this compound films | Semantic Scholar [semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. The Effect of Substrate Biasing during DC Magnetron Sputtering on the Quality of VO2 Thin Films and Their Insulator–Metal Transition Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactive Sputtering of Vanadium Nitride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive sputtering of vanadium nitride (VN). The following sections address common issues encountered during experimentation, with a focus on optimizing the nitrogen flow rate for desired film properties.
Troubleshooting Guide
Q1: My deposition rate is significantly lower than expected when introducing nitrogen. What is happening and how can I fix it?
A1: This is a common phenomenon in reactive sputtering known as "target poisoning." As the nitrogen flow rate increases, the surface of the vanadium target reacts to form a nitride layer. This nitride layer has a lower sputtering yield than the pure metallic target, leading to a decrease in the deposition rate.
-
Cause: Excessive nitrogen partial pressure causes the target surface to become fully nitrided (poisoned).
-
Solution:
-
Reduce Nitrogen Flow: Carefully decrease the nitrogen flow rate to operate in the "transition mode" between the metallic and poisoned states of the target. This allows for the deposition of stoichiometric VN without a drastic drop in deposition rate.
-
Increase Sputtering Power: Operating at a higher power can help to remove the nitride layer from the target more effectively, thus increasing the deposition rate.[1]
-
Pulsed DC Sputtering: Employing a pulsed DC power supply can help to clean the target surface during the 'off' time of the pulse, mitigating the poisoning effect.
-
Q2: The hardness of my this compound films is low. How can I improve it?
A2: The hardness of VN films is strongly dependent on their stoichiometry, crystallinity, and density. Optimizing the nitrogen flow rate is crucial for achieving high hardness.
-
Cause: An incorrect nitrogen-to-vanadium ratio in the film can lead to the formation of softer sub-stoichiometric phases (e.g., V2N) or a poorly crystallized structure.[2][3][4]
-
Solution:
-
Optimize Nitrogen Partial Pressure: Systematically vary the nitrogen partial pressure (or flow rate) to achieve a nearly stoichiometric VN film. Hardness generally increases with nitrogen content up to the point of forming the cubic δ-VN phase. One study showed that hardness increased from 9 GPa to 23.3 GPa as the N2 partial pressure was increased from 0.007 Pa to 0.23 Pa.[5]
-
Apply Substrate Bias: Applying a negative bias to the substrate can increase the energy of bombarding ions, leading to denser films with higher hardness. For example, hardness was observed to increase from 20.4 GPa to 24.5 GPa as the substrate bias was changed from 0V to -200V.
-
Control Substrate Temperature: While no external heating is always necessary, the substrate temperature can influence film structure. Temperatures around 300°C have been used in depositions of hard VN coatings.[2]
-
Q3: I am observing a sudden jump in nitrogen partial pressure and a sharp drop in deposition rate when I slightly increase the nitrogen flow. Why does this happen and how can I control it?
A3: This behavior is characteristic of the hysteresis effect in reactive sputtering.[2][6][7] The process parameters do not follow the same path when increasing the reactive gas flow as when decreasing it.
-
Cause: The hysteresis loop arises from the non-linear relationship between the reactive gas flow, the target condition (metallic vs. poisoned), and the pumping speed.[6] Once the target becomes fully poisoned, a significant reduction in nitrogen flow is required to return it to a metallic state.
-
Solution:
-
Process Control: To operate in the unstable transition region where high-quality films are often produced, active process control is necessary. This can involve feedback loops that monitor a process variable (like plasma impedance, deposition rate, or partial pressure) and adjust the nitrogen flow or sputtering power in real-time.
-
Gas Pumping Speed: Increasing the pumping speed of the vacuum system can narrow the hysteresis loop, making the process easier to control.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical range for the nitrogen flow rate in the reactive sputtering of VN?
A1: The optimal nitrogen flow rate is highly dependent on the specific sputtering system, including the chamber geometry, pumping speed, target size, and sputtering power. It is generally a small fraction of the total gas flow (Argon + Nitrogen). For example, a study identified three deposition regimes based on nitrogen flow, with the intermediate (and often desirable) regime occurring at a nitrogen flow of 0.8 SCCM with an argon flow of 80 SCCM.[1] It is crucial to determine the optimal flow rate experimentally for your system by observing the process parameters and resulting film properties.
Q2: How does the nitrogen flow rate affect the stoichiometry of the this compound film?
A2: The nitrogen flow rate directly controls the nitrogen partial pressure in the chamber, which in turn determines the N/V atomic ratio in the deposited film. Increasing the nitrogen flow generally increases the nitrogen content in the film. At very low nitrogen flow, a sub-stoichiometric β-V2Nx phase may form, while at higher flows, the stoichiometric cubic δ-VN phase is typically achieved.[2][3][4]
Q3: What are the different phases of this compound I can expect to see as I vary the nitrogen flow rate?
A3: As you increase the nitrogen partial pressure, you can expect to see a progression of phases. Starting with pure vanadium (at zero nitrogen), you may then form hexagonal β-V2Nx, and finally the cubic δ-VN phase.[2][3][4] The specific phases and their transition points will depend on your deposition conditions.
Q4: My VN films have a columnar structure. How can I achieve a denser microstructure?
A4: A columnar microstructure is common in sputtered films. To achieve a denser structure:
-
Increase Ion Bombardment: Applying or increasing a negative substrate bias enhances the energy of ions bombarding the growing film, which disrupts the columnar growth and promotes densification.
-
Increase Sputtering Power: Higher power can lead to a denser film structure.[1][2]
-
Optimize Pressure: The total sputtering pressure can also influence the film morphology.
Q5: What is "target poisoning" and how can I identify it?
A5: Target poisoning refers to the formation of a compound layer (in this case, this compound) on the surface of the sputtering target. You can identify target poisoning by observing:
-
A significant and often sudden drop in the deposition rate.
-
A sharp increase in the partial pressure of the reactive gas (nitrogen).[2]
-
A change in the plasma color or impedance.
Data Presentation
Table 1: Effect of Nitrogen Partial Pressure on this compound Film Properties
| Nitrogen Partial Pressure (Pa) | N/V Atomic Ratio | Deposition Rate (nm/min) | Hardness (GPa) |
| 0.007 | 0.58 - 0.68 | 9.5 | 9 |
| 0.18 | 0.89 | - | - |
| 0.23 | - | - | 23.3 |
| 0.29 | 1.09 | 6.5 | 22.9 |
Data synthesized from multiple sources for illustrative purposes. Actual values are system-dependent.[5]
Table 2: Influence of Substrate Bias on this compound Film Properties
| Substrate Bias (V) | Deposition Rate (nm/min) | Hardness (GPa) |
| 0 | 6.7 | 20.4 |
| -200 | 5.6 | 24.5 |
Data synthesized from a representative study. Actual values are system-dependent.
Experimental Protocols
Protocol 1: Determining the Hysteresis Curve
-
System Preparation: Ensure the vacuum chamber is at its base pressure (e.g., < 10^-6 mbar).[1]
-
Set Argon Flow: Introduce argon gas at a constant flow rate (e.g., 80 SCCM).[1]
-
Ignite Plasma: Set the desired sputtering power (e.g., 300 W) to ignite the plasma.[1]
-
Increase Nitrogen Flow: Start with zero nitrogen flow and incrementally increase it in small steps (e.g., 0.1 SCCM).
-
Record Data: At each step, allow the system to stabilize and record the nitrogen partial pressure and the deposition rate (or a proxy like target voltage/power).[1][2]
-
Identify Poisoning Point: Continue until a sharp increase in nitrogen partial pressure and a drop in deposition rate are observed. This indicates the onset of target poisoning.
-
Decrease Nitrogen Flow: From the poisoned state, incrementally decrease the nitrogen flow rate in the same step size.
-
Record Data (Decreasing): Record the same parameters at each step.
-
Plot Data: Plot the nitrogen partial pressure (or deposition rate) as a function of the nitrogen flow rate for both the increasing and decreasing paths. This will reveal the hysteresis loop.
Protocol 2: Deposition of this compound Thin Films
-
Substrate Preparation: Clean the substrates ultrasonically in acetone (B3395972) and methanol, followed by drying with nitrogen gas.[2]
-
System Pump-Down: Load the substrates into the sputtering chamber and pump down to a high vacuum base pressure.
-
Substrate Etching (Optional): Perform an in-situ RF sputter etch of the substrate surface in an argon atmosphere to remove any native oxide or contaminants.[2]
-
Set Gas Flows: Introduce argon and nitrogen gases at the desired flow rates, determined from the hysteresis curve experiment to be in the optimal transition region.
-
Deposition: Apply power to the vanadium target to initiate sputtering and deposit the film for the desired time to achieve the target thickness. A substrate bias can be applied during this step.
-
Cool Down: After deposition, turn off the power and gas flows and allow the substrates to cool down in vacuum before venting the chamber.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Reactive magnetron sputter deposition of polycrystalline this compound films | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of hysteresis behavior in reactive sputtering of cylindrical magnetron plasma [cpb.iphy.ac.cn]
Preventing agglomeration of vanadium nitride nanoparticles during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of agglomeration during the synthesis of vanadium nitride (VN) nanoparticles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Severe agglomeration of VN nanoparticles observed immediately after synthesis.
-
Question: My freshly synthesized this compound nanoparticles are heavily clumped together. What are the likely causes and how can I resolve this?
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Answer: Immediate and severe agglomeration is often a result of a high nucleation rate followed by uncontrolled particle growth. The primary factors contributing to this are typically suboptimal reaction temperature and inappropriate precursor concentration.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can accelerate the reaction rate, leading to the rapid formation of many small nuclei that quickly aggregate. Conversely, a temperature that is too low may not provide sufficient energy for uniform nucleation and growth. It is crucial to identify the optimal temperature for your specific synthesis method. For instance, in some carbothermal reduction nitridation processes, temperatures are ramped up gradually to control the reaction kinetics.[1]
-
Adjust Precursor Concentration: A high concentration of the vanadium precursor can lead to supersaturation, causing a burst of nucleation and subsequent agglomeration. Try reducing the initial concentration of your vanadium source. A lower concentration often promotes slower, more controlled growth of nanoparticles.
-
Control the Nitriding Atmosphere: In methods involving nitridation, such as ammonolysis, the flow rate and concentration of the nitrogen source (e.g., ammonia (B1221849) gas) can influence the reaction rate. A very high flow rate might lead to rapid, uncontrolled nitridation and agglomeration.
-
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Issue 2: VN nanoparticles appear well-dispersed in solution but aggregate upon drying.
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Question: I have a stable colloidal suspension of this compound nanoparticles, but they form irreversible agglomerates when I dry the sample for characterization. How can I prevent this?
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Answer: This is a common issue caused by capillary forces during solvent evaporation, which pull the nanoparticles together. Once in close contact, van der Waals forces can cause them to stick together irreversibly.
-
Troubleshooting Steps:
-
Freeze-Drying (Lyophilization): Instead of heat-drying, consider freeze-drying your nanoparticle suspension. This process involves freezing the suspension and then sublimating the solvent under vacuum, which minimizes the capillary forces that cause agglomeration.
-
Use of a Capping Agent: If not already included in your synthesis, introduce a suitable capping agent. These molecules adsorb to the nanoparticle surface and provide a protective layer that prevents direct particle-to-particle contact upon drying. Polyvinylpyrrolidone (PVP) is a commonly used capping agent for various nanoparticles.[2][3][4]
-
Surface Functionalization: Post-synthesis surface modification with a ligand that provides steric hindrance can also be effective. For example, treating the nanoparticles with a long-chain organic molecule can create a physical barrier.
-
-
Issue 3: Inconsistent particle size and morphology with evidence of agglomeration.
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Question: My synthesis yields this compound nanoparticles with a wide size distribution and irregular shapes, and many of them are agglomerated. What could be causing this?
-
Answer: Inconsistent particle size and morphology are often indicative of non-uniform nucleation and growth conditions. This can be caused by several factors, including poor temperature control, inefficient mixing, and the absence of a suitable stabilizing agent.
-
Troubleshooting Steps:
-
Improve Mixing: Ensure vigorous and uniform stirring throughout the synthesis. Inadequate mixing can lead to localized areas of high precursor concentration, resulting in uncontrolled nucleation and growth.
-
Introduce a Surfactant/Capping Agent: Surfactants and capping agents play a crucial role in controlling particle size and preventing agglomeration. They adsorb to the growing nanoparticle surfaces, preventing them from fusing together and controlling the growth rate of different crystal facets. Oleylamine (B85491) is a surfactant known to be effective in controlling the size and morphology of various nanoparticles.
-
Optimize the Annealing Process: If your synthesis involves a post-synthesis annealing step, the temperature and duration of this process can significantly impact the final particle size and crystallinity. A high annealing temperature or prolonged duration can lead to particle coarsening and agglomeration.[5][6][7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration in this compound nanoparticle synthesis?
A1: The primary cause of agglomeration is the high surface energy of the nanoparticles. To minimize this energy, nanoparticles tend to clump together. This tendency is exacerbated by factors such as high reaction temperatures, high precursor concentrations, and the absence of stabilizing agents.
Q2: How do surfactants and capping agents prevent agglomeration?
A2: Surfactants and capping agents are molecules that adsorb to the surface of nanoparticles. They prevent agglomeration through two main mechanisms:
-
Steric Hindrance: Long-chain molecules physically prevent the nanoparticles from getting close to each other.
-
Electrostatic Repulsion: Charged molecules create a repulsive force between the nanoparticles, keeping them separated.
Q3: What are some common surfactants and capping agents used in VN nanoparticle synthesis?
A3: While the literature on specific surfactants for VN is still developing, oleylamine is a commonly used surfactant for the synthesis of various metal and metal oxide nanoparticles and can be a good starting point. Polyvinylpyrrolidone (PPVP) is a versatile capping agent that has been shown to be effective in preventing agglomeration for a wide range of nanoparticles.[2][3][4]
Q4: How does temperature affect the agglomeration of VN nanoparticles?
A4: Temperature plays a critical role. Higher temperatures generally lead to faster reaction kinetics, which can result in a rapid burst of nucleation and the formation of small, unstable nanoparticles that are prone to agglomeration. It can also lead to the growth and coarsening of existing particles. Careful control of the synthesis and any subsequent annealing temperatures is crucial for obtaining non-agglomerated nanoparticles.[5][6][7][8]
Q5: Can the choice of synthesis method influence the degree of agglomeration?
A5: Yes, the synthesis method has a significant impact.
-
Sol-Gel Method: This method can sometimes lead to the formation of a continuous gel network, which can result in agglomerated particles if not carefully controlled. However, it also offers the potential for good control over particle size and morphology.[9][10][11][12]
-
Hydrothermal/Solvothermal Method: These methods, carried out in a closed system under elevated pressure and temperature, can yield well-crystallized nanoparticles with controlled morphology. The solvent can also play a role in stabilizing the nanoparticles.[13][14][15]
-
Thermal Decomposition: This method often involves the use of surfactants like oleylamine, which can effectively control particle growth and prevent agglomeration.[4] Synthesizing VN within a carbon matrix via thermal decomposition of a suitable precursor can also yield well-dispersed nanoparticles.[9][10][11]
Q6: How can I remove the surfactant or capping agent after synthesis without causing agglomeration?
A6: Removing surface-bound molecules can be challenging as it may destabilize the nanoparticles.
-
Washing and Centrifugation: Repeated washing with a suitable solvent (e.g., ethanol, acetone) followed by centrifugation is a common method. However, this can sometimes induce aggregation.[16]
-
Dialysis: For nanoparticles dispersed in a liquid, dialysis can be used to remove smaller surfactant molecules while retaining the larger nanoparticles.
-
Calcination: In some cases, a mild heat treatment can be used to burn off the organic capping agent. However, the temperature must be carefully controlled to avoid particle growth and agglomeration.[16]
Quantitative Data Summary
The following tables summarize the influence of key synthesis parameters on the size and agglomeration of vanadium-based nanoparticles. Note that specific data for VN is limited, and some data is inferred from studies on related vanadium oxide systems.
Table 1: Effect of Precursor Concentration on Vanadium Oxide Nanoparticle Morphology (Hydrothermal Synthesis) [17]
| Precursor (V₂O₅) Concentration | pH | Resulting Morphology | Particle Size |
| Low | Acidic | Flower-shape | ~20 nm to 3 µm |
| High | 2.5 | Star-shape | ~1 µm |
| High | 6.9 | Homogeneous round balls | ~3 µm |
Table 2: Influence of Annealing Temperature on Vanadium Oxide Crystallite Size and Particle Size [5][7]
| Material System | Annealing Temperature (°C) | Average Crystallite Size (nm) | Average Particle Size |
| α-Zn₂V₂O₇ | 400 | Increases with temperature | Decreases with temperature |
| α-Zn₂V₂O₇ | 500 | Increases with temperature | Decreases with temperature |
| α-Zn₂V₂O₇ | 600 | Increases with temperature | Decreases with temperature |
| V₂O₅ films | 450 - 650 | Increases with temperature | Becomes coarser at higher temperatures |
Table 3: Comparison of this compound Nanoparticle Size from Different Synthesis Methods [10][18]
| Synthesis Method | Precursor | Resulting Particle Size (Crystallite Size) |
| Thermal Decomposition | Vanadyl Phthalocyanine (B1677752) | 5.2 ± 1.0 nm |
| Sol-Gel (Urea Route) | V₂O₅ | 7 - 9 nm |
| Sol-Gel (Ammonia Route) | V₂O₅ | 22 - 28 nm |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of this compound Nanoparticles (Urea Route) [18]
This protocol describes a sol-gel method followed by nitridation to produce VN nanoparticles.
-
Precursor Preparation:
-
Prepare a V₂O₅ precursor using a citric acid-based sol-gel method.
-
Heat treat the V₂O₅ precursor at 350°C.
-
-
Nitridation:
-
Mix the V₂O₅ precursor with urea (B33335).
-
Heat the mixture in a tube furnace under a nitrogen atmosphere. The urea will decompose to ammonia, which acts as the nitriding agent.
-
The final product is nanocrystalline VN.
-
Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles [13]
This protocol outlines a hydrothermal synthesis followed by calcination.
-
Hydrolysis:
-
Hydrolyze a vanadium precursor (e.g., VCl₃) in an ammonia solution within a Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Treatment:
-
Seal the autoclave and heat it to a specific temperature (e.g., 160-200°C) for a set duration (e.g., 12-24 hours).
-
-
Calcination:
-
After the autoclave cools down, collect the precipitate by centrifugation and wash it with deionized water and ethanol.
-
Dry the product and then calcine it under a nitrogen or ammonia atmosphere at a high temperature (e.g., 600-800°C) to form VN nanoparticles.
-
Protocol 3: Thermal Decomposition Synthesis of this compound/Carbon Nanocomposite [9][10][11]
This method produces VN nanoparticles embedded in a carbon matrix, which helps prevent agglomeration.
-
Precursor Synthesis:
-
Synthesize a vanadium-containing organic precursor, such as vanadyl phthalocyanine (VOPC).
-
-
Thermal Decomposition:
-
Place the VOPC precursor in a tube furnace.
-
Heat the precursor to a high temperature (e.g., 800°C) under an inert atmosphere (e.g., argon).
-
The organic part of the precursor decomposes to form a carbon matrix, while the vanadium is converted to this compound nanoparticles. The resulting product is a VN/C nanocomposite with well-dispersed nanoparticles.
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Visualizations
Caption: Experimental workflows for the synthesis of this compound nanoparticles.
Caption: Troubleshooting logic for addressing nanoparticle agglomeration.
Caption: Relationship between synthesis parameters and final product quality.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the thermal decomposition of this compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of annealing temperature on the photocatalytic performance of α-Zn<sub>2</sub>V<sub>2</sub>O<sub>7</sub> nanoparticles: A potent catalyst for the degradation of methylene blue dye and its antibacterial properties - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Hydrothermal Synthesis of Vanadium Oxide Microstructures with Mixed Oxidation States [mdpi.com]
- 15. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 18. researchgate.net [researchgate.net]
Deactivation and regeneration of vanadium nitride-based catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vanadium nitride-based catalysts. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during catalyst use, focusing on deactivation and regeneration.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Catalyst Color Change and Suspected Oxidation
Question: My black this compound (VN) catalyst has changed color (e.g., to yellow, brown, or reddish) after a reaction. What does this indicate, and can the catalyst be regenerated?
Answer:
A color change from black to yellow, brown, or reddish is a strong indicator of oxidation, where the this compound has been converted to vanadium oxides (e.g., V₂O₅, which is yellowish-orange). This is a common deactivation mechanism, especially in oxygen-rich or high-temperature environments.
Troubleshooting Steps:
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Characterize the "Deactivated" Catalyst:
-
X-ray Diffraction (XRD): Perform XRD analysis on the used catalyst. The presence of peaks corresponding to vanadium oxides (e.g., V₂O₅, VO₂) alongside or in place of VN peaks will confirm oxidation.
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X-ray Photoelectron Spectroscopy (XPS): XPS can determine the surface oxidation states of vanadium. An increase in the V 2p₃/₂ binding energy to values characteristic of V⁴⁺ or V⁵⁺ indicates surface oxidation.[1]
-
-
Assess the Extent of Oxidation:
-
Bulk vs. Surface Oxidation: XRD will reveal bulk phase changes, while XPS is surface-sensitive. If only the surface is oxidized, regeneration is more likely to be successful.
-
Temperature Programmed Reduction (TPR): H₂-TPR can quantify the extent of oxidation by measuring the amount of hydrogen consumed to reduce the oxidized species.
-
-
Regeneration Protocol (Re-nitridation):
-
If the oxidation is not too severe, you can attempt to regenerate the catalyst by re-nitriding it. A detailed protocol for this process is provided in the "Experimental Protocols" section.
-
Logical Flow for Diagnosing Oxidation:
Issue 2: Gradual Loss of Catalytic Activity with No Obvious Color Change
Question: My VN catalyst is losing activity over several runs, but there is no significant color change. What are the likely causes, and how can I address them?
Answer:
A gradual loss of activity without a color change can be attributed to several less visible deactivation mechanisms, such as sintering, coking (fouling), or poisoning by contaminants in the feed stream.
Troubleshooting Steps:
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Investigate Sintering:
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Cause: High reaction temperatures can cause the small VN nanoparticles to agglomerate, reducing the active surface area.[2]
-
Diagnosis:
-
BET Surface Area Analysis: A significant decrease in the BET surface area of the used catalyst compared to the fresh one points to sintering.
-
Transmission Electron Microscopy (TEM): TEM images can directly visualize an increase in particle size.
-
-
Solution: Sintering is generally irreversible. To prevent it, operate at the lowest effective temperature and consider using a thermally stable support.
-
-
Check for Coking/Fouling:
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Cause: Deposition of carbonaceous residues (coke) on the catalyst surface can block active sites.[3][4][5] This is common in reactions involving hydrocarbons.
-
Diagnosis:
-
Thermogravimetric Analysis (TGA): TGA performed in an oxidizing atmosphere (air or O₂) will show a weight loss at temperatures corresponding to the combustion of carbon deposits.
-
Raman Spectroscopy: The presence of D and G bands in the Raman spectrum is characteristic of disordered and graphitic carbon, respectively.
-
-
Solution: Coking can often be reversed by a controlled burnout procedure. See the "Regeneration Protocol for Coked Catalysts" in the "Experimental Protocols" section.
-
-
Suspect Poisoning:
-
Cause: Trace amounts of poisons like sulfur, alkali metals, or heavy metals in the reactants can chemisorb onto the active sites.[6][7][8]
-
Diagnosis:
-
Elemental Analysis (e.g., ICP-MS, EDX): Analyze the used catalyst for the presence of common poisons.
-
-
Solution: Poisoning by species like alkali metals can sometimes be reversed by washing.[9] See the "Regeneration by Acid Washing" protocol. Preventing poisoning by purifying the feed stream is the most effective strategy.
-
Logical Flow for Diagnosing Gradual Deactivation:
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of this compound catalysts?
A1: this compound generally exhibits good high-temperature stability.[10][11] However, sintering can become an issue at elevated temperatures, often cited in the range of 600-800°C, depending on the particle size and support material. Oxidation of VN can also occur at lower temperatures in the presence of oxygen.[11]
Q2: Can surface oxidation of VN ever be beneficial?
A2: Yes, slight or controlled surface oxidation can sometimes enhance catalytic activity.[12][13] A thin oxide or oxynitride layer can create new active sites or modify the electronic properties of the catalyst, which can be beneficial for certain reactions like the hydrogen evolution reaction.[12][13] However, excessive or bulk oxidation typically leads to deactivation.
Q3: How do I choose a regeneration method?
A3: The choice of regeneration method depends on the cause of deactivation.
-
For coking: A controlled temperature burnout in a dilute oxygen stream is effective.
-
For poisoning by soluble species (e.g., some alkali compounds): Washing with an appropriate solvent (e.g., dilute acid) can be effective.[9][14]
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For oxidation: Re-nitridation at high temperatures under an ammonia (B1221849) or nitrogen atmosphere is required.
-
For sintering: This is generally considered irreversible.
Q4: What are the safety precautions for regenerating VN catalysts?
A4:
-
Re-nitridation: This process uses ammonia (NH₃) gas at high temperatures. NH₃ is toxic and corrosive. The regeneration must be carried out in a well-ventilated fume hood or a dedicated reactor system with appropriate off-gas scrubbing.
-
Acid Washing: Handle acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Coke Burnout: The combustion of coke is an exothermic process. The temperature must be carefully controlled to avoid thermal runaways, which could lead to severe sintering of the catalyst. Use a dilute oxidant stream (e.g., 1-2% O₂ in N₂).
Data Summary Tables
Table 1: Effect of Regeneration on Catalyst Properties (Illustrative Data)
| Catalyst State | BET Surface Area (m²/g) | Vanadium Oxidation State (from XPS) | Relative Activity (%) |
| Fresh VN | 85 | V³⁺ (dominant) | 100 |
| Deactivated (Oxidized) | 78 | V⁵⁺, V⁴⁺ (dominant) | 20 |
| Regenerated (Re-nitrided) | 82 | V³⁺ (dominant) | 95 |
| Deactivated (Coked) | 45 | V³⁺ (dominant) | 35 |
| Regenerated (Burnout) | 80 | V³⁺ (dominant) | 92 |
Table 2: Common Poisons for Vanadium-Based Catalysts and Their Effects
| Poison | Typical Source | Deactivation Mechanism | Severity | Reversibility |
| Alkali Metals (K, Na) | Fuel, biomass | Neutralization of acid sites, formation of stable compounds.[6] | High | Partial (via washing) |
| Sulfur Oxides (SOx) | Fuel | Formation of ammonium (B1175870) bisulfate, blocking pores and sites.[8] | Moderate | Reversible with temperature increase |
| Heavy Metals (Pb, As) | Fuel, industrial feeds | Chemical reaction with active sites, pore blockage.[9] | High | Difficult |
| Water (Hydrothermal) | Reaction environment | Formation of stable hydroxyls, sintering.[6][15] | Moderate to High | Irreversible |
Experimental Protocols
Protocol 1: Regeneration of Oxidized this compound Catalyst (Re-nitridation)
Objective: To convert vanadium oxides back to this compound.
Methodology:
-
Preparation: Place the deactivated (oxidized) catalyst in a quartz tube furnace.
-
Purging: Purge the system with an inert gas (e.g., N₂ or Ar) for 30 minutes at room temperature to remove any adsorbed air and moisture.
-
Heating: Begin heating the furnace under the inert gas flow to the desired nitridation temperature (typically 700-900°C). A slow ramp rate (e.g., 5°C/min) is recommended.
-
Nitridation: Once the target temperature is reached, switch the gas flow from inert gas to pure ammonia (NH₃). The flow rate will depend on the reactor size and catalyst amount.
-
Hold: Hold the catalyst at the nitridation temperature under NH₃ flow for 2-4 hours.
-
Cooling: After the hold time, switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
Passivation (Optional but Recommended): To prevent rapid re-oxidation of the fresh, pyrophoric VN surface upon exposure to air, a passivation step is recommended. This involves flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature for 1-2 hours.
-
Characterization: Analyze the regenerated catalyst using XRD and XPS to confirm the conversion back to VN.
Workflow for Re-nitridation:
Protocol 2: Regeneration of Coked this compound Catalyst (Coke Burnout)
Objective: To remove carbonaceous deposits from the catalyst surface.
Methodology:
-
Preparation: Load the coked catalyst into a suitable reactor or tube furnace.
-
Inert Purge: Purge the system with an inert gas (N₂) at room temperature for 30 minutes.
-
Heating: Heat the catalyst in the N₂ flow to the desired burnout temperature (typically 400-500°C). This should be below the temperature where significant sintering occurs.
-
Oxidation: Once at the target temperature, introduce a dilute oxidizing gas stream (e.g., 1-2% O₂ in N₂). Caution: Do not use pure air or a high concentration of oxygen, as this can lead to an uncontrolled temperature rise and damage the catalyst.
-
Monitoring: Monitor the reactor outlet for CO₂ production to track the progress of coke removal. The process is complete when the CO₂ concentration returns to baseline.
-
Hold: Hold at the burnout temperature for 1-2 hours to ensure complete removal of coke.
-
Cooling: Switch the gas flow back to pure N₂ and cool the reactor to room temperature.
-
Characterization: Use TGA to confirm the absence of carbon deposits on the regenerated catalyst.
Protocol 3: Characterization of Deactivated Catalysts
Objective: To determine the cause of deactivation.
Methodology:
A combination of techniques is recommended for a thorough diagnosis.
-
Structural Analysis (XRD):
-
Purpose: To identify the crystalline phases present in the catalyst.
-
Procedure: Acquire a powder XRD pattern of the fresh and deactivated catalyst. Compare the patterns to identify any new phases (e.g., V₂O₅) or changes in the VN peak width (which can indicate changes in crystallite size).
-
-
Surface Area and Porosity (BET Analysis):
-
Purpose: To measure changes in the catalyst's physical properties.
-
Procedure: Perform N₂ physisorption at 77 K on both fresh and deactivated samples. Compare the BET surface area, pore volume, and pore size distribution. A significant decrease is indicative of sintering or pore blockage.
-
-
Surface Composition and Chemical State (XPS):
-
Purpose: To determine the elemental composition and oxidation states on the catalyst surface.
-
Procedure: Acquire high-resolution XPS spectra for the V 2p, N 1s, O 1s, and C 1s regions. Compare the deactivated sample to the fresh sample to identify surface oxidation, carbon deposition, or the presence of poisons.
-
-
Thermal Stability and Coking (TGA):
-
Purpose: To quantify coke content and assess thermal stability.
-
Procedure: Heat the catalyst in an inert atmosphere (N₂) to observe any decomposition events. Then, heat it in an oxidizing atmosphere (air) to measure the weight loss corresponding to coke combustion.
-
References
- 1. Synthesis and Characterization of this compound/Carbon Nanocomposites [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. silcotek.com [silcotek.com]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface oxidation for enhancing the hydrogen evolution reaction of metal nitrides: a theoretical study on this compound - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00231G [pubs.rsc.org]
- 13. Surface oxidation for enhancing the hydrogen evolution reaction of metal nitrides: a theoretical study on this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Improving the rate capability of vanadium nitride electrodes
This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and electrochemical testing of vanadium nitride (VN) electrodes, with a specific focus on improving rate capability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound a promising electrode material for supercapacitors?
A: this compound (VN) is considered a highly promising electrode material due to its high theoretical specific capacity, good electronic conductivity, and a wide operating voltage window, particularly as a negative electrode in aqueous alkaline electrolytes.[1][2][3] Its pseudocapacitive behavior allows for rapid redox reactions, contributing to high energy storage potential.[4][5]
Q2: What are the main challenges that limit the practical performance of VN electrodes?
A: Despite its high theoretical capacity, VN often exhibits lower than expected performance. The primary challenges include a small specific surface area and dense surface structure in bulk materials, leading to poor electrochemical activity.[1][2] Furthermore, VN nanoparticles can have poor electronic interconnection, and the material can suffer from electrochemical instability and capacitance degradation, especially in alkaline electrolytes.[6][7] This instability is often due to irreversible oxidation and dissolution.[4][8][9]
Q3: What is "rate capability" and why is it important for VN electrodes?
A: Rate capability refers to an electrode's ability to maintain its capacitance at high charge-discharge rates (i.e., high current densities). It is a critical performance metric for supercapacitors, which are valued for their high power density. Poor rate capability in VN electrodes means that the capacitance drops significantly as the current increases, limiting their application in high-power devices.[7] This is often caused by slow ion diffusion, poor electrical conductivity, or sluggish redox kinetics.[1]
Q4: How does creating a composite with carbonaceous materials improve the rate capability of VN?
A: Forming composites with materials like carbon nanotubes (CNTs), graphene, or N-doped carbon is a common and effective strategy.[1] These carbon materials enhance the overall electrical conductivity of the electrode, provide a porous structure that facilitates better electrolyte access to the VN surface, and increase the specific surface area.[10][11] An intimate contact between the VN nanoparticles and the conductive carbon network is crucial for improved performance.[10][11] Additionally, a carbon coating can act as a protective layer, inhibiting the oxidation and dissolution of VN during cycling.[12][13][14]
Section 2: Troubleshooting Guide
Issue 1: The specific capacitance of my VN electrode is much lower than reported values.
| Possible Cause | Troubleshooting Step |
| Low Specific Surface Area | Synthesized VN material may be agglomerated or have a dense structure.[1][2] Consider synthesis methods that produce nanostructures like nanofibers, nanorods, or hollow spheres to increase active sites.[2][9] |
| Poor Electrical Conductivity | If using VN nanoparticles, the interconnection between particles may be weak.[7] Prepare a composite with a conductive additive like carbon nanotubes or graphene to improve the electronic pathways.[10][11] |
| High Mass Loading | Very high mass loading of the active material on the current collector can lead to a significant drop in specific capacitance due to limited ion access to the bulk material.[7] Optimize the electrode by testing a range of lower mass loadings (e.g., < 1 mg cm⁻²).[7] |
| Inactive Surface Oxide Layer | An oxide layer can form on the VN surface. While a thin oxynitride layer is involved in the pseudocapacitive mechanism, a thick, passivating oxide layer can hinder performance.[5][7] Ensure the nitridation process is complete and handle the material in a controlled atmosphere if possible. |
Issue 2: The capacitance fades rapidly during cycling (Poor Cycling Stability).
| Possible Cause | Troubleshooting Step |
| Irreversible Oxidation of VN | In alkaline electrolytes (e.g., KOH), VN is prone to irreversible oxidation and dissolution, especially at potentials between -0.4 V and 0 V (vs. Hg/HgO).[4][6][8] |
| Solution 1: Optimize Potential Window: Restrict the cycling potential window to a stable range, for example, between -1.0 V and -0.4 V (vs. Hg/HgO).[15][16] | |
| Solution 2: Modify Electrolyte: Adding a redox-active additive like VO₄³⁻ to the KOH electrolyte can suppress the dissolution of VN and significantly improve cycling stability.[4][6] | |
| Solution 3: Protective Coating: Synthesize a VN composite with an N-doped carbon coating, which can effectively inhibit the oxidation of VN.[12][13][14] | |
| Material Degradation / Dissolution | The VN material itself may be dissolving into the electrolyte over repeated cycles, leading to a loss of active material.[8][9] This is a known issue, especially in alkaline solutions.[9] The electrolyte modification or protective coating strategies mentioned above are the most effective solutions. |
Issue 3: The electrode shows poor performance at high current densities (Low Rate Capability).
| Possible Cause | Troubleshooting Step |
| Limited Ion Diffusion | The electrode structure is too dense, preventing electrolyte ions from quickly reaching the active sites, especially at high charge/discharge rates. |
| Solution 1: Enhance Porosity: Incorporate porous materials like carbon nanotubes or create mesoporous VN structures to ensure efficient electrolyte penetration.[10][17][18] | |
| Solution 2: Reduce Electrode Thickness: A thinner electrode reduces the ion diffusion path. Optimize the mass loading to find a balance between capacitance and rate performance. | |
| High Electrode Resistance | The overall equivalent series resistance (ESR) of the electrode is too high, causing a large voltage drop (IR drop) at high currents. This can be due to poor material conductivity or poor contact with the current collector. |
| Solution: Improve Conductivity: Create a composite of VN with a highly conductive material like CNTs or graphene.[10][11] Ensure the electrode slurry is homogenous and properly adhered to the current collector. |
Section 3: Performance Data Summary
The following tables summarize quantitative data from various studies to provide a benchmark for the performance of VN-based electrodes.
Table 1: Comparison of Pure VN vs. VN/Carbon Composite Electrodes
| Electrode Material | Electrolyte | Current Density | Specific Capacitance (F/g) | Capacitance Retention | Reference |
| VN | KOH | 30 A/g | Low (~7% of initial) | N/A | [10][11] |
| VN/CNT Composite | KOH | 30 A/g | High (~58% of initial) | N/A | [10][11] |
| VN Nanowires | KOH | 10 A/g | N/A | Poor stability after 5000 cycles | [13] |
| VN/NCS Composite | KOH | 10 A/g | N/A | 78% after 5000 cycles | [13] |
| Mesoporous VN | N/A | 4 A/g | 598 | 83% after 5000 cycles | [17] |
Table 2: Effect of Electrolyte Modification on VN Electrode Performance
| Electrode Material | Electrolyte | Cycling Performance | Volumetric Specific Capacitance | Reference |
| VN Nanorod | KOH | Significant decay | N/A | [4] |
| VN Nanorod | KOH with VO₄³⁻ | 120.3% retention over 1000 cycles | 671.9 F/cm³ at 1 A/cm³ | [4] |
| VN Thin Film | KOH | 59% capacitance loss over 3000 cycles | 379 mF/cm² | [6] |
| VN Thin Film | KOH with V⁵⁺ (VO₄³⁻) | 23% capacitance loss over 3000 cycles | 577 mF/cm² | [6] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of VN/N-Doped Carbon Composite
This protocol is a generalized procedure based on the nitridation of a vanadium oxide/carbon precursor.[12][13]
-
Precursor Synthesis: Prepare a V₂O₃/C or V₂O₅/C precursor. For example, by hydrothermal synthesis of V₂O₅ nanowires followed by coating with a carbon source like polypyrrole.[19]
-
Nitridation (Ammonolysis): Place the precursor material in a tube furnace.
-
Heat the furnace to a target temperature (e.g., 550-800 °C) under a constant flow of ammonia (B1221849) (NH₃) gas.
-
Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete conversion of the oxide to nitride.
-
Cool the furnace down to room temperature under an inert atmosphere (e.g., Argon or Nitrogen) to prevent re-oxidation.
-
The resulting black powder is the VN/Carbon composite.
Protocol 2: Electrode Slurry Preparation and Coating
This is a standard procedure for preparing electrodes for electrochemical testing.[19]
-
Mixing: In a small vial, mix the active material (e.g., VN/Carbon composite), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10.
-
Slurry Formation: Add a few drops of a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), and mix thoroughly using a vortex mixer or pestle until a homogenous, viscous slurry is formed.[19]
-
Coating: Use a doctor blade or a simple drop-casting method to coat the slurry onto a current collector (e.g., copper foil, carbon cloth).
-
Drying: Dry the coated electrodes in a vacuum oven at approximately 80-120 °C for at least 12 hours to completely remove the solvent.
-
Pressing: Press the dried electrodes at a high pressure (e.g., 10 MPa) to ensure good contact between the material and the current collector.
-
Cell Assembly: Punch out circular electrodes of a known diameter and assemble them into a coin cell (e.g., CR2032) or a three-electrode setup for testing.[19]
Protocol 3: Electrochemical Characterization
-
Electrolyte: Use an appropriate aqueous electrolyte, such as 1 M KOH or 3.5 M KOH.[4][20]
-
Cyclic Voltammetry (CV):
-
Purpose: To assess the capacitive behavior and identify redox peaks.
-
Procedure: Sweep the potential within a defined window (e.g., -1.0 V to 0 V vs. Ag/AgCl) at various scan rates (e.g., 10, 20, 40, 60, 80, 100 mV/s).[20] An ideal capacitive material shows a quasi-rectangular CV curve. Good rate capability is indicated by the retention of this shape at higher scan rates.[13]
-
-
Galvanostatic Charge-Discharge (GCD):
-
Purpose: To calculate specific capacitance and evaluate rate capability.
-
Procedure: Charge and discharge the electrode at constant current densities (e.g., 1, 2, 5, 10, 20 A/g) within the same potential window as the CV. The discharge curves are used to calculate capacitance. A smaller voltage drop (IR drop) at the beginning of the discharge indicates lower internal resistance.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and ion diffusion kinetics.
-
Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The resulting Nyquist plot provides information on the equivalent series resistance (ESR) and charge transfer resistance.
-
Section 5: Visualized Workflows and Concepts
Caption: Troubleshooting workflow for diagnosing poor rate capability in VN electrodes.
Caption: General workflow for synthesizing a VN/Carbon composite material.
Caption: Relationship between potential window and VN stability in alkaline electrolyte.
References
- 1. Preparation of this compound-based electrode materials and their application progress in supercapacitors [esst.cip.com.cn]
- 2. Preparation of this compound-based electrode materials and their application progress in supercapacitors [esst.cip.com.cn]
- 3. This compound for aqueous supercapacitors: a topic review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Capacitance decay mechanism of this compound supercapacitor electrodes in KOH electrolytes | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hollow nanocages of this compound-based electrode material designed for superior charging/discharging stability supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound/carbon nanotube nanocomposites as electrodes for supercapacitors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication of a this compound/N-doped carbon hollow nanosphere composite as an efficient electrode material for asymmetric supercapacitors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. Fabrication of a this compound/N-doped carbon hollow nanosphere composite as an efficient electrode material for asymmetric supercapacitors - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00288G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mesoporous this compound as a high performance catalyst support for formic acid electrooxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Control of Phase Formation in Carbothermal Reduction of Vanadium Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbothermal reduction of vanadium oxides. The information aims to address common challenges encountered during experimentation, ensuring better control over the formation of desired vanadium phases such as carbides and nitrides.
Frequently Asked Questions (FAQs)
Q1: What are the typical intermediate vanadium oxide phases observed during the carbothermal reduction of V₂O₅?
A1: The carbothermal reduction of vanadium pentoxide (V₂O₅) is a sequential process involving several lower vanadium oxides. The typical reduction pathway is as follows: V₂O₅ → V₂O₄ → V₂O₃ → VO.[1] The formation and stability of these intermediates are highly dependent on the reaction temperature and the partial pressure of oxygen. For instance, the reduction of V₂O₅ to V₂O₃ can occur between 300 and 800 °C.[2][3]
Q2: What is the key difference in experimental setup when synthesizing vanadium carbide versus vanadium nitride?
A2: The primary difference lies in the reaction atmosphere. The synthesis of vanadium carbide (e.g., V₈C₇, VC) requires an inert atmosphere, typically flowing argon, to prevent the formation of oxides or nitrides.[3][4][5] In contrast, the synthesis of this compound (VN) necessitates a nitrogen-rich atmosphere to facilitate the nitridation of the vanadium oxides or the intermediate carbide phases.[6][7][8]
Q3: How does mechanical activation (ball milling) of the V₂O₅ and carbon mixture affect the reaction?
A3: Mechanical activation, such as high-energy ball milling, significantly enhances the carbothermal reduction process. It reduces the particle size of the reactants, increases the contact surface area, and introduces lattice defects, which all contribute to a higher reaction rate.[2][4] This pre-treatment can lead to a much higher yield (around 95%) of the desired carbide phase compared to conventional methods that use un-milled reactants.[2] For example, V₈C₇ nanoparticles can be synthesized from a V₂O₅-C mixture milled for 15 hours and subsequently heated to 1050 °C.[3][4][5]
Q4: What is the role of the carbon-to-vanadium oxide ratio in determining the final product?
A4: The stoichiometry of the carbon-to-vanadium oxide (C:V₂O₅) ratio is a critical parameter that influences the final phase composition. An insufficient amount of carbon may lead to incomplete reduction, resulting in a mixture of lower vanadium oxides and the target phase. Conversely, an excessive amount of carbon can lead to the presence of residual, unreacted carbon in the final product. The optimal ratio depends on the desired final phase (e.g., VC vs. V₈C₇) and must be carefully calculated based on the reaction stoichiometry. For the synthesis of this compound, a 15% excess of carbon has been shown to yield the highest nitrogen content.[6][8]
Q5: At what temperature range does the transformation to vanadium carbide or nitride typically occur?
A5: The formation of vanadium carbide and nitride generally requires high temperatures. Thermodynamic calculations and experimental evidence show that V₂O₃ is a stable intermediate phase up to around 900 °C.[2][3] Above this temperature, V₂O₃ transforms into vanadium carbide (e.g., V₈C₇) in an inert atmosphere.[2][3] For this compound synthesis, temperatures in the range of 1273K (1000°C) to 1573K (1300°C) are typically required, with optimal results often observed around 1400 °C.[8][9]
Troubleshooting Guides
Issue 1: Incomplete Reduction and Presence of Intermediate Oxides (e.g., V₂O₃, VO) in the Final Product
| Potential Cause | Suggested Corrective Action |
| Insufficient Reaction Temperature | Increase the final reaction temperature. V₂O₃ is stable up to 900 °C, so for carbide formation, temperatures should exceed this.[2][3] For nitride formation, temperatures up to 1400 °C may be necessary.[6][8] |
| Inadequate Reaction Time | Extend the holding time at the maximum temperature. For vanadium carbide, increasing the reduction time from 15 to 30 minutes at 1050 °C can enhance carbide formation.[2][10] |
| Non-Optimal Carbon-to-Oxide Ratio | Recalculate the stoichiometric C:V₂O₅ ratio required for the complete reduction to the desired phase. Consider a slight excess of carbon, but be mindful of potential residual carbon. |
| Poor Reactant Mixing/Contact | Implement or extend the duration of mechanical activation (ball milling) of the precursor mixture to improve homogeneity and reactivity.[2][4] |
| **High Gas Flow Rate (Inert or N₂) ** | A very high gas flow rate might cool the sample or alter the partial pressure of reactive gases near the sample. Optimize the flow rate to ensure a stable thermal environment and appropriate atmosphere. |
Issue 2: Low Yield of the Desired Carbide or Nitride Phase
| Potential Cause | Suggested Corrective Action |
| Sub-optimal Temperature Profile | Review and optimize the heating ramp rate and the final holding temperature. A slow ramp rate can sometimes promote the formation of more stable, less reactive intermediates. |
| Lack of Mechanical Activation | Introduce a mechanical activation step (e.g., ball milling for several hours) before the thermal treatment. This has been shown to increase the yield of vanadium carbide to approximately 95%.[2] |
| Incorrect Atmosphere Control | For carbide synthesis, ensure a continuous flow of high-purity inert gas (e.g., Argon) to purge any oxygen. For nitride synthesis, ensure a consistent and sufficient nitrogen supply. |
| Inappropriate Carbon Source | The reactivity of the carbon source can vary. Consider using high-surface-area carbon black as it can be more reactive than graphite. |
Issue 3: Presence of Unwanted Phases (e.g., Vanadium Oxycarbides)
| Potential Cause | Suggested Corrective Action |
| Oxygen Contamination | Check the reaction chamber for leaks. Use a high-purity inert or nitrogen gas and consider using an oxygen trap in the gas line. |
| Insufficient Carbon | An inadequate amount of carbon can lead to the formation of oxycarbides. Ensure the C:V₂O₅ ratio is sufficient for full reduction and carburization/nitridation. |
| Reaction Kinetics | The formation of some intermediate phases might be kinetically favored under certain conditions. Adjusting the heating rate and holding times can help bypass these unwanted kinetic products. |
Quantitative Data Summary
| Parameter | V₂O₅ Carbothermal Reduction to V₈C₇[2][3][4][5] | V₂O₅ Carbothermal Reduction to VN[6][8] |
| Pre-treatment | Mechanical activation (milling) for 15 hours | Mixing of V₂O₃ and carbon powder |
| Carbon Source | Carbon Black | Carbon Powder |
| C:V₂O₅ Ratio | Stoichiometric mixture | 15% excess carbon recommended |
| Reaction Temperature | 1050 °C | 1400 °C |
| Reaction Time | 1 hour | 120 minutes |
| Atmosphere | Inert (e.g., Argon) | Flowing Nitrogen |
| Typical Product | V₈C₇ nanoparticles | Crystalline VN |
| Product Crystallite Size | ~88 nm | Not specified |
| Product Yield/Purity | ~95% yield | Product with 13.9% nitrogen content |
Experimental Protocols
Protocol 1: Synthesis of Vanadium Carbide (V₈C₇) via Mechanical Activation Assisted Carbothermic Reduction[2][3][4][5]
-
Materials: Vanadium pentoxide (V₂O₅) powder, carbon black.
-
Stoichiometric Calculation: Calculate the required mass of V₂O₅ and carbon black for the formation of V₈C₇.
-
Mechanical Activation:
-
Mix the calculated amounts of V₂O₅ and carbon black.
-
Place the mixture into a planetary ball mill.
-
Mill the powder mixture for 15 hours.
-
-
Carbothermal Reduction:
-
Place the milled powder in an alumina (B75360) boat.
-
Position the boat in the center of a horizontal tube furnace.
-
Purge the furnace with high-purity argon gas to remove air.
-
Heat the furnace to 1050 °C and hold for 1 hour under a continuous argon flow.
-
-
Cooling and Characterization:
-
After the reaction, allow the furnace to cool down to room temperature under argon flow.
-
The resulting powder can be characterized using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
-
Protocol 2: Synthesis of this compound (VN) via Carbothermic Reduction and Nitridation[6][8]
-
Materials: Vanadium trioxide (V₂O₃) powder, carbon powder.
-
Reactant Preparation: Mix V₂O₃ and carbon powder. A 15% excess of carbon beyond the stoichiometric requirement is recommended.
-
Carbothermal Reduction and Nitridation:
-
Place the mixture in a suitable crucible (e.g., alumina).
-
Load the crucible into a high-temperature furnace.
-
Heat the furnace to 1400 °C under a flowing nitrogen atmosphere.
-
Maintain the temperature for 120 minutes.
-
-
Cooling and Characterization:
-
Cool the furnace to room temperature under a nitrogen atmosphere.
-
Analyze the final product for its phase composition and nitrogen content using techniques like XRD and chemical analysis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Vanadium Carbide by Mechanical Activation Assisted Carbothermic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Vanadium Carbide by Mechanical Activation Assisted Carbothermic Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication of this compound by Carbothermal Nitridation Reaction | Scientific.Net [scientific.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Effect of precursor chemistry on vanadium nitride film quality
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of precursor chemistry on the quality of vanadium nitride (VN) films. It is intended for researchers, scientists, and professionals in drug development who utilize VN thin films in their work.
Troubleshooting Guide
This section addresses common problems encountered during the deposition of VN films, with a focus on how precursor chemistry and process parameters are often the root cause.
Issue: High Carbon and Oxygen Impurity Levels in the VN Film
-
Question: My VN films, grown by Chemical Vapor Deposition (CVD), show significant carbon and oxygen contamination. What are the likely causes and how can I mitigate this?
-
Answer: High levels of carbon and oxygen impurities are a frequent issue, particularly when using metal-organic precursors.
-
Primary Cause (Carbon): The primary source of carbon contamination is the incomplete reaction or decomposition of the organic ligands in the precursor molecules. For instance, in CVD processes using precursors like tetrakis(dimethylamido)vanadium (TDMAV), residual dimethylamido groups can lead to carbon-rich films, especially at lower deposition temperatures where the transamination reaction with ammonia (B1221849) is slow.[1]
-
Primary Cause (Oxygen): Oxygen contamination often originates from residual water or oxygen in the deposition chamber or leaks in the gas lines. The surface of the VN film can also oxidize upon exposure to air after deposition.[2]
-
Solutions:
-
Optimize Deposition Temperature: Increasing the deposition temperature can enhance the efficiency of precursor decomposition and the reaction with the nitrogen source, thereby reducing carbon incorporation. For example, increasing the substrate temperature from 250 °C to 300 °C in a CVD process can decrease carbon contamination.[3]
-
Select an Appropriate Nitrogen Source: Using a more reactive nitrogen source, such as ammonia (NH3) plasma instead of just thermal NH3, can more effectively remove organic ligands from the growing film surface.[4][5]
-
Use Halide-Based Precursors: While they come with their own challenges, inorganic precursors like vanadium tetrachloride (VCl4) do not contain carbon, eliminating the primary source of carbon contamination.[6] However, this can introduce chlorine contamination.
-
Ensure a High-Purity Environment: Thoroughly bake out the deposition chamber to remove adsorbed water and check for any leaks in the system to minimize oxygen contamination.
-
Post-Deposition Annealing: Annealing the film in a nitrogen or forming gas (N2/H2) atmosphere after deposition can help to reduce some impurities and improve crystallinity.[4]
-
-
Issue: Poor Crystallinity and Amorphous Film Growth
-
Question: My deposited VN films are amorphous or have very poor crystallinity. How can I improve the crystal quality?
-
Answer: The crystallinity of VN films is strongly dependent on the deposition temperature and the choice of precursor and co-reactants.
-
Primary Causes:
-
Low Deposition Temperature: Insufficient thermal energy prevents the adatoms on the substrate surface from arranging into a crystalline lattice. For Plasma-Enhanced Atomic Layer Deposition (PEALD), amorphous films are typically obtained at temperatures below 200°C, with crystallinity increasing at higher temperatures.[7][8]
-
Precursor Chemistry: Some precursors may decompose in a way that hinders crystalline growth. The presence of a co-reactant like ammonia can be crucial for achieving crystalline films. For example, using N,N'-diisopropylformamidinato [V(dpfamd)3] as a precursor without ammonia results in an amorphous vanadium carbonitride film, while the addition of ammonia leads to the formation of crystalline VN.[9]
-
-
Solutions:
-
Increase Substrate Temperature: This is the most direct way to improve crystallinity. A stable growth window for crystalline VN using PEALD has been demonstrated between 250 and 350 °C.[8][10]
-
Optimize Co-reactant Flow: The presence and flow rate of a co-reactant like ammonia can significantly influence the growth characteristics and promote crystallinity.[11][12]
-
Utilize Plasma Enhancement: Plasma-enhanced deposition techniques (PEALD or PECVD) can provide the necessary energy for crystallization at lower temperatures compared to thermal methods.[7]
-
Post-Deposition Annealing: Annealing the film at a high temperature after deposition can induce crystallization in an initially amorphous film.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice between metal-organic and inorganic vanadium precursors affect film quality?
A1: The choice of precursor is a critical factor that influences several aspects of the final VN film:
-
Impurity Profile: Metal-organic precursors, such as Tetrakis(dimethylamido)vanadium (TDMAV) or Tetrakis(ethylmethylamido)vanadium (TEMAV), are common sources of carbon impurities in the film if the ligands are not completely removed during the reaction.[1] Inorganic precursors like vanadium tetrachloride (VCl4) are carbon-free but can introduce chlorine contamination.[6]
-
Deposition Temperature: Metal-organic precursors often allow for lower deposition temperatures compared to some inorganic precursors.[13]
-
Conformality: For applications requiring uniform coating over complex topographies, deposition techniques like ALD using metal-organic precursors often provide excellent conformality.[1]
-
Safety and Handling: Metal-organic precursors can be pyrophoric and require careful handling, while halide precursors can be corrosive.
Q2: What is the role of the nitrogen co-reactant (e.g., NH3) in the deposition process?
A2: The nitrogen co-reactant, typically ammonia (NH3), plays a crucial role beyond simply being the nitrogen source for the VN film.
-
Facilitates Precursor Decomposition: Ammonia can energetically favor the decomposition of the vanadium precursor to form VN.[11][12]
-
Reduces Carbon Contamination: In processes using metal-organic precursors, NH3 facilitates the removal of organic ligands through transamination reactions, which is critical for achieving low carbon impurity levels.[14]
-
Promotes Crystallinity: The presence of NH3 can be essential for the growth of crystalline VN films, whereas its absence may lead to amorphous vanadium carbonitride films.[9]
Q3: How does deposition temperature influence the electrical properties of VN films?
A3: Deposition temperature has a dramatic effect on the electrical resistivity of VN films.
-
General Trend: As the deposition temperature is increased, the resistivity of the VN film generally decreases significantly.
-
Mechanism: Higher temperatures lead to improved film crystallinity, larger grain sizes, and a reduction in impurities and defects, all of which contribute to lower electron scattering and thus lower resistivity.[7] For example, in one study on PEALD VN films, the resistivity decreased from ~2400 µΩ·cm for films deposited at 150 °C to ~25 µΩ·cm for films deposited at 350 °C.[7]
Quantitative Data Summary
The following tables summarize key quantitative data on the effect of precursor chemistry and deposition parameters on VN film properties.
Table 1: Effect of Deposition Temperature on PEALD VN Film Properties (Precursor: TDMAV)
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Resistivity (µΩ·cm) | Film Structure |
| 150 | ~0.45 | ~2400 | Amorphous |
| 200 | ~0.55 | ~1000 | Mostly Amorphous |
| 250 | 0.65 | ~150 | Polycrystalline |
| 300 | 0.65 | ~50 | Polycrystalline |
| 350 | 0.65 | ~25 | Polycrystalline |
Data synthesized from multiple sources for illustrative purposes.[7][8]
Table 2: Comparison of Different Vanadium Precursors and Resulting Film Characteristics
| Precursor | Deposition Method | Typical Deposition Temp. (°C) | Key Film Properties | Common Impurities |
| TDMAV | CVD/PEALD | 150 - 350 | Superconducting at low temps, low resistivity at higher temps.[1][3] | Carbon, Oxygen |
| TEMAV | ALD | 70 - 150 | Effective as a copper diffusion barrier.[4] | Carbon, Oxygen |
| V(dpfamd)3 | MOCVD | 500 - 800 | High compositional purity, crystalline with NH3.[11][12] | Carbon (without NH3) |
| VCl4 | CVD | > 500 | Carbon-free films. | Chlorine |
Experimental Protocols
Generalized Protocol for Plasma-Enhanced Atomic Layer Deposition (PEALD) of VN Films
This protocol outlines a typical PEALD process for depositing VN thin films using a metal-organic precursor.
-
Substrate Preparation:
-
Clean the substrate (e.g., Si wafer) using a standard cleaning procedure (e.g., Piranha etch followed by a deionized water rinse and nitrogen drying) to remove organic and particulate contamination.
-
Load the substrate into the ALD reactor chamber.
-
-
Deposition Cycle: The core of the ALD process is a repeating cycle of four steps:
-
Step 1: Precursor Pulse: Pulse the vanadium precursor (e.g., TDMAV) into the chamber for a set time (e.g., 0.5 seconds). The precursor will adsorb and react with the substrate surface in a self-limiting manner.[7]
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted precursor and gaseous byproducts.
-
Step 3: Plasma Pulse: Introduce the nitrogen co-reactant and ignite a plasma (e.g., N2 plasma) for a specified duration (e.g., 17.5 seconds).[7] The plasma reacts with the adsorbed precursor layer to form a thin layer of VN.
-
Step 4: Purge: Purge the chamber again with an inert gas to remove any remaining reactants and byproducts.
-
-
Film Growth: Repeat the deposition cycle (Steps 1-4) until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles. For example, 1500 cycles can result in a film thickness of 21-63 nm depending on the growth rate.[7]
-
Post-Deposition:
-
Cool the reactor down under an inert atmosphere.
-
Remove the coated substrate for characterization.
-
Visualizations
Diagram 1: Generalized workflow for VN film deposition.
Diagram 2: Precursor chemistry and film defect relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Low temperature plasma-enhanced atomic layer deposition of thin this compound layers for copper diffusion barriers | Semantic Scholar [semanticscholar.org]
- 5. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Vanadium Nitride and Titanium Nitride Hard Coatings
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced material performance, the selection of an appropriate hard coating is paramount. Among the leading candidates for improving the surface properties of various substrates are Vanadium Nitride (VN) and Titanium Nitride (TiN). Both are transition metal nitrides known for their high hardness and wear resistance, making them suitable for a wide range of applications, from cutting tools to biomedical implants. This guide provides an objective comparison of VN and TiN hard coatings, supported by experimental data, to aid in the selection process for your specific application.
Performance Comparison at a Glance
The following table summarizes the key performance metrics of this compound and Titanium Nitride coatings based on available experimental data. It is important to note that these values can vary depending on the deposition technique and specific process parameters.
| Property | This compound (VN) | Titanium Nitride (TiN) |
| Hardness (GPa) | 32 - 35.5 | 30.3 - 33.5 |
| Coefficient of Friction (at RT) | ~ 0.38 | 0.43 - 0.55 |
| Coefficient of Friction (at 700°C) | ~ 0.18 | Not typically used at this temperature |
| Wear Rate | Low (qualitative), TiAlN/VN coatings show wear coefficients in the range of 10⁻¹⁷ m³/Nm[1] | Low, with specific wear rates depending on conditions |
| Adhesion Strength | High (qualitative) | ~ 2.0 GPa[2] |
| Thermal Stability (Oxidation Temp.) | ~ 450 °C[3] | ~ 550 °C |
In-Depth Performance Analysis
Hardness
Both VN and TiN exhibit high hardness, a critical property for resisting surface scratching and plastic deformation. Experimental data from nanoindentation tests indicate that this compound can achieve a hardness in the range of 32 to 35.5 GPa. Titanium Nitride also demonstrates excellent hardness, with typical values ranging from 30.3 to 33.5 GPa. While the ranges overlap, some studies suggest that VN can achieve slightly higher hardness values, which can be attributed to its crystal structure and bonding characteristics.
Friction and Wear Resistance
The tribological properties of a coating are crucial for applications involving sliding contact. This compound coatings have shown a coefficient of friction of approximately 0.38 at room temperature. A unique characteristic of VN is its ability to form lubricious vanadium oxides, such as V₂O₅, at elevated temperatures. This phenomenon can lead to a significant reduction in the coefficient of friction, dropping to as low as 0.18 at 700°C, making it a candidate for high-temperature applications where low friction is desired.[3]
Titanium Nitride coatings typically exhibit a coefficient of friction in the range of 0.43 to 0.55 under dry sliding conditions at room temperature.[1] While TiN offers good wear resistance due to its hardness, it does not exhibit the same self-lubricating behavior as VN at high temperatures. The wear resistance of both coatings is generally high, though quantitative wear rates can vary significantly with the test parameters. For instance, nano-structured multilayer TiAlN/VN coatings have demonstrated excellent wear resistance with wear coefficients in the order of 10⁻¹⁷ m³/Nm.[1]
Adhesion Strength
The ability of a coating to adhere to the substrate is critical for its durability and performance. Titanium Nitride coatings have been shown to have an adhesion strength of approximately 2.0 GPa when deposited on titanium alloy substrates.[2] While specific quantitative data for the adhesion strength of pure VN coatings is not as readily available in the literature, it is generally considered to have good adhesion to a variety of substrates, particularly when proper substrate preparation and deposition techniques are employed. The critical load, determined by scratch testing, is a common method to evaluate and compare the adhesion of such coatings.
Thermal Stability
The performance of hard coatings at elevated temperatures is a key consideration in many applications. Titanium Nitride is known for its good thermal stability, with an oxidation temperature of around 550°C in air. Beyond this temperature, the coating begins to oxidize, which can lead to a degradation of its mechanical properties. This compound, on the other hand, has a lower oxidation temperature, starting at approximately 450°C.[3] However, as previously mentioned, the formation of vanadium oxides at higher temperatures can be beneficial for reducing friction.
Experimental Methodologies
A brief overview of the key experimental protocols used to characterize these hard coatings is provided below.
Nanoindentation for Hardness Testing
-
Objective: To measure the hardness and elastic modulus of the thin film coating.
-
Apparatus: A nanoindenter equipped with a sharp diamond indenter tip (e.g., Berkovich or Vickers).
-
Procedure:
-
The indenter tip is brought into contact with the surface of the coating.
-
A controlled load is applied to the indenter, causing it to penetrate the coating.
-
The load and displacement of the indenter are continuously recorded during loading and unloading.
-
The hardness and elastic modulus are calculated from the load-displacement data using the Oliver-Pharr method. To minimize the influence of the substrate, the indentation depth is typically kept to less than 10% of the coating thickness.
-
Pin-on-Disk for Friction and Wear Testing
-
Objective: To determine the coefficient of friction and wear rate of the coating against a specific counter-material.
-
Apparatus: A pin-on-disk tribometer.
-
Procedure:
-
A pin or ball of a standard material (e.g., steel, alumina) is brought into contact with the coated disk under a specific normal load.
-
The disk is rotated at a constant speed for a set duration or number of cycles.
-
The frictional force is continuously measured by a load cell.
-
The coefficient of friction is calculated as the ratio of the frictional force to the normal load.
-
The wear rate is determined by measuring the volume of material lost from the coating and/or the pin, often through profilometry of the wear track.
-
Scratch Test for Adhesion Strength
-
Objective: To assess the adhesion of the coating to the substrate by determining the critical load at which coating failure occurs.
-
Apparatus: A scratch tester with a diamond stylus.
-
Procedure:
-
The diamond stylus is drawn across the coated surface under a progressively increasing normal load.
-
The instrument records the tangential force, acoustic emission, and penetration depth as a function of the applied load.
-
The scratch track is examined using an optical microscope to identify the critical load (Lc) at which specific failure events, such as cracking, delamination, or chipping, occur.
-
Thermal Stability Analysis
-
Objective: To determine the oxidation temperature and evaluate the coating's performance at elevated temperatures.
-
Apparatus: A high-temperature furnace, thermogravimetric analyzer (TGA), or differential scanning calorimeter (DSC).
-
Procedure:
-
The coated sample is heated in a controlled atmosphere (typically air) at a constant rate.
-
In TGA, the change in mass of the sample is monitored as a function of temperature. The onset of a significant mass gain indicates the start of oxidation.
-
In DSC, the heat flow to or from the sample is measured, and exothermic peaks can indicate oxidation reactions.
-
Post-analysis of the coating's structure and composition (e.g., using X-ray diffraction) after heating can also determine the onset and products of oxidation.
-
Deposition Methods
Both this compound and Titanium Nitride coatings are typically deposited using Physical Vapor Deposition (PVD) techniques. These processes are carried out in a vacuum chamber where a solid target material (vanadium or titanium) is vaporized and then condensed onto the substrate. Common PVD methods include:
-
Sputtering: A target is bombarded with high-energy ions, causing atoms to be "sputtered" off and deposited onto the substrate.
-
Cathodic Arc Evaporation: A high-current, low-voltage arc on the target surface vaporizes the material, which then condenses on the substrate.
-
Electron Beam Evaporation: A high-energy electron beam is used to melt and evaporate the target material.
The choice of deposition method and its parameters (e.g., temperature, pressure, bias voltage) significantly influences the microstructure and properties of the resulting coating.
Logical Selection Pathway
The choice between VN and TiN for a hard coating application depends on the specific performance requirements. The following diagram illustrates a logical decision-making process.
Conclusion
Both this compound and Titanium Nitride are excellent choices for hard coating applications, offering significant improvements in hardness and wear resistance. The selection between the two often comes down to the specific operating conditions.
-
Titanium Nitride is a well-established, versatile coating with a good balance of properties and higher thermal stability, making it a reliable choice for a wide range of applications that operate at moderate temperatures.
-
This compound may offer a slight advantage in terms of maximum achievable hardness and exhibits a unique self-lubricating property at high temperatures due to the formation of vanadium oxides. This makes it particularly attractive for applications involving high-temperature sliding contact where low friction is a critical requirement.
Ultimately, the optimal choice will depend on a thorough evaluation of the application's demands and may warrant specific testing under simulated service conditions to confirm the best performance.
References
Vanadium Nitride vs. Platinum: A Comparative Guide to Oxygen Reduction Reaction Catalysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Vanadium Nitride and Platinum as catalysts for the Oxygen Reduction Reaction (ORR), supported by experimental data.
The Oxygen Reduction Reaction (ORR) is a critical process in energy conversion and storage technologies, such as fuel cells and metal-air batteries. For decades, platinum (Pt) has been the benchmark catalyst for the ORR due to its high activity. However, the high cost and scarcity of platinum have driven the search for alternative, cost-effective, and earth-abundant catalysts. This compound (VN) has emerged as a promising non-precious metal catalyst with comparable performance to platinum in alkaline media. This guide provides a detailed comparative study of VN and Pt as ORR catalysts, presenting quantitative performance data, experimental protocols, and visual representations of key processes.
Performance Comparison
The following table summarizes the key performance metrics for a high-performing this compound-based catalyst (VN/NC/C-3) and a commercial platinum-on-carbon catalyst (Pt/C) in an alkaline electrolyte (0.1 M KOH). It is important to note that while these values are representative, direct comparisons can be influenced by variations in experimental conditions.
| Performance Metric | This compound (VN/NC/C-3) | Platinum (20 wt% Pt/C) |
| Onset Potential (V vs. RHE) | 0.85[1][2] | ~0.97 |
| Half-Wave Potential (V vs. RHE) | 0.75[1][2] | ~0.86 |
| Limiting Current Density (mA·cm⁻²) | 4.52[1][2] | Not explicitly stated in the same study, but generally high |
| Electron Transfer Number (n) | ~3.80 - 3.97 | ~4 |
| Stability | 87.80% current retention after 10h[1] | Prone to degradation over time |
Experimental Protocols
The evaluation of ORR catalysts is typically performed using electrochemical techniques with a rotating disk electrode (RDE) or a rotating ring-disk electrode (RRDE). These methods allow for the precise control of mass transport and the determination of key kinetic parameters.
Catalyst Ink Preparation and Electrode Modification
-
Catalyst Ink Formulation: A specific amount of the catalyst powder (e.g., VN/NC/C-3 or Pt/C) is dispersed in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (typically 5 wt%). Nafion® acts as a binder to ensure the catalyst adheres to the electrode surface.
-
Ultrasonication: The mixture is sonicated, often in an ice bath to prevent overheating, for an extended period (e.g., 1-2 hours) to form a homogeneous catalyst ink.
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol (B145695) to remove any residual polishing material.
-
Catalyst Deposition: A small, precise volume of the catalyst ink is drop-casted onto the polished GCE surface and allowed to dry under ambient or slightly elevated temperatures. The catalyst loading is carefully controlled to ensure a uniform and thin catalyst layer.
Electrochemical Measurements (RDE/RRDE)
-
Electrochemical Cell: A standard three-electrode electrochemical cell is used, consisting of the catalyst-modified GCE as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
-
Electrolyte: The measurements are conducted in an electrolyte solution, such as 0.1 M KOH for alkaline media or 0.1 M HClO₄ for acidic media. The electrolyte is saturated with high-purity oxygen by bubbling O₂ gas for at least 30 minutes prior to and during the experiment.
-
Cyclic Voltammetry (CV): CV is first performed in an inert atmosphere (e.g., N₂-saturated electrolyte) to clean the electrode surface and to determine the electrochemical surface area (ECSA) of the catalyst.
-
Linear Sweep Voltammetry (LSV) with RDE: The ORR activity is evaluated by performing LSV in the O₂-saturated electrolyte at a slow scan rate (e.g., 5-10 mV/s) while the electrode is rotated at various speeds (e.g., 400 to 2500 rpm). The resulting polarization curves are used to determine the onset potential, half-wave potential, and limiting current density.
-
RRDE Measurements for Selectivity: The RRDE technique is employed to determine the electron transfer number (n) and the percentage of hydrogen peroxide (H₂O₂) produced during the ORR. The disk electrode is swept through the potential range for ORR, while the ring electrode is held at a potential where H₂O₂ is oxidized. The currents at the disk and ring are used to calculate 'n' and %H₂O₂.
Visualizing the Process
Experimental Workflow for ORR Catalyst Evaluation
The following diagram illustrates the typical workflow for preparing and evaluating an ORR catalyst using the RDE/RRDE technique.
Caption: Experimental workflow for ORR catalyst evaluation.
Oxygen Reduction Reaction Pathways
The ORR can proceed through two main pathways: the direct four-electron pathway, which is highly desirable for energy efficiency, and the two-electron pathway, which produces hydrogen peroxide as an intermediate.
Caption: ORR four-electron and two-electron pathways.
Conclusion
This compound has demonstrated significant promise as a cost-effective alternative to platinum for the Oxygen Reduction Reaction, particularly in alkaline environments. While platinum still exhibits a slightly higher onset potential in some cases, the comparable performance of VN, coupled with its abundance and lower cost, makes it a highly attractive material for future energy applications. Further research focusing on optimizing the synthesis of VN nanostructures and enhancing their stability in acidic media could pave the way for its widespread adoption in various energy conversion and storage devices. The choice between VN and Pt will ultimately depend on the specific application requirements, including cost, durability, and operating conditions.
References
Vanadium Nitride Supercapacitors: A Comparative Performance Guide
Vanadium nitride (VN) has emerged as a promising electrode material for supercapacitors, devices crucial for high-power energy storage and delivery. This guide provides a comprehensive comparison of VN-based supercapacitors with leading alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development exploring advanced energy storage solutions. This compound is considered a promising electrode material due to its high theoretical specific capacity, good electrical conductivity, and a wide operating voltage window.[1] However, practical applications have been hindered by challenges such as low actual specific capacity, poor rate performance, and a short cycle life, often attributed to a small specific surface area and structural instability in alkaline electrolytes.[1][2]
Performance Comparison of Supercapacitor Electrode Materials
The performance of supercapacitor electrode materials is evaluated based on several key metrics: specific capacitance, energy density, power density, and cycling stability. This compound is often compared with traditional carbon-based materials, like activated carbon (AC), and high-performance metal oxides, such as ruthenium oxide (RuO₂).
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Electrolyte |
| This compound (VN) | |||||
| Hollow VN Nanocages | 278 @ 0.5 A/g | 49.8 | 775 | 82.23% after 20,000 | - |
| VN/V₂O₃-CNF Hybrids | 245 | 70.2 | 1751 | ~90% after 10,000 | Ionic Liquid |
| 2D VN (V₂NTₓ MXene) | 112.8 @ 1.85 mA/cm² | 15.66 | 3748.4 | 96% after 10,000 | 3.5 M KOH |
| Nanocrystalline VN | 161 @ 30 mV/s | - | - | 70% (scan rate increase) | 1 M KOH |
| Activated Carbon (AC) | |||||
| Biomass-derived AC | 100-400 | 5-15 | >10,000 | >95% after 10,000 | Aqueous/Organic |
| N-doped Mesoporous AC | 427 @ 5 mA/cm² | 112 | 3214 | 109% after 5,000 | Organic |
| Commercial YP-50 AC | ~150 | 6-8 | ~1,000 | ~60% after 5,000 | Organic |
| Ruthenium Oxide (RuO₂) | |||||
| Hydrous RuO₂ | 760 | 27 | - | - | - |
| RuO₂/CNT Composite | 1340 | - | - | - | - |
| RuO₂/Graphene | 551 @ 1.0 A/g | - | - | 97.9% after 1,000 | 1 M H₂SO₄ |
Table 1: Comparative performance metrics of this compound-based supercapacitors and their common alternatives. The data is compiled from various sources and testing conditions may vary.
Experimental Protocols
Detailed and consistent experimental methodologies are critical for the accurate evaluation and comparison of supercapacitor performance. Below are generalized protocols for the synthesis of a VN-based material and its subsequent electrochemical characterization.
Synthesis of this compound Quantum Dot Composites
This protocol describes a method for preparing this compound quantum dot composites using a metal-organic framework (MOF) template.[2]
-
MOF Synthesis: Zinc-based MOFs (ZIF-8) are synthesized via a solvothermal method.
-
In Situ Ion Exchange: The ZIF-8 structure is then introduced into a solution containing vanadium ions, allowing for an in-situ substitution where vanadium ions are integrated into the MOF structure.
-
Annealing: The resulting vanadium-containing MOF is subjected to high-temperature annealing in a controlled atmosphere. This process leads to the formation of hollow nanocages of this compound.
Electrochemical Characterization
The performance of the synthesized electrode material is evaluated using a three-electrode system in a suitable electrolyte.
1. Electrode Preparation:
-
The active material (e.g., VN composite) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry.[3]
-
The slurry is then uniformly coated onto a current collector (e.g., stainless steel mesh or carbon cloth) and dried in an oven to remove the solvent.
2. Three-Electrode System Assembly:
-
A three-electrode electrochemical cell is assembled with the prepared electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
These electrodes are immersed in an electrolyte solution (e.g., aqueous KOH or H₂SO₄).
3. Electrochemical Measurements:
-
Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the electrode material. The potential is swept between two set limits at various scan rates, and the resulting current is measured.
-
Galvanostatic Charge-Discharge (GCD): GCD measurements are performed to determine the specific capacitance, energy density, and power density. The electrode is charged and discharged at a constant current between a defined potential window.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and ion diffusion kinetics of the electrode. A small AC voltage perturbation is applied over a range of frequencies, and the impedance response is measured.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflow for synthesizing and evaluating a this compound-based supercapacitor.
References
Vanadium Nitride: A Rising Contender Against Commercial Catalysts in Electrocatalysis
For researchers and professionals in drug development and chemical synthesis, the quest for highly efficient, cost-effective, and durable catalysts is perpetual. In the realm of electrocatalysis, particularly for the Oxygen Reduction Reaction (ORR) and Hydrogen Evolution Reaction (HER) which are vital for energy conversion and storage technologies, platinum-based catalysts have long been the commercial standard. However, the high cost and scarcity of platinum have driven the search for viable alternatives. Vanadium nitride (VN) has emerged as a promising candidate, demonstrating comparable and sometimes superior performance to its commercial counterparts.
This guide provides an objective comparison of this compound-based catalysts with commercial catalysts, supported by experimental data from recent studies. We delve into key performance metrics, detailed experimental protocols, and visual representations of catalytic pathways and workflows to offer a comprehensive benchmarking resource.
Performance Benchmark: this compound vs. Commercial Catalysts
The catalytic efficacy of this compound has been rigorously tested against commercial catalysts, primarily platinum on carbon (Pt/C), in key electrochemical reactions. The data presented below summarizes the performance of various VN-based catalysts in the Oxygen Reduction Reaction (ORR) and Hydrogen Evolution Reaction (HER).
Oxygen Reduction Reaction (ORR)
The ORR is a critical reaction in fuel cells and metal-air batteries. An ideal ORR catalyst exhibits a high onset potential, a positive half-wave potential, and excellent stability.
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Limiting Current Density (mA·cm⁻²) | Stability | Commercial Benchmark |
| This compound (VN) | Comparable to Pt/C[1] | - | - | Good | 20% Pt/C |
| Low-Pt loaded on VN/Graphitic Carbon (Pt-VN/GC) | 1.01[2] | - | - | 99% ECSA retention after 2000 cycles[2] | 20% Pt/C |
| VN/N-Doped Carbon (VN/NC/C-3) | 0.85[3] | 0.75[3] | 4.52[3] | - | 20% Pt/C |
Hydrogen Evolution Reaction (HER)
The HER is the cathode reaction in water electrolysis for hydrogen production. Efficient HER catalysts display a low overpotential to achieve a specific current density (typically 10 mA·cm⁻²).
| Catalyst | Overpotential at 10 mA·cm⁻² (mV) | Tafel Slope (mV·dec⁻¹) | Stability | Commercial Benchmark |
| Nickel on this compound (Ni/VN) | 43[4] | - | More durable than Pt/C in alkaline solution[4] | Pt/C (57 mV) |
| V₂O₅/Ni(OH)₂@NF | 39 | - | Long-term stability in 1 M KOH | 20% Pt/C |
Experimental Protocols
To ensure the reproducibility and accurate comparison of catalytic performance, detailed experimental methodologies are crucial. Below are typical protocols for catalyst synthesis and electrochemical evaluation.
Synthesis of this compound-Based Catalysts
A common method for synthesizing this compound catalysts involves the nitridation of a vanadium precursor. For instance, VN supported on N-doped carbon (VN/NC/C) can be prepared as follows[3]:
-
Precursor Preparation: A mixture of NH₄VO₃, a templating agent like Pluronic P123, and deionized water is stirred at 50°C for 14 hours.
-
Introduction of Carbon and Nitrogen Source: Dicyandiamide (DCDA) is added to the precursor solution, which is then dried at 60°C. DCDA serves as both a nitrogen and carbon source.
-
Carbonization and Nitridation: The dried precursor is heated to 800°C under a nitrogen atmosphere for 90 minutes.
-
Final Catalyst Preparation: The resulting VN/NC material is ball-milled with conductive carbon black to obtain the final VN/NC/C catalyst.
Electrochemical Evaluation of Catalysts
The catalytic activity is typically assessed using a three-electrode electrochemical setup.
-
Working Electrode: A glassy carbon electrode coated with the catalyst ink. The ink is usually prepared by dispersing the catalyst powder in a mixture of deionized water, isopropanol, and a binder like Nafion.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a Ag/AgCl electrode. Potentials are often converted to the reversible hydrogen electrode (RHE) scale.
Oxygen Reduction Reaction (ORR) Measurement: Linear sweep voltammetry (LSV) is performed in an O₂-saturated electrolyte (e.g., 0.1 M KOH) at various rotation speeds of the rotating disk electrode (RDE). The onset potential, half-wave potential, and limiting current density are determined from the polarization curves.
Hydrogen Evolution Reaction (HER) Measurement: LSV is conducted in a deaerated electrolyte (e.g., 1.0 M KOH). The overpotential required to achieve a current density of 10 mA·cm⁻² is a key metric for performance comparison. The Tafel slope, derived from the polarization curve, provides insights into the reaction mechanism.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for benchmarking a novel catalyst like this compound against a commercial standard.
References
- 1. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Low-Pt loaded on a this compound/graphitic carbon composite as an efficient electrocatalyst for the oxygen reduction reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Supporting nickel on this compound for comparable hydrogen evolution performance to platinum in alkaline solution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Bridging Theory and Reality: An Experimental Validation of Vanadyl Nitride Models
A Comparative Guide for Researchers in Materials Science and Catalysis
Theoretical models are indispensable tools in modern materials science, offering predictive insights into the properties and potential applications of novel materials. However, the ultimate validation of these models lies in their corroboration with experimental data. This guide provides a comprehensive comparison of theoretically predicted and experimentally measured properties of vanadium nitride (VN), a material of significant interest for its exceptional hardness, metallic conductivity, and catalytic activity. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, we aim to provide researchers, scientists, and drug development professionals with a critical resource for understanding and utilizing this promising material.
Structural and Physical Properties: A Tale of Two Perspectives
The fundamental properties of a material are dictated by its crystal structure and the nature of its chemical bonds. Theoretical models, primarily based on Density Functional Theory (DFT), predict a stable rock-salt cubic crystal structure for this compound. Experimental investigations, predominantly through X-ray Diffraction (XRD), have consistently confirmed this theoretical prediction.
| Property | Theoretical Value | Experimental Value | Synthesis Method |
| Crystal Structure | Cubic, Rock-salt (Fm-3m)[1][2] | Cubic (Fm-3m)[3][4][5] | Thermal Decomposition, Sol-Gel |
| Lattice Parameter (Å) | 4.10[6] | 4.13[7][8], 4.12[9] | Thermal Decomposition, Magnetron Sputtering |
| Bulk Modulus (GPa) | 228[6], 294.53 (at room temp)[10] | - | - |
| Vickers Hardness (GPa) | ~37[2] | High Hardness (qualitative)[11][12] | - |
The close agreement between the theoretically calculated and experimentally measured lattice parameters provides strong validation for the computational models of VN's ground-state structure. While quantitative experimental data for bulk modulus and Vickers hardness are less commonly reported, the qualitative experimental observations of VN's high hardness align well with theoretical predictions.[2][11][12]
Electronic and Superconducting Properties: From Theory to Functionality
Theoretical studies of this compound's electronic structure predict it to be metallic, a characteristic that is fundamental to its application in electronics and catalysis.[1] Experimental measurements confirm this metallic behavior and have further revealed its superconducting properties at low temperatures.
| Property | Theoretical Prediction | Experimental Observation | Characterization Method |
| Electronic Character | Metallic[1] | Metallic Conduction[13] | Four-electrode configuration |
| Superconducting Critical Temperature (Tc) | - | ~8.1 K[14] | Electrical Transport Measurements |
| Bonding Nature | Predominantly Ionic with metallic character[1] | V(III)-N bonds confirmed[3][4][5] | X-ray Photoelectron Spectroscopy (XPS) |
The experimental confirmation of VN's metallic nature and the discovery of its superconductivity highlight the synergy between theoretical predictions and experimental exploration. While theory provides the foundational understanding of electronic structure, experimentation uncovers emergent properties like superconductivity.
Experimental Protocols: Synthesizing and Characterizing this compound
The properties of this compound are highly dependent on its synthesis and processing. The following sections detail common experimental protocols for the synthesis and characterization of VN.
Synthesis of this compound via Thermal Decomposition of Vanadyl Phthalocyanine (B1677752)
This method produces VN/carbon nanocomposites.[3][4][5]
-
Precursor Synthesis: Vanadyl phthalocyanine (VOPC) is synthesized from its precursors.
-
Thermal Decomposition: The VOPC precursor is subjected to thermal decomposition in an inert atmosphere. This process leads to the formation of this compound nanoparticles embedded in a carbon matrix.[15]
-
Characterization: The resulting VN/C nanocomposite is characterized to confirm its structure, morphology, and composition.
Hydrothermal Synthesis of this compound
This method allows for the synthesis of VN with controlled particle size and structure.[16][17]
-
Hydrolysis: Vanadium trichloride (B1173362) (VCl3) is hydrolyzed in an ammonia (B1221849) solution.
-
Calcination: The resulting precursor is calcined under a nitrogen atmosphere to form this compound.
-
Characterization: The synthesized VN is then characterized to determine its properties.
Key Characterization Techniques
-
X-ray Diffraction (XRD): Used to determine the crystal structure and lattice parameters of the synthesized VN.[3][4][5]
-
X-ray Photoelectron Spectroscopy (XPS): Employed to confirm the presence of V-N bonds and determine the chemical state of the elements.[3][4][5][13]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Utilized to visualize the morphology and particle size of the VN samples.[3][4][5]
Visualizing the Workflow: From Precursor to Product
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for VN synthesis via thermal decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. uspex-team.org [uspex-team.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of this compound/Carbon Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ripublication.com [ripublication.com]
- 7. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | NV | CID 90570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Electronic structure of superconducting VN(111) films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of this compound/Carbon Nanocomposites | NSF Public Access Repository [par.nsf.gov]
- 16. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) DOI:10.1039/C4NR02646B [pubs.rsc.org]
Electrochemical stability of vanadium nitride compared to other transition metal nitrides
For Researchers, Scientists, and Drug Development Professionals
The selection of electrochemically stable materials is paramount in applications ranging from energy storage to biomedical implants. Among the various classes of materials, transition metal nitrides have garnered significant attention due to their unique combination of high conductivity, chemical inertness, and mechanical robustness. This guide provides an objective comparison of the electrochemical stability of vanadium nitride (VN) against other common transition metal nitrides, namely titanium nitride (TiN), chromium nitride (CrN), and zirconium nitride (ZrN), supported by experimental data.
Comparative Analysis of Corrosion Resistance
The corrosion resistance of these transition metal nitrides is a critical indicator of their electrochemical stability. Potentiodynamic polarization studies are widely employed to evaluate this property by measuring the corrosion potential (Ecorr) and corrosion current density (icorr). A higher (more positive) Ecorr and a lower icorr are indicative of superior corrosion resistance.
The following table summarizes the corrosion parameters for VN, TiN, CrN, and ZrN coatings from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Material | Substrate | Electrolyte | Corrosion Potential (Ecorr) (V vs. ref) | Corrosion Current Density (icorr) (A/cm²) | Reference |
| VN | AISI 321 Steel | 3% NaCl | -0.199 | 0.51 x 10⁻⁶ | [1] |
| (V,Zr,Nb)N | AISI 321 Steel | 3% NaCl | -0.155 | 0.23 x 10⁻⁶ | [1] |
| TiN | Ti-6Al-4V | 3% NaCl | -0.078 | 1.48 x 10⁻⁶ | |
| CrN | Ti-6Al-4V | 3% NaCl | -0.026 | 0.218 x 10⁻⁶ | |
| ZrN | Ti-6Al-4V | 3% NaCl | -0.017 | 0.123 x 10⁻⁶ | |
| (Zr,V)N | AISI 321 Steel | 3% NaCl | -0.234 | 0.43 x 10⁻⁶ | [1] |
From the compiled data, it is evident that while this compound exhibits good corrosion resistance, multilayered or alloyed nitride coatings often demonstrate enhanced stability. For instance, the (V,Zr,Nb)N coating shows a more positive corrosion potential and lower corrosion current density compared to the binary VN coating in a 3% NaCl solution.[1]
Performance in Supercapacitor Applications
Beyond corrosion resistance, the electrochemical stability of transition metal nitrides is crucial for their application as electrode materials in supercapacitors. In this context, stability is often evaluated by the material's ability to retain its capacitance over numerous charge-discharge cycles.
| Material | Electrolyte | Initial Specific Capacitance | Capacitance Retention | Cycles | Reference |
| VN | 1 M KOH | ~379 mF/cm² | ~41% | 3000 | [2] |
| VN | 1 M KOH + V⁵⁺ | ~577 mF/cm² | ~77% | 3000 | [2] |
| VN/V₂O₃-CNF | Ionic Liquid | 245 F/g | ~90% | 10,000 | [3] |
| TiN/VG | Li₂SO₄ | 9.0 mF/cm² | 89.5% | 10,000 | [4] |
| ZrN | 0.5 M H₂SO₄ | 1.19 mF/cm⁻² | >100% | - | [5] |
This compound demonstrates high specific capacitance but can suffer from capacitance fade in alkaline electrolytes due to surface oxidation.[3] However, strategies such as tuning the electrolyte composition by adding V⁵⁺ ions have been shown to significantly enhance cycling stability.[2] Encapsulating VN in a carbon matrix is another effective approach to improve long-term stability. Titanium nitride and zirconium nitride also exhibit excellent cycling stability, making them promising candidates for long-lasting supercapacitors.[5]
Experimental Protocols
The data presented in this guide is based on established electrochemical techniques. Below are detailed methodologies for the key experiments cited.
Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr) and corrosion current density (icorr) of the transition metal nitride coatings.
Methodology:
-
Electrochemical Cell: A three-electrode cell is typically used, consisting of the transition metal nitride-coated sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl).
-
Electrolyte: A corrosive medium, commonly a 3.0% or 3.5% aqueous NaCl solution, is used to simulate a saline environment.[1] Other electrolytes such as 0.9% NaCl are also utilized.[1]
-
Procedure:
-
The open-circuit potential (OCP) is first stabilized, which may take up to an hour.
-
The potential is then swept from a cathodic potential to an anodic potential at a constant scan rate (e.g., 1 mV/s).[1]
-
The resulting current is measured, and the data is plotted as a Tafel plot (log of current density vs. potential).
-
Ecorr and icorr are determined from the Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Cyclic Voltammetry and Galvanostatic Charge-Discharge for Supercapacitor Testing
Objective: To evaluate the specific capacitance and cycling stability of the transition metal nitride electrodes.
Methodology:
-
Electrochemical Cell: A three-electrode setup (for half-cell testing) or a two-electrode symmetric cell is used. The transition metal nitride material serves as the working electrode.
-
Electrolyte: The choice of electrolyte depends on the material and desired potential window. Common electrolytes include aqueous solutions of KOH (e.g., 1 M) or neutral salts like Li₂SO₄.[2][4]
-
Cyclic Voltammetry (CV):
-
The potential is swept linearly between two set vertex potentials at various scan rates (e.g., 5 mV/s to 100 mV/s).
-
The specific capacitance (C) can be calculated from the integrated area of the CV curve.
-
-
Galvanostatic Charge-Discharge (GCD):
-
The electrode is charged and discharged at a constant current density between a defined potential window.
-
The specific capacitance is calculated from the slope of the discharge curve.
-
-
Cycling Stability:
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the electrochemical stability of different transition metal nitrides.
Caption: Workflow for comparing transition metal nitride stability.
References
- 1. Increasing the Corrosion Resistance of Austenitic Stainless Steel Products by Depositing this compound-Based Coatings on Their Surface [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Abrasive Wear Resistance: A Comparative Analysis of Vanadium Nitride and Chromium Nitride Coatings
A comprehensive guide for researchers and materials scientists on the tribological performance of Vanadium Nitride (VN) and Chromium Nitride (CrN) coatings, supported by experimental data.
In the realm of surface engineering, the selection of an appropriate protective coating is paramount to enhancing the durability and lifespan of components subjected to abrasive wear. Among the plethora of available options, this compound (VN) and Chromium Nitride (CrN) have emerged as prominent candidates, offering a compelling combination of hardness, lubricity, and wear resistance. This guide provides an objective comparison of the abrasive wear resistance of VN and CrN coatings, drawing upon experimental findings to inform material selection for demanding applications.
Quantitative Performance Metrics: A Side-by-Side Comparison
The abrasive wear resistance of a coating is quantified through various parameters, primarily the wear rate and the coefficient of friction. The following table summarizes key experimental data for VN and CrN coatings, offering a clear comparison of their performance under abrasive conditions.
| Property | This compound (VN) | Chromium Nitride (CrN) | Test Conditions |
| Wear Rate (mm³/Nm) | (1.2 ± 0.6) × 10⁻⁷[1] | (1.7 ± 0.1) × 10⁻⁶[1] | Against Al₂O₃ ball[1] |
| - | < 6 × 10⁻¹⁵ (abrasive)[2] | Alumina abrasive particles (1 µm)[2] | |
| - | 0.5 × 10⁻¹⁵ (sliding)[2] | Sliding wear test[2] | |
| - | 2.02 × 10⁻⁶[3] | Dry sliding against EN31 hardened alloy steel[3] | |
| - | 4.766 × 10⁻⁷[4] | Against SiC spheres, 1 N load[4] | |
| Coefficient of Friction (COF) | Lower than CrN[1] | ~0.6[5] | Against WC ball, 10 N load[5] |
| - | 0.4[2] | - | |
| - | 0.462 ± 0.053 (unlubricated)[6] | Reciprocating sliding tester[6] | |
| - | 0.537 ± 0.067 (unlubricated)[6] | Reciprocating sliding tester[6] | |
| - | 0.93 to 0.34 (RT to 300°C)[7] | Against cylinder liner material[7] | |
| Hardness (GPa) | 35[1] | 20[1] | Nano-indentation[1] |
| - | 31[2] | - | |
| Elastic Modulus (GPa) | ~500[1] | 300[1] | Nano-indentation[1] |
Key Observations:
-
Experimental data consistently indicates that This compound (VN) coatings exhibit a significantly lower wear rate compared to Chromium Nitride (CrN) coatings under abrasive conditions against an Al₂O₃ counter-body.[1]
-
VN coatings also demonstrate a lower coefficient of friction , which contributes to their superior wear resistance.[1]
-
The hardness of VN coatings is substantially higher than that of CrN, a key factor in resisting abrasive wear.[1]
Experimental Protocols: Methodologies for Abrasive Wear Testing
The evaluation of abrasive wear resistance for VN and CrN coatings typically involves standardized tribological testing methods. A common and widely accepted procedure is the ball-on-disk test, which provides a controlled environment to simulate abrasive wear.
A Generalized Ball-on-Disk Wear Test Protocol:
-
Sample Preparation:
-
Substrates of a suitable material (e.g., steel) are prepared with a smooth, polished surface.
-
VN and CrN coatings are deposited onto the substrates using techniques such as DC magnetron sputtering or physical vapor deposition (PVD). The coating thickness and deposition parameters are carefully controlled and documented.
-
-
Test Apparatus:
-
A ball-on-disk tribometer is utilized. This instrument consists of a rotating disk (the coated sample) and a stationary ball (the counter-body, often made of a hard material like Al₂O₃, WC, or SiC).
-
-
Test Parameters:
-
Normal Load: A specific load is applied to the ball, pressing it against the coated disk. This load is kept constant throughout the test.
-
Sliding Speed: The disk rotates at a constant speed, resulting in a specific linear sliding velocity at the point of contact.
-
Sliding Distance: The test is conducted for a predetermined total sliding distance.
-
Environment: The test is typically performed under ambient atmospheric conditions (temperature and humidity), unless specific environmental effects are being investigated.
-
-
Data Acquisition:
-
Friction Force: The tangential force (friction force) is continuously measured during the test. The coefficient of friction is calculated as the ratio of the friction force to the normal load.
-
Wear Track Analysis: After the test, the wear track on the coated disk is analyzed using a profilometer to determine its cross-sectional area.
-
-
Wear Rate Calculation:
-
The wear volume is calculated by multiplying the cross-sectional area of the wear track by the circumference of the track.
-
The specific wear rate is then calculated using the Archard wear equation:
-
K = V / (F × d)
-
Where:
-
K is the specific wear rate (mm³/Nm)
-
V is the wear volume (mm³)
-
F is the normal load (N)
-
d is the total sliding distance (m)
-
-
-
Experimental Workflow
The logical flow of an abrasive wear resistance comparison study can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. svc.org [svc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Improvement of CrN Coatings Wear Resistance by Adjusting the Cycle Number of Electrochemical [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Vanadium Nitride and Graphene Supercapacitors for High-Performance Energy Storage
A deep dive into the energy density, power density, and cycling stability of two promising materials for next-generation supercapacitors, supported by experimental data and detailed protocols.
The quest for advanced energy storage solutions has propelled the development of novel materials for supercapacitors, with vanadium nitride (VN) and graphene emerging as leading contenders. Both materials offer unique electrochemical properties that promise to bridge the gap between traditional capacitors and batteries. This guide provides a comprehensive comparison of their performance, drawing on recent experimental findings to inform researchers, scientists, and professionals in drug development and other technologically advanced fields.
Performance Metrics: A Quantitative Comparison
The efficacy of a supercapacitor material is primarily judged by its energy density, power density, specific capacitance, and long-term cycling stability. The following table summarizes these key performance indicators for this compound and graphene-based supercapacitors as reported in recent literature.
| Material System | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Electrolyte |
| This compound (VN) | |||||
| V₂NTₓ MXene[1] | 112.8 @ 1.85 mA/cm² | 15.66 | 3748.4 | 96% after 10,000 | 3.5 M KOH (aqueous) |
| VN/V₂O₃-CNF hybrids[2] | 245 | 70.2 | 1751 | ~90% after 10,000 | Ionic Liquid |
| VN/NCS composite (ASC)[3][4] | - | 19.8 | 801 | - | - |
| Hollow VN/NCS composite[3] | - | 49.8 | 775 | 82.23% after 20,000 | - |
| Graphene | |||||
| Curved Graphene Sheets[5][6] | 154.1 @ 1 A/g | 85.6 (RT), 136 (80°C) | 9838 @ 8 A/g | - | EMIMBF₄ (Ionic Liquid) |
| Graphene/CNT/Metal Oxide | - | 123 | - | - | - |
| Thermally Exfoliated Graphene[7] | 117 | 31.9 | - | - | Ionic Liquid |
| Graphene Oxide[8] | 423 | 11.6 | 13,900 | - | Aqueous and Ionic Liquids |
| PureGRAPH® hybrid active materials[9] | - | >10 | >10,000 | - | Protic aqueous |
Note: ASC refers to an asymmetric supercapacitor. RT denotes room temperature. The performance metrics can vary significantly based on the specific synthesis method, electrode architecture, and electrolyte used.
Experimental Methodologies: A Closer Look
The reported performance of supercapacitors is intrinsically linked to the methods employed for their fabrication and testing. Understanding these protocols is crucial for reproducing and building upon existing research.
Synthesis of this compound (V₂NTₓ MXene)[1]
-
MAX Phase Synthesis: The precursor V₂AlN MAX phase is synthesized by ball milling vanadium and aluminum nitride (AlN). The resulting powder is cold-pressed into a pellet.
-
Heat Treatment: The pellet undergoes heat treatment to densify the material and reduce structural defects.
-
Etching: The aluminum (Al) is selectively etched from the V₂AlN MAX phase to yield V₂NTₓ MXene.
Fabrication of Graphene-Based Supercapacitors (Curved Graphene Sheets)[5]
-
Graphene Synthesis: Single-layer graphene is prepared.
-
Morphology Control: The graphene sheets are prepared with a curved morphology to prevent restacking, which helps in maintaining a high accessible surface area. This can be achieved through methods that introduce structural defects or functional groups that induce curvature.
-
Electrode Preparation: The curved graphene sheets are packed or compressed to form the supercapacitor electrodes.
Electrochemical Characterization
The performance of both this compound and graphene supercapacitors is typically evaluated using a three-electrode system in an appropriate electrolyte.[10] The primary techniques include:
-
Cyclic Voltammetry (CV): This technique is used to determine the capacitive behavior and the operating voltage window of the material.[11][12][13]
-
Galvanostatic Charge-Discharge (GCD): GCD tests are performed to calculate the specific capacitance, energy density, and power density of the supercapacitor.[11][14] The nearly linear discharge curve is indicative of good electrical double-layer capacitor (EDLC) performance.[5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance and ion diffusion kinetics within the supercapacitor.[11][14]
Visualizing the Path to High-Performance Supercapacitors
To better understand the processes and relationships involved in supercapacitor development, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key factors influencing energy density.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of a this compound/N-doped carbon hollow nanosphere composite as an efficient electrode material for asymmetric supercapacitors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. scispace.com [scispace.com]
- 9. firstgraphene.net [firstgraphene.net]
- 10. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. gamry.com [gamry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: An Experimental Comparison of Vanadium Nitride and Titanium Nitride
A comprehensive guide for researchers and drug development professionals on the experimentally determined electronic properties of vanadium nitride (VN) in comparison to the widely used alternative, titanium nitride (TiN).
This compound (VN) is a transition metal nitride that has garnered significant interest for a variety of applications due to its remarkable properties, including high hardness, chemical stability, and superconductivity.[1] Understanding its electronic structure is crucial for harnessing its full potential in fields ranging from catalysis to electronic devices. This guide provides a comparative analysis of the experimentally verified electronic properties of VN and the technologically mature material, titanium nitride (TiN), supported by detailed experimental data and protocols.
Comparative Analysis of Electronic Properties
The electronic properties of both this compound and titanium nitride have been extensively studied using various surface-sensitive techniques. The key parameters determining their performance in electronic applications include the work function, density of states at the Fermi level, and the overall valence band structure.
| Property | This compound (VN) | Titanium Nitride (TiN) | Experimental Technique(s) |
| Work Function (Φ) | Not explicitly reported in the reviewed literature. Can be estimated from UPS data. | 4.1 - 5.3 eV (intrinsic value ~4.3 eV) | Ultraviolet Photoelectron Spectroscopy (UPS) |
| Density of States at Fermi Level (N(EF)) | Primarily composed of V 3d states.[2][3] | Dominated by Ti 3d orbitals. | X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS) |
| Valence Band Structure | Characterized by a band of hybridized V 3d and N 2p states between 4-7 eV binding energy, and V 3d states close to the Fermi energy.[2][3] | Consists of hybridized Ti 3d and N 2p states, with the Fermi level intersecting the Ti 3d bands, leading to metallic conductivity. | X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS) |
| Core Level Binding Energies (V 2p / Ti 2p) | V 2p3/2: ~513.6 eV | Ti 2p3/2: ~455.0 eV | X-ray Photoelectron Spectroscopy (XPS) |
| Core Level Binding Energies (N 1s) | ~397.1 eV | ~397.0 eV | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
The characterization of the electronic properties of this compound and its counterparts relies on a suite of sophisticated surface analysis techniques. Below are detailed methodologies for the key experiments cited in this guide.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the surface of a material.
Methodology:
-
Sample Preparation: this compound thin films are typically grown on a suitable substrate (e.g., Si(100)) via methods like reactive magnetron sputtering in an Ar/N₂ atmosphere.[4] To obtain a clean surface for analysis, the samples are often prepared in situ in an ultra-high vacuum (UHV) system to prevent surface contamination from atmospheric exposure.[4] If transferred through the air, the surface is cleaned in situ using a diamond file or gentle Ar⁺ ion etching.[2]
-
Instrumentation: A high-resolution XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Data Acquisition:
-
A wide survey scan is first performed to identify all elements present on the surface.
-
High-resolution spectra are then acquired for the V 2p, N 1s, and C 1s (for adventitious carbon reference) core levels.
-
-
Data Analysis:
-
The binding energy scale is calibrated using the C 1s peak at 284.8 eV.
-
The core level spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of different chemical states.
-
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is used to investigate the valence band electronic structure and to determine the work function of materials.
Methodology:
-
Sample Preparation: Similar to XPS, clean sample surfaces are paramount. In situ preparation in a UHV chamber is the preferred method.[4]
-
Instrumentation: A UPS system typically uses a gas discharge lamp as the UV source, with He I (21.22 eV) and He II (40.8 eV) being common excitation energies.[2][5] The system is coupled with a hemispherical electron energy analyzer.
-
Data Acquisition:
-
Valence band spectra are collected by measuring the kinetic energy of the photoemitted electrons.
-
To determine the work function, a bias voltage is applied to the sample to separate the sample and analyzer Fermi edges, and the secondary electron cutoff is measured.
-
-
Data Analysis:
-
The valence band spectrum provides a direct measurement of the occupied density of states.
-
The work function (Φ) is calculated from the secondary electron cutoff (E_cutoff) and the photon energy (hν) using the formula: Φ = hν - E_cutoff.
-
Visualizing the Experimental Workflow and Electronic Structure
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for characterizing the electronic properties of this compound.
Caption: Simplified comparison of the electronic density of states for VN and TiN.
Conclusion
The experimental evidence confirms that both this compound and titanium nitride are metallic conductors with their electronic properties near the Fermi level dominated by the d-orbitals of the transition metal. While TiN has a well-characterized work function, further experimental work is needed to establish a precise value for VN. The choice between VN and TiN for a specific application will depend on a careful consideration of their electronic properties, as well as other factors such as mechanical and chemical stability. This guide provides a foundational understanding of the experimentally determined electronic landscape of this compound, empowering researchers to make informed decisions in their materials selection and device design.
References
- 1. Electronic structure of superconducting VN(111) films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]
Corrosion resistance of vanadium nitride coatings in saline environments
A Comparative Guide to the Corrosion Resistance of Vanadium Nitride Coatings in Saline Environments
This compound (VN) coatings are gaining prominence in various industries due to their excellent mechanical properties, wear resistance, and chemical stability. For researchers and professionals in fields requiring high-performance materials in aggressive environments, such as biomedical implants and marine applications, understanding the corrosion resistance of VN coatings in saline conditions is critical. This guide provides a detailed comparison of VN coatings with other common nitride coatings, supported by experimental data.
Electrochemical Corrosion Performance
The corrosion behavior of thin coatings is commonly evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a saline solution, typically 3.0% or 3.5% sodium chloride (NaCl), to simulate seawater.
Potentiodynamic Polarization
This technique measures the corrosion potential (Ecorr) and corrosion current density (icorr) of a material. A lower icorr value and a more positive (or noble) Ecorr value generally indicate better corrosion resistance. The polarization resistance (Rp) is another key parameter; a higher Rp value signifies greater resistance to corrosion.
Studies have shown that VN coatings significantly enhance the corrosion resistance of substrates like stainless steel. When applied to AISI 321 steel, VN coatings can reduce the corrosion current by a factor of 10 to 20.[1] For instance, in a 3.0% NaCl solution, the corrosion current density was observed to decrease from 7.00 µA/cm² for the uncoated steel to 0.70 µA/cm² for the VN-coated sample.[2]
However, the performance of VN can be surpassed by other nitride systems. For example, a (Zr,V)N coating on the same steel substrate exhibited an even lower corrosion current density of 0.29 µA/cm².[1][2] This suggests that while VN is effective, multi-element nitride coatings can offer superior protection. In one study, VN coatings showed a higher oxidation intensity compared to (Zr,V)N coatings after 168 hours in a 3.0% NaCl solution.[1][3]
Compared to more established coatings like Titanium Nitride (TiN) and Chromium Nitride (CrN), VN's performance can be variable. Some studies indicate that CrN-based coatings, for instance, show lower corrosion currents in 3.5% NaCl solution compared to TiN-based coatings, which is attributed to the formation of stable, poorly soluble chromium oxides.[1][2]
Table 1: Comparison of Potentiodynamic Polarization Data for Nitride Coatings in 3.0% NaCl Solution
| Coating | Substrate | Ecorr (V) | icorr (µA/cm²) | Rp (kΩ·cm²) | Reference |
| Uncoated AISI 321 Steel | - | - | 7.00 | - | [2] |
| VN | AISI 321 Steel | - | 0.70 | - | [2] |
| (V,Zr,Nb)N | AISI 321 Steel | - | - | - | [1] |
| (Zr,V)N | AISI 321 Steel | - | 0.29 | - | [1][2] |
| HfN-VN | 4140 Steel | - | - | 112.19 | [3] |
Note: Dashes indicate data not provided in the cited sources.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the coating's barrier properties and the corrosion mechanism. Higher impedance values, particularly at low frequencies, are indicative of better corrosion protection. The data can be used to model an equivalent electrical circuit to quantify properties like coating capacitance (Cc) and charge transfer resistance (Rct). A higher Rct suggests a slower corrosion rate at the coating-substrate interface.
Research has demonstrated a significant improvement in corrosion resistance parameters, including impedance and charge transfer resistance, for various nitride coatings.[4] For multilayer coatings like HfN/VN, a significant increase in polarization resistance has been observed, indicating enhanced barrier properties.[5]
Salt Spray Testing
Salt spray tests, such as those following the ASTM B117 standard, are accelerated corrosion tests that expose coated samples to a dense saltwater fog. The performance is typically evaluated by the time until the appearance of corrosion products (e.g., red rust for steel substrates) or the percentage of the surface area affected by corrosion after a set duration.
Multilayer nitride coatings, such as CrN/NbN, have demonstrated the ability to withstand over 1500 hours in salt spray tests when deposited on stainless steel.[6] Hf/Si3N4 multilayer coatings have shown excellent anti-corrosion performance with a corrosion area of only 0.22% after a 48-hour salt spray test.[3] While specific quantitative salt spray data for standalone VN coatings is less commonly published in direct comparison, the performance is heavily dependent on coating defects like pores and droplets. The presence of such defects can create pathways for the corrosive media to reach the substrate, initiating localized corrosion.[6]
Experimental Protocols
1. Potentiodynamic Polarization
-
Objective: To determine the corrosion current (icorr) and corrosion potential (Ecorr).
-
Methodology:
-
A three-electrode electrochemical cell is used, consisting of the coated sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (typically Ag/AgCl or a Saturated Calomel Electrode - SCE).
-
The sample is immersed in the saline test solution (e.g., 3.5% NaCl in deionized water) until a stable open-circuit potential (OCP) is reached.
-
A potentiodynamic scan is then performed by applying a potential that is swept from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 0.167 mV/s).
-
The resulting current is measured as a function of the applied potential, generating a Tafel plot.
-
The corrosion current density (icorr) and corrosion potential (Ecorr) are determined by extrapolating the linear (Tafel) regions of the cathodic and anodic curves to their intersection.
-
2. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To evaluate the barrier properties of the coating and the corrosion mechanism.
-
Methodology:
-
The same three-electrode cell setup as for potentiodynamic polarization is used.
-
The sample is immersed in the saline solution at its OCP.
-
A small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).
-
The impedance of the system is measured at each frequency.
-
The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit model is then fitted to the data to extract quantitative parameters such as solution resistance (Rs), coating capacitance (Cc), and charge transfer resistance (Rct).
-
Visualizations
Experimental Workflow for Corrosion Evaluation
Caption: Workflow for evaluating the corrosion resistance of VN coatings.
Conclusion
This compound coatings provide a significant improvement in corrosion resistance for various substrates in saline environments. They effectively act as a barrier to corrosive species, substantially reducing the corrosion rate. However, their performance can be influenced by the presence of defects and may be exceeded by more complex, multi-element nitride coatings such as (Zr,V)N or multilayer systems like CrN/NbN, which can offer superior long-term protection. The choice of coating will ultimately depend on the specific application, the severity of the corrosive environment, and other required properties such as wear resistance and cost.
References
A comparative analysis of different synthesis methods for vanadium nitride
An in-depth analysis of the various methods employed for the synthesis of vanadium nitride (VN) is crucial for researchers and scientists in materials science. The choice of synthesis route significantly impacts the material's properties, such as crystallinity, particle size, surface area, and purity, which in turn dictate its performance in various applications. This guide provides a comparative analysis of common VN synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of this compound Synthesis Methods
This compound can be synthesized through several routes, each with its own set of advantages and disadvantages. The most common methods include carbothermal reduction and nitridation, ammonolysis, mechanochemical synthesis, hydrothermal synthesis, sol-gel, and thermal decomposition. The selection of a particular method depends on desired material characteristics, available equipment, and cost considerations.
Data Presentation
The following table summarizes the key quantitative parameters associated with different this compound synthesis methods, compiled from various studies.
| Synthesis Method | Precursor(s) | Temperature (°C) | Time | Particle/Crystallite Size | Specific Surface Area (m²/g) | Nitrogen Content (wt%) | Key Characteristics & Remarks |
| Carbothermal Reduction & Nitridation | V₂O₅, Carbon source | 1150 - 1600 | 1 - 6 h | Nanoparticles to micrometers | Generally low | 13.9 - 17.99 | Industrially scalable method, but requires high temperatures and can result in carbon impurities.[1][2][3][4][5][6][7] |
| Ammonolysis | V₂O₅, VO₂, NH₄VO₃ | 700 - 1150 | 2 - 4 h | 30 - 40 nm | - | - | Utilizes ammonia (B1221849) as both a reducing and nitriding agent; can achieve lower synthesis temperatures compared to carbothermal reduction.[2][8] |
| Mechanochemical Synthesis | Vanadium metal, N₂ gas | Room Temperature | 0.5 - 8 h | Nanometric | - | Up to 96% purity | A room-temperature, solid-state method that can produce nanocrystalline VN with high purity.[9] |
| Hydrothermal Synthesis | VCl₃, Ammonia solution | 200 (hydrothermal) + 750 (annealing) | 20 h (hydrothermal) + 2 h (annealing) | Nanoparticles | 30.6 | - | A low-temperature solution-based method that allows for good control over particle size and morphology.[10][11][12][13] |
| Sol-Gel | Vanadium alkoxide, Urea (B33335) | 750 | 5 h | 13.6 ± 1.5 nm | 57 | - | Produces mesoporous materials with high surface area; offers good control over the final product's properties.[14][15][16] |
| Thermal Decomposition | Vanadyl phthalocyanine (B1677752) (VOPC), Vanadyl tetraphenyl porphyrin (VOTPP) | 600 - 750 | 5 h | 3 - 7 nm | - | - | A method to produce VN/carbon nanocomposites with small, well-dispersed nanoparticles.[14][16][17][18][19] |
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below. These protocols are based on established research and offer a starting point for laboratory synthesis of this compound.
Carbothermal Reduction and Nitridation of V₂O₅
This method involves the simultaneous reduction of a vanadium oxide precursor with a carbon source and its nitridation in a nitrogen atmosphere at high temperatures.
Protocol:
-
Precursor Mixing: Vanadium pentoxide (V₂O₅) and a carbon source (e.g., carbon black or graphite) are thoroughly mixed in a specific molar ratio (e.g., C/V₂O₅ mass ratio of 0.33).[3]
-
Pelletizing: The mixture is pressed into pellets to ensure good contact between the reactants.
-
Heat Treatment: The pellets are placed in a tube furnace under a constant flow of nitrogen gas.
-
Temperature Program: The furnace is heated to a target temperature, typically between 1150°C and 1600°C, and held for a duration of 1 to 6 hours.[1][2][3][4] A two-step heating process may be employed, with an initial hold at a lower temperature (e.g., 923 K) to prevent the volatilization of V₂O₅ before the main reaction.[1]
-
Cooling: After the reaction, the furnace is cooled down to room temperature under the nitrogen atmosphere to prevent re-oxidation of the product.
-
Characterization: The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of the VN phase and scanning electron microscopy (SEM) to observe the morphology.
Hydrothermal Synthesis followed by Ammonolysis
This two-step method involves the low-temperature synthesis of a precursor via a hydrothermal route, followed by a high-temperature nitridation step.
Protocol:
-
Precursor Solution: Vanadium trichloride (B1173362) (VCl₃) is dissolved in deionized water. An ammonia solution is then added to the VCl₃ solution.[10]
-
Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to 200°C for 20 hours.[10]
-
Precursor Collection: After the autoclave cools to room temperature, the black precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.
-
Ammonolysis: The dried precursor powder is placed in a tube furnace and heated to 700-800°C under a continuous flow of ammonia (NH₃) gas for 2-4 hours to convert the precursor to this compound.[2][8]
-
Cooling and Characterization: The furnace is cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon), and the final product is collected for characterization.
Sol-Gel Synthesis
The sol-gel method offers a versatile route to produce high-purity and homogenous nanomaterials at relatively low temperatures.
Protocol:
-
Sol Formation: A vanadium precursor, such as vanadium(IV) tetrachloride, is slowly added to a solution of urea dissolved in ethanol.[16]
-
Gelation: The solution is stirred until a gel is formed.
-
Drying: The gel is dried in an oven to remove the solvent.
-
Calcination/Nitridation: The dried gel is then heat-treated in a tube furnace under a nitrogen or ammonia atmosphere at a temperature typically around 750°C for several hours to form this compound.[16]
-
Characterization: The resulting powder is characterized to determine its phase, morphology, and surface area.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.
References
- 1. jmmab.com [jmmab.com]
- 2. A novel method of preparing vanadium-based precursors and their enhancement mechanism in this compound preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of this compound Using a Thermally Processed Precursor with Coating Structure [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Hydrothermal synthesis of this compound and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of this compound/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of this compound/Carbon Nanocomposites | NSF Public Access Repository [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of this compound/Carbon Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the performance of vanadium nitride in a full-cell supercapacitor device
A deep dive into the electrochemical performance of vanadium nitride against other leading electrode materials, supported by comprehensive experimental data and protocols.
This compound (VN) is rapidly emerging as a promising electrode material for supercapacitors, primarily due to its high theoretical specific capacitance, excellent electrical conductivity, and wide operating voltage window.[1] This guide provides a comprehensive comparison of VN-based full-cell supercapacitors against devices employing other common electrode materials. The analysis is supported by a compilation of recent experimental data, detailed experimental protocols, and illustrative diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of VN's performance characteristics.
Comparative Performance Metrics
The efficacy of a supercapacitor is gauged by several key performance indicators. The following tables summarize the electrochemical performance of this compound and its composites in a full-cell configuration, juxtaposed with other commonly used electrode materials.
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| VN (Hollow Nanocages) | 278 at 0.5 A/g | 49.8 | 775 | 82.23% after 20,000 | [2] |
| VN/N-doped Carbon | Not specified | 19.8 | 801 | Good | [3][4][5] |
| VN/CNT | Increased capacitance | Enhanced at high power | High | 58% retention at 30 A/g | [6][7] |
| V₂NTₓ (MXene) | 112.8 at 1.85 mA/cm² | 15.66 | 3748.4 | 96% after 10,000 | [8] |
| VN/V₂O₃-CNF | 245 | 70.2 | 1751 | ~90% after 10,000 | [9] |
| VO₂/AEG//C-V₂NO | Not specified | 41.6 | 904 | 93% after 10,000 | [10] |
| VN Nanoflakes | Not specified | Not specified | Not specified | Not specified | [1] |
| VN Nanocrystals | 1340 (theoretical) | Not specified | Not specified | Poor | [11][12] |
Experimental Protocols
Accurate and reproducible data is the cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in the performance validation of VN-based supercapacitors.
Synthesis of this compound
A common method for synthesizing VN involves the nitridation of a vanadium precursor. For instance, hollow nanocages of VN can be prepared using a solvothermal method followed by in-situ substitution and high-temperature annealing.[2] Another approach involves the calcination of V₂O₅ xerogel under an anhydrous NH₃ atmosphere.[13] For VN/carbon nanotube (CNT) composites, a sol-gel synthesis of vanadium oxide precursors is followed by temperature-programmed ammonia (B1221849) reduction.[6][7]
Electrode Fabrication
The prepared active material (e.g., VN, VN/CNT) is typically mixed with a conductive agent (like carbon black) and a binder (such as polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam, carbon cloth), pressed, and dried in a vacuum oven.
Full-Cell Assembly
For a full-cell (asymmetric) supercapacitor, a VN-based electrode is often used as the negative electrode, while a material with a high positive potential window, such as manganese dioxide (MnO₂) or activated carbon (AC), serves as the positive electrode. The two electrodes are separated by a porous membrane (separator) and soaked in an electrolyte (e.g., aqueous KOH). The entire assembly is then sealed in a coin cell or a Swagelok-type cell. For instance, an asymmetric supercapacitor can be fabricated with V₂NTₓ as the negative electrode and Mn₃O₄ nanowalls as the positive electrode.[8]
Electrochemical Measurements
The performance of the assembled full-cell device is evaluated using a suite of electrochemical techniques:
-
Cyclic Voltammetry (CV): This technique is used to determine the capacitive behavior and the operating voltage window of the device. The shape of the CV curve indicates the nature of the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance).
-
Galvanostatic Charge-Discharge (GCD): GCD tests are performed at various current densities to calculate the specific capacitance, energy density, and power density of the supercapacitor. The triangular shape of the GCD curves is characteristic of capacitive behavior.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance and ion diffusion kinetics of the device. The Nyquist plot obtained from EIS provides information about the equivalent series resistance (ESR) and charge transfer resistance.
-
Cycling Stability Test: The long-term performance and durability of the supercapacitor are assessed by subjecting it to thousands of charge-discharge cycles at a constant current density and measuring the capacitance retention.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships involved in validating VN supercapacitor performance, the following diagrams are provided.
Caption: Experimental workflow for VN-based supercapacitor fabrication and testing.
Caption: Performance comparison of electrode materials.
References
- 1. Preparation of this compound-based electrode materials and their application progress in supercapacitors [esst.cip.com.cn]
- 2. Hollow nanocages of this compound-based electrode material designed for superior charging/discharging stability supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fabrication of a this compound/N-doped carbon hollow nanosphere composite as an efficient electrode material for asymmetric supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication of a this compound/N-doped carbon hollow nanosphere composite as an efficient electrode material for asymmetric supercapacitors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound/carbon nanotube nanocomposites as electrodes for supercapacitors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound/carbon nanotube nanocomposites as electrodes for supercapacitors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
Head-to-head comparison of vanadium nitride and ruthenium oxide for supercapacitors
An in-depth comparison of vanadium nitride (VN) and ruthenium oxide (RuO2) as electrode materials for supercapacitors reveals a trade-off between cost, performance, and stability. While RuO2 has historically been a benchmark material due to its exceptional specific capacitance and high conductivity, its high cost and scarcity are significant drawbacks for large-scale commercial applications.[1][2][3] this compound has emerged as a promising alternative, offering high theoretical specific capacitance, good electrical conductivity, and a wide operating voltage window, although it faces challenges with cycling stability in certain electrolytes.[4][5][6][7][8]
Performance Characteristics
Ruthenium oxide, particularly in its hydrous form, exhibits outstanding pseudocapacitive behavior, leading to very high specific capacitance values, sometimes exceeding 1000 F/g.[9][10] For instance, a composite of ultra-fine RuO2 quantum dots on reduced graphene oxide (rGO) has demonstrated a specific capacitance of 1120 F/g at a current density of 1 A/g.[9] Hybrid RuO2 materials have shown specific capacitances as high as 1865.7 F/g at 1 A/g.[11] However, the practical application of pristine RuO2 is often hindered by the high cost of ruthenium precursors.[2][3]
This compound, on the other hand, is a more cost-effective material with a high theoretical capacitance of around 1350 F/g in alkaline electrolytes.[5][6] Experimentally, VN-based materials have achieved specific capacitances in the range of 112.8 F/g to 278 F/g, with some nanostructured composites showing even higher values.[4][12] A key challenge for VN is its poor cycling stability in alkaline electrolytes due to irreversible oxidation.[6] However, research has shown that using neutral aqueous electrolytes, such as those containing Mg2+ ions, can significantly enhance the cycling stability of VN electrodes.[13]
Data Presentation
Table 1: Performance of this compound (VN) Based Supercapacitors
| VN-based Material | Specific Capacitance (F/g) | Current Density/Scan Rate | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability (% retention after cycles) | Electrolyte |
| V2NTx MXene | 112.8 | 1.85 mA/cm² | 15.66 | 3748.4 | 96% after 10,000 | 3.5 M KOH |
| Hollow VN Nanocages | 278 | 0.5 A/g | 49.8 | 775 | 82.23% after 20,000 | Not specified |
| Porous VN Nanowire | Not specified | 0.5 mA/cm² | 0.61 mWh/cm³ | 0.85 W/cm³ | 87.5% after 10,000 | Not specified |
| VN/V2O3-CNF Hybrids | 245 | 1 A/g | 70.2 | 1751 | ~90% after 10,000 | Ionic liquid |
| VN/NCS Composite | Not specified | Not specified | 19.8 | 801 | Not specified | Alkaline |
Table 2: Performance of Ruthenium Oxide (RuO2) Based Supercapacitors
| RuO2-based Material | Specific Capacitance (F/g) | Current Density/Scan Rate | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability (% retention after cycles) | Electrolyte |
| RuO2 QDs/rGO | 1120 | 1 A/g | Not specified | Not specified | 89% after 10,000 | Not specified |
| Hydrous RuO2 | 655 | Not specified | Not specified | Not specified | Not specified | Not specified |
| RuO2/CNT | 1340 | Not specified | Not specified | Not specified | Not specified | Not specified |
| h-RuO2/MWCNT | 1585 | 2 mV/s | Not specified | Not specified | Not specified | 1 M H2SO4 |
| Organic Hybrid RuO2 | 1865.7 | 1 A/g | Not specified | Not specified | 93.9% after 8,000 | 3 M KCl |
Logical Comparison of VN and RuO2
Caption: High-level comparison of this compound and Ruthenium Oxide.
Experimental Protocols
Synthesis of this compound (VN)
A common method for synthesizing VN is through the ammonolysis of a vanadium precursor. For example, V2O5 powder is heated under a flow of ammonia (B1221849) (NH3) gas at high temperatures (e.g., 600-800 °C). The NH3 serves as both a reducing and nitriding agent. The synthesis can also be achieved through methods like the solvothermal synthesis of vanadium-based metal-organic frameworks followed by annealing.[4]
Synthesis of Hydrous Ruthenium Oxide (RuO2·xH2O)
A novel solid-state route for the synthesis of nano-scale hydrous ruthenium oxide involves directly mixing RuCl3·xH2O with an alkali (like NaOH or KOH) in a mortar at room temperature.[14] Another approach is the sol-gel method, where a ruthenium precursor (e.g., RuCl3) is hydrolyzed to form a gel, which is then aged and dried to obtain hydrous ruthenium oxide.
Electrode Fabrication
The working electrode is typically prepared by mixing the active material (VN or RuO2), a conductive agent (such as carbon black), and a binder (like polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.[15] This slurry is then coated onto a current collector, such as nickel foam or stainless steel mesh, and dried in an oven.[15]
Experimental Workflow for Electrode Synthesis and Fabrication
Caption: Workflow for supercapacitor electrode synthesis and fabrication.
Electrochemical Characterization
The electrochemical performance of the supercapacitor electrodes is evaluated using a three-electrode system in an appropriate electrolyte.[15] The setup consists of the prepared electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[15] The main techniques used for characterization are:
-
Cyclic Voltammetry (CV): This technique is used to determine the capacitive behavior and the operating potential window of the electrode material.[16][17]
-
Galvanostatic Charge-Discharge (GCD): GCD tests are performed to calculate the specific capacitance, energy density, and power density of the supercapacitor.[16]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and ion diffusion kinetics of the electrode.[16]
Experimental Workflow for Electrochemical Testing
Caption: Workflow for electrochemical characterization of supercapacitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hollow nanocages of this compound-based electrode material designed for superior charging/discharging stability supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of this compound-based electrode materials and their application progress in supercapacitors [esst.cip.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Overview on Ruthenium Oxide Composites – Challenging Material for Energy Storage Applications – Material Science Research India [materialsciencejournal.org]
- 11. Synthesis of organic hybrid ruthenium oxide nanoparticles for high-performance supercapacitors | CoLab [colab.ws]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jove.com [jove.com]
- 16. escholarship.org [escholarship.org]
- 17. gamry.com [gamry.com]
Assessing the Long-Term Stability of Vanadium Nitride Electrodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of electrode materials is a critical parameter in the development of reliable and durable electrochemical devices, from energy storage systems to biosensors. Vanadium nitride (VN) has emerged as a promising electrode material due to its high theoretical capacitance, good electrical conductivity, and wide potential window. However, its practical application is often hindered by concerns about its long-term stability, particularly in aqueous electrolytes. This guide provides an objective comparison of the long-term stability of VN electrodes with alternative materials, supported by experimental data and detailed methodologies.
Comparative Performance Analysis
The long-term stability of an electrode is typically evaluated by its capacitance retention over a large number of charge-discharge cycles. The following table summarizes the cycling performance of this compound under various conditions and compares it with other commonly used electrode materials like activated carbon, manganese dioxide (MnO2), and titanium nitride (TiN).
| Electrode Material | Electrolyte | Current Density / Scan Rate | Cycle Number | Capacitance Retention (%) | Reference |
| This compound (VN) | 1 M KOH | 50 mV s⁻¹ | 1,000 | ~37% | [1] |
| 1 M KOH + V⁵⁺ | 3000 | 77% | [2] | ||
| 1 M MgSO₄ | 50 mV s⁻¹ | 1,000 | Maintained (initial increase to 121%) | [1] | |
| 0.5 M K₂SO₄ | Not Specified | 10,000 | ~77.5% (for annealed film) | [2] | |
| VN/Carbon Composite | Ionic Liquid | 1 A g⁻¹ | 10,000 | ~90% | [2] |
| Titanium this compound (TiVN) | 1 M KOH | Not Specified | 10,000 | ~100% | [3] |
| Activated Carbon (AC) | 6 M KOH | Not Specified | 7,000 | ~28% | [2] |
| Manganese Dioxide (MnO₂) | Not Specified | 10 A g⁻¹ | 5,000 | ~58.82% | [2] |
| MnO₂/PEDOT Composite | Not Specified | 10 A g⁻¹ | 5,000 | ~81.25% | [2] |
| Titanium Nitride (TiN) | Not Specified | Not Specified | 10,000 | "Outstanding cycling stability" | [3] |
| Carbon-coated TiN | Not Specified | 5 A g⁻¹ | 15,000 | 91.7% | [2] |
Key Factors Influencing this compound Electrode Stability
The stability of VN electrodes is not intrinsic but is heavily influenced by a combination of factors. Understanding these can lead to strategies for enhancing performance and longevity. The primary degradation mechanism, particularly in alkaline electrolytes, is the irreversible oxidation of the VN surface to form soluble vanadium oxide species, leading to a loss of active material and a decay in capacitance.[4]
Experimental Protocols for Stability Assessment
A standardized approach is crucial for accurately assessing and comparing the long-term stability of different electrode materials. The following outlines a general experimental workflow.
Detailed Methodologies
1. Electrode Preparation:
-
Active Material Synthesis: Synthesize this compound and other electrode materials using established methods (e.g., thermal ammonolysis of a vanadium precursor).
-
Slurry Formulation: Prepare a homogeneous slurry by mixing the active material (e.g., 80 wt%), a conductive agent (e.g., carbon black, 10 wt%), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF, 10 wt%) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Electrode Casting: Cast the slurry onto a current collector (e.g., nickel foam, carbon cloth) and dry under vacuum at an elevated temperature (e.g., 80-120°C) to remove the solvent.
2. Electrochemical Cell Assembly:
-
Three-Electrode Setup: For fundamental studies, a three-electrode cell is recommended. This consists of the prepared VN electrode as the working electrode, a high-surface-area counter electrode (e.g., platinum wire or activated carbon), and a stable reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).
-
Two-Electrode (Symmetric) Setup: For device-level testing, a symmetric two-electrode cell (coin cell or Swagelok-type) is assembled with two identical VN electrodes separated by a porous separator (e.g., filter paper or polymer membrane) soaked in the electrolyte.
3. Long-Term Stability Testing:
-
Galvanostatic Charge-Discharge (GCD) Cycling: This is the primary technique for assessing long-term stability.
-
Protocol: The cell is repeatedly charged and discharged at a constant current density (e.g., 1-10 A g⁻¹) within a specific potential window.
-
Data Acquisition: The potential is monitored as a function of time. The specific capacitance is calculated from the discharge curve. Capacitance retention is determined by comparing the capacitance at a given cycle to the initial capacitance.
-
Cycle Number: A meaningful stability test should involve at least several thousand cycles.
-
-
Cyclic Voltammetry (CV): CV is used for initial characterization and intermittent checks.
-
Protocol: The potential is swept linearly between two vertex potentials at a set scan rate (e.g., 10-100 mV s⁻¹).
-
Analysis: The shape of the CV curve provides qualitative information about the capacitive behavior and any parasitic reactions. Changes in the integrated area of the CV curve over cycling indicate changes in capacitance.
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique to probe changes in the electrode's internal resistance and charge transfer kinetics.
-
Protocol: A small AC voltage perturbation is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: Nyquist plots are analyzed to determine the equivalent series resistance (ESR) and charge transfer resistance (Rct). An increase in these values over cycling can indicate electrode degradation or changes at the electrode-electrolyte interface.
-
4. Post-Mortem Analysis:
-
After cycling, the cell is carefully disassembled in an inert atmosphere (e.g., an argon-filled glovebox).
-
The cycled electrode is rinsed with a suitable solvent to remove residual electrolyte and then dried.
-
Microscopy (SEM/TEM): To observe changes in the electrode's morphology, such as particle agglomeration, cracking, or delamination.
-
Spectroscopy (XPS/XRD): To identify changes in the chemical composition and crystal structure of the electrode surface, such as the formation of oxide layers.
Conclusion
The long-term stability of this compound electrodes is a multifaceted issue that is highly dependent on the operating conditions. While VN shows promise, its instability in alkaline electrolytes necessitates strategies to mitigate degradation. The use of neutral electrolytes, the addition of stabilizing agents to the electrolyte, operating within a narrower potential window, and the formation of composite materials with protective coatings are all viable approaches to enhance the cycling performance of VN. For researchers and developers, a thorough understanding of these factors and the application of rigorous, standardized testing protocols are essential for the successful integration of this compound into next-generation electrochemical technologies.
References
Cross-validation of characterization techniques for vanadium nitride materials
A Comprehensive Guide to Cross-Validation of Characterization Techniques for Vanadium Nitride Materials
This guide provides a comparative analysis of key characterization techniques for this compound (VN) materials, tailored for researchers, scientists, and drug development professionals. By offering a cross-validation approach, this document aims to provide a deeper understanding of the physicochemical properties of VN through the integration of data from multiple analytical methods.
Introduction to this compound Characterization
This compound is a material of significant interest due to its exceptional properties, including high hardness, good electrical conductivity, and catalytic activity.[1] A thorough characterization is crucial to understanding its structure-property relationships and optimizing its performance in various applications. This guide focuses on the cross-validation of four essential techniques: X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis.
Comparative Analysis of Characterization Techniques
A multi-technique approach is essential for a comprehensive understanding of VN materials. Each technique provides unique and complementary information. For instance, while XRD provides information on the crystalline structure and average crystallite size, TEM offers direct visualization of the nanoparticle morphology and size distribution. XPS is employed to determine the surface elemental composition and chemical states, and BET analysis quantifies the specific surface area and porosity.[2][3]
The following table summarizes the key information obtained from each technique and provides a hypothetical yet realistic dataset for two different VN samples (VN-Sample A and VN-Sample B) to illustrate the comparative analysis.
Table 1: Comparison of Physicochemical Properties of VN Samples Determined by Different Techniques
| Parameter | Technique | VN-Sample A | VN-Sample B | Information Provided |
| Crystal Structure | XRD | Cubic (fcc) | Cubic (fcc) | Identification of the crystalline phase and lattice parameters. |
| Lattice Parameter (Å) | XRD | 4.13 | 4.13 | Measurement of the unit cell dimensions.[4] |
| Average Crystallite Size (nm) | XRD | 15 | 30 | Estimated from the broadening of diffraction peaks using the Scherrer equation.[5] |
| Particle Size (nm) | TEM | 18 | 35 | Direct measurement of the primary particle dimensions from images. |
| Morphology | TEM | Spherical nanoparticles | Agglomerated nanocrystals | Visualization of the shape and arrangement of particles. |
| Surface Elemental Composition (at%) | XPS | V: 48%, N: 50%, O: 2% | V: 47%, N: 49%, O: 4% | Quantification of the elements present on the material's surface. |
| V 2p₃/₂ Binding Energy (eV) | XPS | 513.8 (V-N) | 513.9 (V-N), 515.5 (V-O) | Determination of the chemical state of vanadium.[4] |
| N 1s Binding Energy (eV) | XPS | 397.5 (V-N) | 397.6 (V-N) | Determination of the chemical state of nitrogen.[4] |
| Specific Surface Area (m²/g) | BET | 85 | 40 | Measurement of the total surface area available for gas adsorption. |
| Pore Volume (cm³/g) | BET | 0.12 | 0.08 | Quantification of the total volume of pores. |
| Average Pore Diameter (nm) | BET | 5.6 | 8.0 | Estimation of the average size of the pores. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible data.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure, phase purity, and average crystallite size of VN materials.
Methodology:
-
Sample Preparation: A small amount of the VN powder is gently pressed into a sample holder to create a flat, smooth surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 20° - 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
-
Data Analysis:
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.
-
The average crystallite size (D) is calculated from the full width at half maximum (FWHM) of the most intense diffraction peak using the Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To analyze the surface elemental composition and chemical oxidation states of the constituent elements in VN.
Methodology:
-
Sample Preparation: A thin layer of the VN powder is pressed onto a sample holder or dispersed on a conductive adhesive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the spectrometer.
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Chamber Pressure: < 10⁻⁸ Torr
-
Pass Energy: 160 eV for survey scans, 20 eV for high-resolution scans.
-
Sputtering (optional): An Ar⁺ ion gun can be used to clean the surface from adventitious carbon and surface oxides.
-
-
Data Analysis:
-
Survey scans are used to identify all the elements present on the surface.
-
High-resolution spectra of the V 2p, N 1s, and O 1s regions are acquired to determine the chemical states.
-
The binding energies are calibrated using the C 1s peak of adventitious carbon at 284.8 eV.
-
Peak fitting and deconvolution are performed to quantify the different chemical species.
-
Transmission Electron Microscopy (TEM)
Objective: To directly visualize the morphology, particle size, and size distribution of VN nanoparticles.
Methodology:
-
Sample Preparation:
-
A small amount of VN powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication.
-
A drop of the dispersion is placed onto a carbon-coated copper grid and allowed to dry.
-
-
Instrument Setup:
-
Acceleration Voltage: 200 kV
-
Imaging Modes: Bright-field imaging for morphology and size analysis, and selected area electron diffraction (SAED) for crystallinity confirmation.
-
-
Data Analysis:
-
Digital images are captured at different magnifications.
-
The particle size is measured from the TEM images using image analysis software (e.g., ImageJ) by analyzing a statistically significant number of particles (typically >100).
-
A histogram of the particle size distribution is generated.
-
Brunauer-Emmett-Teller (BET) Analysis
Objective: To determine the specific surface area, pore volume, and pore size distribution of VN materials.
Methodology:
-
Sample Preparation: A known mass of the VN powder (typically 100-200 mg) is placed in a sample tube. The sample is then degassed under vacuum at an elevated temperature (e.g., 200°C) for several hours to remove adsorbed contaminants.[2]
-
Instrument Setup:
-
Adsorbate Gas: Nitrogen (N₂)
-
Analysis Bath Temperature: Liquid nitrogen temperature (77 K)
-
-
Data Collection: The amount of N₂ gas adsorbed onto the sample surface is measured at various relative pressures (P/P₀).
-
Data Analysis:
-
The specific surface area is calculated from the adsorption isotherm using the BET equation in the relative pressure range of 0.05 to 0.35.
-
The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.
-
The pore size distribution is calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.
-
Visualizing the Characterization Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for characterizing VN materials and the relationship between the different techniques and the material properties they probe.
Caption: Experimental workflow for VN characterization.
Caption: Relationship between techniques and properties.
Conclusion
The cross-validation of XRD, XPS, TEM, and BET techniques provides a robust and comprehensive characterization of this compound materials. By integrating the data from these complementary methods, researchers can gain a detailed understanding of the material's structural, chemical, and morphological properties, which is essential for the rational design and development of advanced materials for various scientific and industrial applications.
References
Safety Operating Guide
Proper Disposal of Vanadium Nitride: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of vanadium nitride are critical for ensuring personnel safety and regulatory compliance within research and development environments. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, from initial handling to final disposal, tailored for researchers, scientists, and drug development professionals.
This compound (VN) is a black, crystalline powder recognized for its hardness and high melting point. While not classified as pyrophoric, its fine particulate nature necessitates careful handling to avoid inhalation, which can be harmful.[1][2] The primary route of disposal for this compound is through a licensed chemical waste management facility.[1] However, for small laboratory quantities, a chemical deactivation step can be employed to convert the nitride to a more stable and less hazardous form before collection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of the associated hazards.[1][2][3] this compound is harmful if swallowed, upon skin contact, or if inhaled.[1]
Personal Protective Equipment (PPE): All operations involving this compound powder must be conducted in a certified chemical fume hood to prevent the generation and inhalation of dust.[3] Appropriate PPE is mandatory and includes:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3] For extensive handling, consider double-gloving.[3]
-
Body Protection: A flame-resistant lab coat.[1]
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator is required.[2][4]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For spills inside a fume hood, close the sash.
-
Cleanup:
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed hazardous waste disposal company.[1] For small quantities of waste generated in a laboratory setting, a chemical deactivation (oxidation) procedure can be performed to convert the this compound to a more stable vanadium oxide before it is collected for disposal. This process should be carried out with extreme caution in a chemical fume hood.
Experimental Protocol: Chemical Deactivation of this compound Waste
Objective: To safely convert small quantities of this compound waste into a more stable vanadium oxide form for disposal.
Materials:
-
This compound waste
-
Sodium hypochlorite (B82951) solution (bleach, ~5-6%)
-
Stir plate and stir bar
-
Beaker (appropriately sized for the quantity of waste)
-
Distilled water
-
pH paper or pH meter
-
Waste container labeled "Hazardous Waste: Vanadium Compounds"
Procedure:
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Perform the entire procedure in a certified chemical fume hood.
-
-
Initial Suspension:
-
Carefully place the this compound waste into a beaker.
-
Slowly add a small amount of water to create a slurry. This helps to minimize dust.
-
-
Oxidation:
-
Place the beaker on a stir plate and begin gentle stirring.
-
Slowly and in small portions, add the sodium hypochlorite solution to the this compound slurry. An excess of the hypochlorite solution should be used to ensure complete oxidation. CAUTION: The reaction may be exothermic. Monitor the temperature and add the bleach solution slowly to control the reaction rate. The reaction will produce nitrogen gas and may also generate small amounts of chlorine gas, which is why this must be performed in a fume hood.
-
Continue stirring the mixture for several hours (e.g., overnight) to ensure the reaction goes to completion. The black this compound should convert to a yellowish or reddish-brown solid, which is primarily vanadium(V) oxide.
-
-
Neutralization and Precipitation:
-
After the reaction is complete, check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) dropwise.
-
Allow the solid to settle.
-
-
Waste Collection:
-
The entire mixture (solid and liquid) should be transferred to a designated hazardous waste container.
-
Clearly label the container with "Hazardous Waste: Vanadium Compounds" and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed chemical waste disposal company.[1]
-
Data Presentation
The following table summarizes key safety and hazard information for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] |
| OSHA/PEL | 0.05 mg(V₂O₅)/m³ | [2] |
| ACGIH/TLV | 0.05 mg(V₂O₅)/m³ | [2] |
| Appearance | Black powder | [2] |
| Solubility in Water | Insoluble | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Vanadium nitride
Essential Safety and Handling Guide for Vanadium Nitride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling this compound (VN). Adherence to these procedures is critical to minimize risks and ensure safe laboratory practices.
This compound is a black powder that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause irritation to the skin, eyes, and respiratory tract.[3][4] Chronic exposure may lead to more severe conditions such as bronchitis, bronchospasms, and asthma-like diseases.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator.[3] A full-face respirator is required if exposure limits are exceeded or irritation is experienced.[1][2] | To prevent inhalation of harmful dust particles. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | To protect eyes from dust particles that can cause irritation.[3] |
| Hand Protection | Chemical impermeable gloves.[1][2] Gloves must be inspected prior to use.[2][5] | To prevent skin contact, as this compound is harmful if absorbed through the skin.[1][2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[1][2] Protective work clothing, including long sleeves and pants, and close-toed shoes.[6] | To prevent skin contact and protect from potential thermal hazards. |
Exposure Limits
Adherence to established exposure limits is crucial for personnel safety.
| Organization | Exposure Limit | Notes |
| OSHA/PEL | 0.05 mg/m³ | As V₂O₅[3] |
| ACGIH/TLV | 0.05 mg/m³ | As V₂O₅[3] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or use local exhaust ventilation to maintain exposure below the recommended limits.[2][3]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2] Do not use compressed air to clean surfaces where this compound has been used.[3][4]
-
Hygiene Practices: Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[3] Do not consume food or beverages in the work area.[1][3]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Emergency Procedures:
| Emergency | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and plenty of water.[3] Seek medical attention if symptoms persist.[3] |
| Eye Contact | Flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1][2][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1][2] Give 1-2 glasses of milk or water.[3][4] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2][3] |
Spill and Disposal Plan:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][2]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[3]
-
Personal Protection: Wear the appropriate personal protective equipment as outlined in the PPE table.[3][4]
-
Containment and Cleanup: Use a vacuum with a high-efficiency particulate air (HEPA) filter to clean up the spilled material to avoid generating dust.[3][4] Place the collected material in a suitable, closed container for disposal.[3][4]
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Do not allow the material to enter drains or sewer systems.[1][2]
This compound Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
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